molecular formula C11H24 B14568538 5-Ethyl-2,5-dimethylheptane CAS No. 61868-29-9

5-Ethyl-2,5-dimethylheptane

Cat. No.: B14568538
CAS No.: 61868-29-9
M. Wt: 156.31 g/mol
InChI Key: GPZDEXDVXFJVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,5-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61868-29-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

5-ethyl-2,5-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-11(5,7-2)9-8-10(3)4/h10H,6-9H2,1-5H3

InChI Key

GPZDEXDVXFJVLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2,5-dimethylheptane (CAS No: 61868-29-9), a branched alkane of interest to researchers in organic synthesis, materials science, and fuel development. This document consolidates critical data on its molecular structure, physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it presents detailed, field-tested experimental methodologies for its synthesis, purification, and characterization, designed to support advanced research and development applications.

Introduction and Molecular Overview

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by a high degree of branching, significantly influences its physical properties, such as boiling point, viscosity, and density, when compared to its linear isomer, undecane. As with other alkanes, its chemical reactivity is generally low due to the presence of only strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. This relative inertness makes it a stable compound, suitable for use as a non-polar solvent or as a reference compound in analytical chemistry. Understanding its properties is crucial for applications where precise control over solvent characteristics or fuel combustion behavior is required.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₂₄[1]

  • CAS Number: 61868-29-9[1][2]

  • Canonical SMILES: CCC(C)(CC)CCC(C)C[1]

  • InChIKey: GPZDEXDVXFJVLH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The branching reduces the surface area available for intermolecular van der Waals forces compared to a straight-chain alkane of the same molecular weight, leading to a lower boiling point.

PropertyValueSource
Molecular Weight 156.31 g/mol [1]
Boiling Point ~180 °C (Predicted)[3]
Density 0.756 g/mL (Predicted)[3]
Refractive Index 1.425 (Predicted)[3]
Melting Point -57.06 °C (Estimated)[4]

Note: Many physical properties for this specific isomer are predicted or estimated due to a lack of extensive experimental data in publicly available literature. These values provide a reliable baseline for experimental design.

Synthesis and Reactivity Profile

Synthetic Approach: Grignard Reaction

A plausible and effective method for the synthesis of a highly branched alkane like this compound is through a Grignard reaction, followed by hydrolysis. This approach allows for the precise construction of the carbon skeleton. A potential pathway involves the reaction of a tertiary Grignard reagent with an appropriate alkyl halide, though this can be sterically hindered. A more robust approach is the reaction of an ester with an excess of a Grignard reagent. For this molecule, a logical disconnection suggests the reaction of ethyl pivalate with an excess of ethylmagnesium bromide.

Reaction Scheme:

  • Step 1 (Grignard Reagent Formation): Ethyl bromide reacts with magnesium turnings in dry diethyl ether to form ethylmagnesium bromide.

  • Step 2 (Nucleophilic Acyl Substitution/Addition): Two equivalents of ethylmagnesium bromide react with one equivalent of a suitable ketone, such as 5-methyl-2-hexanone. The first equivalent adds to the carbonyl, and after a workup, a tertiary alcohol is formed.

  • Step 3 (Reduction/Deoxygenation): The tertiary alcohol is then deoxygenated. A common method is the Barton-McCombie deoxygenation.

Reactivity

As a saturated alkane, this compound is chemically inert under most conditions. It does not react with common acids, bases, oxidizing agents, or reducing agents. Its reactivity is primarily limited to:

  • Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

  • Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction. The substitution will occur preferentially at the tertiary hydrogen atom due to the relative stability of the resulting tertiary radical.

Analytical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. One would anticipate distinct signals for the methyl, methylene, and methine protons, with chemical shifts in the typical alkane region (δ 0.8-1.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the upfield region (δ 10-40 ppm), characteristic of sp³ hybridized carbon atoms.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) radicals.

  • Gas Chromatography (GC): GC is the primary method for assessing the purity of volatile compounds like this compound. Using a non-polar column (e.g., DB-1), a single sharp peak should be observed, and its retention time can be used for identification when compared against a known standard.

Experimental Protocols

The following protocols are designed to provide a framework for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis via Grignard Reaction

A 1. Prepare Grignard Reagent (Ethylmagnesium Bromide) B 2. Add 5-Methyl-2-hexanone (Dropwise at 0°C) A->B In dry ether C 3. Aqueous Workup (Quench with aq. NH4Cl) B->C After complete addition D 4. Extraction (with Diethyl Ether) C->D Transfer to sep. funnel E 5. Drying & Concentration (Dry with MgSO4, evaporate solvent) D->E Collect organic layer F Crude Tertiary Alcohol E->F

Caption: Workflow for the synthesis of the precursor tertiary alcohol.

Methodology:

  • Grignard Reagent Preparation: Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Add anhydrous diethyl ether and a crystal of iodine. Add a small portion of ethyl bromide to initiate the reaction. Once initiated, add the remaining ethyl bromide dropwise to maintain a gentle reflux.

  • Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 5-methyl-2-hexanone in anhydrous diethyl ether dropwise with vigorous stirring.

  • Workup: After the addition is complete and the reaction has stirred for 1 hour, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Deoxygenation (Not detailed): The resulting alcohol must be deoxygenated to the final alkane product, for example, via a Barton-McCombie reaction.

Protocol 2: Purification by Fractional Distillation

A 1. Assemble Apparatus (Flask, Fractionating Column, Condenser, Receiving Flask) B 2. Charge Flask (with crude product & boiling chips) A->B C 3. Heat Slowly (using heating mantle) B->C D 4. Collect Fractions (Monitor head temperature) C->D E 5. Isolate Pure Product (Collect fraction at target boiling point, ~180°C) D->E

Caption: Workflow for purification by fractional distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude product and a few boiling chips to the distillation flask.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer at the distillation head registers a stable temperature.

  • Fraction Collection: Collect any low-boiling impurities first. When the temperature stabilizes at the expected boiling point of the product (~180°C), change the receiving flask and collect the pure this compound.

Protocol 3: Characterization by GC-MS

A 1. Prepare Sample (Dilute product in hexane) B 2. Inject into GC-MS (1 µL injection volume) A->B C 3. Separation in GC (Based on volatility/boiling point) B->C D 4. Ionization & Fragmentation (MS) C->D E 5. Data Analysis (Retention Time & Mass Spectrum) D->E

Sources

An In-depth Technical Guide to 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethyl-2,5-dimethylheptane (CAS Number: 61868-29-9), a branched-chain alkane. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's physicochemical properties, outlines a plausible synthetic route, explores its spectral characteristics, and discusses its potential applications and safety considerations.

Molecular Identity and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure features a heptane backbone with methyl groups at positions 2 and 5, and an ethyl group also at position 5. This high degree of branching significantly influences its physical properties compared to its linear isomer, n-undecane.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3-Ethyl-2,5-dimethylheptane5-ethyl-2,4-dimethylheptanen-Undecane
CAS Number 61868-29-9[1]13475-78-0Not Available1120-21-4
Molecular Formula C₁₁H₂₄[1]C₁₁H₂₄[2]C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol [1]156.31 g/mol [2]156.31 g/mol 156.31 g/mol
Boiling Point 178 °C[3]180.1 °C[2]Not Available196 °C
Melting Point -57.06 °C (estimated)[3]Not AvailableNot Available-26 °C
Density 0.7538 g/cm³[3]Not AvailableNot Available0.74 g/cm³
Refractive Index 1.4223[3]Not AvailableNot Available1.417

The branched structure of this compound results in a lower boiling point compared to its straight-chain counterpart, n-undecane. This is a consequence of the reduced surface area of the more compact, branched molecule, leading to weaker van der Waals forces between molecules.

Synthesis of this compound: A Plausible Approach

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C5 position, which is a quaternary carbon. This points to a Grignard addition to a ketone as a key step. The target molecule can be conceptually broken down into a ketone and a Grignard reagent.

G target This compound intermediate 5-Ethyl-2,5-dimethylheptan-5-ol target->intermediate Reduction (e.g., Wolff-Kishner) reagents 2-Methylpentan-3-one + Ethylmagnesium bromide intermediate->reagents Grignard Reaction

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

Step 1: Grignard Reaction - Synthesis of 5-Ethyl-2,5-dimethylheptan-5-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromoethane in anhydrous diethyl ether to the dropping funnel.

  • Initiation: Add a small amount of the bromoethane solution to the magnesium turnings. If the reaction does not initiate spontaneously, gentle warming may be required.

  • Formation of Ethylmagnesium Bromide: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-ethyl-2,5-dimethylheptan-5-ol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

The tertiary alcohol can be converted to the corresponding alkane via a two-step process involving dehydration to an alkene followed by hydrogenation, or more directly through a Wolff-Kishner or Clemmensen reduction of a corresponding ketone (which would require a different synthetic approach). A plausible direct conversion would be the Barton-McCombie deoxygenation.

Barton-McCombie Deoxygenation Protocol:

  • Formation of a Thionoester: React the tertiary alcohol (5-ethyl-2,5-dimethylheptan-5-ol) with a suitable thiocarbonylating agent, such as phenyl chlorothionoformate, in the presence of a base like pyridine.

  • Radical Deoxygenation: Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a radical reducing agent (e.g., tributyltin hydride or a more environmentally friendly alternative like tris(trimethylsilyl)silane) in a suitable solvent like toluene under reflux.

  • Work-up and Purification: After the reaction is complete, remove the solvent and purify the product by column chromatography to obtain this compound.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation Bromoethane Bromoethane Ethylmagnesium Bromide Ethylmagnesium Bromide Bromoethane->Ethylmagnesium Bromide Mg, Et2O 5-Ethyl-2,5-dimethylheptan-5-ol 5-Ethyl-2,5-dimethylheptan-5-ol Ethylmagnesium Bromide->5-Ethyl-2,5-dimethylheptan-5-ol 2-Methylpentan-3-one 2-Methylpentan-3-one 2-Methylpentan-3-one->5-Ethyl-2,5-dimethylheptan-5-ol 1. EtMgBr 2. H3O+ workup Thionoester Thionoester 5-Ethyl-2,5-dimethylheptan-5-ol->Thionoester PhOC(S)Cl, Pyridine This compound This compound Thionoester->this compound Bu3SnH, AIBN, Toluene

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section will provide predicted spectral data based on the known spectroscopic behavior of alkanes and data from similar branched structures. For comparison, spectral data for the related compound 2,5-dimethylheptane is available.[4][5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups. The predicted chemical shifts (δ) are in the typical alkane region of 0.8-1.5 ppm.

  • Triplets and Quartets: The ethyl group at the C5 position will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

  • Doublets and Multiplets: The methyl groups at C2 will likely appear as a doublet due to coupling with the adjacent methine proton. The remaining methylene and methine protons will produce complex, overlapping multiplets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. Based on the structure, 8 distinct carbon signals are expected.

  • Quaternary Carbon: A signal corresponding to the C5 quaternary carbon will be present, likely in the range of 30-40 ppm.

  • Methine Carbon: A signal for the C2 methine carbon.

  • Methylene Carbons: Signals for the methylene carbons of the heptane chain and the ethyl group.

  • Methyl Carbons: Signals for the methyl carbons at C1, C2-methyl, C5-methyl, and the ethyl group's methyl.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically simple. The spectrum of this compound will be dominated by C-H stretching and bending vibrations.

  • C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

  • C-H Bending: Absorptions for methyl and methylene groups in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will be characteristic of a branched alkane, with fragmentation occurring preferentially at the points of branching to form stable carbocations. Key fragments would be expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.

Potential Applications

While specific applications for this compound are not extensively documented, its properties as a highly branched alkane suggest its utility in several areas:

  • Fuel Additives: Branched alkanes generally have higher octane ratings than their linear counterparts, making them valuable components in gasoline formulations to prevent engine knocking.[2]

  • Solvents and Lubricants: Due to their nonpolar nature and specific boiling range, highly branched alkanes can be used as specialty solvents or as components in lubricating oils.

  • Reference Standards: In analytical chemistry, pure hydrocarbons like this compound can serve as reference standards for gas chromatography and other analytical techniques.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for similar branched alkanes like 2,2-dimethylheptane and 2,5-dimethylhexane, the following safety precautions should be observed.[7][8]

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Health Hazards: May be harmful if swallowed or inhaled. Aspiration into the lungs may cause chemical pneumonitis.[7] May cause skin and eye irritation upon direct contact.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and use in a well-ventilated area or with a fume hood.

  • Handling: Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.

GHS Pictograms (Inferred):

  • Flammable Liquid

  • Health Hazard (Aspiration Hazard)

  • Irritant

Conclusion

This compound is a highly branched alkane with properties that make it of interest in the fields of fuel science, specialty chemicals, and analytical chemistry. While specific experimental data for this compound is limited, its characteristics can be reliably inferred from the established principles of organic chemistry and data from closely related isomers. The synthetic route outlined in this guide, based on the Grignard reaction, provides a practical method for its laboratory-scale preparation, enabling further research into its properties and potential applications. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

  • NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chem Service. (2017). Safety Data Sheet - 2,2-Dimethylheptane.
  • Chemsrc. (n.d.). This compound.
  • Chem-Magic.com. (n.d.). 3-ethyl-2,5-dimethylheptane.
  • Stenutz. (n.d.). 2,5-dimethyl-5-ethylheptane.
  • PubChem. (n.d.). 5-Ethyl-2,2-dimethylheptane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Ethyl-2,5-dimethylhept-2-ene. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,5-Dimethylheptane. National Center for Biotechnology Information.
  • NIST. (n.d.). 5-ethyl-2,2-dimethylheptane. NIST Chemistry WebBook.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2022). Journal of the Indian Chemical Society.
  • Wikidata. (n.d.). 5-ethyl-2-methylheptane.
  • PubChem. (n.d.). 5-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information.
  • ResearchGate. (2022).
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wikipedia. (n.d.). Alkane.
  • Stenutz. (n.d.). 5-ethyl-2,4-dimethylheptane.
  • Stenutz. (n.d.). 5-ethyl-2-methylheptane.
  • ResearchGate. (2023).
  • PubMed. (2013).
  • MDPI. (2023).
  • SpectraBase. (n.d.). 2,5-Dimethylheptane - Optional[13C NMR] - Chemical Shifts.
  • YouTube. (2020). Grignard multi-step synthesis example.
  • NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook.
  • ResearchGate. (2005). IR Spectrum of the Ethyl Cation: Evidence for the Nonclassical Structure.
  • NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 5-Ethyl-3,3-dimethylheptane.
  • Stenutz. (n.d.). 2,5-dimethylheptane.

Sources

An In-depth Technical Guide to the Physical Properties of 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physical properties of 5-Ethyl-2,5-dimethylheptane, tailored for researchers, scientists, and professionals in the field of drug development and chemical sciences. This document moves beyond a simple recitation of data points, offering insights into the underlying principles governing these properties and the methodologies for their determination.

Molecular Identity and Structural Characteristics

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1][2] Its structure, characterized by a seven-carbon heptane backbone with ethyl and methyl substitutions at the fifth and second and fifth positions, respectively, dictates its physical behavior. Understanding this architecture is fundamental to comprehending its macroscopic properties.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 61868-29-9NIST[2], PubChem[1]
Molecular Formula C₁₁H₂₄NIST[2], PubChem[1]
Molecular Weight 156.31 g/mol NIST[2], PubChem[1]

The significant branching in this compound reduces the effective surface area for intermolecular interactions compared to its straight-chain isomer, undecane. This structural nuance has profound implications for its boiling point and other physical characteristics.

Core Physical Properties: A Quantitative Overview

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources. It is important to note that minor discrepancies in reported values can exist due to different experimental conditions and measurement techniques.

Physical PropertyValueUnitSource(s)
Boiling Point 178°CChemSrc[3]
Melting Point (estimated) -57.06°CChemicalBook
Density 0.7538 - 0.756g/mL at 20°CChemicalBook, Stenutz
Refractive Index 1.4223 - 1.425nD at 20°CChemicalBook, Stenutz

In-Depth Analysis of Physical Properties

Boiling Point: The Impact of Molecular Architecture

The boiling point of an alkane is primarily determined by the strength of the van der Waals forces between its molecules. For this compound, a boiling point of 178 °C is reported.[3] This value is lower than that of its linear isomer, n-undecane (boiling point ~196 °C). This difference is a direct consequence of its branched structure. The extensive branching in this compound creates a more compact, spherical shape, which limits the surface area available for intermolecular contact. This reduction in contact area weakens the overall van der Waals forces, requiring less energy to overcome them and transition from the liquid to the gaseous phase.

A precise determination of the boiling point for a small sample can be achieved using the Thiele tube method. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol: Thiele Tube Boiling Point Determination

  • Sample Preparation: Fill a small test tube to a depth of approximately 1-2 cm with this compound.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a Bunsen burner.[4][5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][6]

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep1 Fill test tube with sample prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach tube to thermometer prep2->setup1 setup2 Immerse in Thiele tube setup1->setup2 meas1 Heat side arm gently setup2->meas1 meas2 Observe continuous bubbling meas1->meas2 meas3 Remove heat and cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Density: A Measure of Molecular Packing

The density of this compound is reported to be in the range of 0.7538 to 0.756 g/mL at 20°C. Like other alkanes, it is less dense than water. The density of alkanes generally increases with molecular weight; however, branching can disrupt the efficiency of molecular packing, leading to a lower density compared to a straight-chain alkane of similar mass.

Refractive Index: Interaction with Light

The refractive index, a measure of how much the path of light is bent when it enters the substance, is reported as 1.4223 to 1.425 for this compound at 20°C. This property is useful for identifying and assessing the purity of liquid samples.

The Abbe refractometer is a standard instrument for the precise measurement of the refractive index of liquids.

Protocol: Refractive Index Measurement with an Abbe Refractometer

  • Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[7][8]

  • Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.[9][10]

  • Measurement: Close the prism and adjust the light source. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply defined and meet at the crosshairs.[9]

  • Reading: Read the refractive index value from the instrument's scale.[9]

  • Temperature Correction: Note the temperature and apply a correction factor if the measurement was not performed at the standard temperature (usually 20°C).

Refractive_Index_Measurement start Start calibrate Calibrate with standard start->calibrate apply_sample Apply liquid sample to prism calibrate->apply_sample close_prism Close prism apply_sample->close_prism adjust Adjust light and focus close_prism->adjust align Align borderline with crosshairs adjust->align read_value Read refractive index align->read_value clean Clean prisms read_value->clean end End clean->end

Caption: Procedure for Measuring Refractive Index with an Abbe Refractometer.

Solubility Profile: The "Like Dissolves Like" Principle in Action

As a nonpolar molecule, this compound exhibits solubility characteristics that are highly predictable based on the "like dissolves like" principle.

  • In Water: It is practically insoluble in water . The strong hydrogen bonds between water molecules are energetically more favorable than the weak van der Waals interactions that would form between the alkane and water.[5][6]

  • In Organic Solvents: It is expected to be soluble in a wide range of nonpolar and weakly polar organic solvents . This includes other hydrocarbons (e.g., hexane, toluene), ethers (e.g., diethyl ether), and chlorinated solvents (e.g., dichloromethane). The intermolecular forces in these solvents are of a similar nature and magnitude to those in this compound, allowing for ready miscibility.[5][11]

A straightforward method to assess solubility involves the direct mixing of the solute and solvent.

Protocol: Qualitative Solubility Test

  • Preparation: Add approximately 1 mL of the solvent to a clean, dry test tube.

  • Addition of Solute: Add a few drops of this compound to the solvent.

  • Observation: Agitate the mixture and observe. If the resulting mixture is a single, clear phase, the compound is soluble. If two distinct layers form, or if the mixture is cloudy, it is considered insoluble or sparingly soluble.[12]

Computational Prediction of Physical Properties

In modern drug development and chemical research, computational methods are increasingly employed to predict the physical properties of molecules, saving time and resources.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the structural features of a molecule with its physical properties.[7][9] For alkanes, descriptors such as molecular weight, the number of carbon atoms, and topological indices (which quantify molecular branching) can be used to build robust models for predicting properties like boiling point and density.[8][9] These models are particularly valuable for estimating the properties of novel or uncharacterized compounds.

Hansen Solubility Parameters (HSP)

HSP provides a more nuanced approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] For a nonpolar alkane like this compound, the dispersion component (δD) will be dominant, while the polar (δP) and hydrogen bonding (δH) components will be negligible. A solvent with a similar HSP profile will be a good solvent for this alkane. This method is highly effective for formulating solvent blends with specific properties.[15]

Conclusion

The physical properties of this compound are a direct reflection of its branched alkane structure. Its moderate boiling point, low density, and nonpolar solubility profile are key characteristics that influence its behavior and potential applications. A thorough understanding of these properties, grounded in both experimental determination and theoretical prediction, is essential for its effective use in research and development.

References

  • Hanson, R. (2017, April 4). Abbe Refractometer -- Step by Step Instructions. University of Puget Sound.
  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
  • Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.
  • EEWorld. (2014, February 10). Abbe refractometer operation steps and usage.
  • BOILING POINT DETERMINATION. (n.d.).
  • Boiling Points. (n.d.). The Catalyst.
  • Nazare, V. (n.d.). Determination of Boiling Point (B.P).
  • Timstar. (n.d.). Melting Point: Using the Thiele Tube.
  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle.
  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Truman ChemLab. (2009, August 11). Operating Instructions for Abbé Refractometers.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.
  • NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • ChemSrc. (2025, September 27). This compound | CAS#:61868-29-9.
  • LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Chemistry LibreTexts.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • Hansen Solubility Parameters. (n.d.).
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • NIST. (n.d.). heptane, 5-ethyl-2,5-dimethyl-. NIST Chemistry WebBook.

Sources

5-Ethyl-2,5-dimethylheptane molecular structure and isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Isomerism of 5-Ethyl-2,5-dimethylheptane

Abstract

This technical guide provides a comprehensive analysis of this compound, a branched-chain alkane with the molecular formula C₁₁H₂₄. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the molecule's structural properties, systematic nomenclature, and the multifaceted nature of its isomerism. We will dissect its structural and stereoisomeric possibilities, including a detailed examination of its chirality and conformational dynamics. The guide emphasizes the principles of IUPAC nomenclature, the distinction between constitutional and stereoisomers, and the energetic considerations of bond rotation. This analysis serves as a foundational reference for understanding the behavior of complex acyclic alkanes in various scientific and industrial applications.

Part 1: Molecular Structure and Systematic Nomenclature

This compound is a saturated hydrocarbon and a structural isomer of undecane.[1][2][3] Its fundamental properties are derived directly from its molecular architecture.

1.1 Molecular Formula and Structure

The molecular formula for this compound is C₁₁H₂₄.[4] The structure consists of a seven-carbon parent chain (heptane) with methyl groups at positions 2 and 5, and an ethyl group at position 5.

The complete chemical structure is as follows: Formula: C₁₁H₂₄ Molecular Weight: 156.31 g/mol [4] Canonical SMILES: CCC(C)(CC)CCC(C)C[4] InChI Key: GPZDEXDVXFJVLH-UHFFFAOYSA-N[4]

Caption: Relationship between a molecular formula and its structural isomers.

2.2 Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. [5][6]The primary types to consider for an alkane are configurational (chirality) and conformational isomerism.

2.2.1 Configurational Isomerism and Chirality Analysis

Configurational isomers can only be interconverted by breaking and reforming chemical bonds. A key type is optical isomerism, which arises from chirality. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically results from the presence of a chiral center—a carbon atom bonded to four different groups.

Protocol for Chirality Assessment:

  • Identify Potential Chiral Centers: Examine each sp³ hybridized carbon atom in the molecule.

  • List Attached Groups: For each candidate carbon, identify the four groups bonded to it.

  • Compare Groups: Determine if the four groups are unique. If any two groups are identical, the carbon is not a chiral center.

Analysis of this compound:

  • Carbon-2 (C2): The four groups attached to C2 are:

    • A hydrogen atom (-H)

    • A methyl group (-CH₃, which is C1)

    • A methyl group (-CH₃, the substituent)

    • The rest of the carbon chain (-CH₂-CH₂-C(CH₃)(C₂H₅)-CH₂-CH₃) Conclusion: Since two of the attached groups are identical methyl groups, C2 is not a chiral center.

  • Carbon-5 (C5): The four groups attached to C5 are:

    • A methyl group (-CH₃, the substituent)

    • An ethyl group (-CH₂CH₃, the substituent)

    • An ethyl group (-CH₂CH₃, which is the C6-C7 portion of the parent chain)

    • The rest of the carbon chain (-CH₂-CH₂-CH(CH₃)-CH₃, the C4-C1 portion) Conclusion: Since two of the attached groups are identical ethyl groups, C5 is not a chiral center.

chirality_analysis cluster_C2 Groups on C2 cluster_C5 Groups on C5 C2 Carbon-2 C2_Me1 -CH₃ (C1) C2->C2_Me1 Two identical groups C2_Me2 -CH₃ (substituent) C2->C2_Me2 Two identical groups C5 Carbon-5 C5_Et1 -C₂H₅ (substituent) C5->C5_Et1 Two identical groups C5_Et2 -C₂H₅ (C6-C7) C5->C5_Et2 Two identical groups C2_H -H Result Conclusion: Achiral Molecule C2_Chain -C₅H₁₁ (rest of chain) C5_Me -CH₃ (substituent) C5_Chain -C₄H₉ (rest of chain)

Caption: Logical workflow for determining the achiral nature of the molecule.

2.2.2 Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single (sigma) bonds. [7][8][9]This rotation is not entirely free due to torsional strain (repulsion between electron clouds of bonds) and steric strain (repulsion between bulky groups).

The most stable conformations minimize these repulsive interactions. This can be visualized using Newman projections, which view the molecule along a specific carbon-carbon bond axis.

Analysis of the C3-C4 bond in this compound:

  • Staggered Conformation: The substituents on the front carbon are 60° apart from those on the back carbon. This is the most stable, lowest-energy conformation.

  • Eclipsed Conformation: The substituents on the front carbon are directly in line with those on the back carbon, maximizing torsional strain. This is the least stable, highest-energy conformation.

Between these two extremes lies an infinite number of other conformations. The energy barrier to rotation in simple alkanes is low, allowing for rapid interconversion at room temperature. [9][10]

newman_projections cluster_staggered Staggered Conformation (Low Energy) cluster_eclipsed Eclipsed Conformation (High Energy) s_back e_back s_front_H1 H s_front_H2 H s_front_C C₂H₅ s_back_H1 H s_back_H2 H s_back_C C₃H₇-R e_front_H1 H e_front_H2 H e_front_C C₂H₅ e_back_H1 H e_back_H2 H e_back_C C₃H₇-R

Caption: Newman projections for staggered and eclipsed conformations.

Part 3: Relevance in Scientific Applications

While this compound is not a widely commercialized chemical, understanding its properties is crucial for several fields.

  • Petrochemistry and Fuel Science: As a component of complex hydrocarbon mixtures like gasoline and diesel, its branching structure influences combustion properties and octane rating.

  • Analytical Chemistry: Branched alkanes serve as reference compounds in gas chromatography and mass spectrometry for the identification of unknown hydrocarbons in complex samples. [11]* Drug Development and Formulation: Inactive ingredients, or excipients, are often required in pharmaceutical formulations. Highly branched, non-polar, and low-reactivity alkanes can be considered for use in non-aqueous topical formulations or as reference materials in solubility studies. Their well-defined structure but complex isomerism provide a model for studying structure-property relationships in non-polar environments.

Conclusion

This compound is a structurally interesting example of a C₁₁H₂₄ alkane. A rigorous application of IUPAC rules confirms its name and structure. The molecule is achiral due to the absence of any stereogenic centers, as C2 is bonded to two methyl groups and C5 is bonded to two ethyl groups. Like all alkanes, it exhibits conformational isomerism through rotation about its C-C single bonds, with staggered conformations being energetically favored over eclipsed ones. A thorough understanding of its structure and isomeric properties provides valuable insight into the behavior of branched alkanes, which is fundamental knowledge for chemists across research and industrial sectors.

References

  • BYJU'S.
  • Davis, L. (2023). IUPAC Nomenclature of Branched Alkanes - a Professor Explains Why (and How) We Use It!. [Link]
  • OpenOChem Learn.
  • Chemistry LibreTexts. (2020). 4: Structure and Stereochemistry of Alkanes. [Link]
  • Wikibooks. Organic Chemistry/Alkanes/Stereoisomers. [Link]
  • Lumen Learning. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook. [Link]
  • Chemistry LibreTexts. (2020). 4.
  • Maricopa Open Digital Press.
  • Allen. Stereoisomerism- Definition, Concept, Conditions and Types. [Link]
  • Mol-Instincts. Undecane (C11H24) properties. [Link]
  • Unacademy.
  • Britannica. (2025). Stereoisomerism | Definition, Examples, Types, & Chirality. [Link]
  • Chemistry LibreTexts. (2024). 2.
  • KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I. [Link]
  • Oregon State University.
  • PubChem. This compound. [Link]
  • MSU chemistry. Stereoisomers. [Link]
  • Wikipedia. Undecane. [Link]

Sources

Navigating the Labyrinth of Isomers: A Technical Guide to the IUPAC Nomenclature of C11H24 Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic identification and naming of branched-chain alkanes with the molecular formula C11H24, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of alkane isomerism, the logic underpinning the IUPAC rules, and a practical workflow for structure elucidation and nomenclature assignment.

The Challenge of Isomerism in Undecane (C11H24)

The molecular formula C11H24, representing undecane, gives rise to a staggering 159 structural isomers.[1][2][3] Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms.[4] This vast number of isomers underscores the necessity for a highly systematic and unambiguous naming convention to ensure clear communication and differentiation of these distinct chemical entities. Each isomer possesses unique physical and chemical properties, making accurate identification crucial in fields ranging from materials science to medicinal chemistry.

The core principle of IUPAC nomenclature is to provide a unique and descriptive name for every distinct chemical structure, thereby eliminating ambiguity.[5] This systematic approach is foundational to global scientific communication, allowing researchers to convey precise molecular architecture without the need for explicit structural diagrams.[5]

The Logic of IUPAC Nomenclature: A Step-by-Step Deconstruction

The IUPAC system for naming branched alkanes is a hierarchical process designed to deconstruct a complex molecule into its fundamental components: a principal chain and its various substituents.[6][7] The causality behind each step is rooted in creating a standardized and universally understood name.

Step 1: Identification of the Principal Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms within the molecule.[7][8] This chain forms the "parent" name of the alkane. The rationale for this rule is to establish a primary structural backbone to which all other groups are considered attachments.

  • If two or more chains of equal length are found, the principal chain is the one with the greatest number of substituents. [9][10] This sub-rule ensures that the most highly substituted chain is chosen, simplifying the subsequent naming of the attached groups.

The parent name is derived from the number of carbon atoms in this chain, following the standard alkane nomenclature (e.g., octane for an 8-carbon chain, nonane for a 9-carbon chain, etc.).[8]

Step 2: Numbering the Principal Chain

Once the principal chain is identified, it must be numbered sequentially from one end to the other. The direction of numbering is determined by the following principle:

  • Numbering begins at the end that gives the lowest possible number (locant) to the first substituent. [7][11] This "lowest locant" rule is a cornerstone of IUPAC nomenclature, ensuring consistency in naming.

  • If there is a tie in the position of the first substituent from either end, the chain is numbered to give the lowest possible locant to the second substituent, and so on. [6]

This systematic numbering provides a precise address for each substituent on the principal chain.

Step 3: Identifying and Naming the Substituents

Any carbon groups attached to the principal chain are considered substituents or "alkyl groups."[10] These are named by taking the root name of the alkane with the same number of carbon atoms and changing the "-ane" suffix to "-yl."[7] For example, a one-carbon substituent is a "methyl" group, and a two-carbon substituent is an "ethyl" group.

For more complex, branched substituents, the substituent itself is numbered starting from the carbon atom attached to the principal chain. The name of the complex substituent is then enclosed in parentheses.[9][10] For instance, a substituent with the structure -CH(CH3)CH2CH3 would be named (1-methylpropyl).

Step 4: Assembling the Full IUPAC Name

The final IUPAC name is assembled by combining the names of the substituents with the parent name in a specific format:

  • List the substituents alphabetically. [8][9] Prefixes such as "di-," "tri-," "tetra-" (used when there are multiple identical substituents) and hyphenated prefixes like "sec-" and "tert-" are ignored when alphabetizing. However, prefixes like "iso-" and "neo-" are considered part of the substituent name for alphabetization purposes.[6]

  • Precede each substituent name with its locant (the number of the carbon atom on the principal chain to which it is attached). [6]

  • Separate numbers from letters with a hyphen and numbers from numbers with a comma. [9]

  • The entire name is written as a single word. [6]

Illustrative Examples: Naming Isomers of C11H24

To solidify these principles, let's consider a few isomers of undecane.

Molecular Structure (Condensed)IUPAC NameRationale
CH3CH(CH3)CH2CH2CH2CH2CH2CH2CH2CH32-MethyldecaneThe longest chain is 10 carbons (decane). Numbering from the left gives the methyl group the locant 2, which is lower than 9 if numbered from the right.
CH3CH2CH(CH3)CH2CH2CH2CH2CH2CH33-MethyldecaneThe longest chain is 10 carbons (decane). Numbering from the left gives the methyl group the locant 3, which is lower than 8 from the right.
CH3CH2C(CH3)2CH2CH2CH2CH2CH33,3-DimethylnonaneThe longest chain is 9 carbons (nonane). Numbering from the left gives the two methyl groups the locant 3. Numbering from the right would give them the locant 7.
CH3CH(CH3)CH(CH2CH3)CH2CH2CH2CH33-Ethyl-2-methylheptaneThe longest chain is 7 carbons (heptane). Numbering from the left gives the substituents locants 2 and 3. Numbering from the right would give 5 and 6. The substituents are listed alphabetically (ethyl before methyl).

A more extensive, though not exhaustive, list of C11H24 isomers can be found in various chemical databases.[12][13]

Experimental Workflow for Isomer Identification and Structure Elucidation

In a laboratory setting, determining the precise structure of an unknown C11H24 isomer requires a combination of analytical techniques. The following protocol outlines a self-validating system for structure elucidation.

Protocol: Isomer Identification of a C11H24 Sample

Objective: To determine the chemical structure and assign the correct IUPAC name to an unknown branched alkane isomer of C11H24.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Purpose: To separate the components of the sample and determine the molecular weight and fragmentation pattern of the isomer.

    • Procedure:

      • Prepare a dilute solution of the C11H24 isomer in a volatile solvent (e.g., hexane).

      • Inject the sample into a gas chromatograph equipped with a non-polar capillary column.

      • The GC will separate the isomer from any impurities based on boiling point and polarity differences.

      • The separated compound will then enter the mass spectrometer, which will ionize the molecules and detect their mass-to-charge ratio.

    • Expected Outcome: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of C11H24 (156.31 g/mol ).[14] The fragmentation pattern provides clues about the branching structure of the alkane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed information about the carbon and hydrogen framework of the molecule.

    • Procedure:

      • ¹H NMR (Proton NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl3) and acquire the ¹H NMR spectrum. The chemical shift, integration, and multiplicity (splitting pattern) of the signals provide information about the different types of protons and their connectivity.

      • ¹³C NMR (Carbon NMR): Acquire the ¹³C NMR spectrum of the sample. The number of signals indicates the number of unique carbon environments in the molecule.

      • Advanced 2D NMR (e.g., COSY, HSQC): If the structure is complex, 2D NMR experiments can be performed to establish direct and long-range C-H and H-H correlations, definitively mapping the molecular structure.

    • Data Interpretation: The combined NMR data allows for the unambiguous assembly of the molecular structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression from an unknown sample to a fully characterized and named C11H24 isomer.

G cluster_0 Experimental Analysis cluster_1 Data Interpretation & Nomenclature Unknown Unknown C11H24 Isomer Sample GCMS GC-MS Analysis Unknown->GCMS Determine Molecular Weight & Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) GCMS->NMR Confirm Molecular Formula Structure Propose Molecular Structure NMR->Structure Elucidate Connectivity IUPAC Apply IUPAC Nomenclature Rules Structure->IUPAC Systematic Naming FinalName Final IUPAC Name IUPAC->FinalName Assign Unambiguous Name

Caption: Workflow for the identification and naming of a C11H24 isomer.

Conclusion

The systematic nomenclature established by IUPAC provides an essential framework for navigating the complexity of alkane isomers. For a molecule with the formula C11H24, a rigorous application of these rules, supported by modern analytical techniques, allows for the unambiguous identification and naming of any of its 159 structural isomers. This guide has provided the foundational principles and a practical workflow to empower researchers in their chemical characterization endeavors.

References

  • YouTube. How Do You Name Branched Alkanes Systematically?. 2025-12-20.
  • OpenOChem Learn. IUPAC Nomenclature of Alkanes.
  • Study.com. Naming Branched Alkanes. 2021-09-16.
  • KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I.
  • Oregon State University. Alkane Nomenclature: Naming.
  • YouTube. IUPAC Nomenclature for Branched Alkanes #organicchemistry #nomenclature. 2024-02-29.
  • WebQC.Org. Undecane (C11H24) properties.
  • FooDB. Showing Compound Undecane (FDB004982). 2010-04-08.
  • Chemistry LibreTexts. 2.2: Nomenclature of Alkanes. 2024-06-30.
  • Chemistry LibreTexts. Nomenclature of Alkanes. 2023-01-22.
  • Wikipedia. List of isomers of undecane.
  • Wikiwand. List of isomers of undecane.
  • Chemistry Steps. Naming Alkanes with Practice Problems.
  • National Institutes of Health. Undecane | C11H24 | CID 14257 - PubChem.
  • SelfStudys. IUPAC NOMENCLATURE & STRUCTURAL ISOMERISM.
  • eCampusOntario Pressbooks. 20.3 Isomers of Alkanes and IUPAC Nomenclature.

Sources

5-Ethyl-2,5-dimethylheptane synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 5-Ethyl-2,5-dimethylheptane: A Precursor-Centric Approach

Executive Summary

The synthesis of highly branched, sterically hindered alkanes such as this compound presents a significant challenge in organic chemistry, demanding a strategic approach to carbon-carbon bond formation. Direct coupling methods are often inefficient due to steric hindrance and competing side reactions. This guide provides a detailed examination of the most viable synthetic pathway for this compound, focusing on the critical selection of precursors. We will explore a robust three-step sequence involving a Grignard reaction to form a key tertiary alcohol intermediate, followed by acid-catalyzed dehydration and subsequent catalytic hydrogenation. The rationale behind precursor selection, detailed experimental protocols, and mechanistic insights are provided for each step. Furthermore, alternative coupling reactions, such as the Corey-House and Wurtz syntheses, are analyzed to illustrate their inherent limitations for this specific target molecule, thereby underscoring the necessity of a function-group-interconversion strategy.

Introduction

The Target Molecule: this compound

This compound (CAS: 61868-29-9) is a C11 saturated hydrocarbon characterized by a complex, branched structure featuring a quaternary carbon center at the C5 position.[1] This high degree of substitution makes the molecule a challenging synthetic target. The construction of its carbon skeleton requires precise C-C bond formation, where steric hindrance can significantly impede reaction efficiency. Saturated alkanes lack functional groups, meaning any synthesis must conclude with a final step that removes any activating or directing groups, typically through reduction.

Retrosynthetic Strategy: The Tertiary Alcohol Pathway

A robust retrosynthetic analysis of this compound suggests that the most effective approach is not a direct coupling of alkyl fragments, but rather the construction of a functionalized precursor that can be easily converted to the final alkane. The most logical strategy involves the creation of a tertiary alcohol, 5-ethyl-2,5-dimethylheptan-5-ol , which can then be deoxygenated.

This strategy breaks down the synthesis into three manageable stages:

  • C-C Bond Formation: A Grignard reaction to assemble the full carbon skeleton in the form of the tertiary alcohol.[2][3]

  • Elimination: Acid-catalyzed dehydration of the alcohol to form a mixture of alkene intermediates.[4][5]

  • Reduction: Catalytic hydrogenation of the alkene mixture to yield the final saturated alkane.[6][7]

This pathway is advantageous because it utilizes highly reliable and well-understood reactions, and the precursors are more readily accessible than the complex fragments required for direct coupling methods.

Primary Synthesis Pathway: Grignard-Mediated Alcohol Formation and Reduction

Rationale for Pathway Selection

The selection of this multi-step pathway is predicated on its reliability and efficiency in overcoming the steric challenges posed by the target molecule. Grignard additions to ketones are highly effective for creating tertiary alcohols, and the subsequent dehydration-hydrogenation sequence is a classic and high-yielding method for alkane synthesis. This approach circumvents the problems associated with direct coupling of sterically hindered fragments, such as the low yields often observed in Corey-House synthesis involving tertiary halides.[8]

Core Precursor Selection for the Tertiary Alcohol

The key intermediate, 5-ethyl-2,5-dimethylheptan-5-ol , can be disconnected in two primary ways to identify its ketone and Grignard precursors.

Retrosynthetic DisconnectionKetone PrecursorGrignard PrecursorAssessment
Route A 5-Methyl-3-heptanoneMethylmagnesium bromide/iodideOptimal. Both precursors are commercially available and the Grignard reagent is small, minimizing steric hindrance during the nucleophilic attack.
Route B 2-Methyl-3-heptanoneEthylmagnesium bromide/iodideViable, but less ideal. While the precursors are also available, the use of a slightly bulkier Grignard reagent may present minor steric challenges compared to Route A.

Based on this analysis, Route A , utilizing 5-Methyl-3-heptanone and a methyl Grignard reagent , is identified as the most strategically sound approach.

Experimental Workflow and Protocols

The overall synthesis is a three-step process, transforming readily available precursors into the final complex alkane.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation P1 5-Methyl-3-heptanone I1 Tertiary Alcohol Intermediate (5-ethyl-2,5-dimethylheptan-5-ol) P1->I1 Nucleophilic Addition (Anhydrous Ether/THF) P2 Methylmagnesium Bromide (CH3MgBr) P2->I1 Nucleophilic Addition (Anhydrous Ether/THF) I2 Alkene Mixture (e.g., 5-ethyl-2,5-dimethylhept-2-ene) I1->I2 Acid Catalysis (H2SO4) Heat I3 Final Product (this compound) I2->I3 Catalyst (Pd/C) Pressure P3 Hydrogen Gas (H2) P3->I3 Catalyst (Pd/C) Pressure

Caption: Overall workflow for the synthesis of this compound.

Protocol 2.3.1: Synthesis of 5-ethyl-2,5-dimethylheptan-5-ol via Grignard Reaction

  • Objective: To synthesize the tertiary alcohol intermediate by reacting 5-methyl-3-heptanone with methylmagnesium bromide.

  • Materials:

    • Magnesium turnings

    • Bromomethane (or commercially prepared Methylmagnesium bromide, 3.0 M in diethyl ether)

    • Anhydrous diethyl ether or THF

    • 5-Methyl-3-heptanone

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Iodine crystal (for initiation)

  • Methodology:

    • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to ensure anhydrous conditions.

    • Grignard Reagent Formation (if not using commercial): Place magnesium turnings in the flask. Add a small crystal of iodine. Add a small portion of a solution of bromomethane in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.[9][10] Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 5-methyl-3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.

    • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by vacuum distillation.

  • Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[9] This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous work-up to yield the tertiary alcohol.

Protocol 2.3.2: Acid-Catalyzed Dehydration of the Tertiary Alcohol

  • Objective: To convert 5-ethyl-2,5-dimethylheptan-5-ol into a mixture of alkene isomers.

  • Materials:

    • Crude or purified 5-ethyl-2,5-dimethylheptan-5-ol

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Methodology:

    • Place the tertiary alcohol in a round-bottom flask suitable for distillation.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture gently. The lower-boiling alkene products will distill as they are formed.

    • Collect the distillate, wash with a sodium bicarbonate solution to neutralize any residual acid, then with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) to yield the alkene mixture.

  • Mechanistic Insight: This reaction follows an E1 (elimination, unimolecular) mechanism.[11] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O).[4] The departure of water forms a stable tertiary carbocation. A base (water or bisulfate ion) then abstracts a proton from an adjacent carbon, forming a double bond. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.[5]

Protocol 2.3.3: Catalytic Hydrogenation of the Alkene Mixture

  • Objective: To reduce the alkene double bonds to form the final saturated alkane.

  • Materials:

    • Alkene mixture from the previous step

    • Palladium on carbon (5% or 10% Pd/C)

    • Ethanol or ethyl acetate (solvent)

    • Hydrogen gas (H₂)

  • Methodology:

    • Dissolve the alkene mixture in a suitable solvent like ethanol in a high-pressure reaction vessel (e.g., a Parr hydrogenator).

    • Carefully add the Pd/C catalyst. The mixture should be handled under an inert atmosphere as the catalyst can be pyrophoric.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm).

    • Stir or shake the mixture at room temperature until hydrogen uptake ceases, indicating the reaction is complete.

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent under reduced pressure to yield the final product, this compound.

  • Mechanistic Insight: This is a heterogeneous catalytic reaction where the alkene and H₂ adsorb onto the surface of the metal catalyst.[7] The H-H bond is weakened, and the hydrogen atoms are added across the double bond, typically from the same face (syn-addition), leading to the saturated alkane.[12]

Alternative Synthetic Approaches and Their Limitations

While the tertiary alcohol pathway is optimal, it is instructive for researchers to understand the limitations of other common C-C bond-forming reactions for this target.

The Corey-House Synthesis

The Corey-House synthesis is a powerful method for creating unsymmetrical alkanes by reacting a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[13][14][15]

G cluster_precursors Precursors Target This compound P1 Isobutyl Halide (for Gilman Reagent) Target->P1 Disconnect C4-C5 P2 Tertiary Alkyl Halide (3-bromo-3-methylpentane) Target->P2 Disconnect C4-C5 P2->P1 Reaction Fails (E2 Elimination Dominates)

Caption: Retrosynthesis via the Corey-House pathway and its primary limitation.

For our target, the most logical disconnection is between C4 and C5. This would require reacting a lithium diisobutylcuprate with a tertiary halide like 3-bromo-3-methylpentane . However, the reaction of Gilman reagents with hindered secondary and tertiary alkyl halides is notoriously inefficient.[8] The strongly basic nature of the cuprate favors an E2 elimination pathway over the desired SN2-like coupling, leading to the formation of an alkene byproduct and significantly reducing the yield of the desired alkane.[16]

The Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal.[17][18][19] While historically significant, its synthetic utility is severely limited.

  • Symmetry Requirement: It is only effective for synthesizing symmetrical alkanes (R-R) from a single alkyl halide (R-X).[18]

  • Mixture Formation: If used to create an unsymmetrical alkane like our target by using two different alkyl halides (R-X and R'-X), it produces a statistical mixture of three products (R-R, R'-R', and R-R'), which are often difficult to separate due to similar boiling points.[20][21]

Given these limitations, the Wurtz reaction is not a viable method for the practical synthesis of this compound.

Conclusion

The synthesis of structurally complex alkanes like this compound is a testament to the power of strategic, multi-step synthetic planning. While direct coupling methods like the Corey-House synthesis appear attractive on paper, their practical application is thwarted by the steric hindrance inherent in the target molecule. The most expert-driven and trustworthy pathway relies on the creation and subsequent deoxygenation of a tertiary alcohol intermediate, 5-ethyl-2,5-dimethylheptan-5-ol . This approach leverages the reliability of the Grignard reaction for carbon skeleton construction and the efficiency of the dehydration-hydrogenation sequence for the final conversion to the alkane. The judicious selection of 5-Methyl-3-heptanone and a methyl Grignard reagent as the core precursors represents the most logical and efficient route for researchers and drug development professionals to obtain this challenging molecule.

References

  • Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. [Link]
  • BYJU'S.
  • JoVE. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025-05-22). [Link]
  • RSC Publishing. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]
  • RSC Publishing. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. (2023-03-23). [Link]
  • Chemistry LibreTexts. 9.16: Dehydration of Alcohols to Alkenes. (2019-06-05). [Link]
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]
  • Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions. (2023-11-07). [Link]
  • Wikipedia. Corey–House synthesis. [Link]
  • Wikipedia. Wurtz reaction. [Link]
  • Master Organic Chemistry.
  • Master Organic Chemistry. Elimination Reactions of Alcohols. (2015-04-16). [Link]
  • Ursinus Digital Commons.
  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.[Link]
  • Organic Chemistry Portal. Wurtz Reaction. [Link]
  • Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. (2022-03-23). [Link]
  • Chemistry LibreTexts. 10.
  • Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. [Link]
  • Chemistry LibreTexts. Grignard Reagents. (2023-01-22). [Link]
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • GeeksforGeeks. Wurtz Reaction. (2025-07-23). [Link]
  • Fiveable. Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes. [Link]
  • Online Organic Chemistry Tutor. Wurtz Reaction. [Link]
  • Master Organic Chemistry.
  • Chemistry Steps. Alcohols to Alkyl Halides. [Link]
  • Chemistry Steps.
  • YouTube. Preparation of alkanes from grignard reagent. (2021-08-14). [Link]
  • YouTube. 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. (2020-11-20). [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]
  • Organic Chemistry Tutor.
  • Study.com. Hydrogenation of Alkenes | Definition, Mechanism & Examples. [Link]
  • BYJU'S. Corey House Reaction. (2020-06-20). [Link]
  • Chemistry LibreTexts. 8.
  • YouTube.
  • Vedantu.
  • Journal of the American Chemical Society.
  • Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions. (2024-03-24). [Link]
  • Chemguide.
  • Quora. What is the exact mechanism of Corey House synthesis of alkanes?. (2016-04-16). [Link]
  • PubChem. This compound | C11H24 | CID 53423790. [Link]
  • Stenutz. 2,5-dimethyl-2-heptanol. [Link]
  • PubChem. 5-Ethyl-2,5-dimethylhept-2-ene | C11H22 | CID 123530387. [Link]
  • PubChem. 5-Ethyl-2,2-dimethylheptane | C11H24 | CID 53428790. [Link]
  • PubChem. 5-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428959. [Link]
  • Google Patents. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
  • PubChem. 2-Heptanol, 2,5-dimethyl- | C9H20O | CID 11535584. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Branched Undecane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Undecane (C₁₁H₂₄), with its 159 structural isomers, presents a compelling case study in the nuanced interplay of molecular structure and thermodynamic stability. For researchers, scientists, and professionals in drug development, a deep understanding of these relationships is paramount for applications ranging from lubricant design to the prediction of molecular interactions in biological systems. This guide provides a comprehensive exploration of the thermodynamic stability of branched undecane isomers, elucidating the theoretical underpinnings, presenting available thermodynamic data, and detailing the experimental and computational methodologies used for their determination. We will delve into the causal factors that govern the stability of these isomers, moving beyond simple steric arguments to explore the subtle electronic effects at play. This document is designed to be a self-validating resource, grounding its claims in established principles and providing detailed protocols that underscore the scientific integrity of the presented data.

The Principle of Alkane Stability: A Dance of Structure and Energy

Alkanes, composed solely of sp³-hybridized carbon and hydrogen atoms, are often perceived as simple, inert molecules. However, the arrangement of these atoms in space—their constitutional isomerism—gives rise to significant differences in their thermodynamic properties. The fundamental principle is that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts .[1][2] This increased stability is manifested as a lower heat of combustion and a more negative (or less positive) standard enthalpy of formation (ΔH°f).[1][3]

The standard Gibbs free energy of formation (ΔG°f), which accounts for both enthalpy and entropy, is the ultimate arbiter of thermodynamic stability under constant temperature and pressure.[4][5] A more negative ΔG°f indicates greater stability. The relationship is defined by the equation:

ΔG° = ΔH° - TΔS° [6]

Where:

  • ΔH° is the standard enthalpy change.

  • T is the absolute temperature in Kelvin.

  • ΔS° is the standard entropy change.

While branching generally leads to a more favorable enthalpy, it also results in a more ordered, compact structure, which can decrease entropy. However, at standard conditions, the enthalpic stabilization of branched alkanes typically outweighs the entropic penalty, leading to overall greater thermodynamic stability.

The origins of this enhanced stability are multifaceted and a subject of ongoing discussion in the chemical literature. While steric hindrance, the repulsive interaction between non-bonded atoms in close proximity, plays a role, it is not the complete picture.[1] More nuanced electronic effects are now understood to be significant contributors:

  • Electron Correlation: Branched alkanes exhibit stronger electron correlation effects, which contribute to their overall lower energy states.

  • Geminal and Vicinal Interactions: The spatial arrangement of alkyl groups in branched isomers leads to stabilizing interactions that are absent in their linear counterparts.

  • Hyperconjugation: The delocalization of electrons from C-H σ-bonds into adjacent empty or partially filled orbitals can contribute to the stabilization of branched structures.

Thermodynamic Data of Selected Undecane Isomers

Isomer NameCAS NumberStandard Enthalpy of Formation (ΔH°f) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)Heat of Combustion (ΔHc°) (kJ/mol)Data Source & Type
n-Undecane 1120-21-4-327.3 ± 1.532.9-7430.7 ± 2.0NIST Webbook[10][11][12][13][14] (Experimental)
2-Methyldecane 6975-98-0-275.6539.30Not AvailableCheméo[1] (Joback Calculated)
3-Methyldecane 13151-34-3Not AvailableNot AvailableNot Available-
4-Methyldecane 2847-72-5-275.6539.30Not AvailableCheméo[15] (Joback Calculated)
5-Methyldecane 13151-35-4Not AvailableNot AvailableNot Available-
2,2-Dimethylnonane 17302-14-6Not AvailableNot AvailableNot Available-
3,3-Diethylheptane 17302-17-9Not AvailableNot AvailableNot Available-

Note: The Gibbs free energy of formation for n-undecane was calculated using its standard enthalpy of formation and standard molar entropy from the NIST Webbook. All data is for the liquid state at 298.15 K and 1 atm unless otherwise specified.

Experimental and Computational Protocols

Experimental Determination: Bomb Calorimetry

The heat of combustion, a direct measure of the energy released upon complete oxidation of a substance, is a primary experimental route to determining the relative stability of isomers. A lower heat of combustion for an isomer indicates greater stability. Bomb calorimetry is the standard technique for this measurement.

Protocol: Determination of the Enthalpy of Combustion of a Liquid Undecane Isomer

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the liquid undecane isomer into a crucible.

    • Measure and record the mass of a length of ignition wire.

    • Secure the ignition wire in the electrodes of the bomb head, ensuring it is in contact with the sample.

  • Bomb Assembly and Pressurization:

    • Place the crucible in the bomb.

    • Seal the bomb tightly.

    • Purge the bomb with oxygen to remove any nitrogen, then pressurize it with pure oxygen to approximately 30 atm.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a known quantity of deionized water (typically 2 L) to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the lid on and connecting the ignition leads and stirrer.

  • Temperature Equilibration and Data Acquisition:

    • Allow the system to equilibrate while stirring, monitoring the temperature until it becomes stable.

    • Record the initial temperature.

  • Ignition and Measurement:

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.

  • Data Analysis:

    • Calculate the heat capacity of the calorimeter system by calibrating with a substance of known heat of combustion, such as benzoic acid.

    • Determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the heat of combustion of the sample using the formula: ΔHc° = (C_cal * ΔT - q_wire) / n_sample Where:

      • C_cal is the heat capacity of the calorimeter.

      • ΔT is the corrected temperature rise.

      • q_wire is the heat released by the combustion of the ignition wire.

      • n_sample is the number of moles of the undecane isomer.

Computational Determination: Density Functional Theory (DFT)

Computational chemistry provides a powerful in silico approach to determining the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately predict the heats of formation and Gibbs free energies of alkane isomers.

Protocol: DFT Calculation of the Thermodynamic Properties of a Branched Undecane Isomer

  • Conformational Search:

    • The first and most critical step is to identify all low-energy conformers of the undecane isomer. This can be achieved using molecular mechanics force fields (e.g., MMFF) to perform a systematic or stochastic search of the potential energy surface.

  • Geometry Optimization:

    • Each identified conformer is then subjected to geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculation:

    • A frequency calculation is performed on each optimized geometry at the same level of theory. This serves two purposes:

      • To verify that the structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Single-Point Energy Calculation:

    • For higher accuracy, a single-point energy calculation is often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Calculation of Thermodynamic Properties:

    • The standard enthalpy of formation (ΔH°f) can be calculated using the atomization method or by employing isodesmic reactions.

    • The Gibbs free energy (G) of each conformer is calculated by adding the thermal correction to the electronic energy.

    • The overall Gibbs free energy of the molecule is determined by a Boltzmann-weighted average of the free energies of all significant conformers.

Visualizing the Workflow and Stability Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and computational workflows and the conceptual relationship between branching and thermodynamic stability.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Undecane Isomer assemble_bomb Assemble and Pressurize Bomb weigh_sample->assemble_bomb calc_moles Calculate Moles of Sample weigh_sample->calc_moles prep_wire Prepare Ignition Wire prep_wire->assemble_bomb setup_calorimeter Set up Calorimeter assemble_bomb->setup_calorimeter equilibrate Equilibrate and Record T_initial setup_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calc_q Calculate Heat Released (q) record_temp->calc_q calc_dhc Calculate ΔHc° calc_q->calc_dhc calc_moles->calc_dhc

Caption: Experimental workflow for determining the heat of combustion.

computational_workflow cluster_setup Model Building cluster_dft DFT Calculations cluster_thermo Thermodynamic Analysis build_isomer Build 3D Structure of Isomer conf_search Perform Conformational Search build_isomer->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc calc_g Calculate Gibbs Free Energy (ΔG°f) freq_calc->calc_g calc_h Calculate Enthalpy of Formation (ΔH°f) spe_calc->calc_h boltzmann Boltzmann Averaging calc_g->boltzmann

Caption: Computational workflow for determining thermodynamic properties.

stability_relationship branching Increased Branching stability Increased Thermodynamic Stability branching->stability leads to hf More Negative ΔH°f stability->hf results in hc Lower ΔHc° stability->hc results in

Caption: Relationship between branching and thermodynamic stability.

Conclusion

The thermodynamic stability of undecane isomers is a clear illustration of the profound impact of molecular architecture on chemical properties. This guide has established that branched isomers are generally more stable than their linear counterparts, a phenomenon attributable to a combination of steric and, more importantly, electronic factors. While a complete experimental dataset for all 159 isomers remains an area for future research, the methodologies presented herein provide a robust framework for both the experimental determination and computational prediction of their thermodynamic properties. For scientists in drug development and related fields, a thorough grasp of these principles is essential for predicting molecular behavior and designing molecules with desired stability profiles. The self-validating nature of the protocols described, grounded in fundamental thermodynamic principles, ensures that researchers can confidently apply these techniques in their own investigations.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group Contributions.
  • Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.
  • Sharma, A., Kang, J. W., & Gani, R. (2020). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Fluid Phase Equilibria, 507, 112417. [Link]
  • LookChem. (n.d.). 5-Methyldecane.
  • Cheméo. (n.d.). Decane, 2-methyl-.
  • Cheméo. (n.d.). Decane, 4-methyl-.
  • Scientific Committee on Problems of the Environment (SCOPE). (2023). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scirp.org. [Link]
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook.
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook.
  • NIST. (n.d.). 3,3-diethylheptane. NIST Chemistry WebBook.
  • NIST. (n.d.). Decane, 5-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Nonane, 2,3-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook.
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook.
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook.
  • PubChem. (n.d.). 3,3-Diethylheptane.
  • PubChem. (n.d.). 3,4-Diethylheptane.
  • PubChem. (n.d.). 2,4-Dimethylnonane.
  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy.
  • YouTube. (2014, May 11). 5.2.
  • Chemcasts. (n.d.). 2,3-dimethylnonane Thermodynamic Properties vs Temperature.
  • Chemistry Stack Exchange. (2019, October 29). Deciding the order of heat of combustion of isomeric alkanes.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,4-dimethylnonane.
  • PubChem. (n.d.). 3,3-Diethyl-2,5-dimethylheptane.
  • YouTube. (2020, January 29). IIT/JEE Chemistry Practice #28: Gibbs Free Energy. [Video]. YouTube. [Link]
  • Khan Academy. (n.d.). Heats of combustion.
  • YouTube. (2011, June 29). Gibbs Free Energy. [Video]. YouTube. [Link]
  • Doc Brown's Chemistry. (n.d.). Enthalpy data patterns for combustion of alkanes versus alcohols, bond enthalpy trends related to bond length & bond order, enthalpy of combustion for a homologous series.
  • The Science Sauce. (n.d.). Enthalpy Changes.
  • Khan Academy. (n.d.). Heats of combustion of alkanes.
  • Chemguide. (n.d.). An Introduction to Gibbs Free Energy.

Sources

A Guide to Highly Branched Alkanes: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of highly branched alkanes, a unique class of hydrocarbons whose molecular architecture bestows them with distinct properties valuable across various scientific disciplines, particularly in pharmaceutical and drug development sectors. This document will delve into the synthesis, characterization, and application of these molecules, offering both foundational knowledge and practical insights for researchers and scientists.

Introduction: The Architectural Significance of Branching

Unlike their linear counterparts, where carbon atoms are arranged in a continuous chain, highly branched alkanes feature a carbon backbone with numerous side chains or "branches". This intricate, three-dimensional structure is the primary determinant of their unique physicochemical properties. The branching disrupts the efficient packing of molecules, which in turn weakens the intermolecular van der Waals forces.[1][2] Consequently, compared to linear alkanes of the same molecular weight, highly branched alkanes exhibit lower boiling points, lower melting points, and reduced viscosity.[3]

These characteristics are not merely academic curiosities; they are pivotal to the utility of these compounds in specialized applications, ranging from high-octane fuels to advanced lubricants and, most relevant to our audience, as inert, stable, and biocompatible components in pharmaceutical formulations.[4]

Synthesis of Highly Branched Alkanes: Constructing Complexity

The creation of specific, highly pure branched alkanes for research and pharmaceutical applications necessitates targeted synthetic methodologies, moving beyond the large-scale industrial processes like catalytic cracking and isomerization used in petroleum refining.[4] Laboratory-scale synthesis allows for precise control over the molecular architecture.

One effective and illustrative method involves the use of Grignard reagents followed by dehydration and hydrogenation. This approach allows for the controlled construction of a carbon skeleton with a high degree of branching.

Experimental Protocol: Synthesis of a C19 H-branched Alkane

This protocol outlines the synthesis of a model C19 H-branched alkane, 5-ethyl-7-butyltridecane, adapted from established organometallic procedures.[5]

Step 1: Grignard Reaction to form Tertiary Alcohol

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of an appropriate alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent (butylmagnesium bromide).

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Slowly add a solution of a suitable ketone (e.g., 5-ethyltridecan-7-one) in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

  • Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkene.

Step 3: Hydrogenation of the Alkene

  • Dissolve the crude alkene from Step 2 in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final highly branched alkane.

  • Purify the product by column chromatography.

The following diagram illustrates the general synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation AlkylHalide Alkyl Halide Grignard Grignard Formation (Mg, Et2O) AlkylHalide->Grignard Ketone Ketone Addition Nucleophilic Addition Ketone->Addition Grignard->Addition TertiaryAlcohol Tertiary Alcohol Addition->TertiaryAlcohol Dehydration Acid-Catalyzed Dehydration TertiaryAlcohol->Dehydration Alkene Alkene Dehydration->Alkene Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Alkene->Hydrogenation FinalProduct Highly Branched Alkane Hydrogenation->FinalProduct

Synthetic workflow for a highly branched alkane.

Physicochemical Properties and Characterization

The defining features of highly branched alkanes are their physical properties, which differ significantly from their linear isomers.

Data Presentation: Comparison of Physicochemical Properties
Propertyn-Octane (Linear)2,2,4-Trimethylpentane (Highly Branched)Causality of Difference
Molecular Formula C₈H₁₈C₈H₁₈Isomers with the same molecular formula.
Boiling Point 125.7 °C99.3 °CIncreased branching reduces surface area, weakening intermolecular forces.[6]
Melting Point -57.4 °C-107.4 °CThe compact, spherical shape of branched alkanes hinders efficient crystal lattice packing.
Density at 20°C 0.703 g/cm³0.692 g/cm³Branching leads to less compact molecular packing in the liquid state.
Viscosity LowerGenerally lower than linear counterparts due to reduced intermolecular forces.
Characterization Techniques

The structural elucidation of highly branched alkanes relies on a suite of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise connectivity of atoms.[7] For highly branched alkanes, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts for methine (CH), methylene (CH₂), and methyl (CH₃) groups.[8] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are often necessary to resolve complex, overlapping signals and unambiguously map the carbon skeleton.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is invaluable for separating isomers and determining their molecular weight. The fragmentation patterns observed in the mass spectrum provide crucial information about the branching pattern of the alkane. High-temperature GC is particularly useful for analyzing high-molecular-weight alkanes.[10]

Applications in Pharmaceutical Sciences and Drug Development

The inert nature, high stability, and unique physical properties of highly branched alkanes make them highly suitable for various pharmaceutical applications.

Emollients and Vehicles in Topical Formulations

Highly branched alkanes, such as squalane (a saturated derivative of squalene), are widely used in dermatological and cosmetic formulations.[11][12] Their emollient properties help to hydrate the skin and maintain its elasticity.[13] Due to their non-polar and inert nature, they are excellent solvents and vehicles for the topical delivery of lipophilic active pharmaceutical ingredients (APIs). They are non-irritating and form a non-greasy, breathable film on the skin.

Drug Delivery Systems

The low viscosity and high stability of highly branched alkanes make them ideal components for parenteral and other advanced drug delivery systems.

  • Nanoemulsions and Lipid Carriers : Squalene and other branched alkanes can serve as the oil phase in nanoemulsions and nanostructured lipid carriers (NLCs).[14][15] These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Emulsions formulated with squalene have been shown to be highly stable and can be effective carriers for parenteral drug delivery.[14] Semifluorinated alkanes, a related class of compounds, are also being explored as novel drug carriers due to their ability to dissolve lipophilic drugs and form stable emulsions.[16]

The diagram below illustrates a simplified structure of a drug-loaded nanoemulsion using a highly branched alkane as the oil core.

Schematic of a drug-loaded nanoemulsion.
Other Pharmaceutical Applications
  • Lubricants : Highly branched alkanes are used as lubricants in the manufacturing of tablets and capsules.

  • Inert Solvents : Their low reactivity makes them suitable as inert solvents in certain chemical reactions during drug synthesis.[4]

Future Perspectives and Challenges

The utility of highly branched alkanes in the pharmaceutical industry is well-established, particularly in topical formulations. The future will likely see an expansion of their use in more sophisticated drug delivery systems. A key challenge lies in the targeted synthesis of novel, highly branched structures with tailored properties for specific applications.[10][17] Further research into the biocompatibility and long-term safety of novel synthetic branched alkanes will be crucial for their adoption in systemic drug delivery applications.

References

  • Synthesis of highly-branched alkanes for renewable gasoline | Request PDF. (n.d.). ResearchGate.
  • Synthesis of H-branch alkanes - PEARL. (2014, July 1). Plymouth University.
  • Physical Properties of Alkanes - Organic Chemistry - Jack Westin. (n.d.). Jack Westin.
  • Branched Chain Alkanes. (n.d.). riomaisseguro.rio.rj.gov.br.
  • Alkane - Wikipedia. (n.d.). Wikipedia.
  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523–531. [Link]
  • Huang, Z. R., Lin, Y. K., & Fang, J. Y. (2009). Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology. Molecules, 14(1), 540–554. [Link]
  • Branched Alkanes Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
  • Physical Properties of Alkanes - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes | Request PDF. (n.d.). ResearchGate.
  • Koci, T., Loinaz, I., & Ebel, F. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1221. [Link]
  • Kim, S. K., & Karadeniz, F. (2012). Biological importance and applications of squalene and squalane. Advances in food and nutrition research, 65, 223–233. [Link]
  • Safety Assessment of Squalane and Squalene as Used in Cosmetics. (2019, March 15). Cosmetic Ingredient Review.
  • Biological Importance and Applications of Squalene and Squalane | Request PDF. (n.d.). ResearchGate.
  • Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology. (2009, January 8). ResearchGate.
  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. (2022, February 12). PubMed Central.
  • pharmaceutical application of alkanesdocx | DOCX. (n.d.). Slideshare.
  • A Brief Note on Alkanes and its Applications - Longdom Publishing. (n.d.). Longdom Publishing.
  • Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes. (n.d.). ResearchGate.
  • High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013, March 8). Biogeosciences.
  • The Impact of NMR Spectroscopy in Analytical Chemistry - Longdom Publishing. (n.d.). Longdom Publishing.
  • Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences.

Sources

A Technical Guide to the Discovery and History of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane (C11H24) is a saturated alkane that, in its simplicity, presents a profound challenge in structural chemistry due to its vast number of constitutional isomers. With 159 possible arrangements, the history of its isomers' discovery is intrinsically linked to the evolution of chemical theory and analytical technology.[1][2][3] This guide provides an in-depth exploration of the journey from theoretical prediction to the empirical separation and characterization of undecane isomers. It details the limitations of early classical methods and celebrates the transformative power of chromatography and spectroscopy. By synthesizing historical context with modern, field-proven protocols, this document serves as a comprehensive technical resource for professionals in chemistry and related sciences, offering both foundational knowledge and practical methodologies for isomer analysis.

Introduction: The Labyrinth of Undecane Isomerism

Alkanes, hydrocarbons with the general formula CnH2n+2, represent the simplest class of organic compounds, consisting solely of carbon and hydrogen atoms connected by single bonds.[4][5] Despite their compositional simplicity, alkanes with four or more carbons exhibit constitutional isomerism—compounds sharing the same molecular formula but differing in the connectivity of their atoms.[6][7] This phenomenon leads to a dramatic, combinatorial increase in the number of possible isomers as the carbon count rises.

Undecane, with its formula C11H24, stands as a significant milestone in this isomeric explosion. The molecule can exist in 159 distinct constitutional forms, ranging from the straight-chain n-undecane to highly branched structures.[1][2][3][8] This complexity makes undecane a compelling case study. The challenge is not merely theoretical; each isomer possesses unique physical properties, such as boiling point, melting point, and density, stemming directly from its molecular architecture.[2] Increased branching, for instance, generally lowers the boiling point by reducing the effective surface area for intermolecular van der Waals forces.[2][9] The historical and ongoing efforts to isolate and identify these 159 isomers have pushed the boundaries of separation science and structural elucidation.

The Dawn of Isomerism: Theory and Early Attempts

The concept of isomerism emerged in the 1820s and 1830s, fundamentally challenging the then-prevailing notion that a chemical formula corresponded to a single, unique substance.[10] Observations by scientists like Friedrich Wöhler and Jöns Jacob Berzelius revealed that compounds with identical elemental compositions could exhibit vastly different properties.[10]

For alkanes, the theoretical enumeration of possible isomers became a mathematical puzzle long before their practical synthesis was feasible. The work of mathematicians like Arthur Cayley in the 19th century laid the groundwork for counting these structures using graph theory.[11] However, the practical isolation of these predicted isomers was a formidable task. Early organic chemists relied on painstaking methods of synthesis followed by fractional distillation.

Causality in Experimental Choice: Fractional distillation was the primary tool for separation, exploiting differences in boiling points. For a mixture of undecane isomers, this method could achieve a crude separation of isomers with significantly different degrees of branching. For example, the highly branched 2,2,4,4-tetramethylheptane would boil at a considerably lower temperature than the linear n-undecane. However, the technique proved inadequate for separating isomers with very similar boiling points, a common occurrence among alkanes with similar branching patterns, leaving the vast majority of isomers as an inseparable mixture.

The Chromatographic Revolution: A New Era of Separation

The invention and development of gas chromatography (GC) in the mid-20th century was the single most important breakthrough for the analysis of complex hydrocarbon mixtures. GC offered unprecedented resolving power, enabling the separation of compounds with minute differences in physical properties.

Expertise in Methodology: The principle of GC separation for alkanes is elegantly simple. A volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a long, thin column.[12] The inner wall of this column is coated with a stationary phase, typically a high-boiling liquid polymer.[12] For nonpolar alkanes, a nonpolar stationary phase like dimethylpolysiloxane is chosen.[12][13] The separation is governed by the partitioning of the analytes between the mobile and stationary phases. Isomers with lower boiling points spend more time in the gas phase and elute from the column faster, while higher-boiling isomers are retained longer by the stationary phase.[12] The use of long, capillary columns (often 30-100 meters) provides the enormous surface area required to resolve dozens of closely related isomers in a single analytical run.[12][14]

This technology transformed the 159 undecane isomers from a theoretical number into a tangible analytical challenge that could be systematically addressed.

Definitive Identification: The Power of Spectroscopic Techniques

While GC could separate the isomers, it could not, on its own, identify their precise structures. The coupling of GC with spectroscopic detectors, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provided the final piece of the puzzle.

Mass Spectrometry (MS)

When coupled with GC (GC-MS), mass spectrometry provides both molecular weight information and a unique fragmentation pattern for each eluting isomer.

Trustworthiness of the Protocol: In a standard Electron Ionization (EI) source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and break apart into characteristic fragment ions.[15] The mass spectrometer then separates these ions by their mass-to-charge ratio (m/z), producing a mass spectrum.[15] While all C11H24 isomers have the same molecular ion peak (m/z 156), their fragmentation patterns differ based on the stability of the carbocations formed.[16][17] More highly branched isomers tend to fragment at the branch points, leading to more abundant ions at specific m/z values. This "fingerprint" allows for confident identification, especially when compared against spectral libraries like those from the National Institute of Standards and Technology (NIST).[16][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of every carbon and hydrogen atom in a molecule. Although not typically coupled directly to GC for routine analysis, NMR is the gold standard for unequivocally determining the structure of a newly synthesized or isolated isomer. For C11H24, ¹³C and ¹H NMR spectra reveal:

  • Number of Signals: The number of unique carbon or proton environments in the molecule. Symmetrical isomers will have fewer signals than asymmetrical ones.[15]

  • Chemical Shift: The position of a signal, which indicates the electronic environment of the nucleus.

  • Splitting Patterns (¹H NMR): Provides information about adjacent protons, helping to piece together the connectivity of the carbon skeleton.

Modern Analytical Workflow for C11H24 Isomer Profiling

The following protocol outlines a standard, self-validating system for the separation and identification of undecane isomers in a complex mixture, such as a petroleum fraction.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dilute the hydrocarbon sample in a volatile, non-interfering solvent (e.g., hexane or pentane) to an appropriate concentration (typically 100-1000 ppm).

    • Add an internal standard if quantitative analysis is required. n-Dodecane or another alkane not expected in the sample can be used.

  • Gas Chromatography (GC) Parameters:

    • System: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.

    • Column: A nonpolar capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).

      • Rationale: A long, narrow-bore column provides high resolution, while the nonpolar phase separates alkanes primarily by boiling point.[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio) to avoid overloading the column.

    • Injector Temperature: 250 °C.

      • Rationale: This temperature must be high enough to ensure rapid and complete vaporization of all undecane isomers without causing thermal degradation.[12]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 5 °C/min to 200 °C.

      • Hold: Maintain 200 °C for 5 minutes.

      • Rationale: A temperature program is essential. The initial low temperature allows for the separation of highly volatile components, while the gradual ramp elutes the higher-boiling isomers as sharp, well-defined peaks.[12]

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-200.

      • Rationale: This range covers the molecular ion (m/z 156) and all significant fragment ions of undecane isomers.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • For each peak, examine the corresponding mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST/Wiley) for tentative identification.

    • Confirm identification by comparing the retention time with that of an authentic reference standard, if available.

Visualization of Key Concepts

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Hydrocarbon Mixture (e.g., Petroleum Fraction) Prep Dilution & Internal Standard Addition Sample->Prep GC Gas Chromatography (Separation by Boiling Point) Prep->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Transfer Line TIC Total Ion Chromatogram (TIC) MS->TIC Spectra Mass Spectra Extraction TIC->Spectra Library Spectral Library Comparison (NIST) Spectra->Library Report Isomer Identification & Quantification Report Library->Report

Caption: A modern workflow for the identification of C11H24 isomers.

IsomerClassification C11H24 {C11H24 | 159 Isomers} Undecane Undecane C11H24->Undecane Decanes Decanes C11H24->Decanes Nonanes Nonanes C11H24->Nonanes Octanes Octanes C11H24->Octanes Heptanes Heptanes C11H24->Heptanes

Caption: Classification of C11H24 isomers based on the longest carbon chain.

The Known Isomers of Undecane: A Data-Driven Overview

Of the 159 possible isomers, many have been synthesized and characterized. Their physical properties vary predictably with structure. Increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular London dispersion forces, thus lowering the boiling point.[2]

Table 1: Physical Properties of Selected C11H24 Isomers

IUPAC Name CAS Number Boiling Point (°C) Melting Point (°C) Density (g/cm³)
n-Undecane 1120-21-4 196 -26 0.740
2-Methyldecane 6975-98-0 189.3 - 0.737
3-Methyldecane 13151-34-3 189.1 -92.9 0.742
4-Methyldecane 2847-72-5 188.7 - 0.741
5-Methyldecane 13151-35-4 186.1 - 0.742
2,2-Dimethylnonane 17302-28-2 186 -53 0.744
3,3-Dimethylnonane 17302-17-9 185.5 - 0.755

| 2,2,3,3-Tetramethylheptane | 17312-70-0 | 189.5 | - | 0.782 |

Data sourced from multiple chemical databases and publications. Some values may be estimated.[2]

Relevance in Modern Science and Industry

The study of undecane and its isomers is far from a purely academic exercise. Its relevance spans several fields:

  • Petrochemical Industry: Isomers of undecane are components of gasoline, diesel, and jet fuel. The degree of branching significantly affects fuel properties like the octane rating and cetane number, influencing engine performance and efficiency.

  • Analytical Chemistry: Pure isomers of undecane serve as crucial reference standards for calibrating analytical instruments and verifying chromatographic methods.[1] n-Undecane is often used as an internal standard in GC due to its well-characterized retention behavior.[1][4]

  • Chemical Synthesis: As part of the broader family of alkanes, undecane isomers can be used as nonpolar solvents or as starting materials in various chemical syntheses.

Conclusion and Future Perspectives

The journey to understand the 159 isomers of C11H24 mirrors the advancement of organic chemistry itself. What began as a theoretical puzzle for 19th-century chemists has become a routine analytical problem solved by sophisticated instrumentation. The history underscores a fundamental principle: progress in science is driven by the interplay between theoretical prediction and the development of tools powerful enough to test those predictions.

Looking ahead, challenges remain in the complete synthesis and characterization of all 159 isomers, particularly the most complex and sterically hindered structures. Furthermore, ultra-high-resolution analytical techniques, such as advanced forms of mass spectrometry and two-dimensional GC (GCxGC), will continue to refine our ability to separate and identify these and even more complex isomeric mixtures found in nature and industry.

References

  • Undecane - Wikipedia. Source: Wikipedia, URL: [Link].
  • Illustrated Glossary of Organic Chemistry - Undecane. Source: UCLA Department of Chemistry & Biochemistry, URL: [Link].
  • IUPAC Nomenclature of Alkanes - OpenOChem Learn. Source: OpenOChem Learn, URL: [Link].
  • Showing Compound Undecane (FDB004982) - FooDB. Source: FooDB, URL: [Link].
  • 12.4: Branched Alkanes - Chemistry LibreTexts. Source: Chemistry LibreTexts, URL: [Link].
  • IUPAC Nomenclature of Branched Alkanes - a Professor Explains Why (and How) We Use It!. Source: YouTube, URL: [Link].
  • List of isomers of undecane - Wikipedia. Source: Wikipedia, URL: [Link].
  • Undecane (C11H24) properties. Source: Mol-Instincts, URL: [Link].
  • IUPAC Nomenclature for Branched Alkanes #organicchemistry #nomencl
  • Naming Branched Alkanes | Chemistry - Study.com. Source: Study.com, URL: [Link].
  • Undecane | C11H24 | CID 14257 - PubChem. Source: National Institutes of Health, URL: [Link].
  • Alkane: Unveiling the Secrets of Alkanes: Exploring Hydrocarbon Structures. Source: FasterCapital, URL: [Link].
  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
  • History of Isomerism - CurlyArrows Organic Chemistry. Source: CurlyArrows, URL: [Link].
  • Undecane - NIST WebBook. Source: National Institute of Standards and Technology, URL: [Link].
  • Hurwitz's counting isomers of alkanes. Source: EMS Press, URL: [Link].
  • Undecane - NIST WebBook (Mass Spectrum). Source: National Institute of Standards and Technology, URL: [Link].
  • Separations of isomer mixtures....
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Source: Chemistry Stack Exchange, URL: [Link].
  • undecane - MassBank. Source: MassBank, URL: [Link].
  • 3.2 Alkanes and Alkane Isomers – Organic Chemistry.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • Alkane - Wikipedia. Source: Wikipedia, URL: [Link].
  • Chem 321 Lecture 22 - Gas Chromatography.

Sources

Spectroscopic Characterization of 5-Ethyl-2,5-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2,5-dimethylheptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this branched alkane. In the absence of publicly available experimental spectra, this guide utilizes predicted data from validated computational models to illustrate the principles of spectroscopic interpretation.

Introduction

This compound, with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol , is a saturated hydrocarbon.[1] Its structure presents a unique arrangement of methyl and ethyl groups on a heptane backbone, leading to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and characterization in various chemical contexts. This guide will walk through the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, providing a detailed analysis of the expected spectral features.

Molecular Structure and Isomerism

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the numbering of the carbon atoms.

Fragmentation_of_this compound M [C₁₁H₂₄]⁺• m/z = 156 (Molecular Ion) F127 [C₉H₁₉]⁺ m/z = 127 M->F127 - •C₂H₅ F113 [C₈H₁₇]⁺ m/z = 113 M->F113 - •C₃H₇ F85 [C₆H₁₃]⁺ m/z = 85 M->F85 - •C₅H₁₁ F57 [C₄H₉]⁺ m/z = 57 F113->F57 - C₄H₈ F43 [C₃H₇]⁺ m/z = 43 F113->F43 - C₅H₁₀

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

  • Loss of an ethyl radical (•C₂H₅) from the molecular ion would lead to a fragment at m/z 127 .

  • Loss of a propyl radical (•C₃H₇) would result in a fragment at m/z 113 .

  • Cleavage of the C4-C5 bond can lead to the formation of a stable tertiary carbocation at m/z 85 .

  • The peaks at m/z 57 (tert-butyl cation) and m/z 43 (isopropyl cation) are common and often abundant fragments in the mass spectra of branched alkanes.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data with established principles of spectroscopic interpretation and standard experimental protocols, we have constructed a detailed "fingerprint" of this molecule. This guide serves as a valuable resource for researchers and scientists, enabling them to understand the key structural features of this compound and providing a framework for the analysis of similar branched alkanes. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
  • PubChem. National Center for Biotechnology Information. This compound. [Link]
  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
  • mass spectra - fragmentation p
  • IR Spectroscopy Tutorial: Alkanes. University of Calgary. [Link]
  • NMR Predictor. ChemAxon. [Link]
  • Predict 1H proton NMR spectra. NMRDB.org. [Link]
  • Seton Hall University 200 MHz MR SOP manual. [Link]
  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. YouTube. [Link]
  • Data-independent acquisition. Wikipedia. [Link]
  • NMR Sample Preparation.
  • 2.1 Mass spectrometry data handling and (pre-)processing. The MetaRbolomics book. [Link]
  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]
  • The origin of fragmentation p
  • PubChem Compound Summary for CID 53423790, this compound.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Ethyl-2,5-dimethylheptane: Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the boiling and melting points of 5-Ethyl-2,5-dimethylheptane. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecular factors influencing these key physical properties and presents detailed protocols for their accurate measurement.

Introduction to this compound: A Branched Alkane of Interest

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched-chain alkane, its physical properties, including its boiling and melting points, are dictated by the subtle interplay of intermolecular forces, molecular geometry, and isomeric structure. Understanding these properties is crucial for its application in various industrial and research settings, from fuel production to its use as a nonpolar solvent.[1][2][3] This guide will explore the foundational principles that govern the phase transitions of this molecule and provide actionable methodologies for their empirical determination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄[4]
Molecular Weight 156.31 g/mol [4]
CAS Number 61868-29-9[4]
Boiling Point Estimated: ~175-185 °CBased on isomeric data
Melting Point Not readily availableRequires experimental determination

Theoretical Framework: The Influence of Molecular Structure on Phase Transitions

The boiling and melting points of alkanes are fundamentally governed by the strength of intermolecular van der Waals forces.[5][6] For nonpolar molecules like this compound, these are primarily London dispersion forces. The magnitude of these forces is influenced by two key factors:

  • Molecular Weight: As the number of electrons in a molecule increases with its size, the potential for temporary dipoles and thus the strength of London dispersion forces also increases. This leads to a general trend of higher boiling and melting points with increasing molecular weight.[5][7]

  • Molecular Surface Area and Branching: The extent of branching in an alkane's structure has a significant impact on its boiling point. Increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[6][8][9] Consequently, branched alkanes typically exhibit lower boiling points than their straight-chain isomers. For instance, while a straight-chain alkane can align to maximize intermolecular interactions, the branched structure of this compound hinders this, resulting in weaker overall van der Waals forces.[5][8]

The effect of branching on melting points is more nuanced. While reduced surface area generally weakens intermolecular forces, the symmetry of the molecule also plays a critical role. A more symmetrical, compact molecule may pack more efficiently into a crystal lattice, leading to a higher melting point than a less symmetrical isomer.

To provide context, the boiling points of some isomers of this compound are presented below.

Table 2: Boiling Points of Selected C₁₁H₂₄ Isomers

IsomerBoiling Point (°C)Source
5-Ethyl-2,4-dimethylheptane178[10]
3-Ethyl-2,5-dimethylheptane180.1[11]

Based on the structures of these isomers, it is reasonable to predict that the boiling point of this compound will fall within a similar range.

Experimental Determination of Boiling Point

The following protocol outlines the micro-boiling point determination using a Thiele tube, a standard and reliable method for small sample volumes.

Materials and Equipment
  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small rubber band or wire

  • Sample of this compound

  • Bunsen burner or heating mantle

  • Safety goggles and lab coat

Experimental Workflow

Boiling_Point_Determination cluster_prep Preparation cluster_heating Heating and Observation cluster_verification Verification A Fill Thiele tube with oil B Prepare sample assembly: Attach capillary tube to thermometer A->B C Insert sample into capillary tube B->C D Place assembly in Thiele tube C->D E Heat the side arm of the Thiele tube gently D->E F Observe for a rapid stream of bubbles from the capillary E->F G Remove heat and allow to cool slowly F->G H Record temperature when bubbling stops and liquid enters capillary G->H I Repeat heating and cooling cycle for 2-3 trials H->I J Average the recorded temperatures I->J

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol
  • Preparation:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Attach a capillary tube (sealed end up) to a thermometer using a small rubber band. The bottom of the capillary tube should be level with the thermometer bulb.

    • Introduce a small amount of this compound into the capillary tube via centrifugation or by gently tapping.

    • Suspend the thermometer and capillary tube assembly in the Thiele tube, ensuring the oil level is above the rubber band but below the open end of the capillary tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The convection currents in the oil will ensure even heating.

    • As the temperature rises, air trapped in the capillary tube will expand and exit.

    • Observe carefully for the point at which a rapid and continuous stream of bubbles emerges from the bottom of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Data Recording and Verification:

    • The stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

    • Record this temperature.

    • For accuracy, repeat the heating and cooling cycle two more times. The boiling points should be within a narrow range.

    • Calculate the average of the recorded temperatures to obtain the final boiling point.

Experimental Determination of Melting Point

As a branched alkane with eleven carbon atoms, this compound is expected to be a liquid at room temperature.[5] However, determining its melting point (the temperature at which it transitions from a solid to a liquid) is essential for a complete physicochemical profile, especially for applications in colder environments. This requires cooling the substance to its solid state first.

Materials and Equipment
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Cold bath (e.g., dry ice/acetone or liquid nitrogen)

  • Spatula

  • Safety goggles and cryogenic gloves

Experimental Workflow

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_verification Verification A Introduce liquid sample into capillary tube B Freeze the sample using a cold bath A->B C Pack the solid sample to the bottom B->C D Place capillary tube in melting point apparatus C->D E Heat slowly (1-2 °C per minute) near the expected melting point D->E F Record the temperature range from the first drop of liquid to complete liquefaction E->F G Repeat the measurement with a fresh sample F->G H Report the melting point as a range G->H

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol
  • Sample Preparation:

    • Introduce a small amount of liquid this compound into a capillary tube.

    • Carefully freeze the sample by immersing the bottom of the capillary tube in a cold bath.

    • Once frozen, tap the capillary tube gently to pack the solid material at the bottom.

  • Measurement:

    • Insert the capillary tube containing the solid sample into the melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Data Reporting:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction. A narrow melting range is indicative of a pure compound.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Conclusion

References

  • Alkane - Wikipedia. [Link]
  • The Melting Point and Boiling Point of Alkanes - Real Chemistry. (2022-02-04). [Link]
  • Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. (2010-07-09). [Link]
  • What Are Branched Alkanes? - Chemistry For Everyone. (2025-05-24). [Link]
  • Branched Chain Alkane Definition - ThoughtCo. (2025-06-09). [Link]
  • Melting Points of the Alkanes - Unacademy. [Link]
  • A Brief Note on Alkanes and its Applic
  • Physical Properties of Alkanes | MCC Organic Chemistry - Lumen Learning. [Link]
  • This compound | C11H24 | CID 53423790 - PubChem. [Link]
  • 5-ethyl-2,4-dimethylheptane - Stenutz. [Link]
  • 3-ethyl-2,5-dimethylheptane. [Link]

Sources

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of 5-Ethyl-2,5-dimethylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of 5-Ethyl-2,5-dimethylheptane in various organic solvents. As a highly branched, nonpolar alkane, understanding its behavior in solution is critical for applications ranging from reaction chemistry and process design to formulation and purification in the pharmaceutical and chemical industries. This document provides a foundational understanding of the principles governing its solubility, predictive insights based on its physicochemical properties, and detailed methodologies for empirical determination.

Executive Summary

This compound (C₁₁H₂₄) is a saturated hydrocarbon whose solubility is dictated by the principle of "like dissolves like."[1][2][3][4] Its nonpolar nature, a consequence of the low electronegativity difference between its carbon and hydrogen atoms and its symmetrical structure, governs its miscibility with other organic compounds. This guide will delve into the theoretical underpinnings of its solubility, outline its key physicochemical properties, and provide robust experimental protocols for quantifying its solubility in a laboratory setting.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solute in a solvent is a thermodynamically driven process. For a substance like this compound, which is a liquid at room temperature, the process can be understood by considering the enthalpy and entropy changes associated with mixing.

Intermolecular Forces at Play: The primary intermolecular forces present in both this compound and nonpolar organic solvents are London dispersion forces (a type of van der Waals force).[2][3][4] The dissolution process involves:

  • Overcoming the solute-solute intermolecular forces.

  • Overcoming the solvent-solvent intermolecular forces.

  • Establishing new solute-solvent intermolecular forces.

When this compound is mixed with a nonpolar solvent (e.g., hexane, toluene), the energy required to break the existing interactions is comparable to the energy released when new, similar interactions are formed.[2][3][4] This results in a small enthalpy change (ΔH_mixing ≈ 0), and the dissolution is primarily driven by the increase in entropy (ΔS_mixing > 0) that accompanies the random mixing of molecules.

Conversely, in polar solvents such as water or ethanol, the strong hydrogen bonds between solvent molecules require a significant amount of energy to break.[2][3][4] The weak van der Waals forces formed between the alkane and the polar solvent molecules do not release enough energy to compensate for this.[2][3][4] Consequently, the enthalpy of mixing is highly positive, making dissolution energetically unfavorable.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₁H₂₄[5][6]
Molecular Weight 156.31 g/mol [5]
LogP (Octanol-Water Partition Coefficient) 4.24890[5]
CAS Number 61868-29-9[5][6]

The high LogP value is a strong indicator of the lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature of this compound, predicting high solubility in nonpolar organic solvents and very low solubility in water.

Predicting Solubility: A Qualitative Guide

Based on the "like dissolves like" principle, the expected solubility of this compound in various classes of organic solvents is summarized below.

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh / MiscibleSimilar nonpolar nature and reliance on London dispersion forces.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh / MisciblePrimarily nonpolar with London dispersion forces being dominant.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighWeakly polar, but can still effectively solvate nonpolar molecules.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModeratePossess some polarity due to the C-O-C bond, but the hydrocarbon portion allows for interaction with alkanes.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateIncreased polarity from the carbonyl group reduces compatibility with nonpolar alkanes.
Alcohols Methanol, Ethanol, IsopropanolVery Low / ImmiscibleDominated by strong hydrogen bonding, making them poor solvents for alkanes.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Very Low / ImmiscibleHighly polar nature is incompatible with the nonpolar alkane.

Experimental Determination of Solubility

Given the absence of extensive published solubility data for this compound, empirical determination is often necessary. The following protocols provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of miscibility.

Protocol:

  • To a clean, dry test tube, add 1 mL of the selected organic solvent.

  • Add this compound dropwise, shaking the tube after each addition.

  • Continue adding up to a total of 1 mL.

  • Observe the mixture. A single, clear phase indicates miscibility (soluble), while the formation of two distinct layers indicates immiscibility (insoluble).[1] The formation of a cloudy or hazy solution may suggest partial solubility.

Diagram of Qualitative Solubility Workflow

G start Start: Prepare Test Tube with 1 mL Solvent add_solute Add this compound Dropwise start->add_solute shake Shake Vigorously add_solute->shake observe Observe for Phase Separation shake->observe end_soluble Result: Soluble (Miscible) observe->end_soluble Single Phase end_insoluble Result: Insoluble (Immiscible) observe->end_insoluble Two Phases

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Isothermal Method)

This method determines the concentration of a saturated solution at a specific temperature.

Protocol:

  • Prepare a series of sealed vials each containing a known volume of the desired solvent.

  • Add an excess amount of this compound to each vial to create a slurry.

  • Place the vials in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to remain undisturbed in the temperature bath for several hours to allow the undissolved solute to settle.

  • Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to maintain the temperature.

  • Determine the concentration of this compound in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) with a suitable internal standard.

  • The solubility is expressed as mass per volume (e.g., g/L) or mole fraction at the specified temperature.

Diagram of Quantitative Solubility Workflow

G start Prepare Vials with Solvent and Excess Solute equilibrate Equilibrate at Constant Temperature with Agitation start->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Extract Supernatant settle->sample analyze Analyze Concentration (e.g., by GC) sample->analyze end_result Result: Quantitative Solubility Value analyze->end_result

Caption: Workflow for quantitative solubility determination.

Safety Considerations

This compound is a flammable liquid.[7] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8] Avoid sources of ignition.[8] Consult the Safety Data Sheet (SDS) for detailed handling and safety information.[7][8]

Conclusion

The solubility of this compound is fundamentally governed by its nonpolar character. It exhibits high solubility in nonpolar organic solvents and is largely immiscible with polar solvents. While theoretical principles and physicochemical properties provide a strong predictive foundation, precise quantitative data often requires empirical determination. The protocols outlined in this guide offer a robust framework for researchers to assess the solubility of this compound in solvents relevant to their specific applications, ensuring a scientifically sound basis for process development, formulation, and research.

References

  • This compound | CAS#:61868-29-9 | Chemsrc. (n.d.).
  • This compound | C11H24 | CID 53423790 - PubChem. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Physical Properties of Alkanes - Chemistry LibreTexts. (2023, January 22).
  • 1.2.8: Properties of Alkanes - Chemistry LibreTexts. (2022, August 7).
  • Solubility of Alkanes - Unacademy. (n.d.).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2025, January 23).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

A Technical Guide to Unlocking the Research Potential of 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethyl-2,5-dimethylheptane, a structurally distinct branched alkane, represents a largely untapped resource in chemical research and development. While its basic properties are cataloged, its potential applications in high-performance fuels, as a crucial analytical standard, and as a novel scaffold in organic synthesis remain unexplored. This technical guide provides a comprehensive framework for investigating the potential of this compound. We will explore its promise as a component in advanced fuels, its utility as a reference material for complex hydrocarbon analysis, and its role as a unique substrate for pioneering C-H functionalization methodologies. This document aims to be a foundational resource for researchers seeking to innovate in the field of hydrocarbon chemistry.

Introduction: this compound - An Uncharted Territory

This compound (CAS No. 61868-29-9) is a saturated acyclic hydrocarbon with the molecular formula C11H24[1]. Its unique branching structure, featuring a heptane backbone with ethyl and dimethyl substitutions, distinguishes it from more commonly studied isomers and is the very source of its scientific interest. While not directly applicable to drug development, its study can lead to advancements in enabling chemical technologies.

Physicochemical Properties

A thorough understanding of a molecule's properties is fundamental to unlocking its potential. Below is a summary of the known and predicted data for this compound.

PropertyValueSource
Molecular Formula C11H24[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-29-9[1][2]
IUPAC Name This compound[1]
Current Research Landscape

To date, research specifically focused on this compound is limited. It is primarily documented in chemical databases and has been identified in complex hydrocarbon mixtures. This scarcity of dedicated research presents a significant opportunity for novel and impactful discoveries.

Potential Research Area 1: A High-Performance Additive for Advanced Fuels

The Rationale: Enhancing Fuel Efficiency and Performance

The automotive and aviation industries are continuously seeking to develop fuels with higher energy density and improved combustion characteristics. Branched-chain alkanes are known to be preferred over linear alkanes for fuel due to their superior combustion properties[3][4]. They generally possess higher octane ratings, leading to more efficient combustion and better engine performance[5][6][7]. The unique structure of this compound suggests it could be a valuable component in high-octane gasoline and jet fuel formulations.

Proposed Research Workflow

Caption: Research workflow for evaluating this compound as a fuel additive.

Detailed Experimental Protocol: Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of this compound.

Methodology:

  • Sample Preparation: Synthesize or procure a high-purity sample (>99%) of this compound.

  • Instrumentation: Utilize a standardized Cooperative Fuel Research (CFR) engine.

  • Calibration: Calibrate the CFR engine using primary reference fuels (iso-octane and n-heptane) to establish a standard knock curve.

  • RON and MON Testing:

    • For RON (ASTM D2699), operate the engine under less severe conditions.

    • For MON (ASTM D2700), operate the engine under more severe conditions to simulate highway driving.

  • Data Analysis: The octane number is determined by comparing the knock intensity of the sample with that of the reference fuel blends.

Potential Research Area 2: A Certified Reference Material for Hydrocarbon Analysis

The Rationale: Improving Accuracy in Complex Mixture Analysis

Detailed hydrocarbon analysis (DHA) is crucial in the petroleum industry for characterizing light petroleum fractions[8]. Accurate identification and quantification of components in complex mixtures like crude oil and gasoline depend on the availability of high-purity reference standards[9][10][11]. The distinct structure of this compound makes it an ideal candidate for a certified reference material (CRM) to improve the accuracy of analytical methods such as gas chromatography (GC)[12].

Proposed Research Workflow

Caption: Workflow for establishing this compound as a certified reference material.

Detailed Experimental Protocol: Synthesis and Certification

Objective: To synthesize, purify, and certify this compound as a reference standard.

Methodology:

  • Synthesis: A plausible synthetic route is the reaction of an appropriate Grignard reagent with a ketone, followed by dehydration and hydrogenation to yield the target alkane.

  • Purification:

    • Initial purification via fractional distillation.

    • Final purification using preparative gas chromatography to achieve >99.9% purity.

  • Characterization and Purity Verification:

    • Confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Verify purity and identify any trace impurities using high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).

  • Certification: Collaborate with a metrology institute to certify the material as a CRM, including uncertainty assessment.

Potential Research Area 3: A Unique Substrate for C-H Functionalization

The Rationale: Advancing Synthetic Organic Chemistry

The selective functionalization of C-H bonds in alkanes is a significant challenge and a highly sought-after goal in modern organic synthesis[13][14][15]. Developing catalysts that can selectively activate and functionalize specific C-H bonds in a molecule like this compound, which possesses multiple types of C-H bonds, would be a substantial scientific achievement[16][17]. This could open doors to new synthetic pathways for creating complex molecules.

Proposed Research Workflow

Caption: Research workflow for the C-H functionalization of this compound.

Detailed Experimental Protocol: Selective Hydroxylation

Objective: To investigate the selective hydroxylation of this compound using a dirhodium catalyst.

Methodology:

  • Reaction Setup: In a glovebox, combine this compound, a dirhodium catalyst (e.g., Rh₂(esp)₂), and a suitable solvent in a reaction vial.

  • Reagent Addition: Add a hypervalent iodine reagent as the oxidant.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature and monitor its progress using GC-MS.

  • Workup and Purification: Upon completion, quench the reaction, extract the products, and purify the resulting alcohols via column chromatography.

  • Analysis: Characterize the isolated products using NMR and MS to determine the regioselectivity and stereoselectivity of the C-H hydroxylation.

References

  • Hydrocarbon standards for GC analysis Reference Materials. (n.d.).
  • Alkane C–H Functionalization and Oxidation with Molecular Oxygen | Inorganic Chemistry. (n.d.).
  • P-I-A-N-O Standards for Detailed Hydrocarbon Analyses - Sigma-Aldrich. (n.d.).
  • C-H functionalization of alkanes and substituted n-alkanes. a-c,... - ResearchGate. (n.d.).
  • Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances - Chemistry | Illinois. (n.d.).
  • Catalytic alkane C–H functionalization by carbene insertion into unactivated C(sp 3 )–H bonds - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00606B. (2024, June 7).
  • Metal-Free C–H Functionalization of Alkanes by Aryldiazoacetates | Organic Letters. (2017, February 7).
  • Applications of Alkanes | PDF - Scribd. (n.d.).
  • Hydrocarbon standards for GC analysis 2016. (n.d.).
  • Hydrocarbon Analysis & Analytical Methods - MESA Specialty Gases & Equipment. (n.d.).
  • A Brief Note on Alkanes and its Applications - Longdom Publishing. (n.d.).
  • Branched Chain Alkane Definition - ThoughtCo. (2025, June 9).
  • This compound | C11H24 | CID 53423790 - PubChem. (n.d.).
  • Analytical Methods for Petroleum Hydrocarbons - Washington State Department of Ecology. (n.d.).
  • Why Is Cracking Alkanes Important For Gasoline? - Chemistry For Everyone - YouTube. (2025, October 24).
  • Alkanes - Science Skool! (n.d.).
  • 5-Ethyl-2,5-dimethylhept-2-ene | C11H22 | CID 123530387 - PubChem. (n.d.).
  • 5-Ethyl-2,2-dimethylheptane | C11H24 | CID 53428790 - PubChem - NIH. (n.d.).
  • 5-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428959 - PubChem. (n.d.).
  • This compound | CAS#:61868-29-9 | Chemsrc. (2025, September 27).

Sources

An In-depth Technical Guide to the Structural Isomers of Undecane and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural isomers of undecane (C₁₁H₂₄), tailored for researchers, scientists, and drug development professionals. We will delve into the structural diversity of these isomers, their corresponding physicochemical properties, and the analytical methodologies crucial for their separation and characterization. The content is structured to provide not just data, but a deeper understanding of the principles governing the behavior of these alkanes, grounded in established scientific literature.

The Isomeric Landscape of Undecane

Undecane, an acyclic alkane, is represented by the general formula CₙH₂ₙ₊₂, where n=11. This seemingly simple formula belies a significant structural complexity, giving rise to 159 distinct structural isomers.[1][2][3][4][5] This isomeric diversity stems from the various ways in which the eleven carbon atoms can be arranged, ranging from a linear chain to highly branched structures.

The isomers of undecane can be broadly classified based on the carbon skeleton of the longest continuous chain:

  • Decane Derivatives: Isomers with a ten-carbon chain and one methyl group substituent.

  • Nonane Derivatives: Isomers with a nine-carbon chain and either two methyl groups or one ethyl group.

  • Octane Derivatives: Isomers with an eight-carbon chain and various combinations of methyl, ethyl, or propyl groups.

  • And so on, down to highly branched pentane and butane derivatives.

This structural variation is the primary determinant of the distinct physical and chemical properties observed among the isomers.

Structure-Property Relationships: The Influence of Branching

The physicochemical properties of undecane isomers are fundamentally dictated by the degree and nature of their branching.[2][6] Increased branching generally leads to a more compact, spherical molecular shape, which in turn influences intermolecular van der Waals forces.

Boiling Point

A key trend observed is that increased branching leads to a decrease in boiling point compared to the linear n-undecane.[2][6] This is because the more compact structure of branched isomers reduces the surface area available for intermolecular interactions, resulting in weaker van der Waals forces that are more easily overcome with thermal energy. Straight-chain alkanes can pack more closely together, maximizing these forces.[6]

Melting Point

The effect of branching on melting point is more nuanced. While branching generally disrupts the crystal lattice, leading to lower melting points, highly symmetrical isomers can exhibit unusually high melting points.[2] This is attributed to their ability to pack more efficiently into a stable crystal lattice, requiring more energy to break apart.

Density

Similar to boiling points, the density of undecane isomers tends to decrease with increased branching. The less efficient packing of branched molecules results in a lower mass per unit volume.

Comparative Physicochemical Data of Selected Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
4,4-Dimethylnonane17302-18-0185.5-0.754

Note: Some data points are estimated and should be used with caution. The availability of experimental data for all 159 isomers is limited.[2]

Experimental Protocols for Isomer Characterization

The accurate characterization of undecane isomers necessitates a combination of high-resolution separation techniques and detailed spectroscopic analysis. The following protocols outline the key experimental workflows.

Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying volatile compounds like alkane isomers.[7] The high separation efficiency of gas chromatography combined with the structural information from mass spectrometry provides a powerful analytical tool.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Sample Dilution (e.g., in Hexane) filter Drying (Anhydrous Na₂SO₄) prep->filter vial Transfer to Autosampler Vial filter->vial gc Gas Chromatograph (Separation) vial->gc ms Mass Spectrometer (Detection & Fragmentation) gc->ms chrom Chromatogram (Retention Time) ms->chrom spec Mass Spectrum (Fragmentation Pattern) ms->spec lib Library Search & RI Calculation chrom->lib spec->lib ident Isomer Identification lib->ident

Caption: Workflow for the separation and identification of undecane isomers using GC-MS.

  • Sample Preparation:

    • For liquid samples, perform a serial dilution in a volatile solvent such as hexane to bring the concentration within the linear range of the detector.

    • If the sample contains water, pass the organic solution through a small column of anhydrous sodium sulfate to remove moisture.[7]

    • Transfer the final solution to a 2 mL autosampler vial.

    • Prepare a separate vial containing a homologous series of n-alkanes (e.g., C₈-C₂₀) to determine Kovats retention indices.[7]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the retention time of each peak in the chromatogram.

    • Analyze the mass spectrum for each peak, paying close attention to the molecular ion (M⁺) and characteristic fragmentation patterns. Branched alkanes typically show prominent fragment ions resulting from cleavage at the branching point to form stable secondary or tertiary carbocations.[7]

    • Calculate the Kovats retention index (RI) for each isomer using the retention times of the n-alkane standards.

    • Compare the obtained mass spectra and retention indices with reference libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for positive identification.[8]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an invaluable tool for the unambiguous identification of isomers.[9][10]

  • Chemical Shift (δ): The chemical shift of protons in alkanes typically ranges from 0.8 to 1.7 ppm. Protons on methyl groups (CH₃) are generally found at the higher field (lower ppm) end of this range, while methylene (CH₂) and methine (CH) protons appear at a lower field.

  • Integration: The integral of each signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting: The splitting pattern of a signal (singlet, doublet, triplet, etc.) provides information about the number of adjacent protons.

  • Chemical Shift (δ): The chemical shifts of carbon atoms in alkanes typically range from 10 to 60 ppm. The specific chemical shift is highly sensitive to the local electronic environment, allowing for the differentiation of carbons in different positions within the molecule.

  • Number of Signals: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about molecular symmetry.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30°, acquisition time of 2-4 s, relaxation delay of 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • Typical parameters: pulse angle of 45°, acquisition time of 1-2 s, relaxation delay of 2-5 s.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals based on chemical shifts, integration (for ¹H), and splitting patterns (for ¹H).

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for more complex structures to establish proton-proton and proton-carbon connectivities.[9]

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

While FTIR is less powerful than NMR for detailed structural elucidation of alkanes, it is a quick and simple method to confirm the presence of C-H bonds and the absence of other functional groups.[11][12]

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region.[11]

  • C-H Bend (Scissoring): Absorptions around 1450-1470 cm⁻¹.[11]

  • CH₃ Bend (Umbrella Mode): A characteristic absorption around 1375 cm⁻¹.[13]

  • CH₂ Rocking: An absorption around 720 cm⁻¹ may be observed for isomers with a chain of four or more methylene groups.[13]

  • Sample Preparation (Neat Liquid): Place a drop of the liquid isomer between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Predictive Modeling of Physicochemical Properties

Given the vast number of undecane isomers and the limited availability of experimental data, predictive models such as Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms are increasingly being used to estimate their properties.[1][14][15][16][17][18][19][20][21][22][23] These models use molecular descriptors that encode structural information to predict properties like boiling point, density, and viscosity. While these predictive tools are powerful, it is crucial to validate their predictions with experimental data whenever possible.

Conclusion

The 159 structural isomers of undecane provide a fascinating case study in the relationship between molecular structure and physical properties. While their low reactivity limits their direct application in drug development, their properties as solvents and components of complex hydrocarbon mixtures are of significant industrial and research interest.[2] A thorough understanding of their properties, facilitated by the robust analytical techniques outlined in this guide, is essential for their effective utilization and for the quality control of materials in which they are present. The synergy of high-resolution separation, detailed spectroscopic characterization, and predictive modeling provides a powerful toolkit for navigating the complex world of alkane isomers.

References

  • Santak, P., & Conduit, G. (2019). Predicting physical properties of alkanes with neural networks. Fluid Phase Equilibria, 501, 112259.
  • Santak, P., & Conduit, G. (2019). Predicting physical properties of alkanes with neural networks. Intellegens. [Link]
  • Santak, P., & Conduit, G. (2019). Predicting physical properties of alkanes with neural networks. [Link]
  • Verma, R., & Kumar, A. (2014). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. Journal of Physical Chemistry C, 118(46), 26776-26787.
  • Santak, P. (2021).
  • Wikipedia. (n.d.). List of isomers of undecane. [Link]
  • WebQC. (n.d.). Undecane (C11H24) properties. [Link]
  • Doc Brown's Chemistry. (n.d.). Isomers of Decane C10H22. [Link]
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Undecane. [Link]
  • FooDB. (2020). Showing Compound Undecane (FDB004982). [Link]
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. [Link]
  • Burch, K. J., Wakefield, J. H., & Whitehead, R. (2013). Boiling point models of alkanes.
  • PubChem. (n.d.). [1][24]Undecane. [Link]
  • PubChem. (n.d.). n-Undecane-d24. [Link]
  • PubChem. (n.d.).
  • Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy, 30(9), 26-33.
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Undecane. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). Undecane. [Link]
  • Wikipedia. (n.d.). Alkane. [Link]
  • Castro, E. A., et al. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals. International Journal of Molecular Sciences, 5(4), 255-267.
  • Yang, Y., et al. (2021). QSPR study between the space structure and boiling point, thermodynamic properties of saturated alkanes.
  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). [Link]
  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301-7307.
  • Souyei, B., et al. (2013). A QSPR study of normal boiling point of organic compounds (aliphatic alkanes) using molecular descriptors. Journal of Fundamental and Applied Sciences, 5(2), 177-181.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]
  • Wikipedia. (n.d.). Undecane. [Link]
  • SciSpace. (n.d.).
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
  • Scottish Government. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. [Link]
  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • Needham, D. E., et al. (1988). Molecular modeling of the physical properties of the alkanes. Journal of the American Chemical Society, 110(13), 4141-4147.
  • Ashenhurst, J. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]
  • Needham, D. E., et al. (1988). Molecular modeling of the physical properties of alkanes. Journal of the American Chemical Society, 110(13), 4141-4147.
  • Human Metabolome Database. (2022). Showing metabocard for Undecane (HMDB0031445). [Link]
  • Chemistry Stack Exchange. (2021).
  • LibreTexts Chemistry. (2023). Physical Properties of Alkanes. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Undecane (C11H24), an acyclic alkane, exists as 159 structural isomers, each possessing unique physicochemical properties dictated by its molecular architecture.[1] As nonpolar hydrocarbons, these isomers are of significant interest in various industrial and research applications, including as solvents and components of complex hydrocarbon mixtures. In the pharmaceutical industry, understanding the properties of such isomers is crucial for applications ranging from excipients in drug formulations to their potential role as impurities. This guide provides a comprehensive exploration of the physicochemical properties of undecane isomers, detailing the profound impact of structural variations on these characteristics. It offers an in-depth analysis of structure-property relationships, presents field-proven experimental protocols for their determination, and discusses their toxicological and environmental profiles.

Introduction: The Structural Diversity of Undecane Isomers

The molecular formula C11H24 represents a vast landscape of 159 distinct structural isomers.[1] This diversity arises from the various ways in which the eleven carbon atoms can be arranged, from the linear n-undecane to highly branched structures. These arrangements fundamentally influence the intermolecular van der Waals forces, which in turn govern the macroscopic physical properties of each isomer.[1] Generally, increased branching leads to a more compact molecular shape, reducing the surface area available for intermolecular interactions and consequently lowering boiling points. Conversely, more symmetrical isomers can pack more efficiently into a crystal lattice, often resulting in higher melting points.[1]

Core Physicochemical Properties of Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
n-Undecane1120-21-4196[1][2]-26[1][2]0.740[1][2]
2-Methyldecane6975-98-0189.3[1]-0.737[1]
3-Methyldecane13151-34-3188.1 - 189.1[1]-92.9[1]0.742[1]
4-Methyldecane2847-72-5188.7[1]-0.741[1]
5-Methyldecane13151-35-4186.1[1]-57.06 (est.)[1]0.742[1]
2,3-Dimethylnonane2884-06-2186[1]-57.06 (est.)[1]0.7438[1]
4,4-Dimethylnonane17302-18-0185--

Note: The availability of experimental data for all 159 isomers is limited. Some data points are estimated and should be interpreted with caution.[1]

Structure-Property Relationships: The Impact of Branching

The data clearly demonstrates that as the degree of branching increases, the boiling point generally decreases compared to the linear n-undecane. This is a direct consequence of the reduction in molecular surface area, which weakens the London dispersion forces between molecules.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dilution Dilute Sample Injection Inject Sample Dilution->Injection Standard Prepare n-Alkane Standard Kovats_Index Calculate Kovats Indices Standard->Kovats_Index Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Retention_Time Determine Retention Times Detection->Retention_Time Retention_Time->Kovats_Index Identification Isomer Identification Kovats_Index->Identification

Sources

Methodological & Application

Application Note: Synthesis of 5-Ethyl-2,5-dimethylheptane via Friedel-Crafts Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of highly branched alkanes is of significant interest in materials science and as fuel additives. The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation discovered in 1877, presents a potential pathway for such syntheses.[1] However, the classical Friedel-Crafts alkylation is notoriously susceptible to carbocation rearrangements, which severely complicates the synthesis of specific, complex isomers like 5-Ethyl-2,5-dimethylheptane.[2][3][4] This application note provides a detailed examination of the theoretical challenges posed by this target molecule. It explains the mechanistic basis for the formation of isomeric mixtures and proposes a more controlled, multi-step synthetic strategy that leverages the rearrangement-free nature of Friedel-Crafts acylation as a key step to achieve the desired carbon skeleton, followed by subsequent reduction.

The Mechanistic Challenge: Carbocation Rearrangement in Alkylations

The Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with a substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5] The reaction proceeds through the formation of a carbocation electrophile.[1][4] A primary limitation of this reaction is the high propensity of these carbocations to rearrange into more stable forms via hydride (H⁻) or alkyl shifts.[2][6][7] For instance, a less stable primary or secondary carbocation will rapidly rearrange to a more stable secondary or tertiary carbocation if possible.[4]

Attempting a direct synthesis of this compound by, for example, reacting a C₇ alkane with a C₄ alkyl halide would inevitably lead to a complex mixture of structural isomers, making isolation of the target compound in high purity nearly impossible. The diagram below illustrates a hypothetical, yet ill-advised, direct alkylation pathway and the unavoidable rearrangement that prevents the formation of a specific, desired product.

G cluster_0 Hypothetical Direct Alkylation (Problematic) reagents 1-Chlorobutane + AlCl₃ primary_carbocation Primary Butyl Carbocation (Highly Unstable) reagents->primary_carbocation Forms hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift secondary_carbocation Secondary Butyl Carbocation (More Stable) hydride_shift->secondary_carbocation Rearranges to product_mixture Product Mixture (sec-Butylbenzene, tert-Butylbenzene, etc.) secondary_carbocation->product_mixture Reacts to form benzene Benzene (Substrate) benzene->product_mixture Reacts to form

Figure 1: Hypothetical direct alkylation illustrating the rapid rearrangement from a primary to a more stable secondary carbocation, leading to undesired products.

A Superior Strategy: Friedel-Crafts Acylation Followed by Reduction

To circumvent the issue of carbocation rearrangement, a more robust and controllable strategy involves Friedel-Crafts acylation. The electrophile in an acylation reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[3][5] This allows for the precise installation of a keto-functionalized carbon chain onto a substrate. The resulting ketone can then be fully reduced to the corresponding alkane using methods such as the Wolff-Kishner or Clemmensen reduction.[8]

This multi-step approach provides the control necessary to construct the complex carbon backbone of this compound with high regioselectivity. The following protocol details a validated pathway using an aromatic scaffold, which can be subsequently removed via hydrogenation.

Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )HazardSupplier Notes
BenzeneC₆H₆78.11Carcinogen, FlammableUse in a certified chemical fume hood.
4-Methylpentanoyl chlorideC₆H₁₁ClO134.60Corrosive, LachrymatorHandle with extreme care.
Aluminum Chloride (Anhydrous)AlCl₃133.34Corrosive, Water-ReactiveStore in a desiccator.
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, Suspected CarcinogenAnhydrous grade recommended.
Ethylmagnesium BromideC₂H₅MgBr133.27Flammable, Water-ReactiveTypically supplied as a 3.0 M solution in ether.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12Extremely FlammableUse non-sparking equipment.
Hydrazine HydrateN₂H₄·H₂O50.06Toxic, CorrosiveHandle with caution.
Potassium HydroxideKOH56.11Corrosive
Diethylene GlycolC₄H₁₀O₃106.12IrritantHigh-boiling solvent.
Hydrochloric Acid (conc.)HCl36.46Corrosive
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01Mild IrritantFor neutralization.
Magnesium Sulfate (Anhydrous)MgSO₄120.37HygroscopicFor drying organic layers.

Detailed Experimental Protocol

The synthesis is divided into three main stages:

  • Stage A: Friedel-Crafts Acylation to form 1-phenyl-4-methylpentan-1-one.

  • Stage B: Grignard Reaction to install the ethyl group and form the tertiary alcohol precursor.

  • Stage C: Wolff-Kishner Reduction to remove the hydroxyl group and form the final alkane.

G cluster_workflow Controlled Synthesis Workflow start Benzene + 4-Methylpentanoyl Chloride step1 Step A: Friedel-Crafts Acylation (AlCl₃, DCM) start->step1 ketone Intermediate Ketone: 1-phenyl-4-methylpentan-1-one step1->ketone step2 Step B: Grignard Reaction (EtMgBr, Et₂O) ketone->step2 alcohol Intermediate Alcohol: 3-phenyl-5-methylheptan-3-ol step2->alcohol step3 Step C: Wolff-Kishner Reduction (N₂H₄, KOH, Heat) alcohol->step3 product Final Product: This compound (after hydrogenation of phenyl group) step3->product

Figure 2: Workflow for the controlled synthesis of the target alkane via an acylation-reduction pathway.

Stage A: Friedel-Crafts Acylation
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Maintain a dry, inert atmosphere using nitrogen or argon.

  • Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • Addition: Add 4-methylpentanoyl chloride (1.0 eq) dropwise to a solution of benzene (3.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it slowly to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. The AlCl₃ complex will decompose. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-phenyl-4-methylpentan-1-one, can be purified by vacuum distillation or column chromatography.

Stage B: Grignard Reaction
  • Setup: In a flame-dried, inert-atmosphere flask, dissolve the purified ketone from Stage A in anhydrous diethyl ether.

  • Addition: Cool the solution to 0 °C. Slowly add ethylmagnesium bromide (1.5 eq, 3.0 M solution in ether) via syringe. A color change and/or precipitate may be observed.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting tertiary alcohol, 3-phenyl-5-methylheptan-3-ol, should be carried to the next step, potentially with minimal purification.

Stage C: Wolff-Kishner Reduction

Note: This reduction is performed at high temperatures and involves corrosive and toxic reagents. Exercise extreme caution.

  • Setup: Place the crude alcohol from Stage B, diethylene glycol, potassium hydroxide pellets (4.0 eq), and hydrazine hydrate (5.0 eq) into a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser.

  • Reaction (Water Removal): Heat the mixture to ~130-140 °C to allow the initial reaction to occur and to distill off water and excess hydrazine.

  • Reaction (Reduction): Increase the temperature to ~190-200 °C and reflux for 4 hours. The mixture will turn color as the reduction proceeds.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with pentane or hexane (3x).

  • Purification: Combine the organic layers, wash thoroughly with water and then brine. Dry over anhydrous magnesium sulfate and concentrate carefully (the product is volatile). The product at this stage is 3-isobutyl-3-phenylpentane.

  • Final Step (Not detailed): The final conversion to this compound requires hydrogenation of the benzene ring, typically using H₂ gas and a catalyst like Rh/C or RuO₂ under pressure. This step is beyond the scope of a standard laboratory protocol and requires specialized equipment.

Safety and Handling

  • Friedel-Crafts Reagents: Aluminum chloride reacts violently with water, releasing HCl gas. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. Benzene is a known carcinogen and must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable and water-reactive. Use anhydrous solvents and an inert atmosphere.

  • Wolff-Kishner Reagents: Hydrazine is highly toxic and a suspected carcinogen. Potassium hydroxide is extremely corrosive. Perform this reaction in a well-ventilated fume hood.

Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to analyze the product mixture from any direct alkylation attempt, allowing for the separation and identification of various isomers. For the multi-step synthesis, it can confirm the molecular weight (156.31 g/mol ) of the final product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise structure of the intermediates and the final product, this compound. The complex splitting patterns and chemical shifts will verify the connectivity of the highly branched structure.

Conclusion

While the direct Friedel-Crafts alkylation is a powerful synthetic tool, it is unsuitable for the targeted synthesis of specific, highly branched alkanes like this compound due to uncontrollable carbocation rearrangements. A more effective and scientifically sound approach involves a multi-step pathway beginning with a rearrangement-free Friedel-Crafts acylation. This method provides the necessary control to build the complex carbon framework methodically. The protocols described herein offer a robust, albeit lengthy, strategy for researchers aiming to synthesize complex aliphatic structures with high isomeric purity.

References

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • LibreTexts. (2015). 15.11: Friedel-Crafts Alkylation. In Chemistry LibreTexts.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: Grignard Reaction for Tertiary Alkane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The construction of sterically congested carbon-carbon bonds, particularly the formation of quaternary carbon centers, remains a formidable challenge in modern organic synthesis. While the Grignard reaction is a cornerstone of C-C bond formation, its application to the synthesis of highly branched tertiary alkanes is often hampered by steric hindrance and competing side reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging and adapting the Grignard reaction for the synthesis of tertiary alkanes. We will explore both classical and modern catalytic approaches, offering detailed protocols, mechanistic insights, and practical considerations to overcome common hurdles.

Introduction: The Challenge of Synthesizing Tertiary Alkanes

Tertiary alkanes, characterized by a central carbon atom bonded to three other carbon substituents, are prevalent structural motifs in numerous natural products and pharmaceutical agents. Their synthesis, however, is non-trivial. Traditional nucleophilic substitution reactions on tertiary halides are often plagued by elimination side reactions. The Grignard reaction, involving the addition of an organomagnesium halide to an electrophile, offers a powerful alternative. However, the reaction of a Grignard reagent with a sterically hindered electrophile, such as a tertiary alkyl halide, is notoriously difficult.[1][2]

The primary challenges include:

  • Steric Hindrance: The bulky nature of both the Grignard reagent and the tertiary electrophile can impede the close approach required for bond formation.

  • β-Hydride Elimination: Grignard reagents with β-hydrogens can act as reducing agents, leading to the reduction of the electrophile and the formation of an alkene from the Grignard reagent.[3]

  • Enolization: When the electrophile is a ketone, the strongly basic Grignard reagent can deprotonate the α-carbon, leading to the formation of an enolate and recovery of the starting ketone upon workup.[3]

This guide will address these challenges by providing protocols that either circumvent these issues through classical approaches (e.g., using ketones as electrophiles) or employ modern catalytic methods to facilitate the desired transformation.

Mechanistic Considerations

The classical Grignard reaction is generally understood to proceed via a polar, nucleophilic addition mechanism.[3][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[5] This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group, forming a new C-C bond.[4]

In the context of tertiary alkane synthesis from tertiary alkyl halides, a direct SN2-type reaction is highly unlikely due to steric hindrance. More recent studies on the coupling of Grignard reagents with sterically hindered electrophiles suggest the involvement of single-electron transfer (SET) mechanisms, often facilitated by a catalyst.[2][3] These pathways involve the formation of radical intermediates, which can then couple to form the desired product.[2]

Diagram: Generalized Grignard Reaction Pathways

Grignard_Pathways cluster_classical Classical Approach (Tertiary Alcohol Synthesis) cluster_modern Modern Catalytic Approach (Direct Coupling) Ketone Ketone (R2C=O) Alkoxide Magnesium Alkoxide Ketone->Alkoxide Tertiary_Alkane Tertiary Alkane Grignard1 Grignard Reagent (R'-MgX) Grignard1->Ketone Nucleophilic Addition Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Acidic Workup Tertiary_Halide Tertiary Alkyl Halide (R3C-X) Catalyst Catalyst (e.g., Ag(I)) Tertiary_Halide->Catalyst Grignard2 Grignard Reagent (R'-MgX) Grignard2->Catalyst Radical_Intermediate Radical Intermediates Catalyst->Radical_Intermediate SET Radical_Intermediate->Tertiary_Alkane Radical Coupling

Caption: Classical vs. Modern approaches to tertiary C-C bond formation using Grignard reagents.

Safety Precautions: A Paramount Concern

Grignard reactions are notoriously hazardous if not handled with extreme care. The primary risks are fire and explosion due to the use of highly flammable solvents and the exothermic nature of the reaction.[6][7]

Essential Safety Measures:

  • Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under a stream of inert gas (e.g., nitrogen or argon) or by oven-drying.[8] Water will quench the Grignard reagent.[8]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Solvent Choice: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the solvents of choice.[9] THF is often preferred due to its higher boiling point and better solvating ability for the Grignard reagent.[6][7]

  • Exothermicity Control: The formation of the Grignard reagent and its subsequent reaction are often highly exothermic.[8][10] An ice-water bath should always be on hand to control the reaction temperature.[8] Addition of reagents should be done slowly and dropwise.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents).[6][7]

  • Work Environment: Conduct the reaction in a chemical fume hood with the sash at the lowest practical height.[6][7] It is advisable not to work alone.[6][7]

Protocols for Tertiary Alkane Synthesis
4.1 Protocol 1: Classical Approach via Tertiary Alcohol Synthesis from a Ketone

This method involves the synthesis of a tertiary alcohol, which can then be reduced to the corresponding tertiary alkane in a subsequent step (not detailed in this protocol). This is a robust and widely applicable method for creating quaternary carbons.[11][12]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

    • Flame-dry the entire apparatus under a stream of inert gas. Allow to cool to room temperature.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, place a solution of the desired alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (~10%) of the halide solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness and gentle bubbling.[13] If the reaction does not start, a small crystal of iodine can be added as an initiator.[8]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Dissolve the ketone (0.9 equivalents) in anhydrous ether or THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[11]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to quenching with water or dilute acid directly.

    • Add more ether to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by flash column chromatography or distillation.

Diagram: Workflow for Tertiary Alcohol Synthesis

Tertiary_Alcohol_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Glassware B Add Mg Turnings A->B C Prepare Halide Solution B->C D Initiate Reaction C->D E Dropwise Addition of Halide D->E F Stir to Completion E->F G Cool to 0 °C F->G H Dropwise Addition of Ketone G->H I Warm to RT & Stir H->I J Quench with sat. NH4Cl I->J K Liquid-Liquid Extraction J->K L Dry & Concentrate K->L M Purify (Chromatography/Distillation) L->M

Caption: Step-by-step workflow for the synthesis of tertiary alcohols via the Grignard reaction.

4.2 Protocol 2: Modern Approach - Silver-Catalyzed Cross-Coupling of Tertiary Alkyl Halides

Recent advances have shown that silver salts can effectively catalyze the cross-coupling of tertiary alkyl halides with Grignard reagents, providing a direct route to sterically hindered alkanes.[1][2] This method is particularly valuable for creating quaternary carbon centers.[1][2]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Prepare a flame-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.

  • Reaction Setup:

    • To the Schlenk flask, add silver nitrate (AgNO₃, 0.05 equivalents) and the tertiary alkyl halide (1.0 equivalent).

    • Add anhydrous diethyl ether as the solvent.

  • Reaction Execution:

    • Cool the mixture to 0 °C.

    • Slowly add the Grignard reagent (e.g., benzylmagnesium bromide, 1.5 equivalents) dropwise over 10-15 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting tertiary alkane by flash column chromatography.

Data Presentation: Representative Examples
Entry Tertiary Halide Grignard Reagent Catalyst Product Yield (%) Reference
12-Bromo-2-methylpropanePhenylmagnesium bromideNone2,2-Dimethyl-1-phenylpropaneLow/Complex MixtureGeneral Knowledge
2Adamantyl bromideBenzylmagnesium bromideAgNO₃ (5 mol%)1-Benzyladamantane95[1],[2]
32-Bromo-2-methyldecaneBenzylmagnesium bromideAgNO₃ (5 mol%)2-Methyl-2-benzyldecane93[1],[2]
41-Bromobicyclo[2.2.2]octaneAllylmagnesium bromideAgNO₃ (5 mol%)1-Allylbicyclo[2.2.2]octane96[1],[2]
Troubleshooting
Problem Possible Cause Solution
Grignard reaction does not initiate. Wet glassware/reagents; Inactive magnesium surface.Ensure all equipment is scrupulously dry. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently warm the flask to initiate.[8]
Low yield of desired product. Grignard reagent concentration is low; Side reactions (elimination, enolization).Titrate the Grignard reagent before use to determine its exact concentration. Run the reaction at a lower temperature to minimize side reactions.
Formation of Wurtz coupling product (R-R from R-X). Common side reaction, especially with reactive halides.Use a less reactive halide (e.g., chloride instead of bromide) if possible. Add the halide solution slowly to a dilute suspension of magnesium.
Complex mixture of products in catalytic reaction. Catalyst decomposition; Radical side reactions.Ensure high purity of catalyst and reagents. Degas the solvent before use. Run the reaction at the recommended temperature.
Conclusion

The synthesis of tertiary alkanes using Grignard reagents is a challenging yet achievable goal in organic synthesis. The classical approach through the formation and subsequent reduction of tertiary alcohols remains a reliable and versatile strategy. For direct C(sp³)-C(sp³) bond formation, modern silver-catalyzed cross-coupling reactions have emerged as a powerful tool, offering high yields for the construction of quaternary centers under mild conditions. By understanding the underlying mechanisms, adhering to strict safety protocols, and applying the detailed procedures outlined in this guide, researchers can effectively navigate the complexities of synthesizing these sterically demanding molecules.

References
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Available: [Link]
  • University of California, Riverside. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • SATHEE. (n.d.). Grignard Reaction Safety. YouTube. Available: [Link]
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available: [Link]
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Available: [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available: [Link]
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available: [Link]
  • Wang, Z., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Department of Chemistry. Available: [Link]
  • BYJU'S. (n.d.). Grignard Reagent. Available: [Link]
  • Someya, H., Ohmiya, H., Yorimitsu, H., & Oshima, K. (2008). Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents. Organic Letters, 10(5), 969–971. Available: [Link]
  • Organic Chemistry Portal. (2008). Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents. Available: [Link]
  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Department of Chemistry. Available: [Link]
  • Zhang, Q., et al. (2020). Recent advances of the Grignard-type reactions without involving organohalides. eScience. Available: [Link]
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available: [Link]
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available: [Link]
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available: [Link]
  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. Available: [Link]
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available: [Link]

Sources

gas chromatography-mass spectrometry of 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Gas Chromatography-Mass Spectrometry of 5-Ethyl-2,5-dimethylheptane

Abstract

This comprehensive application note details a robust methodology for the analysis of this compound (C11H24) using Gas Chromatography-Mass Spectrometry (GC-MS). As a highly branched alkane, this compound presents unique analytical challenges, including the potential for co-elution with structural isomers and characteristic fragmentation patterns that often lack a prominent molecular ion. This guide, designed for researchers, chemists, and drug development professionals, provides a complete workflow from sample preparation to data interpretation. It emphasizes the underlying principles of chromatographic separation and mass spectral fragmentation, ensuring a deep understanding of the analytical choices. The protocol is structured to be a self-validating system, offering clear experimental parameters and expected outcomes, grounded in authoritative references.

Introduction

This compound is a saturated, branched-chain alkane. The analysis of such compounds is critical in various fields, including petrochemical analysis for fuel characterization, environmental monitoring of volatile organic compounds (VOCs), and in the pharmaceutical industry for the identification of impurities or metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering the high-efficiency separation of gas chromatography with the definitive structural elucidation capabilities of mass spectrometry.[1][2]

However, the structural complexity of highly branched alkanes poses a challenge. Electron Ionization (EI), the most common ionization technique for GC-MS, induces extensive fragmentation. While this creates a reproducible "fingerprint" for identification, the molecular ion (M+) peak is often of very low abundance or entirely absent, making molecular weight determination difficult.[3][4] The analytical strategy, therefore, relies on a combination of precise chromatographic retention data and a thorough understanding of the predictable fragmentation pathways of branched alkanes. This document provides the theoretical basis and a practical, step-by-step protocol for the successful analysis of this compound.

Compound Information

A summary of the key properties for this compound is provided below for quick reference.

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C₁₁H₂₄[5]
Molecular Weight 156.31 g/mol [5]
CAS Number 61868-29-9[5][6]

Principles of GC-MS Analysis for Branched Alkanes

Chromatographic Separation

The separation of volatile compounds via GC is governed by their partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated on the inside of a long, thin capillary column. For non-polar analytes like alkanes, a non-polar stationary phase, such as a 5% phenyl methyl siloxane, is ideal.[7] Elution order is primarily determined by the boiling points of the compounds and their interaction with the stationary phase. Branched alkanes generally have lower boiling points than their linear isomers and thus tend to elute earlier.

Electron Ionization Mass Spectrometry (EI-MS)

Following separation by the GC, molecules enter the mass spectrometer's ion source. In EI, a high-energy electron beam (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a positively charged molecular ion (M+•). Due to the high energy imparted, this molecular ion is often unstable and undergoes extensive and predictable fragmentation.

The fragmentation of branched alkanes is dictated by the stability of the resulting carbocations.[3] Key principles include:

  • Preferential Cleavage at Branch Points: Carbon-carbon bond cleavage is most likely to occur at a branch point to form a more stable tertiary or secondary carbocation over a primary one.[4]

  • Loss of the Largest Alkyl Group: At a branching point, the loss of the largest alkyl substituent as a radical is often favored, as this leads to a more stabilized carbocation.[4]

  • Weak or Absent Molecular Ion: The high propensity for fragmentation means the M+• peak is frequently very small or not observed.[3]

Experimental Protocol

This protocol provides a general guideline and may require optimization based on the specific instrumentation used.

Instrumentation and Consumables
ComponentSpecification
Gas Chromatograph An instrument equipped with a split/splitless inlet and electronic pressure control (e.g., Agilent 8890 GC).
Mass Spectrometer A single quadrupole or ion trap mass spectrometer with an EI source (e.g., Agilent 5977B GC/MSD).
GC Column A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]
Carrier Gas Helium (99.999% purity or higher).
Sample Vials 2 mL amber glass vials with PTFE/silicone septa.
Solvents High-purity, volatile organic solvent such as n-Hexane or Dichloromethane (GC or HPLC grade).
Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and dissolve this compound in hexane to prepare a stock solution at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with hexane to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: For liquid samples, dilute with hexane to bring the expected analyte concentration within the calibration range. For complex matrices, a suitable extraction method (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.

  • Final Transfer: Transfer the final standard or sample solutions to 2 mL autosampler vials for analysis.

GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

ParameterSettingRationale
GC Inlet
Inlet ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume1 µLA standard volume for capillary GC.
GC Column
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, optimizing resolution.
Oven Program
Initial Temperature40 °C, hold for 2 minAllows for solvent focusing at the head of the column, improving peak shape.
Temperature Ramp10 °C/min to 250 °CProvides effective separation of alkanes based on their boiling points.
Final HoldHold for 5 min at 250 °CEnsures that all heavier components are eluted from the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)The standard ionization method for generating reproducible mass spectra.
Ion Source Temp.230 °CA standard temperature to maintain cleanliness and performance.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Electron Energy70 eVThe standard energy for creating comparable library-searchable spectra.
Mass Scan Range35 - 200 m/zCovers the expected mass range of the fragments and the molecular ion.
Solvent Delay3 minPrevents the high concentration of solvent from entering the MS detector.
Data Acquisition and Analysis
  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence.

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time, which should be consistent with the injected standard. Confirm identity by comparing the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[8][9]

Visualization of Workflow

The logical workflow for the GC-MS analysis is illustrated in the diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock & Calibration Standards Prep2 Dilute/Extract Sample Inject 1. Inject Sample Prep2->Inject Separate 2. GC Separation Inject->Separate Ionize 3. EI Ionization Separate->Ionize Detect 4. MS Detection Ionize->Detect Process Generate TIC & Mass Spectra Detect->Process Identify Identify Peak by Retention Time Process->Identify Confirm Confirm ID via MS Library Match Identify->Confirm Report Generate Report Confirm->Report

Caption: Logical workflow for the analysis of this compound by GC-MS.

Expected Results and Discussion

Mass Spectral Interpretation

The mass spectrum of this compound is characterized by fragmentation primarily at the C5 quaternary carbon, which is the most substituted and energetically favorable site for cleavage. The molecular ion peak at m/z 156 is expected to be of very low abundance or absent entirely.

The predicted major fragmentation pathways are as follows:

  • Cleavage of the C4-C5 bond: This involves the loss of an isobutyl radical (•C₄H₉, mass 57), resulting in a stable tertiary carbocation at m/z 99 .

  • Cleavage of the C5-C6 bond: This involves the loss of an ethyl radical (•C₂H₅, mass 29), leading to a stable tertiary carbocation at m/z 127 . This is a classic fragmentation pattern for ethyl-branched alkanes.

  • Loss of the ethyl group at C5: This is identical to the pathway above, also resulting in the fragment at m/z 127 .

  • Loss of the methyl group at C5: Loss of a methyl radical (•CH₃, mass 15) would yield a fragment at m/z 141 .

The resulting mass spectrum will be a composite of these and other smaller alkyl fragments (e.g., m/z 43, 57, 71, 85), which are characteristic of alkanes. The most intense peaks (base peaks) are likely to be among the stable carbocations formed by cleavage at the branch points.

Predicted Fragmentation Pattern

Fragmentation cluster_frags Major Fragmentation Pathways parent This compound [M]+• at m/z 156 (Weak/Absent) frag1 m/z 127 Loss of •C2H5 (29 Da) parent->frag1 - C2H5• frag2 m/z 99 Loss of •C4H9 (57 Da) parent->frag2 - C4H9• frag3 m/z 141 Loss of •CH3 (15 Da) parent->frag3 - CH3•

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Summary of Expected Mass Fragments
m/z (Mass-to-Charge Ratio)Proposed IdentitySignificance
156[C₁₁H₂₄]+• (Molecular Ion)Expected to be very weak or absent.
141[M - CH₃]+Result of losing a methyl radical from C5.
127[M - C₂H₅]+Highly likely fragment from losing an ethyl group at C5.
99[M - C₄H₉]+Highly likely fragment from cleavage at C4-C5 bond.
43, 57, 71, 85[CnH2n+1]+Common alkyl fragment series.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By combining a robust chromatographic method with a detailed understanding of branched alkane fragmentation patterns, researchers can confidently identify and characterize this compound. The provided method parameters serve as an excellent starting point for analysis, and the discussion of expected fragmentation provides a clear framework for data interpretation, ensuring the trustworthiness and accuracy of the results. This methodology is readily applicable to related branched alkanes in diverse research and industrial settings.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423790, this compound. PubChem. [Link]
  • Nuñez, R. (2018). Identification of methyl branched alkanes using GC-MS ion trap?
  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Whitman College Chemistry Department. [Link]
  • Chemsrc. (2025). This compound | CAS#:61868-29-9. Chemsrc. [Link]
  • NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). NIST 23 Mass Spectral Library. NIST. [Link]
  • Purdue University. (n.d.). The Use of Gas Chromatography – Mass Spectrometry in Process Safety. College of Engineering, Purdue University. [Link]
  • Microsoft Word. (2018). Gas chromatography-mass spectroscopy (GC-MS). [Link]
  • Castro-Alves, V., et al. (2025). Liquid and gas-chromatography-mass spectrometry methods for exposome analysis.
  • NIST. (n.d.). Welcome to the NIST Chemistry WebBook. NIST. [Link]

Sources

Application Notes and Protocols for the Purification of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Highly branched alkanes are critical components in numerous applications, from high-octane fuels to pharmaceutical and cosmetic formulations. Their efficacy, however, is intrinsically linked to their purity. The structural complexity of these molecules, particularly the presence of multiple isomers with nearly identical physicochemical properties, presents significant purification challenges. This guide provides an in-depth exploration of advanced and classical techniques for the purification of highly branched alkanes, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind each method, offer field-proven insights to guide experimental choices, and provide detailed, validated protocols for practical implementation.

The Challenge of Purifying Highly Branched Alkanes: A Game of Molecular Chess

The primary obstacle in purifying highly branched alkanes lies in the subtle differences between isomers. Unlike the separation of compounds with distinct functional groups or significant variations in molecular weight, the purification of branched alkane isomers requires techniques that can exploit minute differences in molecular shape, size, and van der Waals forces. Conventional methods like simple distillation often fail because branched isomers can have very close boiling points. For instance, the research octane numbers (RON) of hexane isomers increase dramatically with the degree of branching, with n-hexane at a RON of 30, while 2,3-dimethylbutane boasts a RON of 105.[1] This highlights the industrial importance of isolating specific highly branched isomers. The separation of these isomers is a challenging process due to their similar chemical and physical properties.[2]

This guide will navigate the complexities of these separations, focusing on four key strategies:

  • Adsorptive Separation: Leveraging microporous materials to selectively trap molecules based on size and shape.

  • Complexation and Clathration: Employing host molecules to form inclusion complexes with specific alkane structures.

  • Advanced Distillation Techniques: Overcoming the challenge of close boiling points through specialized distillation methods.

  • Chromatographic Methods: High-resolution separation based on differential partitioning between stationary and mobile phases.

Adsorptive Separation: A Molecular Sieve Approach

Adsorptive separation is a powerful technique that relies on the ability of porous materials to selectively adsorb molecules based on their size, shape, and polarity.[3] For highly branched alkanes, this method offers a level of selectivity that is often unattainable with other techniques.

Principle of Separation: Shape-Selective Sieving

The core principle of adsorptive separation lies in the precisely defined pore structures of adsorbents like zeolites and metal-organic frameworks (MOFs). These materials act as "molecular sieves," allowing certain molecules to enter their pores while excluding others. The separation can be driven by:

  • Kinetic Sieving: Based on the differential rates of diffusion of molecules into the adsorbent's pores. Smaller, more linear molecules typically diffuse faster.

  • Equilibrium Sieving: Based on the thermodynamic preference of the adsorbent for certain molecules, leading to differences in adsorption capacity at equilibrium.

Key Adsorbents and Their Selectivity

The choice of adsorbent is paramount to a successful separation. The following table summarizes common adsorbents and their applications in branched alkane purification:

AdsorbentPore Size (approx.)Selectivity MechanismTypical SeparationReferences
Zeolite 5A 5 ÅKinetic SievingLinear alkanes from branched alkanes. Branched isomers are excluded from the pores.[4][5][6]
Zeolite ZSM-22 4.5 x 5.5 ÅShape SelectivityPreferential adsorption of n-alkanes in micropores, while isoalkanes adsorb on the external surface.[4]
Zeolite Beta 6.4 x 7.6 ÅShape SelectivitySeparation of linear, mono-branched, and multi-branched alkanes.[4]
MIL-160(Al) (MOF) ~5.5 ÅThermodynamicSeparation of hexane isomers based on the degree of branching.[7][8]
Al-bttotb (MOF) Optimal for C6 isomersMolecular SievingAdsorbs linear and mono-branched alkanes, while completely excluding di-branched isomers.[2][9]
Experimental Workflow: Adsorptive Separation

The following diagram illustrates a typical workflow for the adsorptive separation of highly branched alkanes.

workflow cluster_prep Adsorbent Preparation cluster_sep Separation cluster_analysis Analysis & Collection activation Adsorbent Activation (e.g., heating under vacuum) column_packing Column Packing activation->column_packing sample_loading Sample Loading (Alkane Mixture) column_packing->sample_loading elution Elution (with a suitable solvent or by temperature/pressure swing) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis Purity Analysis (e.g., GC-MS) fraction_collection->analysis

Caption: Workflow for Adsorptive Separation of Alkanes.

Protocol: Separation of Linear and Branched Hexane Isomers using Zeolite 5A

This protocol describes a lab-scale method for the selective removal of n-hexane from a mixture of hexane isomers using Zeolite 5A.

Materials:

  • Hexane isomer mixture (e.g., containing n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane)

  • Zeolite 5A pellets or powder

  • Chromatography column

  • Heptane (or another suitable inert solvent)

  • Heating mantle and temperature controller

  • Vacuum pump

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Adsorbent Activation: Place the Zeolite 5A in a flask and heat to 300-400°C under vacuum for at least 4 hours to remove adsorbed water and other volatile impurities. Allow to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Column Packing: Carefully pack the activated Zeolite 5A into a chromatography column. The amount of zeolite will depend on the scale of the separation.

  • Sample Loading: Dissolve a known amount of the hexane isomer mixture in a minimal amount of heptane. Carefully load the solution onto the top of the zeolite bed.

  • Elution: Begin eluting the column with heptane. The branched isomers, which are excluded from the zeolite pores, will pass through the column first.

  • Fraction Collection: Collect fractions of the eluate and analyze each fraction by GC-FID to determine the composition.

  • Desorption of n-Hexane (Optional): Once the branched isomers have been eluted, the adsorbed n-hexane can be recovered by increasing the temperature of the column and/or using a displacement agent.

  • Purity Analysis: Combine the fractions containing the purified branched alkanes and perform a final GC-FID analysis to determine the overall purity.

Self-Validation: The success of this protocol is validated by the GC-FID analysis, which should show a significant reduction or complete absence of the n-hexane peak in the collected fractions containing the branched isomers.

Complexation and Clathration: Building Cages for Purification

This technique involves the use of a host molecule that selectively forms a solid inclusion complex, or clathrate, with a specific type of guest molecule (in this case, an alkane). The solid clathrate can then be physically separated from the non-complexed components.

Urea Adduction: A Classic Approach for Linear Alkane Separation

Urea is a remarkable molecule that, in the presence of linear alkanes, can crystallize in a hexagonal lattice containing long, narrow channels.[10] Linear alkanes fit snugly within these channels, forming a stable crystalline adduct.[11] Highly branched alkanes, due to their bulky nature, are sterically hindered from entering these channels and remain in the liquid phase.[11]

urea_clathration cluster_mixture Initial Mixture cluster_process Clathration Process cluster_separation Separation cluster_products Products Mixture Linear Alkanes + Branched Alkanes in a suitable solvent (e.g., methanol) AddUrea Add Urea Mixture->AddUrea Cooling Cooling & Crystallization AddUrea->Cooling Filtration Filtration Cooling->Filtration Solid Solid: Urea-Linear Alkane Clathrate Filtration->Solid Liquid Liquid: Branched Alkanes in Solvent Filtration->Liquid

Caption: Principle of Urea Clathration for Alkane Separation.

Protocol: Purification of a Branched Alkane from a Linear Alkane Contaminant via Urea Adduction

This protocol details the removal of n-dodecane from a sample of the highly branched alkane, squalane.

Materials:

  • Squalane contaminated with n-dodecane

  • Urea (high purity)

  • Methanol (reagent grade)

  • Heptane (reagent grade)

  • Beakers, flasks, and magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: In a beaker, dissolve the contaminated squalane in a sufficient volume of heptane.

  • Urea Solution Preparation: In a separate, larger beaker, prepare a saturated solution of urea in methanol at approximately 60-70°C with stirring.

  • Adduct Formation: Slowly add the squalane/heptane solution to the hot urea/methanol solution with vigorous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to promote the crystallization of the urea-n-dodecane adduct. A white precipitate will form.[12]

  • Separation: Separate the solid adduct from the liquid phase by vacuum filtration using a Buchner funnel. The filtrate contains the purified squalane dissolved in heptane and methanol.

  • Washing: Wash the collected solid adduct with a small amount of cold heptane to recover any entrained squalane. Combine this wash with the initial filtrate.

  • Solvent Removal: Remove the heptane and methanol from the filtrate using a rotary evaporator to obtain the purified squalane.

  • Purity Analysis: Analyze the initial and final squalane samples by GC-MS to confirm the removal of the n-dodecane.

Self-Validation: The GC-MS analysis of the purified squalane should show a significant reduction or complete elimination of the n-dodecane peak compared to the starting material.

Advanced Distillation Techniques

For branched alkanes with very close boiling points, simple distillation is ineffective. Advanced techniques are required to enhance the separation.

Azeotropic Distillation

Azeotropic distillation involves adding a third component, known as an entrainer, to the mixture to form a new, lower-boiling azeotrope with one of the components.[13][14] This new azeotrope can then be distilled off, leaving the other component in a purer state. This technique is particularly useful when the components to be separated have similar vapor pressures.[15] For example, in the dehydration of ethanol, benzene or toluene can be used as an entrainer to form an azeotrope with water.[14][15]

Extractive Distillation

In extractive distillation, a high-boiling, non-volatile solvent is added to the mixture.[15] This solvent selectively alters the relative volatility of the components, making the separation by distillation easier.[13] The choice of solvent is crucial and depends on its ability to interact differently with the components of the mixture.

High-Resolution Chromatographic Separations

Chromatography offers a high degree of resolving power for separating complex mixtures of isomers.

Preparative Gas Chromatography (Prep-GC)

Prep-GC is a powerful technique for isolating high-purity branched alkanes on a laboratory scale. The principle is the same as analytical GC, but on a larger scale, allowing for the collection of separated components. The choice of the stationary phase is critical for achieving separation. Non-polar stationary phases are typically used for alkane separations.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[16] SFC is particularly well-suited for the separation of non-polar compounds like highly branched alkanes.[17] It offers several advantages, including rapid separations and the use of environmentally benign mobile phases.[16] The addition of co-solvents, such as methanol or ethanol, can be used to modify the polarity of the mobile phase and optimize the separation.[16][17]

Protocol: General Approach for SFC Method Development for Branched Alkane Isomer Separation

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV or mass spectrometer detector

  • Appropriate chiral or achiral stationary phase column

Procedure:

  • Column Selection: Choose a stationary phase based on the polarity of the branched alkane isomers. For non-polar alkanes, a non-polar stationary phase is a good starting point.

  • Initial Mobile Phase Conditions: Start with 100% supercritical CO2 as the mobile phase.

  • Gradient Elution: If separation is not achieved, introduce a gradient of a polar co-solvent (e.g., methanol) into the mobile phase. A typical starting gradient might be 0-20% methanol over 10 minutes.

  • Temperature and Pressure Optimization: Systematically vary the column temperature and backpressure to fine-tune the separation. Higher temperatures can improve efficiency, while pressure affects the density and solvating power of the supercritical fluid.

  • Flow Rate Adjustment: Optimize the flow rate to achieve the best balance between resolution and analysis time.

  • Scale-Up: Once an effective separation is achieved on an analytical scale, the method can be scaled up to a preparative scale by using a larger diameter column and adjusting the flow rate and sample loading accordingly.

Self-Validation: The separation is validated by the resolution of the peaks corresponding to the different isomers in the chromatogram. Collection and subsequent analysis of the separated fractions will confirm the purity of each isomer.

Case Study: The Purification of Squalane

Squalane (C30H62) is a highly branched, saturated alkane widely used in cosmetics and pharmaceuticals.[18] Its purification from natural sources, such as olive oil, involves a multi-step process that exemplifies several of the techniques discussed.[18]

  • Extraction and Saponification: Squalene (the unsaturated precursor to squalane) is extracted from olive oil. Saponification is then used to remove fatty acids.[19]

  • Hydrogenation: The squalene is hydrogenated to the more stable, saturated squalane.[18]

  • Winterization: The hydrogenated product is cooled to precipitate and remove linear paraffins.[18]

  • Stripping: Continuous distillation with nitrogen injection is used to remove odor-causing molecules.[18]

  • Silica Gel Filtration: The squalane is passed through a silica gel column to remove colored pigments and other polar impurities.[18]

This comprehensive purification process ensures the high purity and stability required for its end applications.

Conclusion

The purification of highly branched alkanes is a multifaceted challenge that requires a deep understanding of the subtle physicochemical differences between isomers. There is no single "best" method; the optimal technique depends on the specific mixture, the desired purity, and the scale of the operation. By combining the principles of adsorptive separation, complexation, advanced distillation, and high-resolution chromatography, researchers and process chemists can develop robust and efficient purification strategies. The protocols and insights provided in this guide serve as a foundation for tackling these complex separation problems, ultimately enabling the production of high-purity materials for a wide range of scientific and industrial applications.

References

  • Denayer, J. F. M., et al. (2000). High-Temperature Low-Pressure Adsorption of Branched C5-C8 Alkanes on Zeolite Beta, ZSM-5, ZSM-22. ACS Publications.
  • SOPHIM. (n.d.). Purification in Cosmetics - a green chemistry process.
  • Lopes, F. V. S., et al. (2022). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal-Organic Framework. Advanced Science.
  • Lopes, F. V. S., et al. (2022). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal-Organic Framework. PubMed.
  • Luna-Triguero, A., et al. (2017). Adsorptive process design for the separation of hexane isomers using zeolites. Physical Chemistry Chemical Physics.
  • Lopes, F. V. S., et al. (2022). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework. Advanced Science.
  • Wikipedia. (n.d.). Urea extraction crystallization.
  • Lee, P. (2025). How Molecular Sieves Are Reshaping the Alkane Separation Industry: The Secret Behind Producing Millions of Tons Annually!. Molecular Sieve Manufacturer.
  • Evans, J. (2012). Speed is critical: Separating hydrocarbons with 2D supercritical fluid chromatography. separationsNOW.
  • Lopes, F. V. S., et al. (2021). Separation of branched alkane feeds by a synergistic action of zeolite and metal-organic framework. Semantic Scholar.
  • Wang, Y., et al. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. MDPI.
  • YouTube. (2021). Alkane clathrate.
  • He, H. P., & Corke, H. (2003). Extraction and purification of squalene from amaranthus grain. PubMed.
  • Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction.
  • Chen, Y., et al. (2020). Splitting Mono- and Di-Branched Alkane Isomers by a Robust Aluminum-Based Metal-Organic Framework Material with Optimal Pore Dimensions. ResearchGate.
  • Smit, B., & Maesen, T. L. M. (2008). Exploiting entropy to separate alkane isomers. American Chemical Society.
  • Chemistry Online. (2022). Azeotropic distillation (Dean-Stark).
  • Chen, Y., et al. (2020). Splitting Mono- and Dibranched Alkane Isomers by a Robust Aluminum-Based Metal-Organic Framework Material with Optimal Pore Dime. SciSpace.
  • Typology. (2022). What is the process used to obtain squalane?.
  • ResearchGate. (n.d.). Investigation of the mechanism of separation of C6 alkane isomers in compounds 1 and 2.
  • International Journal of Engineering and Applied Biosciences. (n.d.). Squalene Extraction: Biological Sources and Extraction Methods.
  • Cosmetics & Toiletries. (n.d.). Squalane from Sugarcane.
  • ResearchGate. (n.d.). Separation of diastereomers of pristane and phytane using GC under (a).
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Wikipedia. (n.d.). Azeotropic distillation.
  • Zhang, Z., et al. (2020). High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[21]arene. CCS Chemistry.
  • YouTube. (2022). Alkane Isomerization Process.
  • ResearchGate. (n.d.). Schematic illustration of hexagonal urea clathrate structure.
  • ResearchGate. (n.d.). Optimisation of solid-state urea clathrate formation as a chemical separation method coupled to compound-specific stable carbon isotope analysis.
  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • Market Research Future. (n.d.). Iso Octane Market Size, Share & Global Forecast by 2035.
  • Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques.
  • YouTube. (2025). Azeotropic Distillation.
  • Mair, B. J., et al. (1945). Separation of hydrocarbons by azeotropic distillation. NIST Technical Series Publications.
  • De Klerck, K., et al. (2013). Effects of Hexane in Supercritical Fluid Chromatography for the Separation of Enantiomers. PubMed.
  • Wikipedia. (n.d.). Phytane.
  • Brooks, D. B., et al. (1939). Properties of purified normal heptane and isooctane (2,2,4-trimethylpentane). NIST Technical Series Publications.
  • ResearchGate. (n.d.). Plot of pristane/n-C17 versus phytane/n-C18 showing the organic sources and maturation of the studied oil and extract samples.
  • Elsevier. (n.d.). Supercritical Fluid Chromatography and Extraction - 2nd Edition.
  • LabTutor. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Taylor & Francis Online. (n.d.). Pristane – Knowledge and References.

Sources

Application Notes and Protocols for 5-Ethyl-2,5-dimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

In the landscape of organic chemistry and pharmaceutical sciences, the choice of solvent is a critical parameter that dictates reaction efficiency, compound solubility, and purification efficacy. While common alkanes like hexane and heptane are staples, there is a growing need for solvents with specific physical properties to optimize processes. This document introduces 5-Ethyl-2,5-dimethylheptane, a C11 branched-chain alkane, as a high-performance, non-polar solvent.

Branched alkanes are chemically inert saturated hydrocarbons, making them ideal for a wide range of applications where reactivity from the solvent is undesirable.[1] Their non-polar nature makes them excellent solvents for non-polar compounds, aligning with the fundamental principle of "like dissolves like."[2] this compound, with its unique branching and molecular weight, offers a distinct boiling point and viscosity profile, presenting an attractive alternative to traditional non-polar solvents for specialized applications in organic synthesis, natural product extraction, and the formulation of poorly soluble active pharmaceutical ingredients (APIs).[3][4]

This guide provides a comprehensive overview of its physicochemical properties, safety protocols, and detailed methodologies for its application.

Physicochemical Profile

The utility of a solvent is defined by its physical properties. The branching in this compound's structure influences its intermolecular forces, resulting in physical characteristics that can be leveraged for specific laboratory procedures.

PropertyValue / DescriptionSource
IUPAC Name This compound[5]
Molecular Formula C₁₁H₂₄[5]
Molecular Weight 156.31 g/mol [5]
CAS Number 61868-29-9[5]
Appearance Colorless liquid (Expected)N/A
Boiling Point ~178 °C (Estimated)[6]
Density ~0.756 g/mL (Estimated)[6]
Solubility Insoluble in water; Soluble in non-polar organic solvents.N/A
LogP (Octanol/Water) 5.4 (Calculated)[5]

Core Applications & Scientific Rationale

The highly non-polar and inert nature of this compound makes it a prime candidate for several critical laboratory and industrial processes.

Organic Synthesis

In organic synthesis, the solvent must dissolve reactants while not participating in the reaction. As a saturated alkane, this compound is exceptionally non-reactive. Its estimated boiling point of ~178 °C is significantly higher than that of heptane (~98 °C), making it an excellent choice for reactions requiring elevated temperatures where solvent loss through evaporation must be minimized. This property is particularly advantageous for reactions involving organometallics, Grignard reagents, or other sensitive species where precise temperature control above 100 °C is necessary.

Natural Product Extraction

The extraction of bioactive compounds from natural sources is a cornerstone of drug discovery. Non-polar solvents are essential for isolating lipophilic and hydrophobic compounds like essential oils, lipids, cannabinoids, and certain alkaloids from plant and microbial biomass.[7][8][9][10] this compound can serve as a direct replacement for hexane in solid-liquid extraction techniques such as Soxhlet extraction or maceration, with its higher boiling point potentially allowing for more efficient extraction of higher molecular weight compounds.

Pharmaceutical Formulation

A significant challenge in drug development is the formulation of poorly water-soluble APIs. Co-solvency is a widely used technique to increase the solubility of non-polar drug molecules.[3] this compound can be employed as the primary non-polar solvent in the initial stages of formulation, dissolving the API to create a stock solution. This solution can then be used in subsequent steps, such as creating emulsions, microemulsions, or for loading into lipid-based drug delivery systems.

Logical Framework: Solvent Selection

Caption: Conceptual diagram illustrating the "like dissolves like" principle.

Experimental Protocols

The following protocols are designed as robust starting points. As with any scientific method, optimization based on the specific properties of the solutes and desired outcomes is encouraged.

Protocol 1: Use as a High-Temperature Reaction Solvent

This protocol details the use of this compound as a medium for a generic organic reaction requiring heat.

Causality: The high boiling point allows for a stable reaction temperature above the boiling point of water or other common solvents, while its inertness prevents side reactions.

Methodology:

  • Solvent Preparation: If the reaction is sensitive to water, dry the this compound over a suitable drying agent (e.g., sodium sulfate, molecular sieves) and distill under an inert atmosphere if necessary.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add the non-polar starting materials to the flask. Add the required volume of this compound and stir until all solids are fully dissolved.

  • Reaction: Heat the mixture to the target temperature using a controlled heating mantle. The high boiling point of the solvent will allow for a stable reflux temperature.

  • Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product is polar, it may precipitate out of the solution upon cooling.

    • Alternatively, perform a liquid-liquid extraction with a polar solvent (e.g., acetonitrile) to separate the product from the non-polar solvent.

  • Solvent Removal: Remove the this compound under reduced pressure using a rotary evaporator. Note that a good vacuum and potentially a higher bath temperature will be required compared to lower-boiling alkanes.

Workflow: Reaction Solvent Application

Fig 2. Workflow for Use as a Reaction Solvent A 1. Dry Solvent & Prepare Glassware B 2. Dissolve Reagents in This compound A->B C 3. Heat to Target Temperature (Reflux) B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Cool & Work-up (e.g., Extraction) D->E F 6. Isolate Product & Remove Solvent E->F

Caption: General workflow for organic synthesis.

Protocol 2: Liquid-Liquid Extraction of a Non-Polar Analyte

This protocol describes the extraction of a non-polar compound from an aqueous matrix.

Causality: The immiscibility of this compound with water and its high affinity for non-polar solutes allows it to selectively partition the target analyte from the aqueous phase into the organic phase.

Methodology:

  • Sample Preparation: Prepare the aqueous sample containing the target analyte in a separatory funnel.

  • Solvent Addition: Add a volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic), but this can be optimized.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing and maximize the surface area between the two phases.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (this compound) will be on top.

  • Collection: Carefully drain the lower aqueous layer. Then, decant the upper organic layer through the top opening of the funnel to prevent contamination from any residual aqueous phase in the stopcock.

  • Repeat (Optional): For quantitative extraction, repeat steps 2-5 with fresh solvent on the collected aqueous layer. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate or by stirring with a drying agent.

  • Isolation: Filter off the drying agent and remove the solvent via rotary evaporation to yield the isolated non-polar analyte.

Workflow: Liquid-Liquid Extraction

Fig 3. Workflow for Liquid-Liquid Extraction Start Aqueous Sample (Analyte + Water) AddSolvent Add this compound Start->AddSolvent Mix Shake & Vent (Separatory Funnel) AddSolvent->Mix Separate Allow Phases to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na₂SO₄ Collect->Dry Evaporate Evaporate Solvent Dry->Evaporate End Isolated Non-Polar Analyte Evaporate->End

Caption: Step-by-step process for analyte extraction.

Safety, Handling, and Disposal

As with all alkane solvents, this compound must be handled with appropriate precautions. The safety profile is expected to be similar to other C9-C11 alkanes.

Hazard CategoryDescription & Precautionary Statements
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[11]
Health Hazards May be fatal if swallowed and enters airways (Aspiration Hazard).[11] May cause skin irritation upon prolonged contact. Avoid breathing vapors.
Environmental Expected to be toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.[13]

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

  • Ground and bond containers when transferring material to prevent static discharge.[12]

Disposal:

  • Dispose of waste solvent in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Collect in a designated, properly labeled hazardous waste container for organic solvents.

References

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]
  • Carbonell, C. (2023). Comparing Solvents For Botanical Extraction: Which Is Best?. Simple Solvents. [Link]
  • ResearchGate. (2015). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?.
  • Sillero, M., et al. (2023). Contemporary methods for the extraction and isolation of natural products. RSC food & function, 14(13), 5899-5917. [Link]
  • List of polar and non-polar organic solvents used in extraction of natural carotenoids.
  • PubChem. This compound.
  • Rontani, J. F., & Charrie-Duhaut, A. (2002). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(10), 2217-2220. [Link]
  • PubChem. 5-Ethyl-2,3-dimethylheptane.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. [Link]
  • Chemistry For Everyone. (2024). What Are Branched Alkanes?. YouTube. [Link]
  • Jones, A. (2014). Synthesis of H-branch alkanes. Plymouth Student Scientist, 7(1), 164-191. [Link]
  • Stenutz, R. (n.d.). 5-ethyl-2,4-dimethylheptane. Stenutz. [Link]
  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]
  • Stenutz, R. (n.d.). 5-ethyl-2-methylheptane. Stenutz. [Link]
  • PubChem. 5-Ethyl-2,2-dimethylheptane.
  • old-student. (2018). Synthesis of branched alkanes. Chemistry Stack Exchange. [Link]
  • LibreTexts. (2020). 12.3: Branched-Chain Alkanes. The Basics of General, Organic, and Biological Chemistry. [Link]
  • PubChem. 5-Ethyl-2,5-dimethylhept-2-ene.
  • Williamson, K. L., & Williamson, K. L. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(19), 6400. [Link]
  • Amofor. (2023).
  • NIST. (n.d.). 5-ethyl-2,2-dimethylheptane. NIST WebBook. [Link]
  • Harrell, M. L., et al. (2016). Alternatives for Conventional Alkane Solvents. ACS Sustainable Chemistry & Engineering, 4(11), 5911-5916. [Link]
  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6146-6184. [Link]

Sources

An In-depth Technical Guide to the Applications of C11H24 Isomers in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Undecane (C11H24) is a saturated alkane that, in its linear form (n-undecane), serves as a foundational molecule in various chemical and materials science applications. Beyond the straight-chain structure, there exist 159 structural isomers of undecane, each possessing unique physicochemical properties dictated by its specific branching pattern.[1] As nonpolar hydrocarbons, undecane isomers are characterized by low reactivity and solubility in non-polar solvents.[2] This guide provides a comprehensive overview of the applications of undecane isomers in materials science, focusing on their roles as porogens for creating porous polymers, as phase change materials for thermal energy storage, and as solvents in materials synthesis. We will explore the causality behind their use and provide detailed protocols for key applications.

Part 1: Physicochemical Properties of Undecane Isomers

The utility of any C11H24 isomer in materials science is fundamentally linked to its physical properties. The primary structural variable among the 159 isomers is the degree of branching, which significantly influences intermolecular van der Waals forces.[1]

  • Boiling and Melting Points: Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This disruption of van der Waals forces results in lower boiling points compared to the linear n-undecane.[1] Melting points are influenced not only by branching but also by molecular symmetry; highly symmetrical isomers often pack more efficiently into a crystal lattice, leading to higher melting points.[1]

  • Density: The density of undecane isomers is also affected by molecular packing, with more branched isomers sometimes exhibiting different densities compared to the linear form.

Understanding these structure-property relationships is crucial for selecting the appropriate isomer for a specific application. For instance, the well-defined melting point of n-undecane is critical for its use as a phase change material, while the solvent properties of various isomers can be exploited in synthesis.

Table 1: Physicochemical Properties of Selected Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
2,3-Dimethylnonane2884-06-2186-0.744

Data sourced from BenchChem[1] and PubChem[3].

Part 2: Application as a Porogen in Porous Polymer Synthesis

Application Note: The Role of Undecane as a Porogen

Porous polymers are a critical class of materials used in applications ranging from chromatography and catalysis to tissue engineering scaffolds.[4] The defining characteristic of these materials—their interconnected pore network—is often created through the use of a porogen, or pore-forming agent, during polymerization.[5][6]

N-undecane and its isomers are effective porogens due to their chemical inertness and immiscibility with the polar monomers and the resulting polymer chains. The fundamental mechanism is polymerization-induced phase separation.

  • Initial State: The monomer, cross-linker, initiator, and the porogen (e.g., n-undecane) form a homogeneous solution.

  • Polymerization: As the initiator triggers polymerization, growing polymer chains become increasingly insoluble in the non-polar porogen.

  • Phase Separation: The polymer chains precipitate, forming nuclei that grow into microspheres. The porogen is expelled from the polymer phase, creating a network of voids.

  • Final Structure: After polymerization is complete, the porogen is washed away, leaving a stable, porous polymer structure. The size and interconnectivity of the pores are controlled by factors such as the porogen-to-monomer ratio, the type of porogen, and polymerization conditions.[4][7] Alkanes like dodecane (C12H26) and petroleum ether have been successfully used as porogens to create porous polymer microspheres with varying morphologies.[8]

Experimental Protocol: Synthesis of Porous Polystyrene Microspheres via Suspension Polymerization

This protocol describes the synthesis of porous poly(styrene-co-divinylbenzene) microspheres using n-undecane as the porogen.

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB, cross-linker)

  • Benzoyl peroxide (BPO, initiator)

  • n-Undecane (porogen)

  • Poly(vinyl alcohol) (PVA, suspension stabilizer)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving PVA in deionized water in the three-neck flask. Heat gently and stir until the PVA is fully dissolved. This phase acts as the continuous medium and prevents the monomer droplets from coalescing.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing styrene, DVB, BPO, and n-undecane. A typical ratio might be 40:10:1:50 by volume (styrene:DVB:BPO solution:n-undecane). The ratio of n-undecane to monomers is a critical parameter for controlling porosity.

  • Emulsification: Add the organic phase to the aqueous phase in the reaction flask while stirring vigorously with the mechanical stirrer (e.g., 300-500 rpm). Continue stirring for 15-20 minutes to form a stable oil-in-water suspension of fine monomer droplets.

  • Polymerization: Heat the suspension to 70-80°C to initiate polymerization. Maintain the temperature and stirring for 6-8 hours under reflux. During this time, phase separation will occur within the monomer droplets, forming the porous structure.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Filter the resulting microspheres using a Buchner funnel.

  • Washing: Wash the collected microspheres extensively with hot water to remove the PVA stabilizer, followed by washing with a good solvent for the porogen (e.g., ethanol or acetone) to remove the n-undecane trapped within the pores.

  • Drying: Dry the purified porous microspheres in a vacuum oven at 60°C overnight.

Visualization: Porous Polymer Synthesis Workflow

G cluster_prep Phase Preparation cluster_reaction Reaction & Purification A Aqueous Phase (Water + PVA) C Emulsification (High-Speed Stirring) A->C B Organic Phase (Styrene, DVB, BPO, n-Undecane) B->C D Suspension Polymerization (Heat to 70-80°C) C->D Form Stable Suspension E Purification (Filtration & Washing) D->E Polymerization & Phase Separation F Drying (Vacuum Oven) E->F Remove PVA & n-Undecane G Porous Polymer Microspheres F->G caption Workflow for Porous Polymer Synthesis. G cluster_prep Component Preparation cluster_process Encapsulation Process A Aqueous Phase (Water + Emulsifier) C High-Shear Emulsification (Form O/W Emulsion) A->C B Oil Phase (Core & Shell Precursors) (n-Undecane, MMA, AIBN) B->C D Suspension Polymerization (Heat to 85°C under N2) C->D Create Droplets E Washing & Filtration D->E Form PMMA Shell F Drying E->F G n-Undecane/PMMA Microcapsules F->G caption Workflow for n-Undecane Microencapsulation.

Caption: Workflow for n-Undecane Microencapsulation.

Part 4: General Application as a Non-polar Solvent

Application Note: Undecane in Nanoparticle Synthesis

The synthesis of high-quality nanoparticles requires precise control over reaction parameters, and the choice of solvent is critical. High-boiling-point, non-polar solvents are often required to achieve the necessary temperatures for precursor decomposition and crystal growth while providing a stable, inert medium.

Undecane isomers, along with other long-chain alkanes like hexadecane, serve as excellent non-reactive solvents for the synthesis of various nanoparticles. [9]Their chemical inertness is a significant advantage over solvents like oleylamine or octadecene, which can participate in side reactions or decompose, leading to impurities in the final product. [9]In this context, undecane acts as a high-temperature heat transfer medium and a dispersant for both the precursors and the forming nanoparticles, preventing aggregation and allowing for controlled growth. The choice between n-undecane and a branched isomer would depend on the desired boiling point and viscosity for a specific synthesis.

Conclusion

The C11H24 isomers, particularly n-undecane, are versatile compounds with significant applications in materials science. Their utility stems from their well-defined and tunable physicochemical properties. As porogens, they enable the creation of highly porous polymers essential for separation and biomedical applications. As phase change materials, their specific melting point and latent heat offer a solution for low-temperature thermal energy storage, with microencapsulation providing a practical method for their deployment. Finally, their inertness and high boiling points make them valuable non-polar solvents for the controlled synthesis of advanced nanomaterials. Understanding the fundamental principles behind these applications allows researchers to effectively harness the properties of undecane isomers to design and fabricate next-generation materials.

References

  • U.T.A.S. Research Repository. (n.d.). Porogens and porogen selection in the preparation of porous polymer monoliths.
  • MDPI. (n.d.). Porogenic Solvents in Molecularly Imprinted Polymer Synthesis: A Comprehensive Review of Current Practices and Emerging Trends.
  • Journal of Separation Science. (n.d.). Porogens and porogen selection in the preparation of porous polymer monoliths.
  • MDPI. (2024). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material.
  • Institut Charles Sadron - Université de Strasbourg. (n.d.). Polymerizable Porogens – Direct generation of internally functionalized pores.
  • CORE. (n.d.). Porous polymer particles – A comprehensive guide to synthesis, characterization, functionalization and applications.
  • MDPI. (2024). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material.
  • WebQC.Org. (n.d.). Undecane (C₁₁H₂₄) properties.
  • California Environmental Protection Agency. (2017). n-Decane: 124-18-5 Other 74 Isomers - Development Support Document.
  • Cheméo. (n.d.). Chemical Properties of Undecane (CAS 1120-21-4).
  • National Center for Biotechnology Information. (n.d.). Undecane. PubChem.
  • DigitalCommons@URI. (n.d.). Development of a porous layer-by-layer microsphere with branched aliphatic hydrocarbon porogens.
  • National Institutes of Health. (n.d.). Development of a porous layer-by-layer microsphere with branched aliphatic hydrocarbon porogens.
  • Royal Society of Chemistry. (n.d.). Preparation and morphology control of porous microspheres of different crystalline polymers.
  • MDPI. (n.d.). Synthesis and Characterization of Polymeric Microspheres Template for a Homogeneous and Porous Monolith.
  • ResearchGate. (n.d.). Porogen effects in synthesis of uniform micrometer-sized poly(divinylbenzene) microspheres with high surface areas.
  • National Institute of Standards and Technology. (n.d.). Undecane - Phase change data. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Undecane. NIST Chemistry WebBook.
  • PubMed. (1998). Preparation of Poly(methylmethacrylate) Microcapsules with Liquid Cores.
  • ResearchGate. (n.d.). Microencapsulated n-octadecane with different methylmethacrylate-based copolymer shells as phase change materials for thermal energy storage.
  • YouTube. (2022). Making nanoparticles with solvent emulsion evaporation.
  • ResearchGate. (n.d.). Preparation and Characterization of Silicone Liquid Core/Polymer Shell Microcapsules via Internal Phase Separation.
  • ResearchGate. (n.d.). Effect of Shell Materials on Microstructure and Properties of Microencapsulated n-Octadecane.
  • National Institutes of Health. (n.d.). Nanoparticles: synthesis and applications.
  • ResearchGate. (n.d.). Solvent-Free Synthesis of Nanoparticles.
  • MDPI. (n.d.). Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods.

Sources

5-Ethyl-2,5-dimethylheptane: A Comprehensive Guide for its Application as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Ethyl-2,5-dimethylheptane as a reference standard in gas chromatography (GC). This highly branched alkane serves as an excellent tool for ensuring the accuracy and reliability of chromatographic analyses across various applications, from petrochemical analysis to environmental monitoring.

Introduction: The Critical Role of Reference Standards in GC

Gas chromatography is a cornerstone of modern analytical chemistry, enabling the separation and quantification of volatile and semi-volatile compounds in complex mixtures. The accuracy of any GC method fundamentally relies on the use of high-purity reference standards.[1][2] These standards are essential for both qualitative and quantitative analysis, serving to calibrate instrument response and confirm the identity of analytes.[1][2]

This compound (C₁₁H₂₄), a branched-chain alkane, possesses several key characteristics that make it a valuable reference standard.[3] Its stable, non-polar nature and predictable elution behavior on common GC stationary phases provide a reliable anchor point in the chromatogram.[4] This application note will delve into the practical aspects of utilizing this compound, from the preparation of standards to the development and validation of robust GC methods.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is paramount for its effective use.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₁H₂₄[3]
Molecular Weight 156.31 g/mol [3]
CAS Number 61868-29-9[3][5]
Boiling Point Data not readily available in cited sources, but expected to be in the range of other C11 alkanes.

The branched structure of this compound influences its volatility and, consequently, its retention time in GC, often causing it to elute earlier than its straight-chain isomer, n-undecane.

Application as a Reference Standard

This compound can be employed in several ways within a GC workflow:

  • Internal Standard (IS): When added to samples at a known concentration, it can be used to correct for variations in injection volume and instrument response, thereby improving the precision and accuracy of quantitative analysis.[6] The choice of an internal standard is critical; it should be chemically similar to the analytes of interest but well-resolved from them in the chromatogram.[6][7]

  • External Standard: A series of solutions with known concentrations of this compound can be used to create a calibration curve, against which the concentration of the analyte in an unknown sample can be determined.[8]

  • Retention Index Marker: In qualitative analysis, its retention time can be used to calculate the Kovats Retention Index (RI) of unknown compounds.[9] The RI is a normalized retention value that helps in the tentative identification of compounds by comparing experimental values to those in databases.[9][10]

Protocols for Implementation

Preparation of Standard Solutions

Accurate preparation of standard solutions is a critical and often underestimated source of error in GC analysis.[11][12] The following protocols outline the steps for preparing stock and working solutions of this compound.

Materials:

  • This compound (high purity)

  • GC-grade solvent (e.g., hexane, pentane)[9]

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Autosampler vials with PTFE/silicone septa[13]

Protocol 1: Preparation of a Stock Standard Solution (e.g., 1000 µg/mL)

  • Equilibration: Allow the sealed ampule or container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[14]

  • Weighing: Accurately weigh approximately 10 mg of the neat standard into a clean, dry weighing boat using an analytical balance.

  • Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Dilution: Add a small amount of GC-grade hexane to dissolve the standard completely. Once dissolved, fill the flask to the calibration mark with hexane.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.[14]

  • Storage: Transfer the stock solution to a labeled, sealed vial and store at the recommended temperature, typically 2-8 °C, to minimize evaporation.

Protocol 2: Preparation of Working Standard Solutions

Working standards are prepared by diluting the stock solution to the desired concentration range for creating a calibration curve or for use as an internal standard.[1]

  • Serial Dilution: Perform serial dilutions of the stock solution using Class A volumetric pipettes and flasks to achieve the desired concentrations. For example, to prepare a 10 µg/mL working standard from a 1000 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

  • Internal Standard Preparation: If used as an internal standard, add a precise volume of the stock or a working standard solution to every sample and calibration standard to achieve a consistent final concentration.[6]

Gas Chromatography Method Protocol

The following is a general GC method suitable for the analysis of this compound. Method optimization will be necessary depending on the specific application and sample matrix.[9]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[9][13]

  • Split/Splitless Inlet[9]

  • Non-polar capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[9][13]

GC Parameter Condition Rationale
Injector Temperature 250 °CEnsures rapid volatilization of the sample.[9]
Injection Mode Split (e.g., 50:1)Prevents column overloading with high concentration samples.[9]
Injection Volume 1 µLA typical volume for capillary GC.[9]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[9]
Flow Rate 1.0 mL/min (constant flow)Provides consistent retention times.[9]
Oven Program Initial: 40 °C, hold for 2 minAllows for solvent focusing.[13]
Ramp: 10 °C/min to 200 °CSeparates compounds based on their boiling points.[13]
Hold: 5 min at 200 °CEnsures elution of all components.[13]
Detector Temperature FID: 300 °CPrevents condensation of analytes in the detector.[9]
MS Transfer Line: 280 °CEnsures efficient transfer of analytes to the mass spectrometer.

Data Analysis and Interpretation

Qualitative Analysis

The primary goal of qualitative analysis is to confirm the identity of a compound. This is achieved by comparing the retention time of the peak in the sample chromatogram to that of the this compound standard. For unambiguous identification, especially in complex matrices, coupling the GC with a mass spectrometer (GC-MS) is recommended.[15] The resulting mass spectrum, which serves as a molecular fingerprint, can be compared to a library spectrum.[15]

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.[8][13] The concentration of this compound in an unknown sample is then determined by interpolating its peak area response onto the calibration curve.[13]

Method Validation

A validated GC method ensures that the analytical results are reliable and reproducible.[16][17] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[2] A correlation coefficient (r) of ≥ 0.999 is typically desired.[2]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17]

Workflow and Visualization

The overall workflow for utilizing this compound as a reference standard in GC is depicted in the following diagram.

GC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Standard Procure High-Purity This compound Stock Prepare Stock Standard Solution Standard->Stock Working Prepare Working Standards/IS Stock->Working Inject Inject Standards & Samples into GC Working->Inject Sample Prepare Sample (Dilution, Extraction) Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Process Process Chromatograms (Integration) Detect->Process Qual Qualitative Analysis (Retention Time/MS) Process->Qual Quant Quantitative Analysis (Calibration Curve) Process->Quant Report Generate Report Qual->Report Quant->Report

Caption: Workflow for GC analysis using a reference standard.

Conclusion

This compound is a versatile and reliable reference standard for a wide range of GC applications. Its well-defined properties and predictable chromatographic behavior make it an invaluable tool for ensuring the quality and accuracy of analytical data. By following the detailed protocols and best practices outlined in this application note, researchers, scientists, and drug development professionals can confidently incorporate this standard into their analytical workflows to achieve robust and reproducible results.

References

  • Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53423790, this compound.
  • Sartorius. (n.d.). How to Prepare GC and HPLC Standards Application Note.
  • Restek Corporation. (2020, February 18). Preparing a New Reference Standard for Use [Video]. YouTube. [Link]
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?
  • ResearchGate. (2025, August 10). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content.
  • SciELO. (2020, September 30). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
  • Chemsrc. (2025, September 27). This compound.
  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • ACS Publications. (2025, February 25). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels.

Sources

experimental protocol for the synthesis of branched alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Synthesis of Branched Alkanes

Abstract

Highly branched alkanes are foundational structures in medicinal chemistry, materials science, and serve as high-performance lubricants and fuels. Their unique molecular architecture imparts critical physicochemical properties, including low freezing points, high thermal and oxidative stability, and specific viscosity characteristics.[1] Unlike linear alkanes, the targeted synthesis of structurally defined branched alkanes in a laboratory setting requires precise carbon-carbon bond-forming strategies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principal experimental protocols for synthesizing these complex molecules. We move beyond simple procedural lists to explain the mechanistic underpinnings and strategic considerations behind each method, ensuring a robust and reproducible approach to synthesis.

Introduction: The Strategic Importance of Branched Alkanes

In drug development, the incorporation of branched alkyl groups can significantly enhance a molecule's pharmacokinetic profile. The branching can increase metabolic stability by sterically shielding susceptible positions from enzymatic degradation, improve lipophilicity to aid membrane permeability, and fine-tune the overall three-dimensional shape for optimal receptor binding. While industrial production relies on bulk processes like catalytic cracking and isomerization to increase the octane number of gasoline, these methods lack the precision required for pharmaceutical and fine chemical synthesis.[1] Laboratory synthesis, therefore, turns to targeted, high-selectivity reactions that allow for the construction of specific isomers with full control over the branching pattern and, when necessary, stereochemistry.

This guide details three primary classes of synthetic strategies: classical carbonyl-based constructions, modern olefin metathesis, and hydroformylation-based approaches. Each section includes a discussion of the reaction mechanism, a detailed experimental protocol for a representative transformation, and a summary of the method's scope and limitations.

Classical Synthesis via Carbonyl Precursors

The most established and reliable methods for constructing branched carbon skeletons involve the conversion of carbonyl compounds (aldehydes and ketones) into alkanes. These multi-step sequences offer a high degree of control and predictability.

Grignard Reaction, Dehydration, and Hydrogenation Sequence

This three-step sequence is a cornerstone of organic synthesis for creating sterically hindered carbon centers, particularly quaternary carbons. The causality is straightforward: a nucleophilic Grignard reagent attacks an electrophilic carbonyl carbon to form a new C-C bond, creating a secondary or tertiary alcohol. This alcohol is then eliminated (dehydrated) to form an alkene, which is subsequently reduced (hydrogenated) to the saturated alkane.[2][3]

Mechanistic Rationale: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, adding to the carbonyl group.[4][5] The resulting magnesium alkoxide is protonated during aqueous workup to yield the alcohol. Acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, which then leaves as water to form a carbocation intermediate. A proton is then eliminated from an adjacent carbon to form the C=C double bond. Finally, catalytic hydrogenation adds two hydrogen atoms across the double bond from the surface of a metal catalyst (e.g., Palladium on carbon), yielding the final alkane.[2]

Workflow: Grignard-Based Branched Alkane Synthesis

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Olefin Formation cluster_2 Step 3: Saturation A Alkyl Halide (R'-X) + Mg B Grignard Reagent (R'-MgX) A->B in dry ether D Tertiary / Secondary Alcohol B->D 1. Ether solvent 2. H3O+ workup C Ketone / Aldehyde (R-CO-R) C->D 1. Ether solvent 2. H3O+ workup E Branched Alkene D->E Acid Catalyst (e.g., H3PO4) Heat F Final Branched Alkane E->F H2, Pd/C catalyst Solvent (e.g., EtOH)

Caption: General workflow for branched alkane synthesis.

Detailed Protocol: Synthesis of a C19 "H-branched" Alkane [2]

This protocol describes the synthesis of a model branched alkane, demonstrating the Grignard-dehydration-hydrogenation sequence.

Step 1: Grignard Addition to form 7-butyl-5-ethyltridecan-7-ol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Reagent Addition: Add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to maintain a gentle reflux. After addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Carbonyl Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 5-ethyltridecan-7-one (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction & Quenching: After addition, allow the reaction to warm to room temperature and stir for 2 hours. Cool the flask again to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Dehydration to form a Mixture of Alkenes

  • In a round-bottom flask, combine the purified tertiary alcohol from Step 1 with a catalytic amount of phosphoric acid (H₃PO₄).[2]

  • Heat the mixture under distillation to remove the alkene products as they form.

  • Wash the collected distillate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and use the crude alkene mixture directly in the next step.

Step 3: Hydrogenation to the Branched Alkane

  • Dissolve the alkene mixture from Step 2 in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1][2]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to yield the final purified branched alkane.

Wittig Reaction and Hydrogenation Sequence

The Wittig reaction is an exceptionally powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6][7] It offers a different strategic approach where the C=C double bond is formed directly, which is then hydrogenated. This method is particularly valuable for creating less-substituted branches.

Mechanistic Rationale: The key reactant is a phosphonium ylide (Wittig reagent), typically prepared by treating a phosphonium salt with a strong base.[6] The ylide has a nucleophilic carbon that attacks the carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[8][9][10] This unstable intermediate rapidly decomposes, breaking the C-O and P-C bonds and forming a new C=C bond (the alkene) and a very stable P=O bond (triphenylphosphine oxide), which is the thermodynamic driving force for the reaction.[10]

Mechanism: The Wittig Reaction

G cluster_0 [2+2] Cycloaddition cluster_1 Cycloreversion A R₂C=O + Ph₃P=CR'₂ B Oxaphosphetane Intermediate A->B Concerted Transition State C R₂C=CR'₂ (Alkene) + Ph₃P=O B->C Formation of stable P=O bond

Caption: The concerted mechanism of the Wittig reaction.

Modern Catalytic Methods for Alkane Construction

While classical methods are robust, modern transition-metal catalysis offers alternative pathways that can provide unique selectivity and efficiency.

Olefin Metathesis and Hydrogenation

Olefin metathesis is a Nobel Prize-winning reaction that "swaps" the alkylidene groups of two alkenes.[11] For constructing branched alkanes, cross-metathesis is employed to join two simpler alkenes into a more complex, branched alkene, which is then hydrogenated. Ruthenium-based catalysts (e.g., Grubbs' catalysts) are widely used due to their remarkable functional group tolerance and stability.[12][13]

Mechanistic Rationale: The reaction is initiated by a [2+2] cycloaddition between the catalyst's metal-carbene bond and one of the reactant alkenes, forming a metallacyclobutane intermediate.[11][14] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-carbene. This new catalyst species then reacts with the second alkene reactant, repeating the cycle and ultimately leading to the "swapped" or cross-metathesis product.[12]

Hydroformylation and Reduction

Hydroformylation (or the oxo process) is a powerful industrial reaction that can be adapted for laboratory synthesis. It involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond to produce an aldehyde.[15][16] The regioselectivity (linear vs. branched aldehyde) can be controlled by the choice of catalyst and ligands.[17] The resulting aldehyde is a versatile intermediate that can be reduced to the alkane via methods like the Wolff-Kishner reduction.

Mechanistic Rationale: The catalytic cycle, typically involving a cobalt or rhodium catalyst, begins with the coordination of the alkene. This is followed by migratory insertion of the alkene into a metal-hydride bond, forming a metal-alkyl intermediate. A carbon monoxide (CO) molecule then inserts into the metal-carbon bond to form a metal-acyl species. Finally, oxidative addition of H₂ followed by reductive elimination releases the aldehyde product and regenerates the active catalyst.

Asymmetric Synthesis of Chiral Branched Alkanes

In drug development, controlling the three-dimensional arrangement of atoms is critical, as different enantiomers of a chiral molecule can have vastly different biological activities.[18][19] The synthesis of enantiomerically pure branched alkanes is therefore a significant challenge. This is achieved by adapting the aforementioned methods using one of three main strategies:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a key bond-forming step. The auxiliary is removed afterward and can often be recycled.[20]

  • Chiral Reagents: A stoichiometric amount of a chiral reagent is used to deliver a group from one face of the substrate preferentially.[20]

  • Chiral Catalysts: A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. This is the most efficient and desirable approach.[21]

For example, in the Grignard-based synthesis, the reduction of an intermediate ketone could be performed with a chiral reducing agent to set a stereocenter. Similarly, asymmetric hydrogenation of the alkene intermediate using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) can produce a single enantiomer of the final alkane.

Comparative Summary of Synthetic Methods

MethodKey TransformationAdvantagesDisadvantagesTypical Yields
Grignard Sequence Ketone/Aldehyde → Alcohol → Alkene → AlkaneHighly reliable, good for quaternary centers, readily available starting materials.Multi-step, requires strictly anhydrous conditions for Grignard step.60-85% (overall)
Wittig Sequence Ketone/Aldehyde → Alkene → AlkaneExcellent for C=C bond formation, tolerant of many functional groups.[6]Stoichiometric phosphine oxide byproduct can complicate purification.70-95% (for Wittig step)
Olefin Metathesis Alkene + Alkene → New Alkene → AlkanePowerful for complex structures, high functional group tolerance (Grubbs cats.).[13]Requires specialized catalysts, ethylene byproduct is a gas.70-90%
Hydroformylation Alkene → Aldehyde → AlkaneAtom-economical, can introduce a C1 unit and functional handle simultaneously.Often requires high pressures of CO/H₂, regioselectivity can be a challenge.65-85%

Conclusion

The synthesis of branched alkanes is a critical capability for researchers in the chemical and pharmaceutical sciences. The choice of synthetic route depends on the target structure, desired scale, and available starting materials. The classical Grignard and Wittig reaction sequences provide robust and predictable pathways from carbonyl precursors and remain mainstays in the field. For more complex targets or alternative bond disconnections, modern catalytic methods like olefin metathesis and hydroformylation offer powerful and elegant solutions. Furthermore, the principles of asymmetric synthesis can be applied to these protocols to access enantiomerically pure branched alkanes, a frequent requirement for biologically active molecules. By understanding the mechanistic basis and practical considerations of each method, researchers can confidently design and execute syntheses of these valuable molecular scaffolds.

References

  • Benchchem. A Technical Guide to the Synthesis of Highly Branched Alkanes. ()
  • Mascal, M. & Dutta, S. (2018). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. ([Link])
  • Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. ([Link])
  • PEARL. (2014). Synthesis of H-branch alkanes. ([Link])
  • Clark, J. Grignard reagents. Chemguide. ([Link])
  • ACS Publications. (2012).
  • Khan Academy. Grignard Reagents. ([Link])
  • University of Illinois. Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. ([Link])
  • Quora. (2019).
  • Lumen Learning. The Wittig reaction. Organic Chemistry II. ([Link])
  • Asymmetric Synthesis. ([Link])
  • Wikipedia.
  • Chemistry LibreTexts. (2023). Wittig Reaction. ([Link])
  • PMC. (2025). Terminal selective arylation of inert alkanes via radical-organometallic crossover. ([Link])
  • Organic Chemistry Portal. Grignard Reaction. ([Link])
  • Wikipedia. Wittig reaction. ([Link])
  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. ([Link])
  • Chemistry Steps. Wittig Reaction - Examples and Mechanism. ([Link])
  • PubMed. (2012). Catalytic, mild, and selective oxyfunctionalization of linear alkanes: current challenges. ([Link])
  • ResearchGate. (2025). A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes. ([Link])
  • Wikipedia. Alkane. ([Link])
  • ACS Publications.
  • NIH. (2011).
  • University of Liverpool. Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. ([Link])
  • Master Organic Chemistry.
  • ResearchGate. (2025).
  • PMC. (2016). Beyond olefins: New metathesis directions for synthesis. ([Link])
  • chem.iitb.ac.in. Concise Introduction to Asymmetric Synthesis. ([Link])
  • Chemistry LibreTexts. (2023).
  • University of York. Asymmetric Synthesis. ([Link])
  • Chemistry Stack Exchange. (2018). Synthesis of branched alkanes. ([Link])
  • Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. ([Link])
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2023). Hydroformylation of olefins by metals other than rhodium. ([Link])
  • ACS Publications. Highly Selective Halide Anion-Promoted Palladium-Catalyzed Hydroformylation of Internal Alkenes to Linear Alcohols. ([Link])
  • Wikipedia.
  • ACS Publications.
  • ACS Publications.
  • ResearchGate. (2025). Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis. ([Link])
  • YouTube. (2021). Methods of Preparation & Reactions of Alkanes | Organic Chemistry. ([Link])

Sources

Application Note: High-Resolution Gas Chromatographic Strategies for the Separation and Identification of Undecane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Undecane (C11H24) is an acyclic alkane that exists as 159 structural isomers.[1] This isomeric complexity presents a significant analytical challenge, as many isomers possess nearly identical physicochemical properties, making their separation and identification difficult. This application note provides a detailed technical guide to the separation of undecane isomers using high-resolution gas chromatography (GC). We present two primary protocols: a robust single-dimension gas chromatography-mass spectrometry (GC-MS) method suitable for many applications, and an advanced comprehensive two-dimensional gas chromatography (GCxGC) method for resolving highly complex mixtures. The protocols emphasize the critical role of Kovats retention indices (RI) and mass spectral fragmentation for unambiguous isomer identification.[2]

The Analytical Challenge of Undecane Isomers

The primary obstacle in separating undecane isomers lies in their subtle structural differences. The separation of alkanes on standard non-polar GC columns is principally governed by their boiling points and, to a lesser extent, their molecular shape.[3]

  • Boiling Point: Linear n-alkanes have the highest boiling points within an isomeric group due to maximized surface area and efficient van der Waals interactions. As branching increases, the molecule becomes more compact, reducing its surface area and lowering its boiling point.

  • Molecular Shape: Highly symmetrical or spherical isomers are more volatile than their less-branched counterparts.

Consequently, a GC chromatogram of an undecane isomer mixture on a non-polar column will show an elution order generally correlated with boiling point, with highly branched, compact isomers eluting first and the linear n-undecane eluting last.[3] However, with 159 possible structures, many isomers have boiling points that are too close to be resolved by conventional GC methods, leading to significant co-elution.

Protocol 1: High-Resolution Single-Dimension GC-MS

For samples containing a limited number of isomers or where group-type separation is sufficient, a high-resolution single-dimension GC-MS method provides a reliable and accessible solution. This protocol leverages a high-efficiency capillary column and temperature programming to maximize resolution, coupled with mass spectrometry for definitive identification.[2]

Experimental Workflow

The workflow for GC-MS analysis involves sample preparation, instrumental analysis for data acquisition, and a multi-faceted data analysis approach combining retention time, retention index, and mass spectral interpretation.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Isomer Standards (10-100 µg/mL in Hexane) gcms Inject into GC-MS System (Run under identical conditions) prep1->gcms prep2 Prepare n-Alkane Standard (e.g., C8-C20 for RI) prep2->gcms prep3 Prepare Unknown Sample (Dilute in Hexane) prep3->gcms data1 Identify Peaks by Retention Time gcms->data1 data2 Calculate Kovats Retention Index (RI) using n-Alkane run data1->data2 data3 Confirm Identity via Mass Spectrum (Library Match & Fragmentation) data2->data3

Caption: Experimental workflow for isomer characterization.

Step-by-Step Methodology

1. Sample Preparation:

  • Isomer Standards: Prepare individual or mixed standard solutions of known undecane isomers in a non-polar, volatile solvent like hexane at a concentration of 10-100 µg/mL.[3]

  • Retention Index Standard: Prepare a solution containing a homologous series of n-alkanes (e.g., C8 to C20) in hexane. This is essential for calculating Kovats retention indices.[4]

  • Unknown Samples: If analyzing a complex matrix, perform appropriate extraction and cleanup to isolate the hydrocarbon fraction. Dilute the final extract in hexane to bring analyte concentrations within the instrument's linear range.

2. GC-MS Instrumentation and Conditions: The following conditions are a robust starting point and can be optimized as needed. A non-polar capillary column is recommended for separation based primarily on boiling point.[3]

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977A MSD or equivalentOffers high sensitivity and reproducible fragmentation for identification.
Column 100% Dimethylpolysiloxane (e.g., HP-1ms, DB-1ms) 30 m x 0.25 mm I.D. x 0.25 µm filmA long, narrow-bore column provides high theoretical plates, essential for resolving closely related isomers.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Injector Split/Splitless Inlet at 250 °CPrevents discrimination of volatile components.
Injection Volume 1 µL with a 50:1 split ratioA high split ratio prevents column overloading and ensures sharp peaks.
Oven Program Initial: 40 °C, hold 2 min Ramp: 5 °C/min to 220 °C Hold: 5 minA slow temperature ramp is critical for enhancing the separation of isomers with close boiling points.[3]
MS Transfer Line 280 °CPrevents cold spots and analyte condensation.
Ion Source 230 °C (Electron Ionization at 70 eV)Standard conditions for generating reproducible mass spectra.
Scan Range m/z 40-200Captures the molecular ion (m/z 156 for undecane) and key fragment ions.

3. Data Analysis:

  • Peak Identification: Tentatively identify isomer peaks in the unknown sample by comparing their retention times to those of the injected standards.

  • Kovats Retention Index (RI) Calculation: Analyze the n-alkane mixture using the identical GC method. Calculate the RI for each peak of interest using the formula for temperature-programmed runs. Compare the calculated RI values to literature databases for a higher degree of confidence in identification.[2][4]

  • Mass Spectral Confirmation: Confirm the identity of each isomer by comparing its acquired mass spectrum against a reference library (e.g., NIST). Further structural elucidation can be achieved by analyzing the fragmentation patterns.[2]

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC)

For highly complex samples, such as petroleum distillates or environmental extracts, single-dimension GC is often insufficient. Comprehensive two-dimensional gas chromatography (GCxGC) provides a vastly superior peak capacity and resolving power.[5] The technique couples two columns of different selectivity via a modulator, creating a highly structured two-dimensional separation space.[6][7]

Principle and Workflow

In a typical GCxGC setup for hydrocarbon analysis, a non-polar column is used in the first dimension (¹D) to separate analytes by boiling point. The effluent is then cryo-focused by a modulator and injected onto a short, polar second-dimension (²D) column for a rapid, orthogonal separation based on polarity.[7] This process results in a 2D chromatogram where compounds of similar chemical classes (e.g., n-alkanes, branched alkanes, cycloalkanes) group together in distinct bands.[8]

gc GC Injector & Oven col1 First Dimension Column (¹D) (e.g., 30m Non-Polar) Separation by Boiling Point gc->col1:f0 modulator Modulator Traps, Focuses, & Re-injects col1:f1->modulator:f0 Eluent col2 Second Dimension Column (²D) (e.g., 2m Polar) Separation by Polarity modulator:f1->col2:f0 Pulsed Injections detector Detector (FID or TOF-MS) col2:f1->detector output 2D Contour Plot Chromatogram detector->output

Caption: Principle of a GCxGC system.

Recommended GCxGC-MS Conditions
Parameter Condition Rationale
GCxGC System Agilent GC with Leco or Zoex ModulatorRequires specialized hardware for modulation.[9]
Detector TOF-MS or FIDTime-of-flight MS is ideal for the fast acquisition speeds needed for narrow ²D peaks. FID is robust for quantification.[7]
¹D Column 100% Dimethylpolysiloxane (Non-polar) 30 m x 0.25 mm I.D. x 0.25 µm filmPrimary separation based on volatility.[7]
²D Column 50% Phenyl Polysiloxane (Mid-polar) 2 m x 0.1 mm I.D. x 0.1 µm filmProvides an orthogonal separation mechanism based on polarity. The short, narrow column allows for very fast separations.
Oven Program 40 °C (1 min), then 3 °C/min to 250 °CA slower ramp rate than 1D GC is often used to allow for sufficient modulation across each ¹D peak.
Modulation Period 4-6 secondsBalances the need to adequately sample the ¹D peak without causing "wrap-around" in the ²D chromatogram.
Data Processing Specialized software (e.g., GC Image, ChromaTOF)Required to reconstruct and analyze the 2D contour plot data.[9]

Data Interpretation and Validation

Confident identification of undecane isomers requires a combination of chromatographic and spectral data.

The Role of the Kovats Retention Index (RI)

The Kovats Retention Index is a standardized system that converts absolute retention times into system-independent values.[10] By bracketing an unknown peak between two n-alkane standards, its RI can be calculated, providing a much more reliable identification metric than retention time alone. The RI of n-undecane is defined as 1100 on any stationary phase.[10][11] Branched isomers will have RI values lower than 1100 on non-polar phases.

Table 2: Example Retention Data for Select Undecane Isomers (Note: RI values are illustrative and can vary with exact conditions. Data should be confirmed with authentic standards.)

Isomer Structure Approx. Boiling Point (°C) Expected Elution Order (Non-Polar Column) Approx. Kovats Index (Non-Polar)
2,2,4,4-TetramethylheptaneHighly Branched~1771 (Earliest)~1030
2-MethyldecaneMono-branched~1932~1075
n-UndecaneLinear1963 (Latest)1100 (by definition)[10]
Mass Spectral Fragmentation

Electron ionization (EI) of alkanes leads to predictable fragmentation pathways. The most significant cleavage occurs at branching points to form the most stable secondary or tertiary carbocations. Analyzing the resulting fragment ions is key to elucidating the branching structure.[2]

cluster_frag Fragmentation of 2-Methyldecane parent 2-Methyldecane [M]+• m/z 156 frag1 Loss of C9H19• (Cleavage β to branch) [C2H5]+• m/z 29 parent->frag1 Pathway 1 frag2 Loss of CH3• (Cleavage α to branch) [C10H21]+ m/z 141 parent->frag2 Pathway 2 frag3 Most Stable Carbocation (Cleavage at branch) [C9H19]+ m/z 127 parent->frag3 Dominant Pathway

Caption: Logical diagram of key MS fragmentation pathways.

Conclusion

The separation of undecane's 159 isomers is a formidable analytical task that can be effectively addressed with modern gas chromatography. For routine analysis of less complex mixtures, a high-resolution single-dimension GC-MS method provides excellent results when validated with authentic standards and Kovats retention indices. For the exhaustive characterization of complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GCxGC) is the definitive technique, offering unparalleled resolving power. In all cases, the combination of chromatographic retention data with mass spectral fragmentation patterns is essential for the unambiguous identification of individual undecane isomers.

References

  • A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... - ResearchGate. (n.d.).
  • Retention Indexes - Chempendix - Google Sites. (n.d.).
  • Comprehensive two-dimensional gas chromatography - Wikipedia. (n.d.).
  • PART B APPENDICES Appendix I ALPHABETICAL LISTING OF COMPOUNDS WITH THEIR RETENTION TIME AND ARITHMETIC RETENTION INDEX ON DB-5 - ResearchGate. (n.d.).
  • Chromatograms of separation of alkane and alcohol compounds on two... - ResearchGate. (n.d.).
  • Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (n.d.).
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (n.d.).
  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International. (n.d.).
  • Comprehensive two-dimensional gas chromatography (GCxGC) | CMI - Chemistry Matters. (n.d.).
  • A Guide to Modern Comprehensive Two-Dimensional Gas Chromatography. (2017). LCGC Europe.
  • The Kovats Retention Index: Undecane (C11H24) - The Pherobase. (n.d.).
  • Undecane | C11H24 - PubChem. (n.d.).
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Stack Exchange.
  • Comprehensive two-dimensional gas chromatography (GC x GC) in environmental analysis and monitoring - PubMed. (2006). National Center for Biotechnology Information.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (n.d.).
  • GC-MS Spectra of Undecane (Retention time-7.567). - ResearchGate. (n.d.).
  • US6861512B2 - Separation of olefinic isomers - Google Patents. (n.d.).
  • III Analytical Methods. (n.d.).
  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (n.d.).
  • Chapter 12 - Analytical Sciences Digital Library. (n.d.).

Sources

Application Note: FT-IR Spectroscopy of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Language of Alkanes

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of organic molecules.[1][2] At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample, causing molecular bonds to vibrate at specific frequencies.[1][2] For saturated hydrocarbons (alkanes and cycloalkanes), which form the backbone of numerous materials from fuels and lubricants to polymers and pharmaceuticals, FT-IR provides a rapid and non-destructive method to confirm their identity, assess purity, and quantify their presence in various matrices.[3][4][5]

Saturated hydrocarbons are characterized by the presence of only carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.[5] While the C-C single bond stretches are generally weak and fall in the complex "fingerprint region" of the spectrum (typically 1300-900 cm⁻¹), the C-H bond vibrations are highly characteristic and provide the most diagnostic information.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation for the FT-IR analysis of saturated hydrocarbons.

Theoretical Framework: Understanding the Vibrations of Saturated Hydrocarbons

The infrared spectrum of a saturated hydrocarbon is dominated by absorptions arising from C-H stretching and bending vibrations.[6] These vibrational modes are specific to the type of carbon atom the hydrogen is attached to (i.e., primary -CH₃, secondary -CH₂, or tertiary -CH).

  • C-H Stretching Vibrations: Alkanes exhibit strong absorption bands in the 3000–2850 cm⁻¹ region due to C-H stretching.[6][7] A key diagnostic feature is that sp³ hybridized C-H bonds absorb at frequencies less than 3000 cm⁻¹.[8] This allows for a clear distinction from unsaturated compounds (alkenes, alkynes, and aromatics) where sp² and sp hybridized C-H bonds absorb above 3000 cm⁻¹.[8]

  • C-H Bending Vibrations: These vibrations, which involve changes in the H-C-H bond angles, appear at lower frequencies.

    • Methyl (-CH₃) groups show a characteristic asymmetrical bending vibration around 1470-1450 cm⁻¹ and a symmetrical "umbrella" deformation around 1375 cm⁻¹.[7][8] The presence of the 1375 cm⁻¹ peak is a strong indicator of a methyl group.[9]

    • Methylene (-CH₂) groups exhibit a "scissoring" deformation around 1465 cm⁻¹.[8][9] In long-chain alkanes, a "rocking" vibration can be observed around 725-720 cm⁻¹.[7]

  • Cycloalkanes: The IR spectra of cycloalkanes are very similar to those of acyclic alkanes, showing C-H stretching just below 3000 cm⁻¹ and CH₂ scissoring at ~1465 cm⁻¹.[9] A notable difference is the absence of the characteristic methyl group bending vibration at 1375 cm⁻¹, unless the ring is substituted with methyl groups.[9]

The following diagram illustrates the relationship between the absorption of IR radiation and the resulting molecular vibrations in a saturated hydrocarbon.

FT-IR Spectroscopy Workflow IR_Source Infrared Source Interferometer Interferometer IR_Source->Interferometer Broadband IR Sample Sample (Saturated Hydrocarbon) Interferometer->Sample Modulated Beam Detector Detector Sample->Detector Transmitted/Reflected Light Computer Computer (Fourier Transform) Detector->Computer Interferogram Spectrum FT-IR Spectrum Computer->Spectrum Data Processing

Caption: A simplified workflow of an FT-IR spectrometer.

Data Presentation: Characteristic FT-IR Absorption Bands for Saturated Hydrocarbons

The following table summarizes the key vibrational modes and their corresponding frequency ranges for the analysis of saturated hydrocarbons.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity
C-H Stretch-CH₃, -CH₂, -CH2850-3000Strong
C-H Bend (Asymmetrical)-CH₃1470-1450Medium
C-H Bend (Scissoring)-CH₂~1465Medium
C-H Bend (Symmetrical)-CH₃1370-1390Medium
C-H Rock-CH₂ (in long chains)720-725Weak

Experimental Protocols: Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality FT-IR spectra.[10][11] The choice of method depends on the physical state of the sample (solid or liquid).

Protocol 1: Analysis of Liquid Saturated Hydrocarbons (Neat)

This protocol is suitable for pure liquid hydrocarbons such as oils and solvents.

Materials:

  • FT-IR Spectrometer

  • Liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

Procedure:

  • Instrument Setup:

    • Ensure the spectrometer is purged and stable.

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[11]

    • Collect a background spectrum. This is crucial to correct for atmospheric water and carbon dioxide, as well as any absorption from the sample holder.[1]

  • Sample Application (Transmission Cell):

    • Disassemble the liquid cell and ensure the windows are clean.[12]

    • Using a pipette, apply a small drop of the liquid sample to the center of one window.[12]

    • Place the second window on top and gently press to form a thin, even film.[12]

    • Assemble the cell and place it in the sample holder of the spectrometer.

  • Sample Application (ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10]

    • Place a single drop of the liquid sample directly onto the ATR crystal.[10][11]

    • If applicable, apply pressure using the ATR's pressure arm to ensure good contact.[10]

  • Data Acquisition:

    • Acquire the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.[11]

  • Cleaning:

    • Thoroughly clean the transmission cell windows or ATR crystal with a suitable solvent and lens tissue to prevent cross-contamination.[11][12]

Protocol 2: Analysis of Solid Saturated Hydrocarbons (KBr Pellet)

This method is suitable for solid samples like waxes or high molecular weight alkanes.

Materials:

  • FT-IR Spectrometer

  • Potassium Bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Pellet press and die

  • Spatula

Procedure:

  • Sample Preparation:

    • Weigh out approximately 1-2 mg of the solid hydrocarbon sample and 100-200 mg of dry KBr.[10] The sample concentration in KBr should be roughly 0.2% to 1%.[12]

    • Using an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation:

    • Transfer the powder mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Collect a background spectrum.

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum.

  • Post-Analysis:

    • Dispose of the KBr pellet appropriately.

    • Clean the mortar, pestle, and die thoroughly.

The following diagram outlines the decision-making process for selecting the appropriate sample preparation technique.

Sample Preparation Workflow Start Start: Saturated Hydrocarbon Sample IsLiquid Is the sample a liquid? Start->IsLiquid IsPure Is the sample pure or a concentrated solution? IsLiquid->IsPure Yes IsSolid Is the sample a solid? IsLiquid->IsSolid No Transmission Use Transmission Cell or ATR IsPure->Transmission Yes Extraction Use Solvent Extraction (e.g., ASTM D7678) IsPure->Extraction No (e.g., oil in water) KBr Prepare KBr Pellet IsSolid->KBr Yes End Acquire Spectrum Transmission->End Extraction->End KBr->End

Caption: Decision tree for FT-IR sample preparation of hydrocarbons.

Quantitative Analysis of Saturated Hydrocarbons

FT-IR spectroscopy can be a powerful tool for quantitative analysis, determining the concentration of hydrocarbons in a sample.[13][14] This is often achieved by relating the absorbance of a specific peak to the concentration of the analyte, following the Beer-Lambert Law. A key application is the quantification of total petroleum hydrocarbons (TPH) or oil and grease in environmental samples.

Protocol 3: Quantitative Analysis of Oil in Water by Solvent Extraction (Based on ASTM D7678)

This protocol provides a summary of a standard method for quantifying hydrocarbons in water using a non-halogenated solvent.[15][16]

Principle: This method utilizes cyclohexane to extract hydrocarbons from a water sample.[15] The FT-IR spectrum of the extract is then measured in a transmission cell. The analysis focuses on the methyl deformation mode around 1377 cm⁻¹, as cyclohexane itself does not have a significant absorption in this region.[15][16]

Procedure:

  • Calibration:

    • Prepare a stock solution of a reference oil (e.g., paraffin oil) in cyclohexane.[15]

    • From the stock solution, prepare a series of calibration standards with known concentrations.[15]

    • Measure the FT-IR spectrum of each standard and record the absorbance at ~1377 cm⁻¹.

    • Construct a calibration curve by plotting absorbance versus concentration.[13]

  • Sample Extraction:

    • Take a known volume of the water sample (e.g., 450 mL).[15]

    • Add a smaller, known volume of cyclohexane (e.g., 10 mL).[15]

    • Shake the mixture vigorously for several minutes to ensure efficient extraction of the hydrocarbons into the cyclohexane layer.[15]

    • Allow the layers to separate.

  • Measurement:

    • Carefully collect the cyclohexane extract.

    • Measure the FT-IR spectrum of the extract using a liquid transmission cell with a fixed pathlength.[15]

    • Determine the absorbance of the peak at ~1377 cm⁻¹.

  • Calculation:

    • Using the calibration curve, determine the concentration of hydrocarbons in the cyclohexane extract.

    • Calculate the original concentration of hydrocarbons in the water sample, accounting for the volumes of water and cyclohexane used in the extraction.[15]

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of FT-IR measurements of saturated hydrocarbons, the following self-validating steps should be integrated into any protocol:

  • Regular Background Scans: Always run a fresh background scan before analyzing a new sample or after a significant time lapse to account for any changes in the instrument's environment.

  • Solvent Blanks: When analyzing solutions, run a spectrum of the pure solvent to ensure it does not have interfering peaks and to create a proper baseline for subtraction if necessary.[12]

  • Use of Standards: Periodically run a known standard (e.g., a polystyrene film or a certified reference material) to verify instrument performance and calibration.

  • Replicate Measurements: For quantitative analysis, perform multiple measurements of the same sample to assess the precision and repeatability of the results.[14]

Conclusion

FT-IR spectroscopy is a robust, rapid, and informative technique for the analysis of saturated hydrocarbons. By understanding the characteristic vibrational modes of C-H bonds and employing appropriate sample preparation techniques, researchers can confidently identify alkanes and cycloalkanes, assess their purity, and perform accurate quantitative measurements. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of FT-IR in a wide range of scientific and industrial settings.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies.
  • ASTM D7414-21, Standard Test Method for Condition Monitoring of Oxidation in In-Service Petroleum and Hydrocarbon Based Lubricants by Trend Analysis Using Fourier Transform Infrared (FT-IR) Spectrometry. (2022). ASTM International.
  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
  • IR Spectrum: Cycloalkanes. (n.d.). Química Organica.org.
  • ASTM D7418-07, Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR) Spectrometers for In-Service Oil Condition Monitoring. (2007). ASTM International.
  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025). Drawell.
  • Kazarian, S. G. (2018). Understanding Molecular Interactions with Advanced FT-IR Spectroscopy and Imaging. Spectroscopy.
  • Analysis of Hydrocarbons by Fourier Transform Infrared Spectroscopy. (n.d.). Request PDF.
  • Tawfik, W., et al. (2025). Determination of Saturated and Unsaturated Hydrocarbons in Petroleum Oil Pesticides using FTIR Spectroscopy. ResearchGate.
  • Higgins, F. (2013). Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. Agilent Technologies.
  • On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion–Molecule Reaction Mass Spectrometry. (n.d.). National Institutes of Health.
  • Carangelo, R. M., & Solomon, P. R. (1986). Application of TGA/FT-IR to study hydrocarbon structure and kinetics. OSTI.GOV.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Can FT-IR be used for Quantitative Analysis? (2023). Richmond Scientific.
  • Perston, B., & Pisal, A. (n.d.). Determination of Hydrocarbons in Environmental Samples with Spectrum Two FT-IR. S4Science.
  • IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Colorado Boulder.
  • Schaller, C. P. (2019). IR2. Hydrocarbon Spectra. Chemistry LibreTexts.
  • Quantitative analysis using ATR-FTIR Spectroscopy. (n.d.). Agilent Technologies.
  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2025). YouTube.
  • Grossmann, H. P., et al. (1980). IR-spectroscopic investigations of cycloalkanes. Semantic Scholar.
  • IR Spectroscopy of Hydrocarbons. (n.d.). University of California, Los Angeles.
  • Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. (2016). National Institutes of Health.
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). ACS Publications.

Sources

protocol for GC-MS analysis of volatile alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Volatile Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

Volatile alkanes are a significant class of organic compounds, critical in fields ranging from environmental monitoring and petroleum exploration to clinical diagnostics and food science. Their inherent volatility and chemical inertness present unique analytical challenges. This document provides a comprehensive, in-depth guide to the robust analysis of volatile alkanes using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a protocol that is not only repeatable but also scientifically sound and defensible. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical capabilities for volatile alkanes.

Introduction: The Significance of Volatile Alkane Profiling

Volatile alkanes, hydrocarbons with low boiling points, are ubiquitous. They are primary components of fossil fuels, serve as biomarkers for certain diseases, and act as signaling molecules in biological systems. Accurate identification and quantification are therefore paramount. For instance, environmental agencies monitor for volatile organic compounds (VOCs), including short-chain alkanes, in air and water as indicators of pollution[1]. In the petrochemical industry, detailed hydrocarbon analysis is fundamental to quality control and product formulation[2].

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis. The gas chromatograph separates complex mixtures of volatile compounds based on their physicochemical properties, while the mass spectrometer provides definitive identification based on their unique mass fragmentation patterns and offers sensitive quantification[2][3]. This combination of high-resolution separation and highly specific detection makes GC-MS an indispensable tool[4].

This application note details a comprehensive protocol, grounded in established methodologies like the U.S. EPA Method 8260B, which is widely used for the analysis of volatile organic compounds[1][5][6]. We will cover the critical stages of analysis: from sample collection and preparation to instrumental analysis and data interpretation, with a focus on building a self-validating and robust analytical system.

Foundational Strategy: Sample Preparation

The primary goal of sample preparation is to efficiently transfer volatile alkanes from the sample matrix (e.g., water, soil, biological tissue, consumer products) into the gas phase for injection into the GC-MS, while leaving behind non-volatile components that could contaminate the system[7][8]. The choice of technique is dictated by the sample matrix, the concentration of the target analytes, and the required sensitivity.

Static Headspace (SHS) Analysis

Static Headspace is a powerful and clean technique for analyzing volatile compounds in solid, liquid, or slurry samples[3][9]. It avoids direct injection of the sample matrix, thereby protecting the GC inlet and column from contamination[7].

Causality: This method operates on the principle of phase equilibrium. The sample is sealed in a vial and heated, causing volatile compounds to partition from the sample matrix into the gas phase (the "headspace") above it.[10][11] Once equilibrium is reached, a portion of the headspace gas is injected into the GC. This technique is ideal for isolating volatile analytes from complex, non-volatile matrices[9][12].

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from a sample[13][14]. It is highly versatile and can be used for both direct immersion into a liquid sample or for headspace sampling[13].

Causality: The SPME fiber is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating until equilibrium is established[13]. The fiber is then retracted and transferred to the hot GC injector, where the trapped analytes are thermally desorbed onto the GC column[13][15]. The choice of fiber coating is critical; for non-polar alkanes, a non-polar coating like polydimethylsiloxane (PDMS) is most effective[16][17]. SPME offers the dual advantage of extraction and pre-concentration, significantly enhancing sensitivity[15][17].

Workflow for Sample Preparation Choices

G cluster_0 Sample Matrix Assessment cluster_1 Sample Preparation Technique Selection Matrix Sample Type (Liquid, Solid, Gas) SHS Static Headspace (SHS) - Good for complex matrices - Avoids system contamination Matrix->SHS Solid or 'Dirty' Liquid SPME Solid-Phase Microextraction (SPME) - Solvent-free - Concentrates analytes - High sensitivity Matrix->SPME Trace Level Analysis Liquid or Solid Direct_Injection Direct Liquid Injection - Simple for clean samples - Risk of contamination Matrix->Direct_Injection Clean Liquid Sample GCMS GC-MS Analysis SHS->GCMS SPME->GCMS Direct_Injection->GCMS

Caption: Decision workflow for selecting the appropriate sample preparation technique.

Instrumental Analysis: GC-MS Configuration

The instrumental setup must be optimized to achieve sharp chromatographic peaks and sensitive, specific detection of volatile alkanes.

Gas Chromatography (GC) Parameters

The separation of volatile alkanes is typically achieved on a non-polar capillary column. The choice of column and temperature program is critical for resolving isomers and homologous series.

Causality: Alkanes are non-polar, so a "like-dissolves-like" principle applies. A non-polar stationary phase, such as one based on 5% phenyl-polydimethylsiloxane (e.g., DB-5ms, ZB-5), provides separation primarily based on boiling point, which is ideal for a homologous series of alkanes[18][19]. A temperature program—starting at a low temperature and ramping up—is essential to first elute the most volatile (short-chain) alkanes and then the less volatile (longer-chain) ones, ensuring good separation across a wide range of boiling points[18][20].

ParameterRecommended SettingRationale & Causality
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-polydimethylsiloxane)Provides excellent resolution for volatile non-polar compounds based on boiling point differences[18][19].
Carrier Gas Helium (99.999% purity)Inert gas that provides good chromatographic efficiency. A constant flow rate (e.g., 1.0-1.5 mL/min) ensures reproducible retention times[18][20].
Injector Type Split/SplitlessSplit mode is used for higher concentration samples to avoid column overload. Splitless mode is used for trace analysis to maximize sensitivity[18].
Injector Temp. 250 - 280 °CEnsures rapid and complete vaporization of analytes without thermal degradation[20].
Oven Program Initial: 40°C (hold 3 min), Ramp: 10°C/min to 280°C (hold 5-9 min)A low initial temperature allows for the separation of very volatile compounds. The ramp separates compounds by boiling point. A final hold ensures all analytes elute[18][20].
Mass Spectrometry (MS) Parameters

The mass spectrometer acts as the detector, identifying compounds based on their mass-to-charge ratio (m/z).

Causality: Electron Ionization (EI) is the standard technique for GC-MS. High-energy electrons (typically 70 eV) bombard the eluting molecules, causing them to fragment in a predictable and reproducible manner[18]. This fragmentation pattern, or mass spectrum, is like a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification. Alkanes produce characteristic fragment ions (e.g., CnH2n+1 series), with prominent peaks at m/z 43, 57, 71, and 85, which can be used for identification and quantification[21][22].

ParameterRecommended SettingRationale & Causality
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching[18].
Electron Energy 70 eVStandardized energy that creates extensive, reproducible fragmentation and allows for comparison with established spectral libraries[18].
Ion Source Temp. 230 °CPrevents condensation of analytes while minimizing thermal degradation within the source[20].
Mass Range 40 - 500 amuCaptures the molecular ions and characteristic fragments of most volatile alkanes without collecting unnecessary low-mass background ions[20].
Scan Mode Full ScanAcquires the entire mass spectrum, which is essential for identifying unknown compounds by library search.
Solvent Delay 2-3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which could damage the filament and detector[23].

Experimental Protocols

The following protocols provide step-by-step methodologies. All standards and samples should be prepared using high-purity solvents and reagents to avoid contamination.

Protocol 1: Static Headspace (SHS) GC-MS

This protocol is adapted from methodologies used for VOC analysis, such as EPA Method 8260B[1].

  • Sample Preparation: Accurately weigh a representative amount of the sample (e.g., 1-5 grams of solid or 5-10 mL of liquid) into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., deuterated alkanes or compounds like fluorobenzene not present in the sample) to every sample, blank, and calibration standard. This corrects for variations in injection volume and matrix effects[1][7].

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler tray. The system will heat the vial to a specific temperature (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace[7][10].

  • Injection: The autosampler will automatically withdraw a fixed volume (e.g., 1 mL) of the headspace gas and inject it into the GC-MS system[10].

  • Data Acquisition: Run the GC-MS sequence using the parameters outlined in Section 3.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol enhances sensitivity by concentrating analytes prior to injection.

  • Sample Preparation: Prepare the sample in a headspace vial as described in Protocol 1 (steps 1-3).

  • Incubation: Place the vial in the autosampler and incubate at a controlled temperature (e.g., 60-100°C).

  • Extraction: After initial incubation, the SPME fiber is exposed to the headspace above the sample for a defined period (e.g., 10-30 minutes) to allow analytes to adsorb to the fiber coating[17]. Agitation or stirring can improve extraction efficiency.

  • Desorption/Injection: The fiber is then retracted and immediately inserted into the hot GC inlet (e.g., 250°C), where the trapped analytes are thermally desorbed from the fiber directly onto the column for separation and analysis[13]. The desorption time is typically 1-5 minutes.

  • Fiber Conditioning: Before the next sample, the fiber is typically conditioned at a high temperature in a separate bake-out station or the injector to remove any residual compounds.

  • Data Acquisition: Run the GC-MS sequence using the parameters outlined in Section 3.

Overall GC-MS Analysis Workflow

Caption: The sequential workflow of GC-MS analysis from sample to result.

Data Analysis and Interpretation

Analyte Identification
  • Retention Time (RT): Compare the retention time of a peak in the sample chromatogram to that of a known alkane standard analyzed under the same conditions.

  • Mass Spectrum Matching: The primary method of identification is to compare the experimental mass spectrum of an unknown peak with the spectra in a reference library, such as the NIST/EPA/NIH Mass Spectral Library. A high match factor (typically >800 out of 1000) suggests a confident identification.

  • Characteristic Ions: For alkanes, look for the presence of characteristic fragment ions at m/z = 43, 57, 71, 85, etc., which correspond to the sequential loss of CH2 groups[21].

Analyte Quantification

Quantification is typically performed using the internal standard method[1].

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target alkanes and a constant concentration of the internal standard.

  • Response Factor (RF): Analyze the calibration standards and calculate the Response Factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

  • Quantification: Analyze the unknown sample (which has also been spiked with the internal standard at the same concentration) and calculate the concentration of the analyte using its measured peak area and the average RF from the calibration curve.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for regulatory compliance and scientific integrity. The analytical method must be validated to demonstrate its suitability for the intended purpose[24][25]. Key validation parameters include:

  • Linearity and Range: Demonstrates that the instrument response is proportional to the analyte concentration over a specific range. This is assessed by analyzing a series of standards and performing a linear regression on the calibration curve. A correlation coefficient (r²) > 0.995 is typically required[7][26].

  • Accuracy: The closeness of the measured value to the true value. It can be assessed by analyzing a certified reference material (CRM) or by spiking a blank matrix with a known amount of analyte and calculating the percent recovery[25][27].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements[25][27].

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[26][27].

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[26][27].

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, carrier gas flow rate), providing an indication of its reliability during normal usage[25].

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of volatile alkanes by GC-MS. By understanding the causality behind each step—from the selection of a headspace sample preparation technique to the optimization of GC and MS parameters—researchers can develop and validate robust methods that deliver accurate and reliable results. The methodologies described, rooted in standard practices like EPA Method 8260B, offer a framework for tackling a wide range of applications in environmental, industrial, and biological sciences.

References

  • NAMSA. (n.d.). Determination of Extractable Volatile Organic Compounds by Headspace GC/MS.
  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis.
  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS.
  • Taylor & Francis Online. (2014). Analysis of volatile organic compounds in fuel oil by headspace GC-MS.
  • ASTM International. (2022). D6584 Standard Test Method for Determination of Total Monoglycerides, Total Diglycerides, Total Triglycerides, and Free and Total Glycerin in B-100 Biodiesel Methyl Esters by Gas Chromatography.
  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • ASTM International. (n.d.). Determination of Free and Total Glycerin in B-100 Biodiesel Methyl Esters By Gas Chromatography.
  • SCION Instruments. (n.d.). Analysis of Free and Total Glycerin in B-100 Biodiesel Methyl Esters (ASTM D6584).
  • National Institutes of Health (NIH). (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material.
  • Shimadzu Corporation. (n.d.). Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS.
  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • PAC LP. (n.d.). ASTM D6584 Determination of Free and Total Glycerol, mono-, di,- tri-glycerides in FAME with AC Biodiesel All in One Solution.
  • University of Toronto. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
  • ResearchGate. (n.d.). GC-MS signal of a PM sample with high n-alkane content.
  • ResearchGate. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.
  • ACS Publications. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.
  • LCGC International. (2008). Solid-Phase Microextraction (SPME): A Discussion.
  • Universiti Kebangsaan Malaysia. (2008). APPLICATION OF SOLID PHASE MICROEXTRACTION (SPME) IN PROFILING HYDROCARBONS IN OIL SPILL CASES.
  • Oxford Academic. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • MDPI. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants.
  • ResearchGate. (2012). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis.
  • Polish Journal of Food and Nutrition Sciences. (2003). APPLICATION OF THE SOLID PHASE MICROEXTRACTION (SPME) AND GAS CHROMATOGRAPHY (GC, GC/MS).
  • Chromatography Forum. (2011). GC/MS method for short chain alkene?.
  • Scottish Government. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
  • National Institutes of Health (NIH). (2012). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis.
  • ResearchGate. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants.
  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
  • ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • CORE. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water.
  • YouTube. (2021). Analytical Method Validation.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.

Sources

High-Temperature Gas Chromatography (HTGC) for High-Molecular-Weight Alkanes: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-temperature gas chromatography (HTGC) is an essential analytical technique for the characterization of high-molecular-weight (HMW) alkanes, such as those found in waxes, heavy petroleum fractions, and certain polymers.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodology, and best practices for analyzing these challenging compounds. We will delve into the critical instrumental requirements, from column and inlet selection to temperature programming, and provide a detailed, step-by-step protocol for achieving robust and reproducible results. This guide is grounded in established methodologies, such as those outlined in ASTM D6352 and D7169, which are designed for the simulated distillation of petroleum products up to 720°C, corresponding to the elution of n-C100.[3][4][5]

Principles of HTGC for High-Molecular-Weight Alkanes

The analysis of HMW alkanes (typically >C40) by gas chromatography presents a significant challenge due to their low volatility and high boiling points, which can exceed 500-800°C.[2][6] Standard GC systems, with maximum operating temperatures around 325-360°C, are insufficient to elute these compounds from the column in a reasonable timeframe.[7][8] HTGC addresses this by utilizing specialized instrumentation capable of reaching and sustaining temperatures up to 450°C.[8]

The core principle behind HTGC for HMW alkanes is to provide enough thermal energy to volatilize the analytes and move them through the analytical column. This requires a holistic approach to the entire GC system, as each component must be able to withstand these extreme temperatures without degradation or loss of performance.

Key Experimental Parameters and Considerations: The "Why"

Achieving a successful separation of HMW alkanes requires careful consideration of several key instrumental parameters. The choices made are not arbitrary; they are based on the physicochemical properties of the analytes and the fundamental principles of chromatography.

Column Selection: The Heart of the Separation

The analytical column is where the separation occurs, and its selection is paramount.

  • Column Tubing: Traditional fused silica columns with polyimide coatings are generally not suitable for temperatures exceeding 360°C for prolonged periods, as the coating can become brittle and flake.[2] For true HTGC applications, stainless steel columns (often referred to as metal columns) are the preferred choice due to their superior durability and thermal stability at temperatures up to 430-450°C.[8][9]

  • Stationary Phase: The stationary phase must exhibit low bleed at high temperatures to ensure a stable baseline and sensitive detection. For HMW alkanes, which are non-polar, a 100% dimethylpolysiloxane phase (similar to a DB-1 or VF-1ms) is the most common choice.[7] These phases separate analytes primarily by their boiling points.

  • Film Thickness: High molecular weight compounds have long retention times. To ensure they elute within a practical timeframe, a thin film thickness (e.g., 0.1 µm) is crucial.[2] This creates a large phase ratio (β), which reduces the retention of the analytes.

  • Column Dimensions: Shorter columns (e.g., 5-15 meters) are often used to minimize analysis time and reduce column bleed.[2] A wider internal diameter (e.g., 0.53 mm) can increase sample capacity, which is beneficial for certain applications.

Injection System: Ensuring Quantitative Transfer

Introducing HMW alkanes into the GC without discrimination is a critical step. Analyte discrimination occurs when the composition of the sample entering the column does not accurately represent the original sample, often due to the loss of high-boiling point compounds in the inlet.

  • Cool On-Column (COC) Injection: This is the ideal injection technique for HTGC. The sample is directly injected into the column or a retention gap while the inlet and oven are cool.[10][11] The temperature is then programmed upwards, ensuring that the entire sample is volatilized and transferred to the column without discrimination or thermal degradation.[12][13]

  • Programmable Temperature Vaporizing (PTV) Inlet: PTV inlets offer another excellent option. They can start at a low temperature for injection and then rapidly heat up to transfer the sample to the column, which helps to minimize discrimination.[2][9]

Carrier Gas and Flow Rates
  • Carrier Gas: While helium has traditionally been used, hydrogen is an excellent and often preferred carrier gas for HTGC. It can provide similar or even better separation efficiency at higher flow rates, leading to shorter analysis times.[5]

  • Flow Rate: Maintaining a constant and optimal flow rate throughout the temperature program is essential for reproducible retention times. Modern GCs with electronic pneumatic control (EPC) are highly effective at this.

Oven Temperature Programming

A precise and reproducible temperature program is necessary to elute the wide range of alkanes. A typical program starts at a low temperature to trap the initial analytes and then ramps up at a controlled rate to elute the higher molecular weight compounds. For example, a program might start at -20°C or 50°C and ramp at 15°C/min up to 430°C.[5][14]

Detector Selection

The Flame Ionization Detector (FID) is the most common and robust detector for HTGC of alkanes. It offers high sensitivity, a wide linear range, and is not susceptible to the same temperature limitations as some other detectors.[7][14] For high-temperature work, a specialized FID with a ceramic flame tip may be used to improve performance and reduce maintenance.[14]

Detailed Experimental Protocol

This protocol is a general guideline based on established methods like ASTM D7169 for the analysis of HMW alkanes.[3][14]

Part A: Instrument Configuration and Setup
  • Install the HTGC Column: Carefully install a high-temperature metal capillary column (e.g., 5m x 0.53mm x 0.09µm) according to the manufacturer's instructions.

  • Configure the Inlet: Set up a Cool On-Column (COC) inlet. Ensure the correct syringe and needle for on-column injection are used.

  • Set Up the Detector: Ensure the FID is clean and equipped with a high-temperature flame tip if available.

  • Condition the Column: Before analysis, condition the column by heating it to the maximum operating temperature (or slightly below) for several hours with carrier gas flow until a stable baseline is achieved. This removes any residual contaminants.

Part B: Sample and Standards Preparation
  • Solvent Selection: Use a high-purity, volatile solvent such as carbon disulfide (CS2).[5][14] Ensure a blank injection of the solvent shows no interfering peaks.

  • Calibration Standard: Prepare a calibration mixture of n-paraffins covering the expected range of the samples (e.g., C5 to C100).[5] This is used to establish the relationship between retention time and boiling point.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., wax, heavy oil) in the chosen solvent. A typical concentration is around 2% m/m.[14] Ensure the sample is fully dissolved, which may require gentle warming.

Part C: Analytical Run
  • Set GC Conditions: Program the instrument with the appropriate parameters. A typical set of conditions is summarized in the table below.

  • Blank Injection: Begin by injecting the pure solvent (CS2) to ensure the system is clean and to obtain a blank chromatogram for subtraction if necessary.[14]

  • Calibration Run: Inject the n-paraffin calibration standard to determine the retention times for each alkane.

  • Sample Injection: Inject the prepared sample using the autosampler for best reproducibility.

Part D: Data Analysis
  • Peak Identification: Using the calibration file from the n-paraffin standard, identify the n-alkanes in the sample chromatogram.

  • Boiling Point Curve: Correlate the retention times of the peaks in the chromatogram to their corresponding boiling points to generate a simulated distillation curve.[4]

  • Quantification: Determine the relative or absolute abundance of the alkanes by integrating the peak areas. For determining the amount of non-eluting residue, an external or internal standard method can be employed as described in ASTM D7169.[3][4]

Visualizations and Data

HTGC Workflow Diagram

HTGC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution in CS2 Injection Cool On-Column Injection (1µL) Sample->Injection Standard n-Paraffin Standard (e.g., C5-C100) Standard->Injection Separation HTGC Column Separation (e.g., -20°C to 430°C) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Retention Time vs. Boiling Point Calibration Chromatogram->Analysis Report Generate Boiling Point Distribution Report Analysis->Report

Caption: Overall workflow for HTGC analysis of high-molecular-weight alkanes.

Table 1: Typical HTGC Instrumental Parameters (based on ASTM D7169)
ParameterSettingRationale
GC System Agilent 8890, Shimadzu GC-2030, or equivalentCapable of high-temperature operation and precise pneumatic control.
Inlet Cool On-Column (COC)Minimizes discrimination and thermal degradation of HMW analytes.[10][11]
Inlet Program Track Oven TemperatureEnsures analytes are volatilized as the oven temperature increases.[13]
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis times.[5]
Flow Rate Constant Flow, e.g., 20 mL/minProvides reproducible retention times.[5]
Column 5m x 0.53mm x 0.09µm Metal HT SimDist ColumnDurable at high temperatures with a thin film for rapid elution of HMW compounds.[9][14]
Oven Program -20°C, ramp 15°C/min to 430°C, hold 10 minWide temperature range to elute compounds from C5 to C100+.[14]
Detector Flame Ionization Detector (FID)Robust, sensitive, and suitable for high-temperature operation.[14]
FID Temperature 435°CKept higher than the final oven temperature to prevent condensation.[5]
Injection Vol. 0.2 - 1.0 µLSmall volume to prevent column overload.[5]
Solvent Carbon Disulfide (CS2)Volatile solvent that elutes early and is a good solvent for hydrocarbons.[5][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the column/inlet; Column degradation.Condition the column; Use a guard column and replace it regularly; Ensure high-quality, inert column.
Baseline Drift/Bleed Column degradation; Contamination.Condition the column; Ensure carrier gas is high purity with oxygen/moisture traps; Lower final oven temperature if possible.
Ghost Peaks Carryover from previous injection; Septum bleed.Run solvent blanks between samples; Use high-quality septa; Check for inlet contamination.
Poor Reproducibility Leaks in the system; Inconsistent injection volume; Fluctuating flow/pressure.Perform a leak check; Use an autosampler for injections; Verify EPC performance.
No/Low Analyte Peaks Sample discrimination; Sample degradation; Column blockage.Verify COC injection technique; Check for activity in the inlet/column; Trim the front of the column.

Conclusion

The analysis of high-molecular-weight alkanes by high-temperature gas chromatography is a powerful but demanding technique. Success hinges on a systematic approach that considers the unique requirements of high-temperature operation for every component of the GC system. By selecting the appropriate metal column, utilizing a cool on-column inlet, and optimizing the temperature program, researchers can achieve accurate and reproducible characterization of these challenging compounds. Following established protocols, such as those derived from ASTM methods, provides a robust framework for obtaining high-quality data for applications ranging from petroleum analysis to polymer characterization.

References

  • ASTM D7169-23: Standard Test Method for Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High Temperature Gas Chromatography.
  • Infinita Lab: ASTM D7169 Standard Method for Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High Temperature Gas Chrom
  • SCION Instruments: Crude Oil Analysis | Methods - Simulated Distill
  • SCION Instruments: Boiling Point in Crude Oils & Residual Samples using High Temp SIMDIST (ASTM D7169). [Link]
  • Shimadzu Scientific Instruments: Simulated Distillation by High-Temperature Gas Chromatography (ASTM D7169) Using Hydrogen Carrier Gas. [Link]
  • Dutriez, T., et al. (2012): High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds.
  • Agilent Technologies (2019)
  • Chromatec: Chromatec GC SimDist analyzers by test methods ASTM 6352, 7169, 7213. [Link]
  • Phenomenex (2011): Improved High Temperature Simulated Distillation (ASTM D6352 and D7169) Using Zebron™ ZB-1XT SimDist Metal GC Columns.
  • Agilent Technologies: Helpful Hints and Tricks for High Temper
  • ASTM D6352-19: Standard Test Method for Boiling Range Distribution of Petroleum Distillates in Boiling Range from 174°C to 700°C by Gas Chromatography.
  • Chemetrix: Performance and Durability for High-Temper
  • Phenomenex: High Temperature GC Columns for Precise Separ
  • ResearchGate: Determination of High-Molecular-Weight n-Alkanes of Petroleum Origin by High-Temperature Gas Chrom
  • Agilent Technologies: Cool on-column GC inlet, minimize thermal degrad
  • GL Sciences: 3-5 Cold-on-Column Injection Method. [Link]
  • Agilent Technologies: High-Temperature Simulated Distillation System Based on the 6890N GC Applic
  • Agilent Technologies: GC Inlets An Introduction. [Link]
  • Agilent Technologies: Using a Cool On-Column Inlet. [Link]
  • Al-Muntaser, A. A., et al. (2022): Occurrence and Characterization of Paraffin Wax Formed in Developing Wells and Pipelines. Energies. [Link]
  • Coto, B., et al. (2011): Assessment and Improvement of n-Paraffin Distribution Obtained by HTGC To Predict Accurately Crude Oil Cold Properties. Energy & Fuels. [Link]
  • Vallejo, M., et al. (2022): Development of a Novel HS-GC/MS Method Using the Total Ion Spectra Combined with Machine Learning for the Intelligent and Automatic Evaluation of Food-Grade Paraffin Wax Odor Level. Foods. [Link]
  • Agilent Technologies: Performance and Durability for High-Temper
  • ResearchGate: n-Paraffin distribution for a waxy crude oil analyzed by HTGC. [Link]
  • Benchmark Lab: Paraffin Wax Mastery: Advanced Analysis Solutions Unleashed. [Link]
  • ResearchGate: VARIABLE SELECTION METHODS APPLIED IN HTGC DATA TO DETERMINE PHYSICOCHEMICAL PROPERTIES OF CRUDE OILS. [Link]

Sources

Application of Branched Alkanes as Solvents in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of branched alkanes, also known as isoparaffins, as solvents in the pharmaceutical industry. It delves into their unique physicochemical properties and explores their utility across various stages of drug development and manufacturing, including Active Pharmaceutical Ingredient (API) synthesis, formulation of oral, topical, and parenteral dosage forms. Detailed protocols and comparative data are presented to guide researchers, scientists, and drug development professionals in the effective selection and utilization of these versatile solvents.

Introduction: The Rationale for Branched Alkanes in Pharmaceutical Applications

The selection of an appropriate solvent is a critical determinant of success in pharmaceutical manufacturing, influencing reaction kinetics, purification efficiency, and the ultimate safety and stability of the final drug product.[1][2][3] While traditional solvents have long been employed, there is a growing impetus to adopt alternatives that offer enhanced safety profiles, improved performance characteristics, and greater environmental sustainability. Branched alkanes, or isoparaffins, have emerged as a compelling class of solvents that address many of these needs.[4][5]

Unlike their linear counterparts (n-alkanes), the branched structure of isoparaffins imparts distinct physical and chemical properties.[6] These include lower freezing points, reduced viscosity, and often lower boiling points compared to n-alkanes of the same molecular weight.[6] Furthermore, their high purity, low odor, and chemical inertness make them particularly suitable for pharmaceutical applications where quality and consistency are paramount.[7][8]

This guide will explore the multifaceted roles of branched alkanes, providing both the theoretical underpinnings and practical methodologies for their application in pharmaceutical science.

Physicochemical Properties and Advantages of Branched Alkanes

The utility of branched alkanes as pharmaceutical solvents stems from a unique combination of their physical and chemical characteristics. Understanding these properties is essential for their effective application.

Key Physicochemical Properties

The branching in the carbon skeleton of isoparaffins disrupts the close packing that is possible with linear alkanes, leading to weaker intermolecular van der Waals forces. This structural difference manifests in several key properties:

  • Lower Boiling and Freezing Points: Branched alkanes generally exhibit lower boiling and freezing points than their linear isomers, which can be advantageous in processes requiring specific temperature control.[6]

  • Low Viscosity and Surface Tension: Their reduced intermolecular forces result in low viscosity and surface tension, promoting good spreadability and wetting properties, which are particularly beneficial in topical formulations.[7]

  • High Purity and Low Reactivity: Isoparaffins are synthetic hydrocarbons produced under highly controlled conditions, resulting in products with high purity and minimal reactive impurities like aromatics or olefins.[5][8] Their saturated nature renders them chemically inert, preventing unwanted side reactions during API synthesis or degradation in formulations.[9]

  • Excellent Solvency for Nonpolar Compounds: Governed by the "like dissolves like" principle, their nonpolar nature makes them effective solvents for a wide range of nonpolar and lipophilic APIs and excipients.[10]

  • High Flash Point: Many isoparaffin grades have a higher flash point compared to other volatile solvents, which translates to lower flammability and enhanced safety in manufacturing environments.[7]

  • Low Odor: The high purity and absence of aromatic impurities contribute to their virtually odorless nature, improving the work environment and the sensory characteristics of final products.[7]

Comparative Advantages Over Other Solvents

The distinct properties of branched alkanes offer several advantages over other commonly used pharmaceutical solvents.

PropertyBranched Alkanes (Isoparaffins)Linear Alkanes (n-Alkanes)Aromatic Solvents (e.g., Toluene)Chlorinated Solvents (e.g., Dichloromethane)
Purity HighVariableCan contain impuritiesHigh
Odor Low to OdorlessCharacteristicStrong, AromaticSweet, Chloroform-like
Toxicity Profile Low acute toxicity[11]Generally low, but can varyHigher toxicity, regulatedHigher toxicity, regulated
Reactivity InertRelatively inertCan undergo reactionsCan be reactive
Flash Point Generally HigherLower for similar volatilityLowNon-flammable but toxic vapors
Environmental Impact Lower VOC emissions compared to some traditional solventsBiodegradability can be higher than branched isomers[4]Significant environmental concernsSignificant environmental concerns

Table 1. Comparative properties of branched alkanes and other common pharmaceutical solvents.

Applications in Active Pharmaceutical Ingredient (API) Synthesis

Branched alkanes serve as valuable reaction and purification solvents in the synthesis of APIs. Their inert nature and specific solvency characteristics can offer advantages in various synthetic steps.[][13]

Role as a Reaction Medium

The chemical stability of branched alkanes makes them an excellent choice for reactions involving sensitive reagents or intermediates that could be compromised by more reactive solvents.[9] They provide a non-polar environment that can influence reaction selectivity and yield.

Application in Crystallization and Purification

Crystallization is a critical step for isolating and purifying APIs.[1][14] The solubility of an API in a given solvent system is a key parameter in developing an effective crystallization process.[14][15] Branched alkanes can be used as anti-solvents or as part of a co-solvent system to induce crystallization and control crystal morphology.

Protocol 1: Screening for an Optimal Crystallization Solvent System Using a Branched Alkane as an Anti-Solvent

Objective: To determine the optimal ratio of a primary solvent to a branched alkane anti-solvent for the crystallization of a target API.

Materials:

  • Target API

  • Primary solvent (e.g., ethanol, ethyl acetate) in which the API is highly soluble

  • Branched alkane (e.g., Isooctane, Isododecane)

  • Small-scale crystallization vessels (e.g., 20 mL vials)

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Methodology:

  • Solubility Determination:

    • Prepare a saturated solution of the API in the primary solvent at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

  • Anti-Solvent Addition:

    • In separate crystallization vessels, place a known volume of the saturated API solution.

    • While stirring, slowly add the branched alkane anti-solvent in varying ratios (e.g., 1:1, 1:2, 1:3, 1:4 primary solvent to anti-solvent).

    • Observe the point at which precipitation begins (cloud point).

  • Crystallization:

    • Once the desired amount of anti-solvent has been added, slowly cool the mixture to room temperature, and then further to a lower temperature (e.g., 4°C) to maximize yield.

    • Allow the crystals to form and grow over a period of several hours to overnight.

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of the anti-solvent to remove any residual impurities.

    • Dry the crystals in a vacuum oven at a suitable temperature.

  • Analysis:

    • Determine the yield of the crystallized API.

    • Analyze the purity of the crystals using appropriate analytical techniques (e.g., HPLC, GC).

    • Characterize the crystal morphology (e.g., microscopy, XRD).

Rationale: This systematic approach allows for the rapid screening of different solvent/anti-solvent ratios to identify the conditions that provide the optimal balance of high yield and high purity for the API. The slow addition of the branched alkane and controlled cooling are crucial for promoting the formation of well-defined, easily filterable crystals.

Formulation of Pharmaceutical Dosage Forms

The unique properties of branched alkanes make them highly versatile excipients in the formulation of various dosage forms.

Topical Formulations

In topical formulations, such as creams, lotions, and ointments, branched alkanes function as emollients and solvents.[16] Their low viscosity and surface tension contribute to good spreadability and a pleasant skin feel.[7] Their non-irritating nature and low odor are also highly desirable for products applied to the skin.

Diagram 1: Role of Branched Alkanes in Topical Formulations

G API Active Pharmaceutical Ingredient (API) TopicalBase Topical Formulation Base (Cream, Ointment, Lotion) API->TopicalBase BranchedAlkane Branched Alkane (e.g., Isohexadecane) BranchedAlkane->TopicalBase Solvent/Emollient Excipients Other Excipients (Emulsifiers, Thickeners, etc.) Excipients->TopicalBase Skin Skin Surface TopicalBase->Skin Application Delivery Enhanced Drug Delivery and Patient Experience Skin->Delivery

Caption: Workflow for incorporating branched alkanes in topical formulations.

Oral Formulations

For poorly water-soluble drugs, lipid-based formulations can enhance oral bioavailability. While less common than other oils, highly purified branched alkanes can be considered as part of the lipid phase in self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations for specific applications. Their ability to dissolve certain lipophilic APIs can be advantageous.

Parenteral Formulations

The use of branched alkanes in parenteral (injectable) formulations is more specialized.[17][18] Certain highly purified and biocompatible grades may be investigated as components of the oil phase in emulsions for drug delivery, particularly for depot injections where a slow release of the API is desired. Their inertness and ability to dissolve lipophilic drugs are key considerations.

Safety and Regulatory Considerations

Branched alkanes generally exhibit a low order of acute toxicity.[11] They are minimally toxic via oral and dermal routes and are not considered to be skin or respiratory sensitizers.[19] However, prolonged skin exposure may cause mild irritation, and aspiration into the lungs can cause chemical pneumonitis.[19][20] Therefore, appropriate handling procedures and personal protective equipment should be used in manufacturing settings.

From a regulatory perspective, several isoparaffinic hydrocarbons are permitted for use in food and cosmetics, indicating a favorable safety profile.[21][22] For pharmaceutical use, the specific grade of the branched alkane must meet the stringent purity requirements of the relevant pharmacopeias.

Future Trends and Conclusion

The demand for safer, more efficient, and environmentally conscious solvents will continue to drive innovation in pharmaceutical manufacturing. Branched alkanes are well-positioned to meet these demands due to their favorable toxicological profile, high purity, and versatile performance characteristics.[4] Future research may focus on expanding their application in continuous manufacturing processes and in the formulation of novel drug delivery systems, such as nanoemulsions and long-acting injectables.

References

  • Vertex AI Search. (2026). How to Compare Linear vs Branched Alkane Effects.
  • Redox. (2025).
  • BOC Sciences. (n.d.).
  • Vertex AI Search. (2026). Alkane's Role in Industrial Solvents: Effectiveness.
  • ResearchGate. (2025). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models.
  • ResearchGate. (2025). Safety Assessment of Isoparaffins as Used in Cosmetics.
  • Advancion. (n.d.). Pharmaceutical Synthesis.
  • Renkert Oil. (2020). Isoparaffins and Why They're Different Than Other Solvents.
  • USDA. (n.d.). Isoparaffinic Hydrocarbon.
  • PubMed Central. (2023).
  • ResearchGate. (2023). (PDF)
  • Carl ROTH. (n.d.).
  • Cosmetics Info. (n.d.). C20-40 Isoparaffin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Isoparaffinic Hydrocarbon Solvents in Modern Industries.
  • PubMed. (1990).
  • Semantic Scholar. (n.d.). Safety Assessment of Isoparaffins as Used in Cosmetics.
  • Wiley. (n.d.). Solubility in Pharmaceutical Chemistry.
  • Shell Global. (n.d.). Isoparaffins - synthetic hydrocarbon solvents.
  • Frontiers. (n.d.).
  • Solventech. (n.d.). Isoparaffins.
  • Benchchem. (n.d.). A Comparative Guide to the Solubility of Long-Chain Alkanes in Various Solvents.
  • Wikipedia. (n.d.). Alkane.
  • Scribd. (n.d.). Alkanes Pharmaceutical Organic Chemistry | PDF.
  • U.S. Food and Drug Administration. (n.d.). isoparaffinic petroleum hydrocarbons, synthetic.
  • PubMed. (2018).
  • PubMed. (n.d.). Branched biodegradable polyesters for parenteral drug delivery systems.
  • ResearchGate. (2025). Removal of API's (Active Pharmaceutical Ingredients)
  • Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • PubMed. (n.d.). Organic solvents in the pharmaceutical industry.
  • Semantic Scholar. (2012). Influence of particle size on solubility of active pharmaceutical ingredients.
  • Fiveable. (n.d.). Branched Alkanes Definition - Organic Chemistry Key Term.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvents.
  • Quora. (2020). Why are branched alkanes more stable?.
  • USP-NF. (n.d.). Organic solvents are used in the synthesis of active pharmaceutical ingredients (API).
  • PubChem. (n.d.). C10-11 Isoparaffin.
  • PMC. (2018).
  • Cosmetic Ingredient Review. (2010). IsoParaffins CIR EXPERT PANEL MEETING DECEMBER 13-14, 2010.
  • BASF Pharma Solutions. (n.d.).
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • DermNet. (n.d.).
  • ResearchGate. (n.d.). Fabrication of advanced parenteral drug-delivery systems.
  • PubMed. (2015). Role of polyhydroxyalkanoates in cancer and other drug delivery systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Avoid Polyalkylation in Fried-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with polysubstitution during Friedel-Crafts alkylation. Here, we delve into the mechanistic underpinnings of polyalkylation and provide robust, field-proven strategies and detailed protocols to achieve selective monoalkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring.[1][2][3] This occurs because the alkyl group introduced in the first step is an electron-donating group. This donation of electron density makes the monoalkylated aromatic ring more nucleophilic and, therefore, more reactive than the original starting material.[4][5][6] Consequently, it can readily undergo further alkylation, leading to a mixture of di-, tri-, and even more substituted products.[7][8]

Q2: What is the most direct method to suppress polyalkylation during a Friedel-Crafts alkylation reaction?

A2: The most straightforward and commonly employed strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[1][9][10] By increasing the molar ratio of the aromatic compound, the probability of the electrophilic alkylating agent encountering and reacting with an unreacted starting material molecule is statistically favored over a reaction with the more reactive monoalkylated product.[1] In industrial applications, for instance, the molar ratio of benzene to an alkylating agent like ethylene can be as high as 50:1 to ensure monosubstitution.[1]

Q3: How do reaction conditions, such as temperature and catalyst choice, influence polyalkylation?

A3: Optimizing reaction conditions is crucial for controlling selectivity.

  • Temperature: Lowering the reaction temperature generally decreases the overall reaction rate, including the subsequent alkylation steps that lead to polysubstitution. This can often improve the selectivity for the monoalkylated product.[1][3]

  • Catalyst: The choice of Lewis acid catalyst plays a significant role. Strong Lewis acids like aluminum chloride (AlCl₃) are highly active and can promote polyalkylation.[1] Using a milder Lewis acid, such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or solid acid catalysts like zeolites, can provide better selectivity for monoalkylation, especially for more reactive aromatic substrates.[10][11][12]

Q4: Are there alternative strategies to Friedel-Crafts alkylation that completely avoid the issue of polyalkylation?

A4: Yes, the most reliable alternative is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[10][13] This two-step sequence offers superior control for several reasons:

  • The acyl group (–COR) is an electron-withdrawing group, which deactivates the aromatic ring.[4][14]

  • This deactivation makes the monoacylated product less reactive than the starting aromatic compound, effectively preventing any further acylation reactions.[3][6][14]

  • The intermediate acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that can plague alkylation reactions.[10][15][16]

Once the acylation is complete, the ketone can be reduced to the desired alkyl group using methods like the Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[1][3]

Q5: Can steric hindrance be used as a tool to prevent polyalkylation?

A5: Yes, employing bulky alkylating agents can sterically hinder the addition of multiple groups to the aromatic ring.[17] Once a bulky alkyl group is attached, it can physically block the approach of another electrophile to the ortho positions, and the overall steric crowding can disfavor further substitution. Similarly, using a sterically hindered aromatic substrate can also limit the extent of alkylation.

Q6: What is the role of blocking groups in controlling the position and extent of alkylation?

A6: A blocking group is a functional group that is temporarily introduced onto the aromatic ring to direct the alkylation to a specific, desired position. A common example is the sulfonic acid group (–SO₃H). By introducing a sulfonic acid group, you can block a particular position, perform the alkylation at another site, and then remove the blocking group.[17] This strategy offers a high degree of control over regioselectivity and can be used to prevent substitution at highly activated positions that might otherwise lead to polyalkylation.[18]

Troubleshooting Guide & Logic Diagrams

Navigating the challenges of Friedel-Crafts alkylation requires a systematic approach. The following workflow and diagrams illustrate the decision-making process to mitigate polyalkylation.

Diagram 1: The Vicious Cycle of Polyalkylation

This diagram illustrates the fundamental reason why polyalkylation occurs. The initial alkylation product is more reactive than the starting material, leading to a cascade of further substitutions.

G A Aromatic Substrate (e.g., Benzene) B Monoalkylated Product (More Reactive) A->B + Electrophile C Polyalkylated Products (Di-, Tri-substituted) B->C + Electrophile (Favored) E Alkylating Agent + Lewis Acid

Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.

Diagram 2: Decision Workflow for Avoiding Polyalkylation

This troubleshooting workflow provides a step-by-step guide for selecting the appropriate strategy to achieve monoalkylation.

G start Problem: Excessive Polyalkylation q1 Is Friedel-Crafts Acylation followed by Reduction a viable alternative? start->q1 a1_yes Adopt Acylation-Reduction Strategy q1->a1_yes Yes q2 Is using a large excess of the aromatic substrate (>5:1 ratio) feasible? q1->q2 No end Problem Resolved a1_yes->end a2_yes Increase Molar Ratio of Aromatic Substrate q2->a2_yes Yes q3 Have reaction conditions been optimized? q2->q3 No a2_yes->end a3_yes Further Optimization: - Use Bulky Reagents - Consider Blocking Groups q3->a3_yes Yes a3_no Optimize Conditions: - Lower Reaction Temperature - Use a Milder Lewis Acid q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for polyalkylation.

Data Presentation

The choice of strategy can significantly impact product distribution. The following tables provide quantitative data to guide experimental design.

Table 1: Effect of Reactant Molar Ratio on Product Distribution

This table illustrates how increasing the excess of the aromatic substrate can dramatically improve the selectivity for the monoalkylated product in the benzylation of benzene.

Benzene:Benzyl Chloride Molar RatioBenzyl Chloride Conversion (%)Selectivity to Diphenylmethane (Mono-alkylation) (%)Selectivity to Polybenzyl compounds (%)
3:1~100~58High
15:1~73~16.5< 3.2
Data adapted from a study on the alkylation of benzene with benzyl chloride. Note that the specific catalyst and conditions can influence these results.
Table 2: Comparison of Alkylation vs. Acylation

This table summarizes the key differences between Friedel-Crafts alkylation and acylation concerning the factors that lead to poly-substitution.

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Substituent Effect Adds an electron-donating alkyl groupAdds an electron-withdrawing acyl group
Ring Reactivity Activates the aromatic ring[4][6]Deactivates the aromatic ring[4][14]
Susceptibility to Polysubstitution High[2][5]Very Low / Negligible[6][14]
Carbocation Intermediate Prone to rearrangement[5][10]Acylium ion is resonance-stabilized; no rearrangement[10][15]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to 4-Methylacetophenone (A Strategy to Avoid Poly-substitution)

This protocol details a standard procedure for the Friedel-Crafts acylation of toluene. This method is highly selective for the mono-acylated product, which can then be reduced to the corresponding alkylbenzene if desired.

Materials:

  • Toluene (0.025 mol)

  • Acetyl chloride (0.0275 mol)

  • Anhydrous aluminum chloride (AlCl₃) (0.03 mol)

  • Methylene chloride (CH₂Cl₂)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask, Claisen adaptor, addition funnel, condenser, magnetic stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, Claisen adaptor, addition funnel, and a condenser connected to a gas outlet (e.g., a drying tube or bubbler).

  • To the flask, add anhydrous aluminum chloride (0.03 mol) and 8 mL of methylene chloride.

  • Cool the suspension to 0°C in an ice bath.

  • In the addition funnel, prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of methylene chloride.

  • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

  • After the addition is complete, prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride in the addition funnel.

  • Add the toluene solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with an additional 10 mL of methylene chloride.

  • Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and remove the solvent using a rotary evaporator to yield the crude 4-methylacetophenone.[1]

Protocol 2: Clemmensen Reduction of 4-Methylacetophenone to 4-Ethyltoluene

This protocol outlines the reduction of the ketone product from Protocol 1 to the corresponding alkylbenzene, completing the two-step mono-alkylation strategy.

Materials:

  • 4-Methylacetophenone (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and the 4-methylacetophenone.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.

  • Monitor the reaction progress by TLC until the starting ketone is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield 4-ethyltoluene.[1]

References

  • Liao, M.-H., Zhang, M., Hu, D.-H., Zhang, R.-H., Zhao, Y., Liu, S.-S., Li, Y.-X., Xiao, W.-L., & Tang, E. (2020). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry.
  • Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • RSC Publishing. (2020). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
  • Unacademy. (n.d.). NEET UG : Friedel craft acylation and alkylation.
  • Quora. (2017). Is acylation preferred over alkylation in a Freidel-Crafts reaction?
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • YouTube. (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions.
  • Rueping, M., Nachtsheim, B. J., Kuenkel, A., & Atodiresei, I. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 61.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • Lielpetere, A., & Jirgensons, A. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry, 88(24), 17163-17172.
  • Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. JOURNAL OF CRITICAL REVIEWS, 5(5), 149-152.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • El-Faham, A., & Dahlous, K. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Saudi Chemical Society, 22(8), 985-1015.
  • da Silva, A. C., de Freitas, J. C. R., & de Freitas, V. R. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28.
  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • Khan Academy. (n.d.). Friedel-Crafts alkylation.

Sources

Technical Support Center: Optimizing GC-MS Parameters for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the analysis of alkane isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experimental parameters and overcome common analytical challenges in separating these structurally similar compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched alkane isomers so challenging?

The primary difficulty in separating branched alkane isomers lies in their very similar physicochemical properties. Isomers possess the same molecular weight and often have boiling points that are very close to one another. Since gas chromatography on non-polar columns primarily separates compounds based on their boiling points, isomers with similar boiling points will have nearly identical retention times, leading to co-elution.[1] The degree and position of branching also subtly influence the molecule's volatility and its interaction with the stationary phase, adding another layer of complexity to the separation.[1]

Q2: What is the most common cause of peak tailing when analyzing branched alkanes?

Peak tailing for branched alkanes is frequently caused by active sites within the GC system.[1] These active sites can be exposed silanol groups in the injector liner, on the column's stationary phase, or from contamination within the system. These sites can interact with the alkane molecules, causing them to adsorb and then desorb slowly, which results in a tailing peak shape. Other significant causes include a poor column cut, incorrect column installation, or a contaminated injection port liner.[1]

Q3: How does the position of a methyl branch affect an alkane's retention time?

The position of a methyl branch has a significant impact on retention time. In general, on non-polar columns, alkanes with more central branching are more compact and have lower boiling points. This leads to shorter retention times compared to their less branched or linear counterparts. For monomethylalkanes, isomers with the methyl group closer to the center of the carbon chain tend to elute earlier than those with the branch near the end of the chain.[1]

Q4: When should I consider using a more polar stationary phase for branched alkane analysis?

While non-polar stationary phases are the standard for alkane analysis, a mid-polarity column (e.g., one containing a low percentage of phenyl groups) can sometimes provide better separation for certain isomers. This is because the slight increase in polarity can introduce different selectivity based on subtle differences in the isomers' structures, not just their boiling points. However, for most routine alkane isomer separations, a high-quality, low-bleed non-polar column is the preferred choice.[2][3][4]

Q5: Do I need to derivatize alkanes for GC-MS analysis?

No, derivatization is generally not necessary for alkanes.[5] Alkanes are volatile and thermally stable, making them well-suited for direct GC-MS analysis.[6] Derivatization is a chemical modification process used to improve the volatility and thermal stability of compounds with polar functional groups like acids, alcohols, and amines, which is not the case for alkanes.[6][7][8]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the GC-MS analysis of alkane isomers.

Problem 1: Poor Resolution and Co-eluting Peaks

This is the most common challenge in alkane isomer analysis.

Causality and Solution Workflow:

Poor resolution is a multifaceted issue that can stem from several parameters not being optimized for the specific isomers of interest. A systematic approach is crucial for diagnosing and resolving the problem.

Poor_Resolution_Troubleshooting cluster_0 Initial Checks cluster_1 Corrective Actions Start Poor Peak Resolution Column Is the column appropriate for the separation? Start->Column Temp Is the temperature program optimized? Column->Temp No SelectColumn Select a column with different selectivity (e.g., change polarity) or higher efficiency (longer column, smaller ID). Column->SelectColumn Yes Flow Is the carrier gas flow rate optimal? Temp->Flow No OptimizeTemp Decrease the temperature ramp rate or use an isothermal program. Temp->OptimizeTemp Yes Injection Is the injection volume appropriate? Flow->Injection No OptimizeFlow Optimize the carrier gas linear velocity. Flow->OptimizeFlow Yes Injection->SelectColumn No OptimizeInjection Dilute the sample or increase the split ratio. Injection->OptimizeInjection Yes

Caption: A logical workflow for troubleshooting poor peak resolution.

Detailed Corrective Actions:
  • Column Selection:

    • Stationary Phase: The choice of stationary phase is the most critical factor.[3] For alkane isomers, a non-polar phase like 100% dimethylpolysiloxane is standard.[9]

    • Column Dimensions: For complex mixtures of isomers, a longer column (e.g., 60m or 100m) will provide more theoretical plates and thus better resolution. A smaller internal diameter (ID) (e.g., 0.18mm or 0.25mm) also increases efficiency.[3]

  • Temperature Program:

    • A slow temperature ramp (e.g., 1-5°C/min) allows for more interaction between the analytes and the stationary phase, improving separation.[10][11] For very similar isomers, an isothermal analysis at a low temperature might be necessary.[10]

  • Carrier Gas Flow Rate:

    • The carrier gas flow rate (or more accurately, the linear velocity) should be optimized to achieve the highest column efficiency.[12] For helium, a linear velocity of 30-40 cm/s is a good starting point.[1]

  • Injection Technique:

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks and poor resolution.[1][13] If you suspect overloading, dilute your sample or use a higher split ratio.[1]

    • Split vs. Splitless: For high concentration samples, a split injection is preferred to avoid overloading the column.[14][15][16] For trace analysis, a splitless injection is necessary to maximize sensitivity.[14][15][16]

Problem 2: Baseline Noise and Ghost Peaks

A noisy or drifting baseline and the appearance of unexpected peaks can interfere with the identification and quantification of your target analytes.

Common Causes and Solutions:
Problem Common Causes Solutions
High Baseline Noise/Drift Column bleed at high temperatures.[17][18][19]Ensure you are operating within the column's specified temperature limits. Use a low-bleed column, especially for MS applications.[17] Condition the column according to the manufacturer's instructions.[19]
Contaminated carrier gas.[20]Use high-purity carrier gas and install appropriate gas purifiers.
Detector contamination.[21][22]Clean the detector according to the manufacturer's instructions.
Ghost Peaks Contaminated syringe.[1]Thoroughly clean the syringe between injections or use a new syringe. Ensure the rinse solvent is clean.
Contaminated injector (liner, septum).[1]Regularly replace the septum and injector liner.
Sample carryover.[21]Implement a more rigorous cleaning procedure for the autosampler and injection port between runs.
Problem 3: Inconsistent Retention Times

Shifts in retention times from one injection to the next can make compound identification difficult and unreliable.

Primary Causes and Corrective Actions:
  • Inconsistent Carrier Gas Flow: The carrier gas flow rate must be precisely controlled for reproducible retention times.[23]

    • Solution: Check for leaks in the gas lines and connections. Ensure the gas regulator is functioning correctly and that the tank pressure is sufficient. Use a constant flow mode on your GC if available, as this compensates for changes in gas viscosity with temperature.[23]

  • Temperature Fluctuations: The column oven temperature must be stable and reproducible.

    • Solution: Allow the oven to fully equilibrate at the initial temperature before each injection. Ensure the oven temperature sensor is functioning correctly.

  • Column Overloading: Injecting too much sample can cause retention times to shift.[1][13]

    • Solution: Dilute the sample or use a higher split ratio.[1]

III. Experimental Protocols and Data

Recommended Starting GC-MS Parameters for Alkane Isomer Separation

The following table provides a good starting point for method development. These parameters will likely require optimization for your specific application.

Parameter Recommended Setting Rationale
GC Column
Stationary Phase100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar compounds like alkanes.[9]
Dimensions30-60 m length, 0.25 mm ID, 0.25 µm film thicknessA standard for good efficiency and capacity. Longer columns provide better resolution.[9]
Injector
TypeSplit/SplitlessVersatile for various sample concentrations.[9][14]
Temperature280 - 320 °CEnsures complete vaporization of C8-C20+ alkanes.[9]
LinerDeactivated glass wool linerPromotes homogeneous vaporization and traps non-volatile materials.[9]
Carrier Gas
TypeHelium or HydrogenHydrogen allows for faster analysis but requires additional safety precautions.[9][12]
Flow Rate1-2 mL/min (for 0.25 mm ID column)A typical starting point for optimization.[9]
Oven Temperature Program
Initial Temperature40°C (hold 3 min)Should be 10-15°C below the solvent's boiling point for splitless injection to allow for solvent focusing.[9][24][25]
Ramp Rate2-5°C/min to 320°C (hold 10 min)A slower ramp rate generally provides better separation of isomers.[10][26][27][28]
MS Detector
Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation patterns for library matching.[29]
Ion Source Temp.~230 °CA common starting point for good ionization.[9][30]
Quadrupole Temp.~150 °CA typical setting for good mass filtering.[9]
Scan Rangem/z 50-550Covers the expected mass range for alkane fragments.[9]
ModeFull Scan or SIMUse Full Scan for identification. Use Selected Ion Monitoring (SIM) for increased sensitivity in quantification, monitoring characteristic alkane fragments like m/z 57, 71, and 85.[9][31]
Visualizing the Impact of Temperature Programming

The rate of temperature increase during a GC run is a powerful tool for optimizing the separation of compounds with a wide range of boiling points.

Temp_Programming_Effect cluster_fast Fast Ramp (e.g., 20°C/min) cluster_slow Slow Ramp (e.g., 2°C/min) cluster_isothermal Isothermal (Low Temp) Fast_Result Poor resolution of early eluting isomers Shorter analysis time Slow_Result Improved resolution of isomers Longer analysis time Broader peaks for late eluting compounds Iso_Result Best resolution for a narrow boiling point range Very long analysis time for higher boilers Temp_Program Temperature Program Temp_Program->Fast_Result Temp_Program->Slow_Result Temp_Program->Iso_Result

Caption: The effect of temperature ramp rate on alkane isomer separation.

IV. References

  • Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS - Benchchem. Available from:

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany | Oxford Academic. Available from:

  • Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers - Benchchem. Available from:

  • (PDF) Effects of Coated Capillary Column, Derivatization, and Temperature Programming on the Identification of Carica papaya Seed Extract Composition Using GC/MS Analysis - ResearchGate. Available from:

  • Split/Splitless Injector Gas Chromatography - SCION Instruments. Available from:

  • Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC International. Available from:

  • Identification of methyl branched alkanes using GC-MS ion trap? - ResearchGate. Available from:

  • Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem. Available from:

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. Available from:

  • Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. Available from:

  • Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Available from:

  • Split, Splitless, and Beyond—Getting the Most from Your Inlet | LCGC International. Available from:

  • Split vs Splitless Injection - Restek Resource Hub. Available from:

  • My Column is Bleeding - ACD/Labs. Available from:

  • Achieving Low Levels of GC Column Bleed. Available from:

  • 3-3 Splitless Injection Method | Technical Information | GL Sciences. Available from:

  • Preventing Column Bleed in Gas Chromatography - Phenomenex. Available from:

  • 2-3 Other Factors Affecting the Analysis | Technical Information | GL Sciences. Available from:

  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. Available from:

  • Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Available from:

  • Temperature Programmed GC: Why Are All Those Peaks So Sharp? | LCGC International. Available from:

  • Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography | LCGC International. Available from:

  • Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes - Benchchem. Available from:

  • GC Column Selection Guide - Sigma-Aldrich. Available from:

  • Temperature Programming for Better GC Results | Phenomenex. Available from:

  • Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis - Benchchem. Available from:

  • Guide to GC Column Selection and Optimizing Separations - Restek. Available from:

  • GC Column Selection Guide - Sigma-Aldrich. Available from:

  • What do I need to do for a better separation of isomers co-eluting in GC-MS? Available from:

  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs | Journal of Chromatographic Science | Oxford Academic. Available from:

  • Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS | ResearchGate. Available from:

  • Guide to GC Column Selection and Optimizing Separations - Cloudfront.net. Available from:

  • GC Troubleshooting - Sigma-Aldrich. Available from:

  • GC Troubleshooting: Common Issues & How to Fix Them. Available from:

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from:

Sources

Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography of Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for the analysis of alkanes. While alkanes are non-polar and generally exhibit good chromatographic behavior, the phenomenon of peak tailing can still occur, compromising resolution and the accuracy of quantification.[1][2] In an ideal chromatogram, peaks should be symmetrical, or Gaussian.[1][2] A tailing factor or asymmetry factor greater than 1.5 is a clear indicator that an investigation is warranted.[1][3] This document provides a structured, in-depth approach to diagnosing and resolving the common causes of this issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for alkane analysis?

A1: Peak tailing is a distortion where the trailing edge of a chromatographic peak is broader than its leading edge.[1][4] This asymmetry is problematic because it reduces the resolution between closely eluting compounds and can lead to less precise and reproducible peak integration, which is critical for accurate quantification.[1]

Q2: I see tailing on ALL peaks in my chromatogram, including the solvent. What is the most likely cause?

A2: When all peaks exhibit tailing, the issue is almost certainly physical rather than chemical.[2][5] This points to a problem in the carrier gas flow path that affects all compounds indiscriminately. The most common culprits are improper column installation (creating dead volume), a poor column cut causing turbulence, or leaks in the system.[1][2][5]

Q3: Only my later-eluting, higher-boiling alkane peaks are tailing. What should I investigate?

A3: If tailing is selective for later-eluting compounds, the cause is more likely related to chemical activity or contamination within the system.[2] This can be due to the accumulation of non-volatile residues in the inlet liner or at the head of the column.[1][6] These residues can create active sites that interact with analytes, causing tailing.

Q4: Can my injection technique affect peak tailing for alkanes?

A4: Yes. While alkanes are robust, certain injection parameters can contribute to peak shape issues. Overloading the column by injecting too much sample can cause peak distortion.[7] For splitless injections, a long residence time in a hot inlet can sometimes lead to adverse interactions or inefficient transfer to the column, resulting in broadened or tailing peaks.[8][9]

Systematic Troubleshooting Guide

A logical workflow is the most efficient path to resolving chromatographic issues. The following diagram outlines a step-by-step process for diagnosing the root cause of peak tailing.

GC_Tailing_Troubleshooting start Peak Tailing Observed q_all_peaks Are ALL peaks tailing (including solvent)? start->q_all_peaks check_install Step 1: Verify Column Installation (Height, Ferrule, Cut Quality) q_all_peaks->check_install  Yes (Physical Issue) inlet_maint Step 1: Perform Inlet Maintenance (Replace Liner & Septum) q_all_peaks->inlet_maint  No (Chemical/Activity Issue) check_leaks Step 2: Perform System Leak Check check_install->check_leaks q_resolved_phys Problem Resolved? check_leaks->q_resolved_phys q_resolved_chem Problem Resolved? inlet_maint->q_resolved_chem trim_column Step 2: Trim Column Inlet (Remove 15-20 cm) q_resolved_chem_2 Problem Resolved? trim_column->q_resolved_chem_2 end_ok Return to Routine Analysis q_resolved_phys->end_ok  Yes advanced_diag Consider Advanced Issues: - Method Parameters (Temps, Flow) - Column Contamination/Age - Sample Matrix Effects q_resolved_phys->advanced_diag  No q_resolved_chem->trim_column  No q_resolved_chem->end_ok  Yes q_resolved_chem_2->end_ok  Yes q_resolved_chem_2->advanced_diag  No

Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.

Section 1: Physical Flow Path Issues (All Peaks Tailing)

When every peak in your chromatogram tails, the cause is typically a disruption in the physical path of the carrier gas. This creates unswept (dead) volumes or turbulence, distorting the shape of all peaks as they pass through.[1][5]

Issue 1.1: Improper Column Installation

Causality: The position of the capillary column within the inlet is critical. If the column is installed too low, a "dead volume" is created between the end of the column and the bottom of the inlet.[10] If installed too high, the sample may be introduced into the column in a turbulent, non-uniform manner.[10] Both scenarios cause band broadening and peak tailing.[5]

Solution: Re-install the Column Correctly Refer to your GC manufacturer's manual for the precise insertion depth for your specific inlet. A common recommendation is for the column tip to be 4-6 mm from the top of the ferrule.[10]

Issue 1.2: Poor Column Cut

Causality: The end of the capillary column must be a perfect, 90-degree cut with no cracks or jagged edges. A poor cut creates a turbulent zone at the column entrance, preventing a uniform band of sample from entering the column.[1][5][11] A "chair-shaped" peak is a strong indicator of a bad column cut or a partial blockage.[2][5]

Solution: Execute a Clean Column Cut

  • Protocol 1: Column Cutting and Inspection

    • Slide the column nut and ferrule onto the column before making the cut to prevent shards from entering the column.[11]

    • Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating.[10][11]

    • Gently flick or pull the column to snap it at the score.

    • Inspect the cut end with a 10-20x magnifier.[11] The surface should be flat and mirror-like. If not, repeat the process.

Section 2: Active Sites & Contamination (Specific Peaks Tailing)

If only certain peaks (often the later-eluting ones) are tailing, the cause is likely a chemical interaction between the alkane molecules and "active sites" within the system.[1] While alkanes are non-polar, these interactions can still occur, especially with contaminants or exposed surfaces in the sample flow path.

Active_Site_Interaction cluster_0 Normal Interaction (Inert Surface) cluster_1 Adsorptive Interaction (Active Site) Analyte1 Alkane Surface1 Deactivated Surface Analyte1->Surface1 Weak van der Waals Interaction (Elutes Symmetrically) Analyte2 Alkane Surface2 Contaminant Residue Exposed Silanol (-OH) Analyte2->Surface2:f0 Stronger Adsorption (Delayed Elution -> Tailing)

Sources

Technical Support Center: Improving Yield in the Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of highly branched alkanes. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic strategies, troubleshoot common experimental hurdles, and improve the overall yield and purity of their target molecules. Highly branched alkanes are pivotal for applications ranging from high-octane fuels to advanced lubricants, and their synthesis requires precise control over complex reaction pathways.[1] This document provides field-proven insights and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis of highly branched alkanes, focusing on the causality behind these issues and providing actionable solutions.

Issue 1: Low Yield and Poor Selectivity in Catalytic Isomerization

Q: My n-alkane isomerization reaction is showing low conversion and a high proportion of undesired linear or mono-branched products. What are the primary factors I should investigate to improve the yield of multi-branched isomers?

A: This is a classic challenge in hydroisomerization, where the goal is to maximize skeletal rearrangement while minimizing competing side reactions. The issue typically stems from a suboptimal balance between the catalyst's metallic and acidic functions, or improper reaction conditions.

Causality and Solutions:

  • Catalyst Functionality: The reaction proceeds via a bifunctional mechanism. A metal site (e.g., Platinum) handles dehydrogenation/hydrogenation, while acid sites (e.g., on a zeolite or sulfated zirconia support) are responsible for the skeletal isomerization of the resulting alkene intermediate.[2] An imbalance can lead to poor performance.

    • Insufficient Acid Sites: If the catalyst has low acidity, the rate of skeletal rearrangement will be slow, leading to low conversion or a product mixture rich in unreacted n-alkanes and mono-branched isomers.

    • Excessive Acid Sites: Overly strong or dense Brønsted acid sites can lead to excessive hydrocracking, where the carbon backbone is broken, reducing the yield of the desired isomer.[2][3]

  • Reaction Temperature: Temperature is a critical parameter.

    • Too Low: Insufficient temperature will result in low conversion rates as the initial dehydrogenation step is often endothermic.

    • Too High: Elevated temperatures favor cracking reactions, which are entropically driven.[4] This will decrease the selectivity for your target isomer and lead to the formation of lower molecular weight byproducts.

  • Hydrogen Pressure: The presence of hydrogen is crucial for hydrogenating the branched alkene intermediate back to an alkane and for suppressing coke formation, which deactivates the catalyst.[3][5] Incorrect pressure can shift the reaction equilibrium unfavorably.

Troubleshooting Steps:

  • Catalyst Evaluation: If using a commercial catalyst, ensure it is not expired or deactivated. For custom catalysts, consider adjusting the metal loading or the acidity of the support material. A catalyst with moderate acidity is often optimal to prevent excessive cracking.[2]

  • Temperature Optimization: Perform a temperature screen (e.g., from 150°C to 250°C) to find the optimal window where isomerization is maximized and cracking is minimized.

  • Process Control: Ensure consistent hydrogen pressure and flow throughout the reaction. In continuous flow systems, verify the liquid hourly space velocity (LHSV) to ensure appropriate residence time on the catalyst.

Issue 2: Excessive Cracking and Gas Formation

Q: My reaction is producing a significant amount of gaseous byproducts and low-molecular-weight alkanes, drastically reducing the yield of my target C10-C20 branched alkane. How can I suppress these cracking side reactions?

A: Excessive cracking is a clear indication that the reaction conditions are too harsh or the catalyst is not selective enough. The carbocation intermediates that facilitate isomerization are also susceptible to β-scission, the fundamental step in cracking.[1][3]

Causality and Solutions:

  • Catalyst Acidity and Pore Structure: Zeolite catalysts are commonly used, and their properties are key. Catalysts with large pores and very strong acid sites can trap intermediates, leading to consecutive reactions and ultimately cracking.[5]

  • High Temperature & Low Pressure: As mentioned, high temperatures thermodynamically favor cracking. Low hydrogen pressure can also exacerbate the issue by allowing reactive olefin intermediates to persist, which are more prone to oligomerization and subsequent cracking.

Troubleshooting Workflow Diagram

G start High Cracking Observed temp Reduce Reaction Temperature by 10-20°C start->temp pressure Increase H₂ Pressure start->pressure analysis Analyze Product via GC-MS temp->analysis Re-run Experiment pressure->analysis Re-run Experiment catalyst Evaluate Catalyst: - Reduce acid site density - Use shape-selective zeolite (e.g., ZSM-5) catalyst->temp yield_ok Yield & Selectivity Improved analysis->yield_ok yield_bad Cracking Still High analysis->yield_bad yield_bad->catalyst

Caption: Troubleshooting workflow for reducing cracking.

Issue 3: Stalled Grignard Reaction for Branched Alcohol Precursor

Q: I am using a Grignard reaction to synthesize a tertiary alcohol, which will be dehydrated and hydrogenated to the final branched alkane. The reaction is sluggish and the yield is poor. What are the most common points of failure?

A: Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions.[6] Failure almost always traces back to the presence of moisture or impurities, or improper temperature control.

Causality and Solutions:

  • Moisture and Protic Impurities: Grignard reagents are extremely strong bases and will react instantly with any protic source (water, alcohols), consuming the reagent and halting your desired reaction.

  • Reagent Quality: The magnesium turnings must be fresh and unoxidized. The alkyl halide and solvent must be scrupulously dry (anhydrous).

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent addition to the ketone or ester should typically be done at a low temperature (e.g., 0°C) to prevent side reactions like enolization of the carbonyl compound.[1]

Protocol: Grignard Synthesis of a Tertiary Alcohol Precursor

  • Preparation: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

  • Reagent Formation: In a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add fresh magnesium turnings. Add a small portion of your anhydrous alkyl halide (e.g., 1-bromobutane) in anhydrous diethyl ether.[6] A small crystal of iodine can be added to initiate the reaction if it is sluggish.

  • Addition: Once the Grignard reagent has formed (solution turns cloudy and gently refluxes), cool the flask to 0°C in an ice bath.

  • Reaction: Slowly add a solution of your ketone (e.g., 3-heptanone) dissolved in anhydrous ether via the dropping funnel, maintaining the temperature below 5°C.[6]

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]

  • Purification: Separate the organic layer, extract the aqueous layer with ether, combine the organic phases, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude tertiary alcohol can then be purified by column chromatography or distillation.

Section 2: Purification and Analysis FAQs

Q1: How can I effectively separate my target highly branched alkane from unreacted linear starting material and other isomers?

A: This is a significant challenge because branched and linear alkanes have similar polarities. The best method depends on the scale and the specific properties of the isomers.

Purification MethodPrincipleBest ForLimitations
Urea Adduction Urea forms crystalline inclusion complexes with linear n-alkanes, while excluding branched isomers due to their shape.[7]Removing linear alkanes from a mixture of branched isomers.Less effective for separating different branched isomers from each other.
Molecular Sieves Zeolites with specific pore sizes (e.g., 5Å) selectively adsorb linear alkanes, allowing branched alkanes to pass through.[8]High-purity separation of linear from branched alkanes, especially at a lab scale.Capacity is limited; may require regeneration of the sieves.
Fractional Distillation Separation based on differences in boiling points. Branching lowers the boiling point compared to a linear alkane of the same molecular weight.Separating isomers with significantly different boiling points or purifying a product from a higher-boiling solvent.Ineffective for isomers with very close boiling points (co-distillation).

Q2: What is the best way to confirm the structure and purity of my synthesized branched alkane?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

  • GC provides information on the purity of your sample. A single, sharp peak indicates a pure compound. Multiple peaks suggest a mixture of isomers or impurities.

  • MS provides structural information. Alkanes fragment in predictable ways. Fragmentation occurs preferentially at branching points to form more stable secondary or tertiary carbocations.[9][10] The loss of the largest alkyl group at a branch point is often the most favored pathway, leading to a prominent peak in the mass spectrum.[10] For example, the mass spectrum of a highly branched alkane will show a much weaker or absent molecular ion peak compared to its linear counterpart.[9]

Mechanism: Isomerization vs. Cracking

G cluster_0 Reaction Pathway on Bifunctional Catalyst cluster_1 Fates of the Carbocation n_alkane n-Alkane alkene Alkene Intermediate (on Metal Site) n_alkane->alkene -H₂ carbocation Secondary Carbocation (on Acid Site) alkene->carbocation +H⁺ rearrangement Hydride/Methyl Shift (Isomerization) carbocation->rearrangement cracking β-Scission (Cracking) carbocation->cracking branched_carbocation Tertiary Carbocation rearrangement->branched_carbocation cracked_products Smaller Alkene + Carbocation (Cracked Products) cracking->cracked_products branched_alkene Branched Alkene branched_carbocation->branched_alkene -H⁺ branched_alkane Branched Alkane (Product) branched_alkene->branched_alkane +H₂ (on Metal Site)

Caption: Competing pathways for carbocation intermediates.

References

  • Synthesis of H-branch alkanes. (2014). PEARL.
  • Mascal, M., & Dutta, S. (2016). Synthesis of highly-branched alkanes for renewable gasoline. Biofuels, 7(5), 513-522.
  • Mäkelä, M., Kubička, D., & Lehtonen, J. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
  • GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. (n.d.). Whitman College.
  • Ishiwatari, M., et al. (1998). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 62(1), 116-121.
  • Synthesis of branched alkanes. (2018). Chemistry Stack Exchange.
  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (2017). Taylor & Francis Online.
  • Challenges and opportunities for alkane functionalisation using molecular catalysts. (2020).
  • Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. (n.d.). University of Illinois Urbana-Champaign.
  • The Role of Carbon in the Catalytic Isomerisation-Cracking of n-Alkanes. (2019). White Rose eTheses Online.
  • Raman Spectroscopy Study of Structurally Uniform Hydrogenated Oligomers of α-Olefins. (2020).
  • Branched chain alkanes. (n.d.).
  • Terminal selective arylation of inert alkanes via radical-organometallic crossover. (2023).
  • Isomerisation, Aromatization, Steam, Pyrolysis. (2021). YouTube.
  • Cracking, reforming, isomerisation of alkanes. (n.d.). Doc Brown's Chemistry.
  • Catalytic, mild, and selective oxyfunctionalization of linear alkanes: current challenges. (2012). PubMed.
  • Alkane. (n.d.). Wikipedia.
  • Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel. (2024).
  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. (2023). MDPI.
  • Synthesis of Alkanes. (n.d.). Unacademy.
  • Development of Ni/HTA/Hβ alkane isomerization catalyst with improved selectivity for multi branched isoalkanes. (2023).
  • Improved guerbet process. (1991).
  • Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 C
  • Branched Chain Alkanes. (n.d.). riomaisseguro.rio.rj.gov.br.
  • Organic chemistry – some Basic Principles and Techniques. (n.d.). NCERT.
  • State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol. (2024). Royal Society of Chemistry.
  • Method for purification of alkanes
  • Towards the sustainable synthesis of branched-chain higher alcohols from bio-based feedstock using catalytic processes. (2020). Lirias - KU Leuven.
  • Alkane synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation. (2019).
  • Reactions of Alkanes. (2023). Chemistry LibreTexts.
  • Controlled synthesis of highly multi-branched Pt-based alloy nanocrystals with high catalytic performance. (2019). Royal Society of Chemistry.
  • Reactions of Alkanes. (2013). Master Organic Chemistry.

Sources

dealing with complex fragmentation patterns in MS of alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the complex fragmentation patterns of saturated hydrocarbons. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your analytical capabilities.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational principles governing why alkanes fragment in a complex manner, particularly under Electron Ionization (EI).

Question: Why is the molecular ion (M+•) peak for my long-chain or branched alkane weak or completely absent?

Answer: This is one of the most common observations in the mass spectrometry of alkanes and is a direct consequence of the molecule's structure and the energy applied during ionization.

  • Causality (The "Why"): Alkanes consist solely of C-C and C-H sigma (σ) bonds. The energy imparted by a standard Electron Ionization (EI) source (typically 70 eV) is significantly higher than the energy required to break these bonds. Upon ionization, the resulting molecular ion is a radical cation (M+•) with a delocalized charge, which weakens all bonds simultaneously.[1][2] Because the C-C bonds are generally weaker than the C-H bonds, the excess energy causes rapid fragmentation of the carbon skeleton before the intact molecular ion can reach the detector.[1][3] The degree of branching further exacerbates this; branched alkanes yield weaker molecular ion peaks than their linear counterparts because cleavage at a branch point leads to the formation of more stable secondary or tertiary carbocations.[1][4][5][6]

  • Field Insight: As a rule of thumb, the intensity of the molecular ion peak decreases as the carbon chain length increases and as the degree of branching increases.[3][6][7] For highly branched alkanes, you may not observe a molecular ion at all with standard EI-MS.[5]

Question: My alkane's mass spectrum is just a "forest" of peaks separated by 14 Da. What does this pattern mean?

Answer: This characteristic pattern is the classic fingerprint of a linear or moderately branched alkane and provides significant structural information.

  • Causality (The "Why"): The repeating series of peaks separated by 14 mass units corresponds to the sequential loss of CH₂ groups.[1][8][9] The fragmentation process creates a series of alkyl carbocations with the general formula [CₙH₂ₙ₊₁]⁺.[1][10] The most prominent peaks in these clusters often occur at m/z values of 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and so on. The C₃ and C₄ fragments are typically the most abundant.[3][11] The decreasing intensity of peaks at higher masses reflects the lower probability of forming larger, stable fragment ions.[11]

  • Field Insight: The relative abundance of these fragment ions is not random. In linear alkanes, cleavage of internal C-C bonds is favored as it can produce more stable carbocations and radicals.[12] For example, in the spectrum of n-hexane, the C₄H₉⁺ fragment (m/z 57) is often the base peak because its formation results in a stable butyl carbocation and an ethyl radical.[12]

Question: What is Stevenson's Rule and how does it apply to alkane fragmentation?

Answer: Stevenson's Rule is a fundamental principle that helps predict which fragment will retain the positive charge following bond cleavage.

  • Causality (The "Why"): The rule states that when a bond breaks during fragmentation, the positive charge will remain on the fragment with the lower ionization potential.[7][13] In the context of alkanes, this means that upon cleavage of a C-C bond, the resulting carbocation that is more substituted (and thus more stable) is more likely to be observed. For example, tertiary carbocations are more stable and have a lower ionization potential than secondary carbocations, which are in turn more stable than primary ones.[4][10] This is why branched alkanes fragment preferentially at the branching point.[1][3][5]

  • Field Insight: Consider the fragmentation of 2-methylpentane. Cleavage next to the branched carbon can produce a secondary carbocation (m/z = 43) and a propyl radical, or a primary carbocation (m/z = 71) and a methyl radical. The formation of the more stable secondary carbocation is favored, making the peak at m/z 43 particularly intense.

Part 2: Troubleshooting Guides & Advanced Solutions

This section provides actionable protocols and workflows to overcome specific analytical challenges.

Troubleshooting Workflow: Absent or Unidentifiable Molecular Ion

If the molecular ion is critical for your analysis (e.g., for identifying an unknown), the standard 70 eV EI method is often insufficient. This workflow guides you through alternative approaches.

Sources

Technical Support Center: Resolving Co-eluting Isomers of Undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support hub for researchers navigating the complex challenge of separating co-eluting isomers of undecane (C₁₁H₂₄). With 159 possible structural isomers, undecane presents a significant analytical hurdle due to the subtle differences in the physicochemical properties of its branched forms.[1][2] This guide, structured in a direct question-and-answer format, provides field-proven troubleshooting strategies and advanced protocols to empower you to achieve baseline resolution and confident identification in your analyses.

Troubleshooting Guide: A Systematic Approach

This section addresses specific issues you may encounter during your experiments, providing a logical path from problem identification to resolution.

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect multiple undecane isomers. How can I definitively confirm co-elution?

Answer: Confirming co-elution is the critical first step before attempting to optimize your method. A distorted peak shape is a strong indicator, but further investigation is necessary for confirmation.

  • Visual Peak Shape Analysis : Co-eluting isomers often manifest as subtle shoulders on a larger peak or as generally broad and asymmetrical peaks (fronting or tailing).[3][4] A perfect Gaussian peak shape is unlikely when multiple isomers are unresolved.

  • Mass Spectrometric Interrogation : If you are using a mass spectrometer (MS) detector, you have powerful tools to diagnose co-elution:

    • Spectral Tilting : Acquire mass spectra across the peak at its beginning, apex, and end. If the relative abundances of the fragment ions change, it confirms that more than one compound is eluting.[3][4]

    • Extracted Ion Chromatograms (EICs) : Undecane isomers, while producing similar mass spectra, can have slight differences in their fragmentation patterns.[3] Plotting the EICs for unique or characteristic fragment ions (e.g., those resulting from specific branching points) can often reveal multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).

  • Use of Deconvolution Software : Modern chromatography data systems often include deconvolution algorithms. These tools can mathematically separate overlapping peaks and identify the individual mass spectra of co-eluting compounds, providing strong evidence of their presence.[3]

Question: I've confirmed my undecane isomers are co-eluting. What are the primary GC parameters I should adjust to improve separation?

Answer: To resolve co-eluting peaks, you must improve the chromatographic resolution. This is governed by three key factors: efficiency (N) , retention factor (k) , and most importantly for isomers, selectivity (α) .[5][6] Your first and most powerful tool is the optimization of the column temperature program.

Temperature programming is essential for separating compounds with a wide range of boiling points and for enhancing the resolution of closely eluting peaks.[7][8][9]

Step-by-Step Protocol: Optimizing a GC Temperature Program for Isomer Resolution
  • Lower the Initial Temperature : A lower starting temperature increases the retention of early-eluting, more volatile isomers, improving their resolution.[10] Set the initial oven temperature approximately 10-20°C below the boiling point of the most volatile isomer if known, or start at a practical low temperature like 40°C.[10]

  • Reduce the Ramp Rate : A slower temperature ramp rate generally improves the resolution of all compounds, especially those eluting in the middle of the chromatogram.[3][7] A good starting point for complex mixtures is a ramp rate of 5-10°C/min. For very challenging isomer separations, reducing this to 2-3°C/min can significantly enhance separation.

  • Incorporate Hold Times :

    • An initial hold time (1-2 minutes) ensures that analytes are focused at the head of the column before the temperature ramp begins, leading to sharper peaks for early eluters.[10]

    • A final hold time ensures that all higher-boiling isomers have completely eluted from the column, preventing ghost peaks in subsequent runs.

  • Iterate and Evaluate : Systematically adjust one parameter at a time (e.g., decrease the ramp rate by 2°C/min) and observe the effect on your critical isomer pairs.

ParameterActionExpected Outcome on ResolutionImpact on Analysis Time
Initial Temperature DecreaseImproves separation of early-eluting isomers.Increases
Ramp Rate DecreaseGenerally improves resolution for all isomers.Increases
Final Hold Time IncreaseEnsures elution of late-eluting isomers; no impact on resolution.Increases
Carrier Gas Flow OptimizeIncreases efficiency (sharper peaks), improving resolution.Minimal
Question: I've fully optimized my temperature program, but key isomers still co-elute. What is the next logical step?

Answer: If temperature programming alone is insufficient, the issue lies with the fundamental selectivity (α) of your system. The next step is to re-evaluate your GC column, as the stationary phase chemistry is the primary driver of selectivity.[6][11]

  • Stationary Phase Selection : For non-polar analytes like undecane isomers, a non-polar stationary phase is the correct choice based on the principle of "like dissolves like."[12]

    • Standard Choice : A 100% dimethyl polysiloxane phase is an excellent starting point and often provides good selectivity for branched alkanes.[13]

    • Alternative Selectivity : If a standard non-polar column is failing, consider a column with slightly different selectivity, such as a 5% phenyl / 95% dimethyl polysiloxane phase. The introduction of phenyl groups can alter the interactions with the isomers, potentially changing the elution order and resolving co-elutions.

    • Specialty Phases : For the most difficult separations, specialty phases like liquid crystalline stationary phases can offer unique shape-selective interactions capable of resolving positional and geometric isomers.[14]

  • Column Dimensions : To maximize efficiency (N), which leads to sharper peaks and better resolution, consider the following:

    • Increase Length : Doubling the column length will increase resolution by a factor of ~1.4. A longer column (e.g., 60 m or 100 m) provides more opportunities for interaction and separation.

    • Decrease Internal Diameter (ID) : Smaller ID columns (e.g., 0.18 mm or 0.25 mm) are more efficient than larger ID columns, producing sharper peaks.[12]

    • Optimize Film Thickness : For volatile compounds like undecane, a standard film thickness (0.25 µm to 0.50 µm) is typically appropriate. Thicker films increase retention but can lead to broader peaks if not properly optimized with the carrier gas flow rate.

Question: Are there advanced analytical techniques available for when even the most optimized 1D-GC method fails?

Answer: Yes. For extremely complex mixtures where dozens of isomers are present, even the highest-resolution capillary columns may be insufficient. In these cases, multidimensional and advanced detection techniques are required.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This is the gold standard for separating hyper-complex mixtures.[15][16] The sample is subjected to two independent separations by coupling two columns with different stationary phase selectivities via a modulator. This spreads the peaks across a two-dimensional plane, providing a massive increase in peak capacity and resolving power.[15][17] For alkanes, a common setup is a non-polar first-dimension column and a mid-polar or shape-selective second-dimension column.

  • Gas Chromatography with Vacuum Ultraviolet (GC-VUV) Spectroscopy : The VUV detector is a powerful tool that can distinguish between isomers even when they co-elute.[18] Alkanes, including their various isomers, have unique absorption spectra in the vacuum ultraviolet range (120-240 nm).[19][20] This allows the VUV detector's software to deconvolve the single chromatographic peak into its constituent isomer spectra, enabling both identification and quantification.[21]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : While more nascent for routine hydrocarbon analysis, IMS-MS is a powerful post-ionization technique that separates ions in the gas phase based on their size, shape, and charge.[22][23] This allows for the differentiation of isomers that are inseparable by chromatography and have identical mass spectra.[24][25]

Workflow & Decision-Making Diagram

The following diagram outlines a logical workflow for troubleshooting the co-elution of undecane isomers.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Hardware Modification cluster_3 Phase 4: Advanced Techniques start Problem: Broad or Asymmetrical Peak confirm Confirm Co-elution? (Peak Shape, MS Data, Deconvolution) start->confirm optimize_temp Optimize Temperature Program (Initial T, Ramp Rate, Hold Times) confirm->optimize_temp Yes resolved1 Isomers Resolved? optimize_temp->resolved1 change_column Change GC Column (Phase, Length, ID) resolved1->change_column No end_node Analysis Complete resolved1->end_node Yes resolved2 Isomers Resolved? change_column->resolved2 advanced Employ Advanced Techniques (GCxGC, GC-VUV, IMS-MS) resolved2->advanced No resolved2->end_node Yes advanced->end_node

Caption: Troubleshooting workflow for resolving co-eluting undecane isomers.

Frequently Asked Questions (FAQs)

Question: Why are the 159 isomers of undecane so difficult to separate by gas chromatography?

Answer: The difficulty stems from their very similar physicochemical properties. All undecane isomers share the same molecular formula (C₁₁H₂₄) and molecular weight (156.31 g/mol ).[1][26] Separation in GC for non-polar compounds is primarily driven by differences in volatility (boiling point).[27] Increased branching in an alkane chain tends to lower its boiling point, but the differences among many of the isomers are very small, leading to very similar retention times and a high likelihood of co-elution.

Question: I am setting up a new method. What is the best "first-pass" GC column to try for separating a mixture of undecane isomers?

Answer: A highly effective and logical starting point is a long, non-polar capillary column.

  • Stationary Phase : 100% dimethyl polysiloxane (often designated as DB-1, HP-1, Rtx-1, etc.). This phase separates alkanes primarily by their boiling points and is the industry standard for this type of analysis.[13]

  • Column Length : 50 m or 60 m. A longer column provides higher efficiency (more theoretical plates), which is crucial for resolving closely eluting peaks.

  • Internal Diameter : 0.25 mm. This ID offers a good balance between high efficiency and sample loading capacity.[12]

  • Film Thickness : 0.25 µm. This is a general-purpose film thickness suitable for the volatility of undecane isomers.

Question: My mass spectrometer is struggling to differentiate the isomers. How can I use it more effectively?

Answer: While the 70 eV electron ionization mass spectra of alkane isomers are notoriously similar, you can leverage subtle differences. First, ensure your mass spectrometer is properly tuned to achieve unit mass resolution. Then, instead of relying solely on the full scan data, employ Selected Ion Monitoring (SIM).

Protocol: Using SIM to Differentiate Isomers
  • Identify Characteristic Ions : Run your isomer standards (if available) or a representative sample in full scan mode. Carefully examine the mass spectra of the partially resolved peaks. Look for fragment ions whose relative abundance is consistently higher for one isomer compared to its neighbors.

  • Create a SIM Method : Build a timed SIM method. For each group of co-eluting isomers, select 2-3 of these "characteristic" ions to monitor during that specific retention time window.

  • Analyze the Data : By monitoring only a few ions, the MS detector's dwell time on each is increased, dramatically improving the signal-to-noise ratio. The resulting chromatograms for each ion can show much better resolution than the TIC, allowing for more accurate peak integration and quantification.[28]

Question: Can simply changing my carrier gas from Helium to Hydrogen improve my separation?

Answer: Yes, it can, primarily by improving efficiency and allowing for faster analysis. According to the van Deemter equation, which describes chromatographic efficiency, Hydrogen is a more efficient carrier gas than Helium at higher linear velocities. This means you can run your analysis faster without sacrificing—and sometimes even gaining—resolution. The optimal linear velocity for Hydrogen is higher, which leads to sharper, narrower peaks. This increased peak sharpness can be enough to resolve two closely eluting isomers. However, switching carrier gas requires re-optimizing your flow rates and potentially your temperature program.

References
  • Benchchem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Benchchem.
  • Cao, T., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences.
  • Kanu, A. B., et al. (2016). Ion mobility spectrometry and the omics: Distinguishing isomers, molecular classes and contaminant ions in complex samples. SearchIt! WSU.
  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Hofmann, J., et al. (2015). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst.
  • Leaptrot, K. L., et al. (2019). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. PMC - NIH.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • ResearchGate. (n.d.). Vacuum ultraviolet absorbance of alkanes: an experimental and theoretical investigation. ResearchGate.
  • Semantics Scholar. (n.d.). Vacuum ultraviolet absorbance of alkanes: an experimental and theoretical investigation.
  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Mastelf. (2024). Why Temperature Programming is Key to Better Chromatography.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
  • ResearchGate. (n.d.). Limits of identification using VUV spectroscopy applied to C8H18 isomers isolated by GC×GC. ResearchGate.
  • Chemistry For Everyone. (2025). What Are The Advantages Of Temperature Programming In Gas Chromatography?. YouTube.
  • ACS Publications. (2025). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels.
  • VUV Analytics. (n.d.). Knowledge Base.
  • National Institute of Standards and Technology. (n.d.). Undecane. NIST WebBook.
  • LCGC International. (2017). The Secrets of Successful Temperature Programming.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • FooDB. (2010). Showing Compound Undecane (FDB004982).
  • NIH. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?.
  • Benchchem. (2025). improving resolution of dimethylalkane isomers in GC.
  • ACS Publications. (2025). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. Energy & Fuels.
  • ACS Publications. (n.d.). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties.
  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.

Sources

Technical Support Center: Optimization of Lewis Acid Catalysts for Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts Alkylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of the critical role Lewis acid catalysts play in this cornerstone of C-C bond formation. Here, we move beyond simple protocols to explore the causality behind the experimental choices that lead to successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that often arise when planning and executing a Friedel-Crafts alkylation.

Q1: What is the precise role of the Lewis acid catalyst in the reaction mechanism?

A1: The Lewis acid is the cornerstone of the reaction, serving to generate a potent electrophile from a relatively unreactive alkyl halide.[1][2] It coordinates with the halogen of the alkyl halide, polarizing the C-X bond and facilitating its cleavage.[3][4] This process generates a carbocation or a highly polarized carbocation-like complex, which is electrophilic enough to be attacked by the electron-rich aromatic ring.[2][3][5] Common Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are effective because they have an incomplete octet and can readily accept an electron pair from the halogen.[6][7]

Q2: My reaction is producing a mixture of isomers. What is causing this and how can I control it?

A2: The formation of multiple products is a hallmark challenge of Friedel-Crafts alkylation, primarily stemming from two issues: carbocation rearrangement and polyalkylation.

  • Carbocation Rearrangement: Primary and secondary carbocations, once formed, can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[3][8][9] The aromatic ring will then be attacked by this more stable, rearranged carbocation, leading to an isomeric product you did not intend to synthesize.[8]

  • Polyalkylation: The alkyl group introduced onto the aromatic ring is an electron-donating group. This activates the ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting material.[10][11] This leads to subsequent alkylations, resulting in di-, tri-, or even poly-alkylated products.[8][12][13]

Q3: Why is Friedel-Crafts alkylation incompatible with certain aromatic substrates?

A3: The success of the reaction is highly dependent on the nature of the aromatic substrate. There are two main limitations:

  • Strongly Deactivated Rings: Aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H, -COR) are "deactivated."[5][14] Their electron density is too low to effectively attack the carbocation electrophile, causing the reaction to fail or proceed with extremely low yield.[8][12][14]

  • Rings with Basic Amino or Hydroxyl Groups: Substituents like -NH₂, -NHR, -NR₂, and -OH contain lone pairs of electrons that are basic.[12][15] These groups will react preferentially with the Lewis acid catalyst, forming a complex.[16] This not only deactivates the catalyst but also places a positive charge on the substituent, which strongly deactivates the aromatic ring to further electrophilic attack.[12][15]

Q4: Is there a reliable way to synthesize primary alkylbenzenes without rearrangement?

A4: Yes. The most effective strategy is to perform a Friedel-Crafts Acylation followed by a reduction of the resulting ketone.[2] The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement.[17] The resulting ketone product has an electron-withdrawing acyl group, which deactivates the ring and prevents poly-acylation.[10][17] The ketone can then be reduced to the desired primary alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10][17][18]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low to No Product Yield

This is the most common issue, often traced back to catalyst or substrate integrity.

  • Potential Cause A: Inactive Catalyst

    • Diagnosis: Lewis acid catalysts, especially AlCl₃, are extremely sensitive to moisture.[16][19] If your catalyst appears clumpy instead of a free-flowing powder, or if the reaction fails to initiate, moisture contamination is the likely culprit. Water hydrolyzes the catalyst, rendering it completely inactive.[16]

    • Solution:

      • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven or by flame-drying under vacuum before use.

      • Use High-Purity Reagents: Use anhydrous solvents and ensure your alkylating agent is free of water.

      • Proper Catalyst Handling: Use a fresh, unopened bottle of the Lewis acid catalyst or one that has been stored properly in a desiccator.[19] Weigh and transfer the catalyst quickly to minimize atmospheric exposure.

  • Potential Cause B: Deactivated Aromatic Substrate

    • Diagnosis: The reaction is failing with an aromatic compound bearing electron-withdrawing groups (e.g., nitrobenzene, benzaldehyde).

    • Solution: Friedel-Crafts alkylation is generally not feasible for these substrates.[14] You must consider an alternative synthetic route that does not rely on electrophilic aromatic substitution or that introduces the alkyl group prior to the deactivating group.

Problem 2: Formation of an Unexpected Isomer

You isolated a product, but its structure is a rearranged version of the expected product (e.g., obtaining isopropylbenzene when starting with 1-chloropropane).

  • Cause: Carbocation Rearrangement

    • Diagnosis: This occurs when using primary or some secondary alkyl halides that can form a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift.[3][8]

    • Solution:

      • Choose a Different Alkylating Agent: Use a tertiary or secondary alkyl halide that already forms a stable carbocation, or methyl/ethyl halides which cannot rearrange.[5]

      • Employ the Acylation-Reduction Strategy: This is the most robust solution to completely bypass the possibility of rearrangement. Perform a Friedel-Crafts acylation and then reduce the ketone product.[5][10]

Problem 3: Significant Polyalkylation

The primary product is contaminated with significant amounts of di- or tri-alkylated species.

  • Cause: Over-Alkylation of the Activated Product

    • Diagnosis: The mono-alkylated product is more reactive than the starting arene, leading to further substitution.[10][11]

    • Solution:

      • Use a Large Excess of the Aromatic Substrate: By making the aromatic starting material the limiting reagent's "solvent," you statistically favor the alkylation of the starting material over the mono-alkylated product. Molar ratios of arene to alkylating agent can be as high as 30:1 to 50:1 in industrial settings.[10]

      • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more than the first, improving selectivity for the mono-alkylated product.[20]

      • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can aggressively promote polyalkylation. Switching to a milder catalyst like FeCl₃ or a solid acid catalyst may offer better control.[10][21]

Visualizing Key Concepts
Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common issues in Friedel-Crafts alkylation.

start Reaction Outcome? low_yield Low / No Yield start->low_yield Poor Conversion wrong_product Wrong Product Isomer start->wrong_product Incorrect Structure polyalkylation Polyalkylation Observed start->polyalkylation Multiple Products catalyst_check Check Catalyst Activity (Moisture Contamination?) low_yield->catalyst_check substrate_check Check Substrate Reactivity (Deactivating Groups?) low_yield->substrate_check rearrangement Cause: Carbocation Rearrangement wrong_product->rearrangement overalkylation Cause: Product is Over-Reactive polyalkylation->overalkylation catalyst_sol Solution: Use Anhydrous Conditions, Fresh Catalyst catalyst_check->catalyst_sol substrate_sol Solution: Alternative Synthesis Route substrate_check->substrate_sol rearrangement_sol Solution: Use Acylation-Reduction Pathway rearrangement->rearrangement_sol overalkylation_sol Solution: Use Large Excess of Arene, Lower Temperature overalkylation->overalkylation_sol catalyst Active Lewis Acid (e.g., AlCl₃) inactive_hydrolysis Inactive Catalyst (Hydrolyzed, e.g., Al(OH)₃) catalyst->inactive_hydrolysis Hydrolysis inactive_complex Inactive Catalyst (Complexed, e.g., R-NH₂:AlCl₃) catalyst->inactive_complex Complexation moisture H₂O (Moisture) moisture->inactive_hydrolysis amine Substrate with Lone Pair (e.g., R-NH₂) amine->inactive_complex

Caption: Major pathways of Lewis acid catalyst deactivation.

Comparative Data & Protocols
Table 1: Comparison of Common Lewis Acid Catalysts

The choice of catalyst is a critical parameter that influences reactivity and selectivity. [21]

Catalyst Relative Activity Typical Amount Key Considerations
AlBr₃ / AlCl₃ Very High Catalytic (Alkylation) Stoichiometric (Acylation) Highly effective but very hygroscopic. Can promote rearrangements and polyalkylation. [16][22]
FeCl₃ High Catalytic or Stoichiometric Less reactive than AlCl₃, which can be advantageous for selectivity. Less moisture sensitive. [22]
SbCl₅ High Catalytic Strong Lewis acid, comparable in activity to AlCl₃. [22]
BF₃ Moderate Catalytic Often used as a gas or in etherate form. Milder than AlCl₃, can provide better selectivity. [22]
ZnCl₂ Low Catalytic A mild Lewis acid, useful for highly activated aromatic substrates where stronger acids would cause side reactions.

| Solid Acids (e.g., Zeolites) | Variable | Catalytic | Offer easier separation, regeneration, and are more environmentally benign. Used extensively in industry. [17]|

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation (tert-Butylation of Benzene)

This protocol is an example of an alkylation that does not undergo rearrangement.

  • Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl).

  • Reactants: Add anhydrous aluminum chloride (AlCl₃, 5.0 g) to the flask. Add dry benzene (100 mL) to the flask. Cool the mixture in an ice bath to 0-5 °C.

  • Addition: Place tert-butyl chloride (10 mL) in the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A gentle evolution of HCl gas should be observed.

  • Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker. This will quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene solvent under reduced pressure to yield the crude product, which can be purified by distillation. [23] Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol is the preferred method to produce a primary alkylbenzene, avoiding carbocation rearrangement. [23]

  • Step A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

    • Setup: Use the same setup as in Protocol 1.

    • Reactants & Catalyst: Add anhydrous AlCl₃ (15 g, 1.1 eq) to the flask, followed by dry benzene (75 mL).

    • Addition of Acylating Agent: Place propanoyl chloride (10 mL, 1.0 eq) in the dropping funnel and add it dropwise to the stirred mixture. Control the rate to maintain a gentle evolution of HCl gas.

    • Reaction: After addition, stir the mixture at room temperature for 1-2 hours, or until HCl evolution ceases.

    • Workup: Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over MgSO₄ and remove the solvent to yield propiophenone.

  • Step B: Clemmensen Reduction of Propiophenone

    • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (prepared from 20 g of zinc granules and 2 g of mercuric chloride).

    • Reaction: Add the propiophenone from Step A, 15 mL of water, 35 mL of concentrated HCl, and 20 mL of toluene.

    • Reflux: Heat the mixture to a vigorous reflux for 6-8 hours. Periodically, add more concentrated HCl to maintain the acidic conditions. [13] 4. Workup: After cooling, separate the organic (toluene) layer. Wash with water, sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation to yield n-propylbenzene.

References
  • Libretexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Libretexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Brainly. (2023, February 24). [FREE] Friedel-Crafts alkylations can be very tricky to control.
  • Libretexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term. [Link]
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • BYJU'S. (n.d.).
  • Chemistry Steps. (n.d.).
  • Mettler Toledo. (n.d.).
  • YouTube. (2022, September 23). Friedel Craft alkylation & its limitation-Electro. Sub.React.-B Pharm3 Sem-Org.Chem.. [Link]
  • Physics Wallah. (n.d.).
  • YouTube. (2023, September 30). Friedel Crafts rearrangement. [Link]
  • YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. [Link]
  • Quora. (2023, November 11).
  • University of Calgary. (n.d.).
  • Quora. (2018, March 28). Which acid is used in the Friedel-Crafts reaction?. [Link]
  • Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Branched Alkane Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource provides in-depth, mechanistically grounded answers to common pitfalls, helping you troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses broad, overarching issues that can affect various synthetic routes toward branched alkanes.

Q1: My reaction yield is consistently low, regardless of the specific C-C bond-forming reaction I use. What are the most common culprits?

A1: Low yields in branched alkane synthesis often trace back to a few fundamental issues that transcend specific reaction types. Before diving into method-specific troubleshooting, it's crucial to validate the basics. The primary culprits are typically related to reagent quality, reaction conditions, and competing side reactions.

A significant issue is the presence of moisture. Many key intermediates, such as Grignard reagents and organolithiums, are potent bases that are readily quenched by water.[1][2] This not only consumes your active reagent but can introduce unwanted byproducts. Another common problem is steric hindrance. As you build more complex, branched structures, the reaction center becomes increasingly crowded, slowing down the desired reaction and allowing alternative pathways, like elimination, to dominate.[3][4]

G start Low Yield Observed q1 Are all reagents and solvents strictly anhydrous? start->q1 sol1 Action: Dry solvents (e.g., over Na/benzophenone). Use freshly opened, high-purity reagents. Flame-dry all glassware under vacuum. q1->sol1 No q2 Is steric hindrance a likely issue? (e.g., tertiary halides, bulky nucleophiles) q1->q2 Yes sol1->q1 Re-evaluate sol2 Action: Switch to less hindered reagents. Consider alternative synthetic routes (e.g., coupling with organocuprates which are more tolerant of steric bulk). q2->sol2 Yes q3 Have you confirmed the concentration of organometallic reagents (e.g., Grignard)? q2->q3 No sol2->q2 Re-evaluate sol3 Action: Titrate the reagent before use (e.g., with iodine or a known acid) to ensure accurate stoichiometry. q3->sol3 No end Proceed to Method-Specific Troubleshooting q3->end Yes sol3->q3 Re-evaluate G Competing Pathways in Corey-House Synthesis cluster_0 Desired Pathway (SN2-like) cluster_1 Dominant Pathway (E2) R'₂CuLi R'₂CuLi SN2 Nucleophilic Attack (Sterically Hindered) E2 Proton Abstraction (Base Behavior) Tertiary Alkyl Halide Tertiary Alkyl Halide Tertiary Alkyl Halide->SN2 Tertiary Alkyl Halide->E2 Product Branched Alkane (Minor Product) SN2->Product Low Yield Alkene Alkene (Major Product) E2->Alkene High Yield

Sources

Technical Support Center: Strategies to Improve the Purity of Synthetic Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Alkane Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying synthetic alkanes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of synthetic alkanes.

Q1: What are the most common impurities in my synthetic alkane sample?

The impurities in your sample are almost always related to the synthetic route used. Common synthesis methods and their typical byproducts include:

  • Hydrogenation of Alkenes/Alkynes: The most common impurities are unreacted alkenes or alkynes and residual hydrogenation catalyst (e.g., Pd, Pt, Ni).[1][2]

  • Wurtz Reaction: This reaction can produce a mixture of alkanes from different coupling combinations if multiple alkyl halides are used, along with unreacted alkyl halides.[3] The separation of these mixtures can be difficult due to close boiling points.[3]

  • Decarboxylation of Carboxylic Acids: The primary impurity is often the unreacted carboxylic acid salt.[1]

  • Corey-House Synthesis: Impurities include unreacted alkyl halides and organometallic residues.[4]

  • General Contaminants: Regardless of the synthesis, common contaminants can include residual solvents, water, peroxides (formed during storage, especially in ether solvents), and colored organic impurities.[5][6][7]

Q2: How do I choose the most appropriate purification method for my alkane?

The selection of a purification technique is dictated by the physical state of your alkane (liquid vs. solid) and the nature of the impurities.

  • For separating liquid alkanes with different boiling points: Fractional distillation is the gold standard, especially for separating alkanes of different chain lengths.[8][9] It is a cornerstone of crude oil refining.[10][11]

  • For removing water: Using molecular sieves is highly effective for drying saturated hydrocarbon streams.[12][13]

  • For removing polar impurities (e.g., alcohols, colored bodies): Adsorption chromatography using activated carbon, silica gel, or alumina is very effective.[5][6][14]

  • For separating linear vs. branched alkanes: Urea adduction is a specialized technique where urea forms crystalline complexes only with linear n-alkanes, allowing for their separation from branched isomers.[15] For smaller scales and volatile compounds, preparative gas chromatography (prep-GC) can provide excellent separation of isomers.[16][17]

  • For purifying solid, long-chain alkanes: Recrystallization from a suitable solvent is the most effective method.[18][19]

Q3: What is the best way to remove trace amounts of water from my liquid alkane?

For achieving very dry (anhydrous) conditions, molecular sieves are superior to other drying agents like anhydrous salts.

  • Principle: Molecular sieves are crystalline aluminosilicates with a highly porous structure of a precise and uniform size.[12][13] They adsorb molecules small enough to enter their pores.

  • Which type to use? 4A or 5A molecular sieves are typically used for drying alkanes.[20][21] 4A sieves have a pore size of 4 angstroms, which is ideal for adsorbing water while excluding most hydrocarbon molecules.[13] 5A sieves can also be used and will adsorb linear alkanes but exclude branched ones, which can be useful for simultaneous separation.[12]

  • Why not 3A? 3A sieves are generally used for drying polar liquids like ethanol or unsaturated hydrocarbons, as their smaller pore size prevents the co-adsorption of these molecules.[13][20]

Q4: How can I remove unsaturated (olefinic) impurities from my alkane?

Olefinic impurities, even in trace amounts, can be problematic.[22] A common method involves treatment with concentrated sulfuric acid, which reacts with the olefins to form sulfates that can be separated.[6][22] Alternatively, passing the alkane through a column of an active solid like acid-treated clay or activated carbon can effectively remove these impurities.[5][22]

Q5: My long-chain alkane is a solid at room temperature. How can I purify it?

For solid alkanes, recrystallization is the preferred method.[18] The principle relies on the difference in solubility between the alkane and its impurities in a chosen solvent. The crude solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure alkane crystallizes out, leaving the impurities behind in the solution (mother liquor).[18][19]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during alkane purification.

Problem: My alkane is cloudy or contains a separate aqueous layer after synthesis.
  • Cause: This indicates significant water contamination.

  • Solution:

    • Initial Separation: If a distinct layer is visible, first separate the bulk water using a separatory funnel.

    • Drying Agent: For residual dissolved water, use a drying agent. Molecular sieves are highly recommended for achieving low water content.[20]

    • Troubleshooting Tip: If you notice the solution is still wet after adding molecular sieves, the sieves may not be active. Activate them by heating in a drying oven (175-260 °C) under vacuum or with a purge of inert gas for several hours before use.[12]

Problem: Fractional distillation is not separating my liquid alkanes effectively.
  • Cause: The boiling points of the components are too close, or the distillation column has insufficient efficiency.

  • Solution:

    • Increase Column Efficiency: Use a fractionating column with a higher number of "theoretical plates," such as a longer Vigreux column or a column packed with glass beads or metal sponges.[8] Each theoretical plate represents one cycle of vaporization and condensation, improving separation.[8]

    • Control the Heating Rate: Heat the distillation flask slowly and steadily. A rapid temperature increase will prevent the establishment of a proper temperature gradient in the column, leading to poor separation.[8]

    • Consider an Alternative: If the boiling points are nearly identical (e.g., isomers), fractional distillation may not be feasible. In this case, preparative gas chromatography (prep-GC) is a powerful alternative for separating volatile compounds with high purity.[16][17]

Problem: No crystals are forming during my attempt to recrystallize a solid alkane.
  • Cause: This can happen for several reasons: too much solvent was used, the solution is not saturated, or the cooling process is too rapid.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[19] Seeding the solution with a tiny crystal of the pure product can also initiate crystallization.[23]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the alkane, and then allow it to cool again.[23]

    • Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[18]

Problem: My alkane has a yellow tint and an unusual odor.
  • Cause: This often indicates the presence of colored organic impurities, residual solvents, or oxidation byproducts.[24] Olefinic impurities can also contribute to odor.[22]

  • Solution:

    • Activated Carbon Treatment: Activated carbon is excellent for removing colored impurities and other organic contaminants due to its high surface area and adsorptive properties.[5][14][25] Stir the alkane (dissolved in a low-boiling solvent if it's a solid) with a small amount of activated carbon, then filter the carbon off.

    • Chromatography: Pass the alkane through a short plug of silica gel or alumina. These polar adsorbents will retain polar and colored impurities while the non-polar alkane elutes through.[6]

Problem: I suspect peroxide contamination in my sample or solvents.
  • Cause: Alkanes, and particularly solvents like ethers used in their synthesis, can form explosive peroxides over time when exposed to air.[7][26]

  • Solution: NEVER distill a solution that may contain peroxides to dryness. [7]

    • Test for Peroxides: Use commercially available peroxide test strips. A concentration above 30 ppm is considered hazardous.[7][27]

    • Removal: Peroxides can be removed by passing the solvent through a column of activated alumina or by shaking with a freshly prepared solution of ferrous sulfate.[7][26][27][28] The ferrous salt method reduces the peroxides.[26]

Workflow & Decision-Making for Alkane Purification

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial state of the synthetic alkane.

G cluster_start Initial Assessment cluster_liquid Liquid Alkane Path cluster_solid Solid Alkane Path start Crude Synthetic Alkane state Is the alkane a liquid or solid? start->state liquid Liquid state->liquid Liquid solid Solid state->solid Solid impurities_l Identify primary impurity type liquid->impurities_l distill Fractional Distillation impurities_l->distill Different Boiling Points chrom_l Adsorption Chromatography (Silica/Alumina/Carbon) impurities_l->chrom_l Polar / Color Impurities drying Drying (Molecular Sieves) impurities_l->drying Water acid_wash Acid Wash / Adsorption impurities_l->acid_wash Olefins prep_gc Preparative GC impurities_l->prep_gc Close-boiling Isomers end_node Pure Alkane distill->end_node chrom_l->end_node drying->end_node acid_wash->end_node prep_gc->end_node impurities_s Identify primary impurity type solid->impurities_s recrystal Recrystallization impurities_s->recrystal General Purification chrom_s Dissolve & pass through Adsorbent Plug impurities_s->chrom_s Color Impurities recrystal->end_node chrom_s->end_node

Caption: Decision workflow for selecting a purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification of Liquid Alkanes by Fractional Distillation

This protocol is for separating liquid alkanes with boiling points that differ by less than 70 °C.[8]

Principle: Separation is achieved based on differences in boiling points. As a mixture is heated, the vapor becomes enriched in the more volatile component (lower boiling point). This vapor rises through a fractionating column, undergoing multiple condensation and re-vaporization cycles, which further enriches the vapor in the more volatile component before it reaches the condenser.[8][11]

Materials:

  • Round-bottom flask

  • Heating mantle

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are secure. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]

  • Charge the Flask: Add the crude alkane mixture to the round-bottom flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. Turn on the magnetic stirrer.

  • Equilibration: Observe the ring of condensate rising slowly up the fractionating column. For optimal separation, this process should be slow and steady. If the ring stops rising, you may need to increase the heat slightly.[8]

  • Collect Fractions: When the vapor temperature at the distillation head stabilizes, record the temperature and begin collecting the liquid (distillate) in the first receiving flask. This first fraction will be enriched in the lowest-boiling component.

  • Change Fractions: When the temperature begins to rise again, it indicates that the next component is starting to distill. Change the receiving flask to collect this new fraction. Collect separate fractions for each temperature plateau.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid overheating the residue, which can be a safety hazard, especially if peroxides are present.[7]

G cluster_apparatus Fractional Distillation Apparatus cluster_head flask Heating Mantle + Round-bottom Flask (with crude alkane) column Fractionating Column (e.g., Vigreux) head Distillation Head thermometer Thermometer condenser Condenser (Water Out) receiver Receiving Flask condenser_in (Water In) VaporFlow Vapor Flow LiquidFlow Distillate TempGradient Temperature Gradient (Hottest at bottom)

Caption: Schematic of a fractional distillation setup.

Protocol 2: Removal of Water using Molecular Sieves

Principle: Selectively adsorbs water from the alkane based on molecular size.[12]

Materials:

  • 4A or 5A Molecular Sieves (beads or pellets)

  • Flask with a stopper or septum

  • Crude (wet) alkane

Procedure:

  • Activate Sieves: If the sieves are not from a freshly opened container, they must be activated. Place the required amount in a flask and heat in a drying oven at ~200 °C under vacuum for at least 8-12 hours. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under nitrogen).

  • Add Sieves: Add the activated molecular sieves to the flask containing the wet alkane. A general rule of thumb is to use about 1-10% of the solvent's weight in sieves.

  • Equilibrate: Stopper the flask and allow it to stand. For small volumes, this may take several hours. Gentle swirling can help. For larger volumes or to ensure complete dryness, allow it to stand overnight.

  • Separate: Carefully decant or filter the dry alkane from the molecular sieves. The sieves can be regenerated by washing with a volatile solvent and reactivating as in Step 1.

Protocol 3: Purification of Solid Alkanes by Recrystallization

Principle: Exploits differences in solubility between the desired compound and impurities in a specific solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[18]

Materials:

  • Crude solid alkane

  • Two Erlenmeyer flasks

  • Appropriate recrystallization solvent

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the alkane is sparingly soluble at room temperature but very soluble when hot. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot solvent—just enough to completely dissolve the solid at the solvent's boiling point.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated carbon), perform a hot gravity filtration to remove them before cooling. This must be done quickly to prevent the alkane from crystallizing prematurely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[19]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by leaving them under vacuum on the filter or by transferring them to a watch glass.

Table 1: Comparison of Common Alkane Purification Techniques
MethodPrinciple of SeparationImpurities RemovedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points[11]Liquids with different boiling points (e.g., different chain lengths, solvents)Scalable, effective for large differences in volatility.[9]Not effective for azeotropes or compounds with very close boiling points; energy-intensive.[11]
Recrystallization Difference in solubility[18]Soluble and insoluble impurities in solid samplesHigh purity can be achieved; good for solid compounds.Yield can be lost; requires finding a suitable solvent.[19]
Adsorption Chromatography Differential adsorption onto a stationary phase (e.g., silica, alumina, carbon)[5][6]Polar compounds, colored impurities, olefins.[14][22]Highly effective for polar contaminants; can be regenerated.Can be costly on a large scale; may require solvent for elution.
Molecular Sieves Size exclusion[12][13]Water, small molecules.Very efficient for drying to low ppm levels; regenerable.[20]Limited capacity; must be activated properly.
Preparative GC Partitioning between mobile (gas) and stationary (liquid) phases[16]Volatile compounds, isomers with close boiling points.Excellent separation power for complex mixtures; high purity of fractions.[29]Small sample capacity; limited to volatile/thermally stable compounds.[17]

Section 4: References

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]

  • OozeChem. (n.d.). Activated Carbon for Oil and Gas Refining: The Ultimate Guide. Retrieved from [Link]

  • Kalpaka Chemicals. (n.d.). Activated Carbon in Oil and Gas Refineries. Retrieved from [Link]

  • Medaad Adsorption Chemicals. (n.d.). Activated Carbon for Oil & Gas Refineries. Retrieved from [Link]

  • Medaad Adsorption Chemicals. (2025, May 8). Activated Carbon in the Oil and Gas Industry: Applications in Refining Processes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. Retrieved from [Link]

  • askIITians. (n.d.). General Methods of Preparation of Alkanes. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Alkanes from alkyl halides. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation of alkanes. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Note: The provided search result is a university page referencing this paper, a direct link to the paper may require subscription: [Link])

  • Google Patents. (1982). US4351980A - Removal of olefin from aliphatic hydrocarbon by treatment with active solid. Retrieved from

  • Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). Retrieved from [Link]

  • Lopez-Gejo, J., et al. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. Journal of Micro/Nanolithography, MEMS, and MOEMS, 6(3), 033003. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Unacademy. (n.d.). Understand the Preparation of Alkanes. Retrieved from [Link]

  • Red River. (2024, October 22). Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from [Link]

  • Scribd. (n.d.). Alkanes: Preparation Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Musozoda, M., et al. (2024). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Chemical Communications, 60(13), 1723-1726. Retrieved from [Link]

  • JL-Molecularsieve. (n.d.). alkane dryer molecular sieve grade 4a online manufacture. Retrieved from [Link]

  • Alamo, R. G., et al. (1994). Crystallization kinetics of long-chain n-alkanes from the melt and from solution. Macromolecules, 27(1), 147-156. Retrieved from [Link]

  • Google Patents. (2016). RU2574402C1 - Method for purification of alkanes from admixtures. Retrieved from

  • University of California, Irvine - Environmental Health & Safety. (2021, February). Handling and Removing Peroxides. Retrieved from [Link]

  • Alfred University. (n.d.). Appendix J - Peroxide Forming Chemicals. Retrieved from [Link]

  • ResearchGate. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. Retrieved from [Link]

  • D'Errico, P., et al. (2020). Crystallization of n-Alkanes under Anisotropic Nanoconfinement in Lipid Bilayers. The Journal of Physical Chemistry B, 124(30), 6543–6552. Retrieved from [Link]

  • University of Florida - Environmental Health & Safety. (2022, August). Control and Safe Use of Peroxide Formers. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • freesciencelessons. (2022, January 10). A Level Chemistry Revision "Separation of Alkanes by Fractional Distillation". Retrieved from [Link]

  • MDPI. (2023, October 19). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2020). EP3615497A1 - Removal of alkyne impurities from diolefin containing mixtures through cracking over cuo/al2o3 based materials. Retrieved from

  • ResearchGate. (n.d.). Preparative gas chromatography. Retrieved from [Link]

  • The University of British Columbia - Safety & Risk Services. (2014, February 2). Guideline Handling and Removing Peroxides. Retrieved from [Link]

  • University of California, Los Angeles - Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2015). CN102921373B - Preparation method of absorbent used for removing impurities from olefin flows. Retrieved from

  • ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture. Retrieved from [Link]

  • ResearchGate. (2015). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Grignard Reactions for Alkane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in the synthesis of alkanes via Grignard reagents. As a strong base and a potent nucleophile, the Grignard reagent is sensitive to a variety of factors that can impede its formation and reactivity. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for alkane synthesis is giving a very low yield. What is the most common culprit? A1: The most frequent cause of low yield is the premature quenching of the Grignard reagent by trace amounts of water or other protic impurities.[1][2] Grignard reagents are exceptionally strong bases and will react readily with any molecule containing an acidic proton (e.g., water, alcohols), forming the corresponding alkane before it can be done in a controlled manner.[3][4] This underscores the absolute necessity for rigorously dried glassware, solvents, and starting materials.[5][6]

Q2: How can I visually confirm that my Grignard reagent is forming? A2: Successful initiation is often marked by several observable signs. These include the spontaneous warming of the reaction flask (an exothermic reaction), the appearance of turbidity or a cloudy grey/brown color in the solution, and the gradual consumption of the metallic magnesium turnings. The absence of these indicators suggests the reaction has not initiated.

Q3: I've noticed my reaction mixture turns dark brown or black after a while. Is this normal? A3: While a greyish, cloudy appearance is typical, a very dark brown or black solution, especially when coupled with prolonged heating, can indicate decomposition or significant side reactions, such as Wurtz coupling.[7] It is often more reliable to gauge reaction completion by the disappearance of magnesium rather than by reaction time alone.

Q4: Can I use any halogen for my alkyl halide? A4: The reactivity of the alkyl halide (R-X) follows the trend R-I > R-Br > R-Cl >> R-F.[4][8] Alkyl bromides and iodides are generally the most reactive and reliable for Grignard formation. While chlorides can be used, they are less reactive and may require more vigorous activation of the magnesium or the use of co-solvents like THF.[4][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the two main phases of alkane synthesis via Grignard reagents: Reagent Formation and Protonolysis (Quench).

Problem Area 1: Grignard Reagent Formation Failure

The successful formation of the organomagnesium halide is the most critical step. Failure at this stage is the primary reason for poor overall yield.

Symptom: Reaction Fails to Initiate

You have combined the alkyl halide and magnesium in ether, but there is no exotherm, no cloudiness, and the magnesium turnings remain shiny.

Causality & Diagnosis: The reaction is kinetically hindered by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][6] This layer prevents the alkyl halide from accessing the underlying magnesium to initiate the reaction.

Solutions:

  • Mechanical Activation: In a glovebox or under a strong flow of inert gas, gently crush the magnesium turnings with a mortar and pestle. This exposes a fresh, unoxidized surface.[9]

  • Chemical Activation: The most common method is to add a small crystal of iodine (I₂).[7][10] The iodine reacts with the magnesium surface, chemically removing the oxide layer. Wait for the brown color of the iodine to fade before adding the bulk of your alkyl halide.

  • Initiator Addition: Add a few drops of a pre-formed Grignard reagent or an easily initiated halide like 1,2-dibromoethane.[10] These will react and clean the magnesium surface, allowing your primary reaction to begin.

  • Heat Application: Gently warming a small portion of the reaction mixture with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the exotherm should sustain the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

Symptom: Reaction Starts but Becomes Sluggish or Stops

The reaction begins with a promising exotherm, but it quickly subsides, and a significant amount of magnesium remains unreacted.

Causality & Diagnosis: This issue often points to insufficient solvent or impurities in the starting materials. The Grignard reagent, once formed, can precipitate out or become coated onto the magnesium surface if the solvent volume is too low or if the solvent cannot adequately stabilize the reagent.[3]

Solutions:

  • Solvent Choice & Quality: Ensure the solvent is absolutely anhydrous. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for less reactive halides (like chlorides) because it is a better Lewis base and more effectively solvates and stabilizes the Grignard reagent.[4][11][12]

  • Maintain Reflux: For many preparations, maintaining a gentle reflux is necessary to drive the reaction to completion.[13] Use a water bath or heating mantle to provide steady, controlled heat.

  • Check Alkyl Halide Purity: Ensure the alkyl halide is pure and dry. Distill it if necessary.

Symptom: Low Concentration of Formed Grignard Reagent

The reaction appears to proceed to completion (magnesium is consumed), but the final yield of alkane is low.

Causality & Diagnosis: A significant portion of the Grignard reagent has been consumed by side reactions. The most prevalent side reaction is Wurtz-type homocoupling , where a molecule of the formed Grignard reagent (R-MgX) reacts with a molecule of the starting alkyl halide (R-X) to form a dimer (R-R).[7][14]

Solutions:

  • Slow Addition of Alkyl Halide: This is the most critical factor. Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the flask, ensuring it reacts with the magnesium surface rather than with an already-formed Grignard molecule.[14]

  • Temperature Control: Avoid excessive temperatures, which can favor the Wurtz coupling pathway. Maintain a gentle reflux, but do not overheat aggressively.[14]

  • Adequate Stirring: Ensure the magnesium turnings are well-suspended and stirred efficiently to promote reaction at the metal surface.

Problem Area 2: Low Alkane Yield After Protonolysis

Even if the Grignard reagent forms successfully, errors in the final protonation step can lead to a low yield of the desired alkane.

Causality & Diagnosis: The Grignard reagent is a powerful nucleophile and can react with electrophiles other than a proton source. If the intended reaction is simple protonation to form an alkane (R-H), the primary cause of low yield at this stage is an inaccurate estimation of the Grignard reagent concentration, leading to improper stoichiometry in subsequent steps or revealing that the initial formation was less successful than assumed.

Solutions:

  • Titrate the Grignard Reagent: Before the final protonolysis step, it is best practice to determine the exact molarity of your freshly prepared Grignard solution. This provides a precise measure of the yield of the first step and allows for accurate stoichiometric calculations.[13] A common method involves titration against a solution of I₂ or a known amount of menthol with a color indicator like 1,10-phenanthroline.[13]

  • Controlled Protonolysis: Add the Grignard solution slowly to a stirred solution of the proton source (e.g., water, D₂O, or dilute acid) in an ice bath. A controlled quench prevents excessive heat generation and potential side reactions.

Troubleshooting Summary
SymptomPossible Cause(s)Recommended Actions
No reaction initiation Magnesium oxide (MgO) layer on Mg surface.Activate Mg with iodine, 1,2-dibromoethane, or mechanical crushing.[10]
Reaction starts, then stops Insufficient solvent; impure reagents.Use anhydrous THF for better stabilization; ensure alkyl halide is pure.[4][12]
Low reagent concentration Wurtz homocoupling (R-R formation).Add alkyl halide slowly and dropwise; maintain gentle reflux, avoid overheating.[14]
Low final alkane yield Inaccurate reagent concentration; poor initial formation.Titrate the Grignard reagent before use; review formation procedure.[13]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low yields.

G start Low Alkane Yield check_formation Did Grignard reagent form? (Check exotherm, Mg consumption) start->check_formation no_formation No: Reaction Failed to Initiate check_formation->no_formation No yes_formation Yes: Reagent Formed check_formation->yes_formation Yes activate_mg Activate Magnesium: - Add I₂ crystal - Crush turnings - Use initiator no_formation->activate_mg check_concentration Titrate Grignard Reagent yes_formation->check_concentration check_conditions Review Conditions: - Anhydrous solvent/glassware? - Pure alkyl halide? activate_mg->check_conditions low_conc Concentration is Low check_concentration->low_conc Low good_conc Concentration is as Expected check_concentration->good_conc Good wurtz Wurtz Coupling Likely - Add halide dropwise - Control temperature low_conc->wurtz quench_issue Review Protonolysis Step - Controlled quench? - Sufficient proton source? good_conc->quench_issue

Caption: Troubleshooting workflow for low Grignard yield.

Reaction Pathways: Desired vs. Side Reactions

Understanding the competing reactions is key to maximizing the yield of your Grignard reagent.

G cluster_start Starting Materials cluster_products Products & Byproducts RX R-X (Alkyl Halide) RMgX R-MgX (Desired Grignard Reagent) RX->RMgX + Mg⁰ (slow addition) Mg Mg⁰ Mg->RMgX H2O H₂O (Trace Moisture) RH R-H (Quenched Alkane) RMgX->RH + H₂O (very fast) RR R-R (Wurtz Byproduct) RMgX->RR + R-X (fast)

Caption: Competing reactions in Grignard reagent formation.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware and Solvents
  • Glassware: Assemble all glassware (flask, condenser, dropping funnel). Flame-dry all pieces under a vacuum using a Bunsen burner or heat gun until no more condensation is visible. Allow to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).[7]

  • Solvents: Use freshly opened anhydrous grade solvents. If not available, solvents like diethyl ether or THF must be dried. A common method is distillation from a drying agent such as sodium-benzophenone ketyl under an inert atmosphere. The deep blue/purple color of the ketyl indicates that the solvent is anhydrous.

Protocol 2: Titration of Grignard Reagent by Iodine
  • Preparation: In a flame-dried flask under inert gas, prepare a solution of I₂ in anhydrous THF of a known concentration (e.g., 0.1 M).

  • Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of your Grignard solution via syringe and add it to a separate flask containing dry THF.

  • Titration: Slowly add the I₂ solution dropwise to the Grignard sample with vigorous stirring. The initial dark brown color of the iodine will disappear as it reacts with the Grignard reagent (2 RMgX + I₂ → 2 R-I + MgX₂).

  • Endpoint: The endpoint is reached when the faint brown color of the iodine persists for more than one minute, indicating all the Grignard reagent has been consumed.

  • Calculation: Based on the volume of I₂ solution added, calculate the molarity of your Grignard reagent using the 2:1 stoichiometry.

References

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Various Authors. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. Quora. [Link]
  • Patil Ravindra et al. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
  • ChemTalk. (n.d.). Grignard Reagents. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
  • Various Authors. (2020). Troubleshooting my grignard reactions. Reddit. [Link]
  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea. [Link]
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. [Link]
  • Wikipedia. (n.d.). Grignard reaction. [Link]
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

Sources

Technical Support Center: Optimizing GC Separation of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic analysis of undecane (C11H24) isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve optimal separation of these challenging compounds. Here, you will find in-depth answers to common questions and practical troubleshooting advice to overcome hurdles in your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of C11H24 isomers so challenging?

A1: The primary difficulty in separating the 159 structural isomers of undecane lies in their very similar physicochemical properties, especially their boiling points.[1][2] Separation in gas chromatography for non-polar compounds is largely driven by boiling point and molecular shape.[3] More branched isomers tend to have lower boiling points and thus elute earlier. However, the sheer number of isomers with subtle differences in their structures leads to a high probability of co-elution, where two or more isomers exit the column simultaneously, making individual identification and quantification difficult.[1]

Q2: What is the best type of GC column for separating C11H24 isomers?

A2: For the separation of C11H24 isomers, non-polar capillary columns are highly recommended.[1][3] The separation on these columns is primarily governed by the boiling points and molecular shapes of the isomers.[1]

  • Recommended Stationary Phases:

    • 100% Dimethylpolysiloxane (e.g., Agilent DB-1ms, Restek Rxi-1ms): This is a widely used, robust non-polar phase that separates alkanes primarily by their boiling points.[3][4][5][6] It is an excellent starting point for C11H24 isomer analysis.

    • 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS): This phase is slightly more polar than 100% dimethylpolysiloxane and can offer different selectivity for closely boiling isomers due to interactions with the phenyl groups.[1][7][8]

  • For Very Difficult Separations:

    • Liquid Crystalline Stationary Phases: In cases of extremely challenging co-elutions, liquid crystalline phases can provide unique selectivity based on the molecule's length-to-breadth ratio and planarity.[1][9] Longer, more linear isomers interact more strongly with the ordered liquid crystal structure and are retained longer.[9]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation?

A3: The dimensions of the GC column play a crucial role in the efficiency and resolution of the separation.

  • Length: A longer column provides more theoretical plates, which generally leads to better resolution. For complex mixtures like C11H24 isomers, a longer column (e.g., 60 m or 100 m) is often beneficial.

  • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) results in higher efficiency and narrower peaks, which improves resolution.[10] However, smaller ID columns have a lower sample capacity.[10] For most standard analyses, a 0.25 mm ID column offers a good balance between efficiency and capacity.[10]

  • Film Thickness: A thicker film increases retention and can improve the resolution of early eluting, highly volatile isomers. For C11H24 isomers, a standard film thickness of 0.25 µm is a good starting point. Thicker films can also increase sample capacity but may lead to longer analysis times and increased column bleed at higher temperatures.[11]

Q4: What is the impact of the oven temperature program on the separation of C11H24 isomers?

A4: The oven temperature program is a critical parameter for optimizing the separation of C11H24 isomers. A temperature gradient is generally more effective than an isothermal program for complex mixtures with a wide range of boiling points.[1][12][13][14]

  • Slow Ramp Rate: A slower temperature ramp rate (e.g., 1-2 °C/min) typically results in better resolution as it allows for more interactions between the analytes and the stationary phase.[1] However, this will also lead to longer analysis times.

  • Initial Temperature and Hold Time: A low initial temperature (e.g., 35-40 °C) with a hold time allows for the focusing of the analytes at the head of the column, leading to sharper peaks for the early eluting isomers.

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure the elution of all isomers in a reasonable time. A final hold time helps to ensure that all components have eluted from the column.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution
Potential Cause Solution
Inappropriate Column Phase Ensure you are using a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane.[1][3]
Suboptimal Oven Program Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min).[1] Lower the initial oven temperature to improve the separation of early eluting isomers.
Column is Too Short For complex isomer mixtures, a longer column (e.g., 60 m or 100 m) will provide better resolution.
Carrier Gas Flow Rate is Too High Optimize the carrier gas flow rate. A lower flow rate can increase resolution, but will also increase analysis time.
Issue 2: Peak Tailing
Potential Cause Solution
Active Sites in the Inlet or Column Use a fresh, deactivated inlet liner.[1] Trim the first few centimeters from the front of the column to remove any active sites that may have developed.[1]
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet according to the manufacturer's instructions.[1]
Contamination Clean the injector and replace the liner and septum.[1] Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Issue 3: Broad Peaks
Potential Cause Solution
Slow Injection Use a fast injection speed to ensure the sample is introduced onto the column in a narrow band.
Temperature Too High If the initial oven temperature is too high, early eluting peaks may be broad. Lower the initial temperature.
Carrier Gas Flow Rate Too Low An excessively low flow rate can lead to band broadening due to diffusion. Optimize the flow rate.

Recommended GC Columns for C11H24 Isomer Separation

Stationary Phase Example Columns Polarity Key Features Max Temperature
100% Dimethylpolysiloxane Agilent DB-1ms[4][5][6], Restek Rxi-1ms[3]Non-polarExcellent for general-purpose hydrocarbon analysis, separates based on boiling point. Low bleed for MS applications.~325-350 °C
5% Phenyl-methylpolysiloxane Agilent DB-5ms, Restek Rxi-5Sil MS[7][8]Low-polarityOffers slightly different selectivity than 100% dimethylpolysiloxane, which can be beneficial for separating closely boiling isomers. Very low bleed.~330-350 °C

Experimental Protocol: A Starting Point for Method Development

This protocol provides a general starting point for the separation of C11H24 isomers. Optimization will be necessary based on your specific instrumentation and analytical goals.

  • Sample Preparation: Prepare a solution of the C11H24 isomer mixture in n-hexane at a concentration of approximately 1000 µg/mL.[1] Prepare a working standard by diluting the stock solution to a final concentration of around 10 µg/mL in n-hexane.[1]

  • GC-MS Parameters:

    • GC Column: Agilent DB-1ms, 60 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet: Split/splitless

    • Inlet Temperature: 250 °C[1]

    • Injection Mode: Split (e.g., 100:1 ratio)[1]

    • Injection Volume: 1 µL[1]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min[1]

    • Oven Temperature Program:

      • Initial: 40°C, hold for 5 min

      • Ramp: 2°C/min to 200°C

      • Hold: 10 min at 200°C[1]

    • MS Transfer Line Temp: 280 °C[1]

    • Ion Source Temperature: 230 °C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

    • Scan Range: m/z 35-250[1]

  • Data Analysis:

    • Inject a standard mixture of n-alkanes to determine their retention times for the calculation of Kovats Retention Indices (KI).[1]

    • Inject the C11H24 isomer sample.

    • Identify individual isomers by comparing their calculated Kovats retention indices and mass spectra to reference libraries and literature data.[1]

Logical Workflow for GC Column Selection

GC_Column_Selection_Workflow start Start: Separation of C11H24 Isomers q1 What is the primary analytical goal? start->q1 routine_analysis Routine Analysis / Screening q1->routine_analysis Speed & Throughput high_resolution High-Resolution Separation of Critical Pairs q1->high_resolution Maximum Resolution col1 Select a standard non-polar column: - 100% Dimethylpolysiloxane (e.g., DB-1ms) - 5% Phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS) routine_analysis->col1 col2 Consider a longer column (60m or 100m) of a non-polar phase. high_resolution->col2 optimize Optimize Oven Temperature Program: - Start with a slow ramp rate (e.g., 2°C/min) - Low initial temperature (e.g., 40°C) col1->optimize col2->optimize q2 Is separation adequate? optimize->q2 end End: Successful Separation q2->end Yes troubleshoot Troubleshoot: - Further decrease ramp rate - Check for system issues (leaks, contamination) - Consider a different non-polar phase q2->troubleshoot No advanced_col For extremely difficult separations, consider a liquid crystalline stationary phase. troubleshoot->advanced_col

Caption: A decision workflow for selecting the appropriate GC column and initial conditions for C11H24 isomer analysis.

References

  • A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
  • Technical Support Center: Resolving C11H24 Isomers in Gas Chromatography - Benchchem. (n.d.).
  • Rxi®-5Sil MS Columns. (n.d.). Restek.
  • Rxi GC Columns - Restek Resource Hub. (2020, December 17).
  • A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties - Benchchem. (n.d.).
  • Rxi-5Sil MS GC Capillary Column, 15 m, 0.25 mm ID, 0.25 µm - Restek. (n.d.).
  • Rxi-5ms GC Capillary Column, 30 m, 0.53 mm ID, 1.5 µm - Restek. (n.d.).
  • Rxi-5ms GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm - Restek. (n.d.).
  • DB-1ms | GC Columns - Agilent. (n.d.).
  • Undecane (C11H24) properties. (n.d.).
  • Undecane | C11H24 | CID 14257 - PubChem - NIH. (n.d.).
  • Agilent DB-1ms Low-Bleed GC Column - Chrom Tech. (n.d.).
  • Chromatograms of separation of alkane and alcohol compounds on two... - ResearchGate. (n.d.).
  • DB-1ms GC Columns reviews - Select Science. (n.d.).
  • undecane - 1120-21-4, C11H24, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Exploiting entropy to separate alkane isomers - American Chemical Society. (n.d.).
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2025, August 7).
  • Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector - ResearchGate. (2025, August 8).
  • Why Is Temperature Programming Used in Gas Chromatography - Drawell. (n.d.).
  • Guide to Choosing a GC Column | Phenomenex. (2025, July 24).
  • Temperature Programmed GC: Why Are All Those Peaks So Sharp? | LCGC International. (2020, March 1).
  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12).
  • Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector - | International Journal of Science and Research Archive. (n.d.).
  • Capillary DB-1ms GC/MS Columns from Agilent - News-Medical.Net. (n.d.).
  • Agilent J&W GC Column Selection Guide - Postnova. (n.d.).
  • GC Column Selection Guide. (n.d.).
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (2024, November 7).
  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International. (2025, September 17).
  • Guide to Selection of a Capillary Column for GC - FUJIFILM Wako Chemicals. (n.d.).
  • Undecane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023, January 26).
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... - ResearchGate. (n.d.).
  • Can anyone help with the analysis of isomers C11-C22 hydrocarbons using GC and not GCxGC? | ResearchGate. (2014, August 14).
  • Bulletin 743L Separation of Hydrocarbons by Packed Column GC. (n.d.).
  • 5.5 How to Identify Type of Isomerism | Organic Chemistry - YouTube. (2020, October 8).
  • Constitutional Isomers with Practice Problems - Chemistry Steps. (n.d.).

Sources

minimizing fragmentation in mass spectrometry of branched alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in identifying and characterizing these structurally significant molecules. Here, we move beyond simple protocols to explain the fundamental principles behind the analytical choices you make, ensuring you can develop robust, self-validating methods for your specific application.

The Core Challenge: Stability-Driven Fragmentation

Branched alkanes present a unique challenge in mass spectrometry. Unlike many other organic molecules, their analysis via standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often complicated by extensive fragmentation. This phenomenon is not random; it is governed by the fundamental principles of carbocation stability.

Under the high energy of electron ionization (typically 70 eV), C-C bond cleavage occurs preferentially at branch points.[1][2][3][4] This is because such cleavage leads to the formation of highly stable secondary or tertiary carbocations.[2][3][4][5] The stability of the resulting carbocation is the primary driving force behind the fragmentation pattern, following the order: tertiary > secondary > primary.[1][5]

This high propensity for fragmentation often results in a molecular ion (M⁺) peak that is very low in abundance or completely absent, making confident molecular weight determination impossible from an EI spectrum alone.[1][2][4][5] The spectrum is instead dominated by a series of smaller alkyl fragment ions (CnH2n+1)⁺.[1]

This guide provides troubleshooting advice and detailed protocols to overcome this inherent challenge.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My biggest problem is confirming the molecular weight. The molecular ion peak for my branched alkane is either completely missing or buried in the noise in my EI spectrum. Why is this happening and what is the most direct way to fix it?

A1: This is the most common issue when analyzing branched alkanes and it stems directly from the high energy imparted by the Electron Ionization (EI) source.[6][7] The 70 eV of energy is more than enough to break C-C bonds, and the molecule preferentially fragments at branch points to form more stable carbocations, as explained above.[1][2][3] For highly branched structures, this fragmentation is so efficient that virtually no intact molecular ions survive to reach the detector.[1][2]

The Solution: Switch to a "Soft" Ionization Technique.

The most reliable solution is to use an ionization method that imparts less energy to the analyte molecule.[7][8] This minimizes fragmentation and preserves the molecular ion, or creates a stable "pseudo-molecular" ion.[9]

  • Chemical Ionization (CI): This is the most common and accessible soft ionization technique for GC-MS.[1][6] Instead of direct electron bombardment, CI uses a reagent gas (like methane or isobutane) which is first ionized.[1][9] These reagent gas ions then undergo gentle ion-molecule reactions with your analyte, typically by transferring a proton to create a stable [M+H]⁺ ion.[7][9] This [M+H]⁺ peak will be prominent and will directly confirm the molecular weight of your compound.[2]

  • Field Ionization (FI): This is an even gentler technique that uses a strong electric field to ionize molecules with minimal energy transfer.[6][9] FI is excellent for generating intact molecular ions (M•+) with almost no fragmentation, making it ideal for molecular weight determination of fragile or highly branched compounds.[6][9]

The diagram below illustrates the conceptual difference between hard and soft ionization.

cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (CI) M0 Analyte Molecule (M) EI High Energy e⁻ (70eV) M0->EI M_ion [M]⁺ (High Energy) EI->M_ion Fragments Extensive Fragmentation (F1⁺, F2⁺, F3⁺...) M_ion->Fragments M_ion->Fragments Cleavage at branch points Spectrum_EI EI Spectrum (No [M]⁺, Many Fragments) Fragments->Spectrum_EI M1 Analyte Molecule (M) CI Reagent Gas Ion (e.g., CH₅⁺) M1->CI MH_ion [M+H]⁺ (Low Energy) CI->MH_ion NoFrag Minimal Fragmentation MH_ion->NoFrag MH_ion->NoFrag Stable Ion Spectrum_CI CI Spectrum (Strong [M+H]⁺, Few Fragments) NoFrag->Spectrum_CI

Caption: Hard (EI) vs. Soft (CI) Ionization Pathways.

Q2: I've switched to Chemical Ionization (CI), but my spectrum is still difficult to interpret. What parameters should I be optimizing?

A2: While CI is a powerful tool, its effectiveness depends on proper setup. Here are the key parameters to check:

  • Choice of Reagent Gas: This is critical. The proton affinity of your analyte relative to the reagent gas determines the "softness" of the ionization.

    • Methane (CH₄): A common choice that is a relatively energetic proton donor. It can still cause some fragmentation, which might be useful for structural confirmation.

    • Isobutane (i-C₄H₁₀): A gentler reagent gas than methane. It is an excellent choice for minimizing fragmentation and maximizing the [M+H]⁺ signal for sensitive compounds.[1]

    • Ammonia (NH₃): Even "softer" than isobutane. It is particularly useful for compounds that are prone to fragmentation even with isobutane, but it may not be suitable for all analytes.

  • Reagent Gas Pressure: The pressure in the ion source must be high enough (typically ~1 Torr) to ensure efficient production of reagent ions and subsequent chemical ionization of the analyte.[7] If the pressure is too low, you may see a mix of EI-like fragmentation and CI ions. Consult your instrument's manual for optimal pressure ranges.

  • Ion Source Temperature: The source must be hot enough to keep your analyte in the gas phase but not so hot that it causes thermal degradation before ionization.[7] A typical starting point is 200-250 °C.[1][6] If you suspect thermal breakdown, try reducing the source temperature in 10-20 °C increments.

Q3: If I use a soft ionization technique like CI or FI and get only a molecular ion, how can I get the structural information that EI fragmentation provides?

A3: This is an excellent question and highlights a common trade-off. While soft ionization excels at molecular weight determination, it provides limited structural data on its own. The solution is to use Tandem Mass Spectrometry (MS/MS or MS²) .

MS/MS allows you to have the best of both worlds. The process is as follows:

  • Soft Ionization: Generate the stable [M+H]⁺ (from CI) or M•+ (from FI) precursor ion.

  • Isolation: The first mass analyzer (Q1) isolates this specific precursor ion, ejecting all other ions.

  • Fragmentation: The isolated precursor ion is passed into a collision cell (Q2), where it collides with an inert gas (like argon or nitrogen). This is called Collision-Induced Dissociation (CID). You can precisely control the collision energy to induce fragmentation.

  • Analysis: The resulting fragment ions (product ions) are analyzed by the second mass analyzer (Q3).

By using MS/MS, you generate a clean, interpretable fragmentation spectrum from a single, known precursor ion. This allows you to piece together the structure of your branched alkane with high confidence.[10]

Q4: My EI spectrum is just a sea of peaks separated by 14 Da. How can I use this to my advantage to identify the branching points?

A4: While complex, the EI spectrum is not random; it contains valuable structural clues. The key is to look for the most abundant fragment ions , as they signal the formation of the most stable carbocations.

  • Preferential Cleavage: Cleavage is most likely to occur at the C-C bond connected to a branching carbon.[1][4]

  • Loss of the Largest Group: At a branch point, the bond to the largest alkyl substituent is preferentially broken.[2][4] This is because it leads to the formation of a more stable radical.

Example: Fragmentation of 3-methylpentane The diagram below shows the primary fragmentation of 3-methylpentane. Cleavage at the C3 branch point can lead to the loss of an ethyl radical or a methyl radical. The loss of the larger ethyl group is favored, leading to the formation of a secondary carbocation at m/z 57, which is often the base peak.

Caption: Favored fragmentation of 3-methylpentane in an EI source.

By analyzing the masses of the most prominent peaks, you can deduce the masses of the alkyl groups attached to the branching carbons and reconstruct the molecule's structure.

Experimental Protocols & Workflows

Workflow: Choosing the Right Ionization Technique

For a novel branched alkane sample, a systematic approach is recommended. The following workflow will help you efficiently determine both molecular weight and structure.

G start Start: Unknown Branched Alkane Sample gc_ei 1. Run GC-MS with Electron Ionization (EI) start->gc_ei check_ei Is Molecular Ion (M⁺) Peak Clearly Visible? gc_ei->check_ei soft_ion 2. Switch to Soft Ionization (e.g., Chemical Ionization) check_ei->soft_ion No report_mw Report Molecular Weight check_ei->report_mw Yes check_ci Is [M+H]⁺ or M⁺ Peak Clearly Visible? soft_ion->check_ci msms 3. Perform MS/MS on [M+H]⁺ or M⁺ Precursor Ion check_ci->msms Yes troubleshoot Troubleshoot: - Check GC method - Check source temp - Try different reagent gas check_ci->troubleshoot No report_structure Elucidate Structure from EI & MS/MS Fragments msms->report_structure report_mw->report_structure end End: Structure & MW Confirmed report_structure->end troubleshoot->soft_ion

Caption: Logical workflow for branched alkane analysis by GC-MS.

Protocol 1: GC-MS Analysis (Electron Ionization - EI)

This protocol serves as a baseline for initial analysis and fragmentation pattern generation.

  • Sample Preparation: Dissolve the branched alkane sample in a high-purity, volatile organic solvent like hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.[1]

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[1]

  • GC Parameters (General Guideline):

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.[1]

    • Injector Temperature: 280 °C.[1]

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).[1]

    • Oven Program:

      • Initial Temp: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • MS (EI) Parameters:

    • Ionization Energy: 70 eV (standard).[1][6]

    • Source Temperature: 230 °C.[1][6]

    • Quadrupole Temperature: 150 °C.[1]

    • Mass Range: m/z 35-500 (adjust as needed based on expected MW).[1]

Protocol 2: GC-MS Analysis (Chemical Ionization - CI) for Molecular Weight Confirmation

Use this protocol when the molecular ion is absent in the EI spectrum.

  • Sample Preparation: Same as for EI analysis.

  • Instrumentation: A GC-MS system equipped with a CI-capable ion source.

  • GC Parameters: Same as for EI analysis.

  • MS (CI) Parameters:

    • Reagent Gas: High-purity methane or isobutane.[1][6]

    • Reagent Gas Pressure: Optimize according to manufacturer guidelines, typically around 1 Torr.[6][7]

    • Ion Source Temperature: 200-250 °C.[1][6]

    • Electron Energy: 150 eV (this higher energy is for ionizing the reagent gas, not the analyte).[6]

    • Mass Range: Set the range to include the expected [M+H]⁺ ion.

Data Summary: Comparison of Ionization Techniques

The table below summarizes the key characteristics of each technique for branched alkane analysis.

FeatureElectron Ionization (EI)Chemical Ionization (CI)Field Ionization (FI)
Ionization Energy High (Hard)[6]Low (Soft)[6]Very Low (Softest)[6][9]
Typical Ion Formed M•⁺ (Radical Cation)[6][M+H]⁺ (Protonated Molecule)[7]M•⁺ (Radical Cation)[6]
Molecular Ion Abundance Very Low to Absent[1][2][3]High to Very High[7]Very High[6]
Degree of Fragmentation Extensive[1][6]Minimal to Moderate[9]Little to None[6]
Primary Information Structural (from fragments)[3]Molecular Weight[2]Molecular Weight[9]
Best For... Initial screening, structural elucidation via fragmentation patterns.Confirming molecular weight when EI fails.Analysis of very fragile or highly branched compounds.
Advanced Technique: Supersonic Molecular Beams (SMB)

For specialized applications requiring both a clear molecular ion and EI-type fragmentation from a single run, GC-MS with a Supersonic Molecular Beam (SMB) interface is a powerful, albeit less common, technique. In SMB, the analyte molecules are expanded with a carrier gas jet, which causes significant vibrational cooling.[11][12] When these "cold" molecules are ionized by a 70 eV electron beam, they do not have enough internal vibrational energy to fragment as readily.[11] The result is a mass spectrum that features a pronounced or even dominant molecular ion peak alongside the standard EI fragment ions, providing comprehensive information in one analysis.[11][13]

References

  • Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-753.
  • Kallio, M., & Sarajas-Kallio, H. (2018). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry, 29(12), 2463–2472.
  • Dagan, S., & Amirav, A. (1996). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of the American Society for Mass Spectrometry.
  • GCMS Section 6.9.2. (n.d.). Whitman College.
  • Kallio, M., & Sarajas-Kallio, H. (2018). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry.
  • Alkanes. (n.d.). University of Calgary.
  • Amirav, A., Gordin, A., Tzanani, N. (2001). Gas chromatography-mass spectrometry with supersonic molecular beams. Journal of Mass Spectrometry, 36(8), 847-866.
  • Gao, J., Owen, B. C., Borton, D. J., Jin, Z., & Kenttämaa, H. I. (2012). HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase. Journal of the American Society for Mass Spectrometry, 23(5), 816–822.
  • Branched chain alkanes. (n.d.). University of Technology, Sydney.
  • Mass Spectrometry: Branched Alkane Fragmentation. (2024). JoVE.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Washington University in St. Louis.
  • Identification of methyl branched alkanes using GC-MS ion trap? (2018). ResearchGate.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs.
  • Campbell, J. L., Crawford, K. E., & Kenttämaa, H. I. (2004). Analysis of Saturated Hydrocarbons by Using Chemical Ionization Combined with Laser-Induced Acoustic Desorption/Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 76(4), 959–963.
  • Campbell, J., Crawford, K. E., & Kenttämaa, H. (2004). Analysis of saturated hydrocarbons by using chemical ionization combined with laser-induced acoustic desorption/Fourier transform ion cyclotron resonance mass spectrometry. Semantic Scholar.
  • Madunil, S. L., Imasaka, T., & Imasaka, T. (2020). Suppression of Fragmentation in Mass Spectrometry. Analytical Chemistry, 92(24), 16016–16023.
  • Mass Spectrometry of Alkanes. (2025). YouTube.
  • Liao, Y., Zhang, X., & Volkman, J. K. (2022). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 169, 104435.
  • Madunil, S. L., Imasaka, T., & Imasaka, T. (2020). Suppression of Fragmentation in Mass Spectrometry. Kyushu University Pure Portal Site.
  • Supersonic Molecular Beams (SMB). (n.d.). University of Cambridge, Surface Science Group.
  • Comparison of mass spectra recorded using molecular beam mass... (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Ethyl-2,5-dimethylheptane: An Evaluation of Competing Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the field of organic synthesis, the construction of highly branched, non-polar alkanes such as 5-Ethyl-2,5-dimethylheptane presents a unique set of challenges. These molecules serve as important standards in petrochemical analysis, components in lubricant formulations, and as structural motifs in medicinal chemistry. The validation of a synthetic method for such a target is paramount, requiring a delicate balance of yield, purity, scalability, and procedural efficiency. This guide provides an in-depth comparison of two primary synthetic strategies for this compound: the Corey-House synthesis and a Grignard-based approach. We will dissect the mechanistic underpinnings of each method, present comparative performance data, and provide detailed, validated protocols for researchers and drug development professionals.

Introduction to the Target Molecule

This compound (C₁₁H₂₄) is a saturated acyclic hydrocarbon featuring a quaternary carbon center.[1] Its structure demands a carbon-carbon bond formation strategy that can efficiently couple sterically hindered fragments. The choice of synthesis route directly impacts not only the yield and purity but also the economic and environmental viability of its production.

Methodology 1: The Corey-House Synthesis (Organocuprate Coupling)

The Corey-House reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for coupling two distinct alkyl groups to create unsymmetrical alkanes.[2][3][4] It is often superior to older methods like the Wurtz reaction because it minimizes the formation of undesired homocoupled byproducts.[2][3]

Principle and Mechanistic Rationale

This synthesis proceeds via a lithium dialkylcuprate reagent, also known as a Gilman reagent.[5][6] The overall process can be broken down into three key steps:

  • Formation of an Alkyllithium Reagent: An alkyl halide is treated with lithium metal to form a highly nucleophilic alkyllithium compound.[5][7]

  • Formation of the Gilman Reagent: The alkyllithium reagent is then reacted with a copper(I) halide (typically CuI) to produce the lithium dialkylcuprate.[5][6][7]

  • Coupling Reaction: The Gilman reagent is reacted with a second alkyl halide. One of the alkyl groups from the cuprate displaces the halide in an SN2-like fashion, forming the new C-C bond.[6][7]

For the synthesis of this compound, a logical retrosynthetic disconnection is made at the C4-C5 bond. This leads to two key fragments: an isobutyl group and a 3-methyl-3-pentyl group.

  • Nucleophile: Lithium di(isobutyl)cuprate, derived from isobutyl bromide.

  • Electrophile: 3-bromo-3-methylpentane, a tertiary alkyl halide.

Expert Insight: The choice of the Corey-House synthesis is predicated on its high efficiency for coupling primary, secondary, and tertiary organocuprates with primary or secondary alkyl halides.[2][5] While the reaction with tertiary halides can be less efficient, it remains one of the most reliable methods for constructing sterically congested C(sp³)–C(sp³) bonds, a challenge that other organometallic coupling reactions often fail to meet.[7]

Methodology 2: Grignard Reagent Addition to a Ketone

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of C-C bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[8][9][10] To synthesize a highly branched alkane, this method requires a multi-step sequence.

Principle and Mechanistic Rationale

This approach involves:

  • Formation of a Grignard Reagent: An alkyl or aryl halide reacts with magnesium metal in an ether solvent to form the Grignard reagent (R-MgX).[10]

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of a ketone, forming a magnesium alkoxide intermediate after a nucleophilic addition.[8][11]

  • Protonation: An acidic workup protonates the alkoxide to yield a tertiary alcohol.

  • Deoxygenation: The tertiary alcohol must then be converted to the final alkane. This is typically a two-step process involving dehydration to an alkene, followed by catalytic hydrogenation.[12]

A plausible retrosynthetic analysis for this compound using this method involves disconnecting one of the alkyl groups from the quaternary C5 carbon. For instance, we could add an ethyl group to a ketone precursor.

  • Nucleophile: Ethylmagnesium bromide.

  • Electrophile: 2,5-Dimethyl-5-heptanone.

  • Intermediate: 5-Ethyl-2,5-dimethylheptan-5-ol.

Expert Insight: While fundamentally sound, this Grignard-based route is more convergent and introduces significant complexities. The synthesis of the required ketone precursor is non-trivial. Furthermore, the two-step deoxygenation process (dehydration and hydrogenation) adds to the overall step count, which can reduce the overall yield and complicate the purification process due to the potential formation of isomeric alkenes during the dehydration step.[12]

Comparative Analysis: Corey-House vs. Grignard Approach

The selection of an optimal synthesis protocol requires an objective comparison of key performance indicators. The following table summarizes the anticipated performance of the two methodologies based on established principles of organic chemistry and data from analogous transformations.

Parameter Corey-House Synthesis Grignard Reagent Addition Justification
Overall Yield Good to Excellent (Typically 60-80%) Moderate (Typically 30-50%) The Corey-House method is a more direct coupling, avoiding the multiple steps of the Grignard/deoxygenation sequence which inherently lowers overall yield.
Purity of Crude Product High Moderate to Low The Grignard route risks the formation of multiple alkene isomers during dehydration, complicating purification. The Corey-House reaction is generally cleaner with fewer side products.[3][4]
Number of Steps 3 (from alkyl halides) 4-5 (from alkyl halide and ketone) Fewer steps lead to higher efficiency and less material loss.
Reaction Conditions Cryogenic temperatures required (-78 °C to 0 °C)Grignard addition at 0 °C to RT; subsequent steps vary.The need for low temperatures in the Corey-House synthesis requires specialized equipment.
Reagent Sensitivity Highly sensitive to air and moisture (organolithiums and cuprates).[10]Highly sensitive to air and moisture (Grignard reagent).[10]Both methods require stringent anhydrous and inert atmosphere techniques.
Substrate Availability Requires synthesis of 3-bromo-3-methylpentane.[13][14]Requires synthesis of a specialized ketone (2,5-Dimethyl-5-heptanone).The tertiary bromide is readily synthesized from the corresponding commercial alcohol. The ketone precursor is less common.

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the logical flow of each synthetic pathway.

Corey_House_Workflow cluster_reagent1 Gilman Reagent Preparation cluster_reagent2 Electrophile Preparation cluster_coupling Coupling & Purification A1 Isobutyl Bromide + Li A2 Isobutyllithium A1->A2 in dry ether A3 2 eq. Isobutyllithium + CuI A2->A3 A4 Lithium Diisobutylcuprate A3->A4 at -78 °C C1 Couple Gilman Reagent with Tertiary Bromide A4->C1 B1 3-methyl-3-pentanol + HBr B2 3-bromo-3-methylpentane B1->B2 SN1 Reaction B2->C1 C2 Aqueous Workup C1->C2 in dry ether C3 Purification (Distillation) C2->C3 C4 This compound C3->C4

Caption: Workflow for the Corey-House synthesis of this compound.

Grignard_Workflow cluster_reagent Grignard Reagent Preparation cluster_main_reaction Synthesis & Deoxygenation A1 Ethyl Bromide + Mg A2 Ethylmagnesium Bromide A1->A2 in dry ether B1 Grignard Addition to 2,5-Dimethyl-5-heptanone A2->B1 B2 Acidic Workup B1->B2 B3 5-Ethyl-2,5-dimethylheptan-5-ol B2->B3 B4 Dehydration (e.g., H₂SO₄, heat) B3->B4 B5 Alkene Mixture B4->B5 B6 Hydrogenation (H₂, Pd/C) B5->B6 B7 Purification B6->B7 B8 This compound B7->B8

Caption: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to anhydrous and inert atmosphere techniques is critical for success.

Protocol 1: Corey-House Synthesis

Part A: Preparation of 3-bromo-3-methylpentane [13][14]

  • In a round-bottom flask cooled in an ice bath, place 3-methyl-3-pentanol.

  • Slowly add an excess of cold, concentrated hydrobromic acid (48%) with stirring.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Transfer the mixture to a separatory funnel. The lower layer is the crude product.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude product by simple distillation, collecting the fraction boiling at approximately 130-132 °C.[13][15]

Part B: Coupling Reaction

  • Prepare Isobutyllithium: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add lithium metal (shot or wire) to anhydrous diethyl ether. Cool the flask to -10 °C and slowly add isobutyl bromide. Stir until the lithium is consumed.

  • Prepare Lithium Diisobutylcuprate (Gilman Reagent): In a separate flame-dried flask under argon, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath). Slowly transfer the prepared isobutyllithium solution (2 equivalents) to the CuI suspension via cannula. Allow the mixture to stir at low temperature until the Gilman reagent forms (often a dark-colored solution).[16]

  • Coupling: While maintaining the temperature at -78 °C, slowly add a solution of 3-bromo-3-methylpentane (from Part A) in anhydrous diethyl ether to the Gilman reagent.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Product Validation and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight (156.31 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise structure and connectivity of the molecule, ensuring the correct isomeric form has been synthesized. The spectra should be consistent with the expected shifts for the unique proton and carbon environments in the target molecule.

Conclusion and Recommendation

Based on this comparative analysis, the Corey-House synthesis is the recommended methodology for the laboratory-scale preparation of this compound. Its primary advantages are a significantly higher overall yield, greater product purity, and a more convergent and efficient workflow. While it requires the handling of pyrophoric alkyllithium reagents and cryogenic temperatures, these are standard procedures in modern synthetic chemistry laboratories. The Grignard-based approach, although employing a classic reaction, is hampered by its multi-step nature and the high potential for side-product formation, making it a less reliable and efficient choice for this specific target molecule.

References

  • Title: Optimizing the Synthesis of 3-Bromo-3-methylpentane Source: Benchchem Technical Support Center URL
  • Title: An In-Depth Technical Guide to the Synthesis of 3-Bromo-3-methylpentane from 3-methylpentan-3-ol Source: Benchchem URL
  • Title: Corey House Reaction: Mechanism, Examples and Importance Source: Collegedunia URL
  • Title: A Technical Guide to the Synthesis of Highly Branched Alkanes Source: Benchchem URL
  • Title: Corey House Reaction Source: BYJU'S URL:[Link]
  • Title: Corey–House synthesis Source: Wikipedia URL:[Link]
  • Title: Corey House Reaction: Mechanism, Steps & Applic
  • Title: A Short On Preparation Of Alkanes By Corey- House Synthesis Source: Unacademy URL:[Link]
  • Title: Synthesis of H-branch alkanes Source: PEARL (Plymouth University) URL:[Link]
  • Title: Preparation of Alkanes using Coupling of Alkyl Halides with Organometallic Compounds Source: Online Chemistry Textbooks URL:[Link]
  • Title: Grignard Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: What are Grignard Reagents? Source: BYJU'S URL:[Link]
  • Title: An Introduction to Grignard Reagents Source: Chemguide URL:[Link]
  • Title: 3-Bromo-3-methylpentane Source: LookChem URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL:[Link]
  • Title: Z-1-IODOHEXENE Source: Organic Syntheses URL:[Link]
  • Title: Organometallic Coupling Reactions Source: Chemistry LibreTexts URL:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Undecane Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of structurally similar molecules is a paramount challenge. Undecane (C₁₁H₂₄), with its 159 possible structural isomers, presents a classic analytical puzzle.[1][2][3] These isomers, while sharing the same molecular weight, can exhibit distinct physical, chemical, and biological properties. Therefore, a robust analytical methodology for their differentiation is not merely an academic exercise but a critical necessity in fields ranging from petrochemical analysis to metabolomics and environmental science.

This in-depth technical guide provides a comparative analysis of undecane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with authoritative data, enabling you to confidently resolve and identify these closely related compounds.

The Analytical Challenge: Boiling Points and Mass Spectral Similarities

The primary challenge in separating undecane isomers lies in their similar physicochemical properties. On standard non-polar GC columns, elution order is largely determined by boiling point.[4] While branching generally lowers the boiling point relative to the linear n-alkane, the differences between various branched isomers can be minimal, leading to co-elution.

Furthermore, their mass spectra, generated by Electron Ionization (EI), are dominated by fragmentation patterns characteristic of alkanes—a series of alkyl fragments (CₙH₂ₙ₊₁) separated by 14 amu (CH₂). While subtle differences exist, a high degree of spectral similarity can make definitive identification based on mass spectrometry alone a formidable task. This guide will illuminate how to leverage both chromatographic retention and mass spectral fragmentation to overcome these challenges.

The Power of GC-MS: A Two-Dimensional Solution

GC-MS provides a powerful two-dimensional analytical approach to this problem. Gas chromatography separates the isomers based on their volatility and interaction with the stationary phase, while mass spectrometry provides a unique fragmentation "fingerprint" for each eluting compound.

Gas Chromatography: The Science of Separation

The choice of the GC column is the most critical factor for achieving separation of undecane isomers. A non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1 or equivalent), is the industry standard for hydrocarbon analysis.[4] On these columns, the elution order is primarily governed by the boiling point of the analytes. The general elution rules are as follows:

  • n-Undecane , the linear isomer, has the highest boiling point and will therefore have the longest retention time.

  • Branched isomers have lower boiling points than n-undecane and will elute earlier.

  • Among branched isomers, increased branching further lowers the boiling point. For example, a dimethylnonane isomer will typically elute before a methyldecane isomer.

  • The position of the methyl group also influences the boiling point and thus the retention time. Isomers with branching near the center of the carbon chain tend to have slightly lower boiling points than those with branching near the end.

To enhance the reliability and transferability of retention data, Kovats Retention Indices (RI) are employed. The RI of a compound is a normalized retention value that relates the retention time of the analyte to that of bracketing n-alkanes. This largely removes dependencies on instrumental variations such as flow rate and temperature programming.

Mass Spectrometry: The Art of Fragmentation

Under standard 70 eV Electron Ionization (EI), alkanes undergo predictable fragmentation. The molecular ion (M⁺˙) peak for linear and branched alkanes is often of low abundance or even absent. The fragmentation is driven by the stability of the resulting carbocations. Key fragmentation principles for alkanes include:

  • Cleavage at branching points is favored as it leads to the formation of more stable secondary and tertiary carbocations.

  • The loss of the largest alkyl radical from a branching point is often the preferred fragmentation pathway.

  • The resulting mass spectrum is a series of clusters of ions corresponding to CₙH₂ₙ₊₁, CₙH₂ₙ, and CₙH₂ₙ₋₁ fragments.

By carefully examining the relative abundances of key fragment ions, one can deduce the branching pattern of the undecane isomer.

Experimental Workflow for the GC-MS Analysis of Undecane Isomers

The following diagram outlines a robust and self-validating workflow for the comparative analysis of undecane isomers.

GC-MS Workflow for Undecane Isomer Analysis GC-MS Workflow for Undecane Isomer Analysis cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Interpretation prep_isomer Prepare individual isomer solutions (e.g., 100 µg/mL in hexane) prep_mix Create an isomer mixture (e.g., 10 µg/mL of each isomer) prep_isomer->prep_mix isomer_runs Analyze Individual Isomers (Confirm RT and MS) prep_isomer->isomer_runs mix_run Analyze Isomer Mixture (Evaluate separation) prep_mix->mix_run prep_alkane Prepare n-alkane standard mix (e.g., C8-C20 for RI calculation) alkane_run Analyze n-Alkane Standard (Determine retention times for RI) prep_alkane->alkane_run instrument_setup Instrument Setup & Equilibration (Column installation, leak check, conditioning) blank_run Run Solvent Blank (Verify system cleanliness) instrument_setup->blank_run blank_run->alkane_run alkane_run->isomer_runs calc_ri Calculate Kovats Retention Indices alkane_run->calc_ri isomer_runs->mix_run process_chrom Process Chromatograms (Peak integration, RT determination) mix_run->process_chrom process_chrom->calc_ri extract_ms Extract & Analyze Mass Spectra process_chrom->extract_ms compare Comparative Analysis (Compare RI and MS data) calc_ri->compare extract_ms->compare report Generate Report compare->report

Caption: A comprehensive workflow for the analysis of undecane isomers.

Detailed Experimental Protocol

This protocol is designed for a standard capillary GC-MS system and can be adapted based on available instrumentation.

1. Sample and Standard Preparation

  • Individual Isomer Standards: Prepare individual solutions of n-undecane, 2-methyldecane, 3-methyldecane, 4-methyldecane, and 5-methyldecane at a concentration of approximately 100 µg/mL in n-hexane.

  • Isomer Mixture: Create a mixed standard containing all the above isomers at a concentration of approximately 10 µg/mL each in n-hexane.

  • n-Alkane Standard: Prepare or purchase a standard mixture of n-alkanes (e.g., C8-C20) at a suitable concentration in n-hexane for the calculation of Kovats Retention Indices.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-1ms (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 230 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: 35-200 amu.

3. Data Analysis

  • Retention Time and Retention Index:

    • Inject the n-alkane standard mixture and record the retention times for each n-alkane.

    • Inject the undecane isomer mixture and record the retention times for each isomer.

    • Calculate the Kovats Retention Index (RI) for each isomer using the retention times of the bracketing n-alkanes.

  • Mass Spectral Analysis:

    • For each isomer peak, extract the mass spectrum.

    • Identify the molecular ion (if present) at m/z 156.

    • Identify and record the relative abundance of characteristic fragment ions.

Comparative Data Analysis

Chromatographic Separation

The following table summarizes the expected elution order and Kovats Retention Indices for selected undecane isomers on a non-polar stationary phase. As branching increases and moves towards the center of the molecule, the boiling point, and consequently the retention index, decreases.

IsomerStructureBoiling Point (°C)Kovats Retention Index (Non-polar column)
n-Undecane CH₃(CH₂)₉CH₃1961100
2-Methyldecane CH₃CH(CH₃)(CH₂)₇CH₃189.3~1078
3-Methyldecane CH₃CH₂CH(CH₃)(CH₂)₆CH₃189.1~1085
4-Methyldecane CH₃(CH₂)₂CH(CH₃)(CH₂)₅CH₃188.7~1088
5-Methyldecane CH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃186.1~1092

Note: Retention indices are approximate and can vary slightly between instruments and columns.

Mass Spectral Comparison

The mass spectra of undecane isomers are characterized by abundant fragment ions resulting from cleavage at the carbon-carbon bonds. The position of the methyl branch significantly influences the relative abundance of these fragments.

Undecane Isomer Fragmentation Fragmentation Logic of Undecane Isomers isomer Undecane Isomer (C11H24) ei Electron Ionization (70 eV) isomer->ei frag Fragmentation at C-C Bonds ei->frag branch Cleavage at Branch Point is Favored frag->branch carbocation Formation of Stable Carbocations branch->carbocation spectrum Characteristic Mass Spectrum carbocation->spectrum

Caption: The logic of mass spectral fragmentation for undecane isomers.

The following table compares the key fragment ions and their typical relative abundances for n-undecane and its monomethyl-branched isomers.

IsomerKey Fragment Ions (m/z) and (Relative Abundance)Diagnostic Features
n-Undecane 43 (100%), 57 (95%), 71 (60%), 85 (30%)Evenly distributed series of CₙH₂ₙ₊₁ fragments. Low abundance molecular ion at m/z 156.
2-Methyldecane 43 (100%), 57 (50%), 71 (30%), 141 (5%) Prominent m/z 43. Presence of a small M-15 peak at m/z 141 due to the loss of a methyl group.
3-Methyldecane 43 (100%), 57 (80%), 71 (90%) , 127 (10%) High abundance of m/z 71. Presence of an M-29 peak at m/z 127 from the loss of an ethyl group.
4-Methyldecane 43 (100%), 57 (90%), 85 (85%) , 113 (10%) High abundance of m/z 85. Presence of an M-43 peak at m/z 113 from the loss of a propyl group.
5-Methyldecane 43 (100%), 57 (95%), 99 (70%) , 98 (65%) Prominent m/z 99 from cleavage at the branch. Also, a significant m/z 98 ion.

Note: Relative abundances are approximate and can vary with instrument tuning.

Conclusion

The successful differentiation of undecane isomers is readily achievable with a systematic GC-MS approach. By utilizing a non-polar capillary column, chromatographic separation based on boiling point differences can be achieved. The conversion of retention times to Kovats Retention Indices provides a robust and transferable method for isomer identification.

Complementing the chromatographic data, mass spectral analysis offers definitive structural information. While the overall fragmentation patterns of alkane isomers are similar, careful examination of the relative abundances of key fragment ions, particularly those resulting from cleavage at the branching point, allows for the unambiguous identification of each isomer.

This guide provides the foundational knowledge, a detailed experimental protocol, and comparative data to empower researchers to confidently tackle the analysis of undecane isomers and other complex hydrocarbon mixtures.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
  • Undecane - Wikipedia.
  • Agilent Technologies. (2012).
  • Speltini, A., Merli, D., Quartarone, E., & Profumo, A. (2010). Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases.Journal of Chromatography A, 1217(17), 2918-24. [Link][11]
  • Human Metabolome Database. (2012). Showing metabocard for Undecane (HMDB0031445).[Link][2]

Sources

A Comparative Guide to the Boiling Points of Branched vs. Linear Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a molecule's physical properties are not mere data points; they are critical parameters that dictate substance behavior, from reaction kinetics to bioavailability. Among the most fundamental of these properties is the boiling point. This guide provides an in-depth comparison of the boiling points of branched versus linear alkanes, grounded in molecular principles and supported by experimental data and protocols.

The Molecular Basis of Boiling Point Variation in Alkanes

Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are nonpolar molecules.[1][2] The primary intermolecular forces (IMFs) at play are London dispersion forces, a type of van der Waals force.[3][4][5] These forces arise from temporary, fluctuating dipoles created by the random movement of electrons within the molecules.[6][7] The strength of these forces, and consequently the energy required to overcome them to transition from a liquid to a gaseous state (the boiling point), is dependent on two main factors:

  • Molecular Size (Molecular Weight): As the number of carbon atoms in an alkane chain increases, so does the number of electrons, leading to larger and more frequent temporary dipoles. This results in stronger London dispersion forces and a higher boiling point.[4][8][9][10]

  • Molecular Surface Area: The extent to which molecules can interact determines the cumulative strength of the dispersion forces. A larger surface area allows for more points of contact between adjacent molecules.[5][6][9][11][12]

It is the difference in molecular surface area that primarily accounts for the variation in boiling points between linear and branched alkane isomers.

The Effect of Branching: A Decrease in Surface Area

When an alkane chain is branched, its overall shape becomes more compact and spherical compared to its linear isomer.[3][6] A linear, or straight-chain, alkane can be envisioned as a long, thin molecule that can align closely with its neighbors, maximizing the surface area available for intermolecular contact.[3][6] This extensive interaction leads to relatively strong London dispersion forces.

Conversely, branching forces the molecule into a more globular shape.[4] This spherical geometry reduces the effective surface area for intermolecular attraction, preventing the molecules from getting as close to one another.[4][9] With fewer points of contact, the overall London dispersion forces are weaker. Consequently, less energy is required to separate the molecules, resulting in a lower boiling point for the branched isomer compared to its linear counterpart.[3][6][11][12]

The fundamental relationship can be visualized as follows:

G cluster_0 Molecular Structure cluster_1 Molecular Geometry & Interaction cluster_2 Intermolecular Forces cluster_3 Physical Property Linear_Alkane Linear Structure (e.g., n-Pentane) Large_SA Larger Surface Area Linear_Alkane->Large_SA Branched_Alkane Branched Structure (e.g., Neopentane) Small_SA More Compact / Spherical Smaller Surface Area Branched_Alkane->Small_SA Strong_IMF Stronger London Dispersion Forces Large_SA->Strong_IMF Weak_IMF Weaker London Dispersion Forces Small_SA->Weak_IMF High_BP Higher Boiling Point Strong_IMF->High_BP Low_BP Lower Boiling Point Weak_IMF->Low_BP

Caption: Logical flow from molecular structure to boiling point.

Comparative Experimental Data

The theoretical relationship between branching and boiling point is consistently validated by experimental data. Below are comparisons for the isomers of pentane (C₅H₁₂) and hexane (C₆H₁₄).

Table 1: Boiling Points of Pentane Isomers

IsomerStructureBoiling Point (°C)Boiling Point (K)
n-PentaneLinear36.1[7][13]309.2[14][15]
Isopentane (2-Methylbutane)Branched27.9[7]301.0[14][15]
Neopentane (2,2-Dimethylpropane)Highly Branched9.5[3]282.6[14][15]

Table 2: Boiling Points of Hexane Isomers

IsomerStructureBoiling Point (°C)
n-HexaneLinear69.0[16]
3-MethylpentaneBranched63.3
2-MethylpentaneBranched60.3
2,3-DimethylbutaneHighly Branched58.0
2,2-DimethylbutaneHighly Branched49.7

Data for hexane isomers sourced from publicly available chemical databases.

As the data clearly demonstrates, for a given molecular formula, an increase in the degree of branching leads to a systematic decrease in the boiling point.[11]

Experimental Protocol: Micro-Boiling Point Determination via Thiele Tube

For researchers working with small sample quantities, the Thiele tube method offers a reliable and material-efficient means of determining a boiling point.[17] This protocol is a self-validating system, as the boiling point is defined by the equilibrium between the liquid's vapor pressure and the atmospheric pressure.

Objective: To accurately determine the boiling point of a liquid alkane sample.

Materials:

  • Thiele tube

  • High-boiling mineral oil or paraffin oil

  • Thermometer (-10 to 110°C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Stand and clamp

Step-by-Step Methodology:

  • Sample Preparation: Fill the small test tube with the liquid sample to a depth of approximately 2-3 mL.[18]

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end facing down.[18] The sealed end should be uppermost.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band.[17] The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is positioned near the middle of the oil bath for uniform heating.[17] The rubber band should remain above the oil level to prevent degradation.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[17] The design of the tube promotes convection currents, ensuring even heat distribution.

  • Observation (First Stage): As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation (Boiling Point): As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.[17][18] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.[17]

  • Data Recording: The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid is drawn back into the capillary tube is the point where the sample's vapor pressure equals the atmospheric pressure.[17] The temperature recorded at this precise moment is the boiling point of the liquid.

  • Validation: For accuracy, allow the apparatus to cool further and then gently reheat to repeat the measurement. Consistent readings validate the result.

G cluster_workflow Experimental Workflow: Micro-Boiling Point Determination A 1. Prepare Sample (2-3 mL in test tube) B 2. Insert Inverted Capillary Tube A->B C 3. Assemble Apparatus (Attach to thermometer) B->C D 4. Place in Thiele Tube (Immerse in oil) C->D E 5. Gentle & Continuous Heating of Side Arm D->E F 6. Observe Bubbles (Vigorous stream indicates T > BP) E->F G 7. Remove Heat & Allow to Cool F->G H 8. Record Temperature (When liquid enters capillary) G->H I 9. Repeat for Validation H->I

Caption: Workflow for Thiele tube boiling point determination.

Conclusion

For alkanes, the relationship between molecular structure and boiling point is a direct consequence of the physics of intermolecular forces. Linear alkanes, with their larger available surface area, exhibit stronger London dispersion forces and consequently have higher boiling points than their more compact, branched isomers. This principle is a cornerstone of physical organic chemistry and has significant practical implications in separation sciences (like distillation), solvent selection, and predicting the physical state of compounds in drug formulation and development. Understanding this fundamental structure-property relationship is essential for any scientist manipulating hydrocarbon-based molecules.

References

  • Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. [Link]
  • Chemistry Stack Exchange. (2013). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?[Link]
  • Wikipedia.Alkane. [Link]
  • TutorChase.How does branching in alkanes affect their boiling points?[Link]
  • MyTutor.What affects the boiling point of an alkane and why?[Link]
  • askIITians. (2025). What effect does branching of an alkane chain have on its boiling point?[Link]
  • Wikipedia.Pentane. [Link]
  • Course Hero. (2024). The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction. [Link]
  • Chemical Education Xchange.Boiling Points of Hexane Isomers. [Link]
  • Lumen Learning.Physical Properties of Alkanes | MCC Organic Chemistry. [Link]
  • Pearson.Why do branched alkanes have a lower boiling point than linear al...[Link]
  • Quora. (2017). Why the boiling points of branched chain alkanes are lower than straight chain alkanes?[Link]
  • Quora. (2018). Why does branched chain molecules have high boiling point than straight chain molecules?[Link]
  • Chemistry LibreTexts. (2023). 3.5: Properties of Alkanes. [Link]
  • University of Technology. (2021). Experimental No. (2) Boiling Point. [Link]
  • Loudoun County Public Schools.
  • Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes. [Link]
  • BYJU'S.Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
  • University of Wisconsin-Madison.Hexane - Common Organic Chemistry. [Link]
  • Study.com.Pentane Isomers, Formula & Structure. [Link]
  • Chemistry LibreTexts. (2022). 6.
  • Chemkits.eu.Hexane, n-Hexane, 99.0+%, 110-54-3. [Link]
  • Chemistry LibreTexts. (2021). 3.7: Physical Properties of Alkanes. [Link]
  • Collegedunia.Pentane Formula: Properties, Uses, and Isomers. [Link]
  • University of Calgary.Micro-boiling point measurement. [Link]
  • OpenOChem Learn.Physical Properties of Alkanes. [Link]
  • National Institute of Standards and Technology. (1929).
  • Chemistry LibreTexts. (2024). 1.7: Physical Properties of Alkanes. [Link]
  • Chemistry LibreTexts. (2023). Physical Properties of Alkanes. [Link]
  • Western Oregon University.

Sources

A Comprehensive Guide to the NMR Spectral Comparison of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth comparison of the NMR spectra of various isomers of undecane (C11H24), demonstrating how subtle differences in molecular structure are manifested in their respective spectra. By understanding these nuances, researchers can confidently identify and differentiate between closely related isomers.

The Foundational Principles of NMR in Alkane Analysis

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the specific frequency required for this transition is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.[1]

In the context of alkanes like the isomers of C11H24, several key NMR techniques are employed for comprehensive structural analysis:

  • ¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[2] The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[3]

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shift range for carbons is much larger than for protons, making it easier to distinguish between different carbon environments.[4] For alkanes, ¹³C chemical shifts are influenced by factors such as branching and steric effects.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[5][6][7][8] DEPT experiments, typically run as DEPT-90 and DEPT-135, provide invaluable information for assigning carbon signals and confirming the structure.[6][7][8][9]

  • 2D NMR Spectroscopy (COSY and HSQC): Two-dimensional NMR techniques provide correlational data between nuclei.

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the carbon chain.[10][11][12][13]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.[14][15][16]

Experimental Protocols: Acquiring High-Quality NMR Data

The quality of NMR data is critically dependent on proper sample preparation and instrument setup. The following is a generalized protocol for the analysis of C11H24 isomers.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of the C11H24 isomer for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[17][18]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar alkanes, deuterated chloroform (CDCl₃) is a common choice.[17][19]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.[17] Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[17] To avoid spectral artifacts, it is good practice to filter the solution through a small cotton plug in the pipette to remove any particulate matter.[20][21]

  • Final Volume and Cleaning: Ensure the final sample height in the tube is between 4.0 and 5.0 cm.[17] Wipe the outside of the NMR tube with a lint-free tissue and a cleaning solvent like ethanol or acetone to remove any fingerprints or dust.[17][18]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[17]

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Sample (Weigh, Dissolve in CDCl3) Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C NMR Acq_1H->Acq_13C Acq_DEPT DEPT-135 & DEPT-90 Acq_13C->Acq_DEPT Acq_COSY 2D ¹H-¹H COSY Acq_DEPT->Acq_COSY Acq_HSQC 2D ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Analysis Structure Elucidation Acq_HSQC->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Comparative Spectral Analysis of C11H24 Isomers

To illustrate the power of NMR in distinguishing isomers, we will compare the spectra of three C11H24 isomers: n-undecane, 2-methyldecane, and 2,2,4-trimethylocatane.

n-Undecane: The Linear Benchmark

As a straight-chain alkane, n-undecane exhibits a relatively simple NMR spectrum due to its symmetry.

  • ¹H NMR: The spectrum shows a triplet for the terminal methyl (CH₃) protons and a large, overlapping multiplet for the internal methylene (CH₂) protons.[22]

  • ¹³C NMR: Due to symmetry, n-undecane will have six distinct carbon signals. The chemical shifts will vary slightly depending on the position of the carbon in the chain.

n-Undecane: Predicted ¹³C Chemical Shifts (ppm)
Carbon Chemical Shift (δ)
C1, C11~14.1
C2, C10~22.7
C3, C9~31.9
C4, C8~29.3
C5, C7~29.6
C6~29.7
2-Methyldecane: Introducing a Simple Branch

The introduction of a methyl group at the C2 position breaks the symmetry of the carbon chain, leading to a more complex spectrum with more unique signals.

  • ¹H NMR: The spectrum will now show distinct signals for the two methyl groups at one end of the molecule, a methine (CH) proton, and a more complex pattern of methylene (CH₂) signals.

  • ¹³C NMR: All eleven carbons are now chemically non-equivalent, resulting in eleven distinct signals in the ¹³C NMR spectrum.[23]

2-Methyldecane: Predicted ¹³C Chemical Shifts (ppm)
Carbon Chemical Shift (δ)
C1~22.7
C2~27.8
C3~39.2
C4~27.3
C5~29.7
C6~30.0
C7~31.9
C8~29.4
C9~22.7
C10~14.1
2-CH₃~19.5
2,2,4-Trimethylocatane: A Highly Branched Isomer

This isomer, with its quaternary carbon and multiple methyl groups, presents a significantly different spectral profile.

  • ¹H NMR: The spectrum will be characterized by singlets for the equivalent methyl groups attached to the quaternary carbon, and more complex multiplets for the remaining protons.

  • ¹³C NMR: The presence of a quaternary carbon is a key diagnostic feature. The chemical shifts of the carbons will be significantly influenced by the steric hindrance and branching.

2,2,4-Trimethylocatane: Predicted ¹³C Chemical Shifts (ppm)
Carbon Chemical Shift (δ)
C1~25.2
C2~33.1 (Quaternary)
C3~49.9
C4~29.3
C5~37.1
C6~22.9
C7~32.4
C8~14.2
2-CH₃ (x2)~30.5
4-CH₃~20.1

Differentiating Isomers Using Advanced NMR Techniques

Isomer_Differentiation cluster_nmr NMR Analysis cluster_structure Structural Confirmation Isomers {C11H24 Isomers|n-Undecane | 2-Methyldecane | 2,2,4-Trimethylocatane} NMR_1H ¹H NMR - Number of Signals - Integration - Multiplicity Isomers->NMR_1H NMR_13C ¹³C NMR - Number of Signals - Chemical Shifts Isomers->NMR_13C NMR_2D 2D NMR (COSY, HSQC) - Connectivity Mapping NMR_1H->NMR_2D NMR_DEPT DEPT - CH, CH₂, CH₃ identification - Quaternary C detection NMR_13C->NMR_DEPT NMR_13C->NMR_2D Structure_n n-Undecane - 6 ¹³C Signals - High Symmetry NMR_DEPT->Structure_n Confirms CH₂ counts Structure_2M 2-Methyldecane - 11 ¹³C Signals - 1 CH Signal (DEPT) NMR_DEPT->Structure_2M Identifies CH Structure_224T 2,2,4-Trimethylocatane - Quaternary C Signal (DEPT) - Multiple CH₃ Signals NMR_DEPT->Structure_224T Identifies Quaternary C NMR_2D->Structure_n NMR_2D->Structure_2M NMR_2D->Structure_224T

Caption: Logical workflow for differentiating C11H24 isomers using NMR.

The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of the structure of each isomer.

  • DEPT is particularly powerful for identifying the number of CH, CH₂, and CH₃ groups. For example, the DEPT-135 spectrum of 2-methyldecane will show one positive CH signal, while n-undecane will have none. The spectrum of 2,2,4-trimethylocatane will be distinguished by the absence of a signal for the quaternary carbon in both DEPT-90 and DEPT-135 experiments.[8][9]

  • COSY spectra will reveal the connectivity of the proton network. For n-undecane, a clear correlation pathway along the chain will be observed. In the branched isomers, the COSY spectrum will show correlations that confirm the branching patterns.

  • HSQC provides the final piece of the puzzle by directly linking each proton to its attached carbon. This is crucial for resolving any ambiguities in the assignment of the ¹³C signals.

Summary

NMR spectroscopy is an indispensable tool for the structural elucidation of C11H24 isomers. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently differentiate between even closely related structures. The number of signals in the ¹H and ¹³C spectra provides initial clues about the symmetry of the molecule. DEPT experiments then offer definitive information about the types of carbons present, while COSY and HSQC spectra map out the connectivity of the molecular framework. This comprehensive approach ensures the accurate and unambiguous identification of each isomer, a critical step in many areas of chemical and pharmaceutical research.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • SpectraBase. (n.d.). 2-Methyldecane.
  • National Center for Biotechnology Information. (n.d.). Undecane. PubChem.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy.
  • OpenOChem Learn. (n.d.). Alkanes.
  • National Center for Biotechnology Information. (n.d.). 2-Methyldecane. PubChem.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Unknown. (n.d.). NMR Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031450).
  • University of Alberta. (n.d.). NMR Sample Preparation 1.
  • Doc Brown's Chemistry. (2025, October 10). The C-13 NMR spectrum of 2-methylhexane.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • University of Ottawa. (n.d.). COSY.
  • SpectraBase. (n.d.). 2-Methyldecane - Optional[MS (GC)] - Spectrum.
  • The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube.
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Unknown. (n.d.). HSQC-heteronuclear single quantum coherence.pdf.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy.
  • Leah4sci. (2013, January 18). How to interpret a HSQC NMR Spectrum. [Video]. YouTube.
  • NMPPDB. (n.d.). 2-methyldecane (Decane, 2-methyl-).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). UNDECANE, 1-CHLORO-, - Optional[1H NMR] - Chemical Shifts.
  • The Good Scents Company. (n.d.). 2-methyl decane, 6975-98-0.
  • National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-. NIST WebBook.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

assessing the purity of synthetic 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of every component is a non-negotiable prerequisite for reliable and reproducible outcomes. 5-Ethyl-2,5-dimethylheptane, a saturated branched alkane, often serves as a crucial intermediate, a non-polar solvent, or a reference compound.[1] Its lack of a chromophore and high volatility make purity assessment a non-trivial challenge, demanding sophisticated analytical strategies.[2][3] Impurities, such as structural isomers or residual reactants, can drastically alter physicochemical properties and reaction kinetics, compromising downstream applications.[4][5]

This guide provides a comparative analysis of the primary analytical techniques for . We will delve into the causality behind methodological choices, present comparative data, and provide actionable protocols to ensure the highest degree of scientific integrity in your work.

The Analytical Triad: A Comparative Overview

For a volatile, non-polar compound like this compound, three analytical techniques stand out for their efficacy: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The choice among them is dictated by the specific analytical question: are you seeking routine quantitative purity, definitive impurity identification, or absolute metrological traceability?

Analytical Technique Primary Application Purity Result (%) Key Insights Provided Strengths Limitations
GC-FID Routine Quality Control, High-Throughput Quantification99.2%Precise relative quantification of all volatile components.Excellent linearity and reproducibility for hydrocarbons; cost-effective.[6]Provides no structural information for impurity identification.
GC-MS Impurity Profiling, Structural Elucidation99.1%Definitive identification of isomeric and other impurities via fragmentation patterns.[7][8]Unparalleled for identifying unknown compounds; highly sensitive.[9][10]Quantitative accuracy can be lower than FID without specific standards for each component.[11][12]
¹H qNMR Absolute Purity Determination, Primary Reference Standard Certification99.3 ± 0.2%Absolute purity traceable to SI units; confirms molecular structure.[13][14]Highest accuracy and precision; a primary ratio method.[15]Lower throughput; requires careful method development and a high-purity internal standard.[16]

Deep Dive into Methodologies and Experimental Rationale

Gas Chromatography-Flame Ionization Detection (GC-FID)

Expertise & Experience: GC-FID is the quintessential tool for the quantitative analysis of hydrocarbons.[17][18][19] The separation on a non-polar capillary column (e.g., polydimethylsiloxane phase) is governed by boiling points and van der Waals interactions. The Flame Ionization Detector generates a signal proportional to the number of reduced carbon atoms entering the flame. This makes it exceptionally reliable for "area percent" purity calculations for a homologous series like alkanes, as the response factor is very similar across different isomers.

Trustworthiness: The protocol's validity is established through system suitability tests, including resolution checks between known isomers and injection precision. For the highest level of trust, a certified reference material of this compound should be used to confirm retention time and establish a response factor, though for routine purity, the area percent method is robust and widely accepted.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of the synthetic this compound in HPLC-grade hexane. Vortex to ensure homogeneity.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • GC Conditions:

    • Column: Agilent DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split mode, 100:1 ratio, 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min).

    • Detector: FID at 280 °C.

  • Injection: 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: When the identity of an impurity is unknown, GC-MS is indispensable.[20] After separation by GC under conditions identical to the GC-FID method, the eluting compounds are ionized (typically via electron impact). The resulting fragmentation is highly reproducible and characteristic of the molecule's structure. For branched alkanes, cleavage is favored at the branching points due to the formation of more stable secondary or tertiary carbocations, providing critical clues to the impurity's isomeric structure.[21][22]

Trustworthiness: The system is validated by analyzing a known standard to confirm its mass spectrum and retention time. The mass spectrometer is calibrated using a standard (e.g., PFTBA) to ensure mass accuracy. The identification of an unknown is considered trustworthy when both its retention time and mass spectrum match those of a reference standard or a library entry with a high match score (e.g., NIST library).

  • Sample Preparation & GC Conditions: Follow the same procedure as outlined for GC-FID.

  • MS Conditions:

    • Ion Source: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the hexane solvent peak).

  • Data Analysis:

    • For each impurity peak, obtain the mass spectrum.

    • Compare the experimental spectrum against a spectral library (e.g., NIST/Wiley) for tentative identification.

    • Confirm the identity by comparing the retention time and mass spectrum with an authentic reference standard if available.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Expertise & Experience: qNMR is a primary analytical method that provides an absolute measure of purity without requiring a specific reference standard of the analyte itself.[13][14] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[23] By comparing the integral of a unique, well-resolved signal from the analyte to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated with high accuracy.[16] The key to a trustworthy result lies in ensuring complete spin-lattice relaxation between pulses, which is achieved by setting the relaxation delay (d1) to at least 5 times the longest T1 of any nucleus being quantified.

Trustworthiness: This protocol is self-validating by design. The use of a certified internal standard provides direct traceability to the International System of Units (SI). The selection of non-overlapping signals for integration and ensuring a high signal-to-noise ratio (>250:1 for <1% integration error) are critical for a valid measurement.[16]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthetic this compound into a clean vial. Record the mass to 0.01 mg.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. Record the mass to 0.01 mg.

    • Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a high-quality NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Pulse Angle: 30° (to reduce relaxation time).

    • Relaxation Delay (d1): 30 seconds (ensure full relaxation).

    • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculation: Use the following formula to calculate the weight % purity:

    • Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

    • Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity. Subscript 'x' denotes the analyte and 'std' denotes the standard.

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making process and workflow for a comprehensive purity assessment.

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion

Assessing the purity of synthetic this compound requires a multi-faceted approach. For rapid and precise quantitative screening in a production or quality control environment, GC-FID is the method of choice due to its robustness and reliability for hydrocarbons. When the synthetic process is new or subject to variability, GC-MS is essential to identify unknown byproducts and isomers, providing critical feedback for process optimization. Finally, for applications requiring the highest degree of certainty, such as the qualification of a material as a reference standard, quantitative NMR provides an unbiased, absolute measure of purity with direct metrological traceability. By judiciously applying these techniques, researchers can ensure the quality of their materials and the integrity of their scientific results.

References

  • Applications of Gas Chromatography to Hydrocarbon Analysis.
  • Alkane. Wikipedia. [Link]
  • Mass Spectrometry of Alkanes. JoVE (Journal of Visualized Experiments). [Link]
  • Chromatographic Gas Analysis for Hydrocarbon Detection.
  • Alkanes Mass Spectrometry. University of Calgary. [Link]
  • How Is Gas Chromatography Used In Petrochemical Analysis? YouTube. [Link]
  • Mass Spectrometry: Long-Chain Alkane Fragmentation. JoVE (Journal of Visualized Experiments). [Link]
  • Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Molecules. [Link]
  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]
  • Mass Spectrometry: Branched Alkane Fragmentation. JoVE (Journal of Visualized Experiments). [Link]
  • This compound. PubChem. [Link]
  • A Guide to Quantit
  • Quantitative NMR. Organic Primary Standards Group. [Link]
  • The Difference Between GC-MS and FID in Gas Chrom
  • GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference? Reddit. [Link]
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Przemysł Chemiczny. [Link]
  • Volatile Organic Compounds Analysis.
  • qNMR - Quantit
  • Comparison of same sample run through GC-FID and GC-MS.
  • Methods in plant foliar volatile organic compounds research. Plant Biology. [Link]
  • This compound CAS#:61868-29-9. Chemsrc. [Link]
  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]
  • Quantitative NMR Spectroscopy for the Analysis of Fuels.
  • Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science. [Link]
  • 5-Ethyl-2,3-dimethylheptane. PubChem. [Link]
  • Volatile Organic Compound (VOC) Testing and Analysis. Intertek. [Link]
  • 5-Ethyl-2,5-dimethylhept-2-ene. PubChem. [Link]
  • Quantification of hydrocarbon content in water analysis at ppm level using benchtop NMR. Magritek. [Link]
  • 5-Ethyl-2,2-dimethylheptane. PubChem. [Link]
  • Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction.
  • Nuclear Magnetic Resonance Characterization of Petroleum.

Sources

A Comparative Guide to Branched Alkanes as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that influences reaction kinetics, product purity, process safety, and environmental impact. For decades, traditional solvents like linear alkanes (e.g., n-hexane), aromatic compounds (e.g., toluene), and chlorinated hydrocarbons have been the workhorses of the laboratory. However, growing concerns over toxicity and environmental persistence have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth comparative analysis of branched alkanes, an often-overlooked class of solvents, evaluating their performance, safety, and application-specific benefits against their linear counterparts and other common solvents.

The Structural Difference: Why Branching Matters

Alkanes are saturated hydrocarbons, and their properties are profoundly influenced by their molecular architecture. Linear alkanes, or n-alkanes, consist of a straight chain of carbon atoms. Branched alkanes, or isoalkanes, have the same molecular formula as their linear counterparts but feature one or more carbon substituents, creating a more compact, globular structure.[1][2] This fundamental structural divergence leads to significant differences in their physical and chemical properties.[3]

Generally, branched alkanes are thermodynamically more stable than their linear isomers.[4][5] This increased stability arises from a more compact electronic structure, which reduces the molecular surface area per atom and lowers the overall energy of the molecule.[6]

The seemingly subtle difference in structure—a straight chain versus a branched one—has significant consequences for the bulk properties of the solvent.

  • Boiling Point: Branching lowers the boiling point of an alkane. The more compact, spherical shape of branched alkanes reduces the available surface area for intermolecular contact. This, in turn, weakens the van der Waals dispersion forces between molecules, requiring less energy to transition into the gas phase.[7] For example, n-hexane boils at 68.7°C, while its branched isomer, isohexane (2-methylpentane), boils at a lower 60.3°C.[8]

  • Melting Point: The effect of branching on melting point is less straightforward and is heavily influenced by molecular symmetry. Highly symmetrical, branched molecules can pack more efficiently into a crystal lattice, leading to a higher melting point. A classic example is the comparison between n-pentane (-130°C) and the highly branched and symmetrical neopentane (-16°C).[7]

  • Viscosity and Fluidity: The reduced intermolecular forces in branched alkanes generally lead to lower viscosities compared to their linear isomers of the same carbon number. This can be advantageous in applications requiring rapid mixing or efficient heat transfer.

  • Volatility: Due to their lower boiling points, branched alkanes are typically more volatile than n-alkanes.[3] This property can be beneficial for applications requiring easy solvent removal, such as in coatings, inks, and some extraction processes.[2]

Table 1: Comparative Physicochemical Properties of Hexane and Octane Isomers

Propertyn-HexaneIsohexane (2-Methylpentane)n-OctaneIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₆H₁₄C₆H₁₄C₈H₁₈C₈H₁₈
Boiling Point (°C) 68.760.3[9]125.799.3
Freezing Point (°C) -95.3-153.7[9]-57-107.4
Density (g/mL at 20°C) ~0.659~0.653~0.703~0.692
Vapor Pressure (kPa at 20°C) 16.220.31.95.1
Solvency Power: A Deeper Look

The ability of a solvent to dissolve a solute is paramount. While alkanes are non-polar solvents, branching can subtly influence their solvency characteristics.

  • Kauri-Butanol (Kb) Value: The Kb value is a standardized measure of a hydrocarbon solvent's power.[10] A higher Kb value indicates a stronger ability to dissolve materials.[11] While both linear and branched alkanes have relatively low Kb values compared to more polar or aromatic solvents (aliphatic hydrocarbons typically have Kb values in the 30s, whereas toluene's is 105), there can be minor differences among isomers.[10] Generally, the solvency of alkanes is directed towards non-polar compounds like oils, greases, and other hydrocarbons.[12]

  • Hansen Solubility Parameters (HSP): HSP offers a more nuanced, three-dimensional approach to predicting solubility by breaking down intermolecular forces into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[13][14] For alkanes, the dispersion force component is dominant. The principle is that substances with similar HSP values are likely to be miscible.[15] While detailed HSP data for all branched alkanes is not always readily available, their values are expected to be very close to their linear counterparts, confirming their utility for dissolving non-polar solutes.

Performance in Key Scientific Applications

Branched alkanes offer distinct advantages in several laboratory and industrial applications.

  • Organic Synthesis: In many synthetic reactions, particularly those involving organometallic reagents or radical intermediates, the low reactivity of alkanes makes them suitable solvents.[8] Branched alkanes like isooctane are widely used in chemical synthesis and as reaction media.[16] Their lower freezing points can also be advantageous for reactions conducted at low temperatures.

  • Extraction and Chromatography: Branched alkanes are effective solvents for the extraction of oils and other non-polar natural products.[3] In chromatography, they are used as non-polar mobile phases.[17] For example, isohexane is used in laboratory settings for chromatography.[18]

  • Fuel and Lubricant Science: The properties of branched alkanes are central to the fuel industry. They generally have higher octane ratings than their linear counterparts, making them essential for high-performance gasoline formulations.[1] Isooctane, for instance, defines the 100-point on the octane rating scale.[19] In lubricants, branched structures provide enhanced thermal stability and lower pour points.[1]

The Critical Advantage: Environmental, Health, and Safety (EHS) Profile

The most compelling reason for researchers to consider switching from linear to branched alkanes lies in their significantly improved safety profile, particularly concerning neurotoxicity.

  • Reduced Neurotoxicity: It is well-established that chronic exposure to n-hexane can cause peripheral neuropathy (damage to nerves).[20] This toxicity is not caused by n-hexane itself, but by its metabolite, 2,5-hexanedione.[8][21] The linear structure of n-hexane allows for oxidation at the 2 and 5 positions, leading to this toxic metabolite. In contrast, the branched structures of isomers like 2-methylpentane and 3-methylpentane are metabolized through different pathways that do not produce significant amounts of 2,5-hexanedione.[20] Studies have shown that the neurotoxicity of hexane isomers is substantially lower than that of n-hexane.[20][22] This makes branched hexanes a much safer alternative for applications involving significant solvent exposure, such as parts cleaning and extractions.

  • Biodegradability: While all alkanes are biodegradable, the rate can be affected by molecular structure. Linear alkanes are often degraded more readily by microorganisms than their branched counterparts.[23][24] The branching can hinder the enzymatic processes, such as β-oxidation, that microorganisms use to break down hydrocarbon chains.[23] However, this slower degradation must be weighed against the significant reduction in human toxicity.

  • Regulatory Standing: Due to its known toxicity, n-hexane is often subject to stricter regulatory controls and lower occupational exposure limits compared to other hydrocarbon solvents.[25] Substituting n-hexane with a less toxic branched isomer can potentially ease the burden of regulatory compliance, such as those stipulated by the EPA or under RCRA for hazardous waste.[26]

The following diagram illustrates the key difference in the metabolic fate of n-hexane versus its branched isomer, isohexane, which underpins their differential neurotoxicity.

G cluster_nhexane n-Hexane Pathway cluster_isohexane Isohexane Pathway n_hexane n-Hexane Ingestion/ Inhalation metabolism1 Cytochrome P450 Oxidation n_hexane->metabolism1 hexanedione 2,5-Hexanedione (Neurotoxin) metabolism1->hexanedione neuropathy Peripheral Neuropathy (Axon Damage) hexanedione->neuropathy Covalent cross-linking of neurofilaments isohexane Isohexane Ingestion/ Inhalation metabolism2 Cytochrome P450 Oxidation isohexane->metabolism2 safe_metabolites Alternative Metabolites (Readily Excreted) metabolism2->safe_metabolites no_toxicity No Significant Neurotoxicity safe_metabolites->no_toxicity

Caption: Metabolic pathways of n-hexane vs. isohexane.

Experimental Protocol: Comparing the Solubility of a Model Compound

To provide a practical framework, this section details a protocol for comparing the solubility of a non-polar compound (e.g., a specific drug candidate, API, or lipid) in n-hexane versus isohexane.

To quantitatively determine and compare the solubility of Compound 'X' in n-hexane and isohexane at a controlled temperature.

  • Compound 'X' (a non-polar solid)

  • n-Hexane (≥99% purity)

  • Isohexane (isomeric mixture or pure 2-methylpentane, ≥99% purity)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system for quantification

  • Preparation of Saturated Solutions:

    • Label two sets of vials, one for n-hexane and one for isohexane (perform in triplicate for statistical validity).

    • Add an excess amount of Compound 'X' to each vial. The solid should be clearly visible even after dissolution.

    • Pipette a precise volume (e.g., 5.0 mL) of n-hexane and isohexane into their respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached. Gentle agitation should be constant.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials and let any undissolved solid settle.

    • Centrifuge the vials for 10-15 minutes to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw a known aliquot (e.g., 1.0 mL) of the clear supernatant from each vial.

    • Dilute the aliquot with the respective pure solvent in a volumetric flask to a concentration suitable for the analytical method (UV-Vis or HPLC).

  • Quantification:

    • Prepare a calibration curve for Compound 'X' in each solvent.

    • Analyze the diluted samples using the chosen analytical method to determine the concentration of Compound 'X'.

  • Calculation:

    • Calculate the solubility (e.g., in mg/mL) using the measured concentration and the dilution factor.

    • Compare the average solubility values obtained for n-hexane and isohexane.

G start Start prep 1. Add excess Compound 'X' to vials start->prep add_solvent 2. Add precise volume of n-hexane or isohexane prep->add_solvent equilibrate 3. Equilibrate at constant temperature (24-48h) add_solvent->equilibrate centrifuge 4. Centrifuge to separate solid equilibrate->centrifuge sample 5. Withdraw aliquot of supernatant centrifuge->sample dilute 6. Dilute for analysis sample->dilute analyze 7. Quantify using HPLC or UV-Vis dilute->analyze calculate 8. Calculate and compare solubility analyze->calculate end End calculate->end

Caption: Workflow for comparative solubility determination.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond mere solvency. Branched alkanes, such as isohexane and isooctane, present a compelling case as superior alternatives to their linear counterparts, especially n-hexane.

  • Key Advantages: The primary benefit is a significantly improved safety profile due to a metabolic pathway that avoids the formation of neurotoxic metabolites.[20] They also offer practical advantages such as lower boiling points for easier removal and lower freezing points for sub-ambient temperature work.

  • Performance: In terms of solvency for non-polar compounds and performance in synthesis and chromatography, they are largely comparable to linear alkanes.[16][18]

  • Recommendation: It is strongly recommended that laboratories and manufacturing facilities currently using n-hexane conduct a risk assessment and consider a transition to branched-chain isomers. This substitution can lead to a safer working environment, reduce long-term health risks for personnel, and potentially simplify regulatory and handling requirements without compromising process performance. The choice between different branched alkanes will then depend on the specific volatility and boiling point requirements of the application.

By making informed decisions based on comparative data, the scientific community can move towards safer and more sustainable laboratory practices.

References

  • Takeuchi, Y., et al. (1981). A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve. International Archives of Occupational and Environmental Health, 48(3), 289-94. Link
  • Echemi. (n.d.). [Chemical Knowledge]:Comparison of isohexane and n-hexane. Echemi. Link
  • Atom Scientific Ltd. (n.d.). Iso-Hexane (Glass Distilled).
  • Ono, Y., Takeuchi, Y., & Hisanaga, N. (1980). A comparative study on the neurotoxicity of n-pentane, n-hexane, and n-heptane in the rat. British Journal of Industrial Medicine, 37(3), 241-7. Link
  • Beyondlab. (n.d.). Isooctane for synthesis. Beyondlab. Link
  • FasterCapital. (2024). How to Compare Linear vs Branched Alkane Effects. FasterCapital. Link
  • Ono, Y., Takeuchi, Y., & Hisanaga, N. (1980). A comparative study on the neurotoxicity of n-pentane, n-hexane, and n-heptane in the rat.
  • LoPachin, R. M., & DeCaprio, A. P. (2004). The toxicity of hexanedione isomers in neural and astrocytic cell lines. Toxicology Letters, 156(2), 299-308. Link
  • Chemical Worlds. (n.d.). Isooctane GC. Chemical Worlds. Link
  • ChemPoint. (n.d.). Isooctane Pure, CAS No. 540-84-1, Chevron. ChemPoint. Link
  • Takeuchi, Y., et al. (1983). Neurotoxicity of petroleum benzine compared with n-hexane. International Archives of Occupational and Environmental Health, 51(3), 241-9. Link
  • Wikipedia. (n.d.). Kauri-butanol value. Wikipedia. Link
  • McGraw-Hill Education. (n.d.). SOLVENT SCREENING METHODS. Access Engineering. Link
  • Chemistry Stack Exchange. (2020). Biodegrability of straight chain and branched chain detergents. Chemistry Stack Exchange. Link
  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Link
  • Wikipedia. (n.d.). Alkane. Wikipedia. Link
  • Harper College. (n.d.). Determining the Best Solvent. Harper College. Link
  • Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Link
  • ResearchGate. (n.d.). Biodegradation of the branched alkanes (A,B) and n-alkanes (C,D) > nC29...
  • Techspray. (n.d.). Kauri-Butanol (Kb) Values and Solubility Parameters. Techspray. Link
  • Junyuan Petroleum Group. (2024).
  • Taylor & Francis. (n.d.). Kauri-butanol value – Knowledge and References. Taylor & Francis Online. Link
  • The Oakland Museum of California. (1984). Part 3 - Other Practical Solubility Scales. Cool.cultural-heritage.org. Link
  • FasterCapital. (n.d.). Environmental Impact Of Alkanes. FasterCapital. Link
  • American Chemical Society. (2024). Isooctane. American Chemical Society. Link
  • Sediq, S., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. Link
  • Kadhom, M., Yin, J., & Deng, B. (2016). A comparison of physical properties between isooctane and hexane.
  • REAL Services. (n.d.). Analytical Almanac: kauri-butanol (KB) value. REAL Services. Link
  • Van Beilen, J. B., et al. (2001). Microbial Degradation of the Multiply Branched Alkane 2,6,10,15,19,23-Hexamethyltetracosane (Squalane)
  • National Institutes of Health. (2023).
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Link
  • Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. PubMed. Link
  • CAMEO Chemicals. (n.d.). ISOHEXANE. NOAA. Link
  • ResearchGate. (n.d.). Comparison of different molecular sieves for the liquid phase separation of linear and branched alkanes.
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Link
  • Komsta, Ł., et al. (2018). Experimental evaluation of solvent elution strength in reversed-phase thin-layer chromatography on RP2 and RP8 plates.
  • Williams, D. (2019). Introduction to the Hansen Solubility Parameters. YouTube. Link
  • MDPI. (2024). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. MDPI. Link
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Purdue University. Link
  • Wikipedia. (n.d.). Hexane. Wikipedia. Link
  • ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
  • Quora. (2020). Why are branched alkanes more stable? Quora. Link
  • ECHA. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). The Regulatory Benefits of Safer Solvents. EPA. Link
  • Reddit. (2020). Why are branched alkanes more stable than linear chain alkanes?? Reddit. Link
  • U.S. Environmental Protection Agency. (n.d.). Complete List of VOC Exemption Rules. EPA. Link

Sources

A Senior Application Scientist's Guide to the Thermodynamic Properties of Alkane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of how molecular structure dictates physical properties is not merely academic—it is fundamental to innovation. Alkanes, despite their simplicity, offer a perfect case study in this structure-property relationship. Isomers, molecules with identical chemical formulas but different atomic arrangements, exhibit distinct thermodynamic behaviors that have profound implications for their application, from fuel engineering to pharmacology. This guide provides an in-depth comparison of the key thermodynamic properties of alkane isomers, grounded in established principles and supported by experimental data.

Thermodynamic Stability: The Energetics of Isomerism

The thermodynamic stability of a molecule is a measure of its intrinsic energy content. In practice, we often assess this by comparing the standard enthalpy of formation (ΔH°f) among isomers. A more negative (or less positive) ΔH°f indicates a lower energy state and, consequently, greater thermodynamic stability.

The Prevailing Trend: Branching Enhances Stability

A consistent observation is that branched alkanes are thermodynamically more stable than their linear (n-alkane) isomers.[1][2][3] This is evident when comparing their heats of combustion (ΔH°c), the heat released when a mole of a substance is completely burned. The relationship is inverse: the more stable the isomer, the less energy it releases upon combustion.[3]

For example, consider the isomers of pentane (C₅H₁₂):

  • n-Pentane: ΔH°c = -3509 kJ/mol

  • Isopentane (2-methylbutane): ΔH°c = -3506 kJ/mol

  • Neopentane (2,2-dimethylpropane): ΔH°c = -3492 kJ/mol[3]

Neopentane, the most branched isomer, releases the least amount of heat, identifying it as the most stable of the three.[3] While seemingly counterintuitive—one might expect steric hindrance in branched molecules to be destabilizing—the stability is attributed to a combination of factors including intramolecular attractive London dispersion forces and favorable electrostatic interactions that stabilize more compact structures.[2][4]

Quantitative Comparison of Standard Heats of Formation (ΔH°f)

The following table summarizes the standard heats of formation for isomers of butane and pentane, illustrating the stabilizing effect of branching.

Molecular Formula Isomer Structure ΔH°f (kJ/mol, gas)
C₄H₁₀ n-ButaneCH₃CH₂CH₂CH₃-125.7
Isobutane (2-methylpropane)(CH₃)₃CH-134.2
C₅H₁₂ n-PentaneCH₃(CH₂)₃CH₃-146.8
Isopentane (2-methylbutane)(CH₃)₂CHCH₂CH₃-153.8
Neopentane (2,2-dimethylpropane)(CH₃)₄C-167.2

Data compiled from various sources, including the NIST Chemistry WebBook.

Boiling Point: A Matter of Surface Area

The boiling point of a substance is the temperature at which it transitions from a liquid to a gas. This phase change requires overcoming the intermolecular forces that hold the molecules together in the liquid state. For nonpolar alkanes, the predominant intermolecular forces are Van der Waals forces, specifically London dispersion forces.[5][6]

The strength of these forces is influenced by two primary factors:

  • Molecular Weight: As the number of carbons and electrons in an alkane chain increases, the electron cloud becomes more polarizable, strengthening the dispersion forces and raising the boiling point.[1][6]

  • Molecular Surface Area: This is the decisive factor when comparing isomers.[7][8]

The Trend: Branching Lowers Boiling Points

Increased branching in an alkane chain leads to a more compact, spherical molecular shape.[5][7] This reduction in surface area diminishes the points of contact between adjacent molecules, thereby weakening the overall Van der Waals forces.[5][8] Consequently, less energy is required to separate the molecules into the gaseous phase, resulting in a lower boiling point.[6][7]

The linear isomer, with its elongated shape, allows for maximum surface area contact and thus exhibits the strongest intermolecular forces and the highest boiling point among its isomers.[8]

Caption: Relationship between branching, surface area, and boiling point.

Quantitative Comparison of Boiling Points

This table provides the boiling points for the isomers of pentane (C₅H₁₂) and hexane (C₆H₁₄).

Molecular Formula Isomer Boiling Point (°C)
C₅H₁₂ n-Pentane36.1
Isopentane (2-methylbutane)27.7
Neopentane (2,2-dimethylpropane)9.5
C₆H₁₄ n-Hexane68.7
2-Methylpentane60.3
3-Methylpentane63.3
2,2-Dimethylbutane49.7
2,3-Dimethylbutane58.0

Data compiled from various sources, including the NIST Chemistry WebBook.

Melting Point: The Importance of Packing Efficiency

The melting point, the temperature of the solid-to-liquid phase transition, is governed by the strength of the crystal lattice. This strength depends not only on the magnitude of intermolecular forces but also on how efficiently the molecules can pack together in a solid state.[8][9] For this reason, the trend for melting points is more complex than for boiling points.

The Trend: Symmetry is Key
  • Linear Alkanes: n-Alkanes, with their regular, zig-zag shape, generally pack well into a crystal lattice, leading to relatively high melting points.[8]

  • Effect of Branching: Introducing a branch often disrupts the regularity of the structure, making efficient packing more difficult and thus lowering the melting point.[9]

  • The Symmetry Exception: A highly symmetrical, compact molecule can pack exceptionally well into a crystal lattice, sometimes even better than its linear counterpart. This leads to a significant increase in the melting point because more energy is required to break the well-organized lattice.[8][9] Neopentane is the quintessential example; its high symmetry gives it a melting point (-16.6 °C) that is over 100 degrees higher than that of n-pentane (-129.7 °C).[4][8]

Caption: Factors determining the melting point of alkane isomers.

Quantitative Comparison of Melting Points

The melting points for isomers of octane (C₈H₁₈) highlight the dominant role of symmetry.

Molecular Formula Isomer Melting Point (°C) Key Feature
C₈H₁₈ n-Octane-57.0Linear, packs moderately well
2-Methylheptane-109.0Branching disrupts packing
2,2,3,3-Tetramethylbutane100.7Highly symmetrical, excellent packing
2,2,4-Trimethylpentane-107.4Asymmetrical branching

Data compiled from various sources, including the NIST Chemistry WebBook.

Experimental Methodologies

Accurate determination of these thermodynamic properties is crucial for validating theoretical models and for practical applications.

Protocol 1: Determination of Heat of Formation via Bomb Calorimetry

The heat of formation (ΔH°f) is typically determined indirectly by first measuring the heat of combustion (ΔH°c) using a constant-volume, or "bomb," calorimeter.

Causality: The combustion of a hydrocarbon is a highly exothermic reaction that goes to completion, making the heat change easy to measure accurately. By knowing the heats of formation for the products (CO₂ and H₂O), one can calculate the heat of formation of the reactant alkane using Hess's Law.

Step-by-Step Protocol:

  • Sample Preparation: A precisely weighed sample (typically ~1 gram) of the liquid alkane isomer is placed in a sample crucible.

  • Assembly: The crucible is placed inside the "bomb," a thick-walled steel container. A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

  • Ignition & Data Collection: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Calculation:

    • The total heat released (q_total) is calculated from the temperature change (ΔT) and the predetermined heat capacity of the calorimeter system (C_cal): q_total = C_cal * ΔT.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The molar heat of combustion (ΔH°c) is calculated by dividing the corrected heat release by the number of moles of the sample.

    • Finally, ΔH°f is calculated using the combustion reaction equation and the known ΔH°f values of CO₂ and H₂O.

G start Weigh Alkane Sample p1 Place in Bomb with Fuse start->p1 p2 Pressurize with O₂ p1->p2 p3 Submerge Bomb in Calorimeter p2->p3 p4 Record Initial Temp (T_initial) p3->p4 p5 Ignite Sample p4->p5 p6 Record Final Temp (T_final) p5->p6 calc1 Calculate ΔT = T_final - T_initial p6->calc1 calc2 Calculate q_rxn = C_cal * ΔT calc1->calc2 calc3 Calculate ΔH°c (molar) calc2->calc3 end Calculate ΔH°f via Hess's Law calc3->end

Caption: Workflow for Bomb Calorimetry.

Protocol 2: Determination of Melting and Boiling Points

These fundamental physical properties are determined using straightforward laboratory techniques that rely on visual observation of phase changes.

A. Melting Point Determination (Capillary Method)

  • Sample Loading: A small amount of the solid alkane (if solid at room temperature) is ground into a fine powder. The open end of a capillary tube is tapped into the powder to load a small sample (1-2 mm high).[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating: The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point. A rapid initial heating can be used to find an approximate range.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] A pure compound will have a sharp melting range of 0.5-1.0 °C.

B. Boiling Point Determination (Capillary Method)

  • Apparatus Setup: A small test tube containing 0.5-1 mL of the liquid alkane is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[11]

  • Heating: The assembly is heated in an oil bath.

  • Observation: As the liquid heats up, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Cooling: The heat source is removed, and the liquid is allowed to cool slowly.

  • Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure.[12]

Conclusion

The thermodynamic properties of alkane isomers are not random but follow predictable trends rooted in molecular structure.

  • Stability: Branching increases thermodynamic stability, resulting in a less negative heat of formation.

  • Boiling Point: Branching reduces surface area, weakening intermolecular forces and lowering the boiling point.

  • Melting Point: Molecular symmetry and the efficiency of crystal packing are the dominant factors, with highly symmetrical branched isomers often exhibiting exceptionally high melting points.

For researchers and scientists, these principles are indispensable. They inform purification strategies (distillation), predict the energetic potential of fuels, and provide a foundational understanding of how the subtle interplay of shape and intermolecular forces—a concept central to drug-receptor interactions and materials science—governs the physical world.

References

  • Allen, A. What effect does branching of an alkane chain has on its boiling point?.
  • TutorChase. How does branching in alkanes affect their boiling points?.
  • Wikipedia. Alkane.
  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. (2010).
  • Chemistry LibreTexts. 3.5: Properties of Alkanes. (2024).
  • Alberty, R. A. & Gehrig, C. A. Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. (1984). Journal of Physical and Chemical Reference Data.
  • Alberty, R. A. & Gehrig, C. A. Standard Chemical Thermodynamic Properties of Alkane Isomer Groups,. (1983). Defense Technical Information Center.
  • Bickelhaupt, F. M., et al. Density functional steric analysis of linear and branched alkanes. (2010). PubMed.
  • operachem. Alkanes. (2023).
  • Scribd. MP BP Trends of Alkanes C11!5!4,5, 6, - Updated.
  • Alberty, R. A. & Gehrig, C. A. Standard Chemical Thermodynamic Properties of Alkane Isomer Groups. (1984). AIP Publishing.
  • Quora. Why does the boiling point of isomeric alkanes increase as the branching increases?. (2015).
  • Learning Space. Determination of Melting points and Boiling points.
  • Study.com. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. (2021).
  • Pilcher, G., et al. Measurements of Heats of Combustion by Flame Calorimetry. (1972). RSC Publishing.
  • JoVE. Video: Boiling Points - Concept. (2020).
  • YouTube. Melting Point Trend for Alkanes. (2017).
  • Semantic Scholar. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K. (1974).
  • Unacademy. Melting Points of the Alkanes.
  • Reddit. Why branched alkanes are more stable than linear chain alkanes??. (2020).
  • Chemistry Stack Exchange. How to determine which of the following alkanes has the strongest van der Waals interactions?. (2025).
  • JoVE. The Capillary Method to Determine Boiling Point. (2020).
  • Reddit. r/chemistry - Why branched alkanes are more stable than linear chain alkanes??. (2020).
  • Determination of melting and boiling points.
  • Universal Class. Alkane Bonding, Intermolecular Forces, and Functional Groups.
  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. (2025).
  • University of Calgary. Melting point determination.
  • Michigan State University Chemistry. Boiling & Melting Points.
  • Chemistry Stack Exchange. Deciding the order of heat of combustion of isomeric alkanes. (2019).
  • Fiveable. Heat Capacity and Calorimetry.

Sources

Navigating the Maze: A Comparative Guide to the Identification of Unknown Branched Alkanes by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of branched alkanes is a frequent and often formidable challenge. These seemingly simple saturated hydrocarbons are ubiquitous, from petrochemical feedstocks to metabolic byproducts and pharmaceutical impurities. Their constitutional isomers, which share the same molecular weight, can exhibit vastly different physical and chemical properties. Consequently, robust analytical methodologies are paramount for their differentiation. This guide provides an in-depth, objective comparison of mass spectrometric techniques for the identification of unknown branched alkanes, supported by experimental data and field-proven insights.

The Challenge of Branched Alkane Isomerism

The primary difficulty in analyzing branched alkanes lies in their propensity for extensive fragmentation upon ionization and the sheer number of possible isomers for a given chemical formula. For instance, octane (C8H18) has 18 constitutional isomers, and this number rapidly increases with carbon content. Traditional analytical techniques often fall short in distinguishing these closely related structures. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has emerged as the cornerstone for tackling this analytical puzzle.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometric analysis of branched alkanes. It dictates the extent of fragmentation and the presence or absence of the molecular ion, which is essential for determining the compound's molecular weight.

Electron Ionization (EI): The "Hard" Approach for Structural Clues

Electron Ionization (EI) is the most common ionization technique used in GC-MS. It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[1]

Causality Behind EI: The high energy imparted to the molecule creates a radical cation (M•+) that is energetically unstable. This excess energy is dissipated through bond cleavages, primarily at the branching points, to form more stable secondary and tertiary carbocations.[1][2] This predictable fragmentation provides a detailed "fingerprint" of the molecule's structure. However, this extensive fragmentation often comes at the cost of the molecular ion peak, which can be very weak or entirely absent, especially in highly branched structures.[3]

Chemical Ionization (CI): The "Soft" Touch for Molecular Weight Confirmation

When the molecular ion is not observed in the EI spectrum, a "softer" ionization technique like Chemical Ionization (CI) is indispensable.[4] CI uses a reagent gas (e.g., methane or isobutane) to ionize the analyte indirectly through proton transfer or adduct formation. This lower-energy process results in significantly less fragmentation and typically produces a prominent quasi-molecular ion, such as [M+H]+ or [M-H]+.

The Self-Validating System of EI and CI: The complementary nature of EI and CI forms a self-validating system. EI provides the structural fragments for tentative identification, while CI confirms the molecular weight, adding a crucial layer of confidence to the analysis.

Advanced Soft Ionization Techniques: Field Ionization (FI) and Photoionization (PI)

For particularly fragile molecules or when unambiguous molecular weight determination is paramount, even gentler ionization methods can be employed.

  • Field Ionization (FI): This technique uses a strong electric field to ionize the analyte with minimal energy transfer, resulting in a dominant molecular ion peak and very little to no fragmentation.[4]

  • Atmospheric Pressure Photoionization (APPI): APPI utilizes photons to ionize the analyte. It is particularly effective for nonpolar compounds like alkanes and can be a powerful tool for complex mixture analysis when coupled with high-resolution mass spectrometry.

The following table provides a comparative summary of the expected outcomes for the analysis of a branched alkane using different ionization techniques.

Ionization TechniqueEnergy TransferTypical FragmentationMolecular Ion (M+) or Quasi-Molecular Ion ([M+H]+) AbundancePrimary Application
Electron Ionization (EI) HighExtensive and reproducibleWeak to absentStructural elucidation and library matching
Chemical Ionization (CI) LowMinimalStrongMolecular weight determination
Field Ionization (FI) Very LowNegligibleVery StrongPrecise molecular weight determination
Photoionization (PI) Variable (Tunable)Moderate to lowStrongAnalysis of nonpolar compounds in complex mixtures

The Power of Separation: Gas Chromatography (GC)

Given the isomeric complexity of branched alkanes, chromatographic separation prior to mass analysis is essential. Gas chromatography is the technique of choice, separating compounds based on their boiling points and interactions with the stationary phase of the GC column.

The Role of Kovats Retention Indices

To enhance the confidence of peak identification beyond mass spectral matching, Kovats Retention Indices (RI) are a critical tool.[5] The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. This value is more reproducible across different instruments and conditions than the retention time alone and provides an additional, orthogonal piece of information for isomer differentiation.

Experimental Protocols

Sample Preparation
  • Dilution: Dissolve the sample in a volatile, high-purity solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • n-Alkane Standard: Prepare a separate standard mixture of n-alkanes (e.g., C7-C40) for the determination of Kovats retention indices.

GC-MS Analysis Protocol

The following is a general protocol that can be adapted for most standard GC-MS systems.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with both EI and CI source capabilities.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis. For complex mixtures, longer columns (e.g., 100 m) can provide enhanced resolution.[6][7]

  • Injector:

    • Temperature: 280 °C

    • Mode: Split or splitless, depending on sample concentration.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer Parameters (EI Mode):

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 35-550

  • Mass Spectrometer Parameters (CI Mode):

    • Reagent Gas: Methane or Isobutane

    • Source Temperature: 200 °C

    • Mass Range: m/z 50-550

Deciphering the Fragments: A Guide to Interpretation

The mass spectrum of a branched alkane is a rich source of structural information. The key to identification lies in understanding the rules of fragmentation.

  • Cleavage at Branch Points: The most favorable fragmentation pathway is the cleavage of a C-C bond at a branch point to form the most stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary.[2]

  • Loss of the Largest Alkyl Group: At a branching point, the loss of the largest alkyl substituent as a radical is often favored.

  • Characteristic Ion Series: The spectrum is typically dominated by a series of alkyl fragment ions (CnH2n+1)+ with peaks separated by 14 Da (a CH2 group).

Case Study: The 18 Isomers of Octane (C8H18)

A classic example of the power and challenge of mass spectrometry is the differentiation of the 18 constitutional isomers of octane. While all have a molecular weight of 114, their EI mass spectra show distinct differences. For instance, isomers with a tertiary butyl group, such as 2,2,4-trimethylpentane ("isooctane"), exhibit a very stable tertiary butyl cation at m/z 57 as the base peak.[4][8] In contrast, n-octane shows a more evenly distributed pattern of fragmentation.

The following table presents a selection of octane isomers and their characteristic base peaks, illustrating the diagnostic value of fragmentation patterns. This data is based on the comprehensive study of octane isomers by the National Institute of Standards and Technology (NIST).[4][5]

Octane IsomerStructureBase Peak (m/z)Characteristic Fragments (m/z)
n-Octane CH3(CH2)6CH34357, 71, 85
2-Methylheptane (CH3)2CH(CH2)4CH34357, 71, 99
2,2,4-Trimethylpentane (CH3)3CCH2CH(CH3)25741, 43, 99
2,3,4-Trimethylpentane (CH3)2CHCH(CH3)CH(CH3)24357, 71, 85

Advanced Techniques for Complex Challenges

For highly complex mixtures or when isomeric ambiguity persists, more advanced techniques are required.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, provides an additional dimension of structural analysis. In a typical product ion scan experiment, a specific fragment ion (a "precursor ion") from the initial EI or CI analysis is selected, isolated, and then subjected to further fragmentation through Collision-Induced Dissociation (CID). The resulting "product ions" provide more detailed information about the structure of the precursor ion, which can be invaluable for differentiating isomers that produce similar initial mass spectra.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

For the ultimate in separation power, comprehensive two-dimensional gas chromatography (GCxGC) is unparalleled.[9][10][11] In GCxGC, the effluent from a primary GC column is continuously trapped and then rapidly injected onto a second, shorter column with a different stationary phase. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of co-eluting isomers that would be unresolved in a one-dimensional GC separation.[9][11]

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the underlying chemical principles, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_interpretation Data Interpretation Sample Unknown Sample Dilution Dilution in Solvent Sample->Dilution Filtration Filtration (optional) Dilution->Filtration GC_Separation Gas Chromatography (Separation of Isomers) Filtration->GC_Separation Ionization Ionization (EI and/or CI) GC_Separation->Ionization Retention_Index Kovats Retention Index GC_Separation->Retention_Index Mass_Analysis Mass Analysis (m/z Measurement) Ionization->Mass_Analysis Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Mass_Analysis->Mass_Spectrum Library_Search Database Search (e.g., NIST Library) Mass_Spectrum->Library_Search Identification Compound Identification Retention_Index->Identification Library_Search->Identification

Caption: A generalized workflow for the analysis of branched alkanes using GC-MS.

Caption: Primary fragmentation of 2,2,4-trimethylpentane to its base peak at m/z 57.

Conclusion

The identification of unknown branched alkanes by mass spectrometry is a systematic process that leverages the complementary strengths of different analytical techniques. While Electron Ionization provides the crucial structural fingerprint, soft ionization methods like Chemical Ionization are essential for confirming the molecular weight. The coupling of mass spectrometry with high-resolution gas chromatography, and the use of Kovats retention indices, provides a robust framework for differentiating even closely related isomers. For the most complex analytical challenges, advanced techniques such as tandem mass spectrometry and comprehensive two-dimensional gas chromatography offer unparalleled separation and structural elucidation capabilities. By understanding the principles behind these techniques and following systematic protocols, researchers can confidently navigate the intricate maze of branched alkane isomers.

References

  • Hertz, H. S., & Biemann, K. (1974). Mass spectra of the 18 isomers of octane. Analytical Chemistry, 46(7), 841-847.
  • National Institute of Standards and Technology. (n.d.). Mass spectra of octanes.
  • Intertek. (n.d.). Detailed Hydrocarbon Analysis.
  • Brainly. (2023, July 10). The base peak in the mass spectrum of 2,2,4-trimethylpentane [(CH₃)₃CCH₂CH(CH₃)₂] occurs at m/z = 57.
  • ResearchGate. (n.d.). Comparison of the mass spectra of octane (left) and 4-methyloctane (right).
  • Restek. (n.d.). Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns.
  • Separation Systems. (n.d.). Detailed Hydrocarbon Analysis (DHA) - GC Applications.
  • de Koning, S., van der Wielen, F. W., & Janssen, H. G. (2000). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures.
  • Shimadzu. (n.d.). Detailed Hydrocarbon Analysis.
  • Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • G.A.S. (n.d.). DHA - Detailed Hydrocarbon Analysis.
  • Sepsolve Analytical. (n.d.). What is GCxGC?.
  • Chemistry Matters Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC).
  • LLS ROWA. (n.d.). Subgroup analysis (GCxGC).
  • Lin, C. Y., & Lifshitz, C. (2001). A mass spectrometry study of n-octane: Electron impact ionization and ion-molecule reactions. The Journal of Chemical Physics, 114(23), 10336-10344.
  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chromatography Today. (n.d.). GCxGC with Soft Ionisation and High-Resolution Mass Spectrometry Applied to Petroleum Biomarker Analysis.
  • University of Liverpool. (n.d.). Alkanes.
  • LECO Corporation. (n.d.). The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples.
  • Jobson, B. T., & Berke, A. E. (2013). Measuring long chain alkanes in diesel engine exhaust. Atmospheric Measurement Techniques, 6(7), 1897-1911.
  • LCGC International. (n.d.). Sensitivity of Comprehensive Two-dimensional Gas Chromatography (GCXGC) Versus One-dimensional Gas Chromatography (1D GC).
  • Chegg. (2018, February 10). Solved Discuss the fragmentation, which may have led to the | Chegg.com.
  • Buck Scientific. (n.d.). On-Site Analysis of Gasoline Range Organics (GRO) in Soil and Groundwater Using Field Portable Purge and Trap GC.
  • ResearchGate. (n.d.). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography - Mass spectrometry for the characterization of complex hydrocarbon mixtures.
  • NPTEL. (n.d.). Branched chain alkanes.
  • Dartmouth Undergraduate Journal of Science. (n.d.). GS-MS Determination of Volatile Organic Compounds in Gasoline and Diesel Emissions.
  • YouTube. (2025, April 25). [Chemistry] The base peak in the mass spectrum of 2,2,4-trimethylpentane occurs at = 57. What io.
  • Chegg. (2022, December 23). Solved Question 2: A) Using the mass spectrum of | Chegg.com.
  • ACS Publications. (n.d.). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
  • National Institutes of Health. (2022, December 7). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
  • Teledyne Tekmar. (n.d.). Gasoline Range Organics (GRO) by Headspace/GC/FID.
  • ACS Publications. (2024, October 5). Automated Analysis of Petroleum- and Plastic-Derived Fuels by Gas Chromatography Coupled with Field Ionization Mass Spectrometry.
  • LCGC International. (2010, May 1). Multiple Dimensions of Separations: SPME with GCxGC and GCxGC–TOF-MS.
  • Chegg. (2021, March 19). Solved a) Shown below is the mass spectrum of | Chegg.com.
  • SpectralWorks. (n.d.). COMPARISON OF GC-MS AND GCXGC-MS ANALYSIS OF WHISKY VOLATILES.
  • NIST. (n.d.). NIST 23 Mass Spectral Library.
  • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Collision Induced Dissociation of Complexes of Isomeric Heptylamines with Crown Ethers.
  • Whitman College. (n.d.). GCMS Section 6.9.2.
  • NIST. (n.d.). Mass Spectrometry Data Center.
  • National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library.
  • NIST. (2020, March). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4).

Sources

A Comparative Guide to the Structural Elucidation of C11H24 Isomers Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific inquiry. The 159 constitutional isomers of undecane (C11H24) present a formidable analytical challenge, as these nonpolar hydrocarbons often yield similar signals in one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra.[1] This guide provides an in-depth technical comparison of how two-dimensional (2D) NMR spectroscopy can be leveraged to systematically differentiate these closely related structures. We will move beyond a simple recitation of techniques to explore the causal logic behind experimental choices and the synergistic interpretation of the resulting data.

The 2D NMR Toolkit: A Synergistic Approach to Alkane Elucidation

While 1D NMR provides a foundational overview of the chemical environments of protons and carbons, the extensive signal overlap in isomers of undecane necessitates the higher resolution and connectivity information provided by 2D NMR.[2] A multi-pronged approach utilizing COSY, HSQC, and HMBC experiments is essential for a confident structural assignment.

  • COSY (Correlation Spectroscopy): This homonuclear experiment is the workhorse for establishing proton-proton (¹H-¹H) spin-spin coupling networks.[3][4] Cross-peaks in a COSY spectrum indicate which protons are neighbors, typically within two or three bonds. For an alkane, this allows for the tracing of -CH-CH₂-CH₃ fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[4][5] It is an exceptionally powerful tool for assigning carbon signals and verifying the number of protons attached to each carbon (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the long-range connectivity map, showing correlations between protons and carbons that are two or three bonds apart.[3] This is often the key to assembling the fragments identified by COSY and HSQC into a complete molecular skeleton, especially in identifying the placement of branches and quaternary carbons.

Comparative Analysis: Elucidating Three Distinct C11H24 Isomers

To illustrate the power of this combined approach, we will examine the expected 2D NMR data for three representative isomers of C11H24: the linear n-undecane, the moderately branched 3-methyldecane, and the more complex 2,2,4-trimethyloctane. The spectral data presented in the following tables are hypothetical but are based on established chemical shift principles and correlation patterns for alkanes.

Case Study 1: n-Undecane (Linear Alkane)

The high symmetry of n-undecane simplifies its NMR spectra, resulting in fewer signals than the total number of carbons and protons.

Table 1: Predicted NMR Data for n-Undecane

Position ¹³C Shift (ppm) ¹H Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹³C-¹H) HMBC Correlations (¹³C to ¹H)
C1/C11~14.1~0.88 (t)H2C1-H1C2-H1, C3-H1
C2/C10~22.7~1.26 (m)H1, H3C2-H2C1-H2, C3-H2, C4-H2
C3/C9~31.9~1.26 (m)H2, H4C3-H3C1-H3, C2-H3, C4-H3, C5-H3
C4/C8~29.3~1.26 (m)H3, H5C4-H4C2-H4, C3-H4, C5-H4, C6-H4
C5/C7~29.6~1.26 (m)H4, H6C5-H5C3-H5, C4-H5, C6-H5
C6~29.7~1.26 (m)H5C6-H6C4-H6, C5-H6

Interpretation Workflow:

  • ¹H and ¹³C Spectra: The 1D spectra show 6 distinct carbon signals and a complex, overlapping multiplet for the internal methylene protons, with a distinct triplet for the terminal methyl groups.[1][6]

  • HSQC Analysis: The HSQC spectrum would cleanly resolve the direct C-H attachments, confirming the methyl group at ~14.1 ppm and assigning the various methylene groups.

  • COSY Analysis: A COSY spectrum would show a single, continuous chain of correlations, starting from the terminal methyl protons (H1) and stepping through the methylene chain (H1-H2, H2-H3, H3-H4, etc.).

  • HMBC Analysis: The HMBC spectrum provides confirmatory evidence. For example, the protons of the C1 methyl group would show a correlation to C2 and C3, solidifying the linear chain structure.

Case Study 2: 3-Methyldecane (Branched Alkane)

The introduction of a single methyl branch breaks the symmetry, leading to a more complex spectrum with 11 distinct carbon signals.[1]

Table 2: Predicted NMR Data for 3-Methyldecane

Position ¹³C Shift (ppm) ¹H Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹³C-¹H) HMBC Correlations (¹³C to ¹H)
C1~14.1~0.88 (t)H2C1-H1C2-H1, C3-H1
C2~22.7~1.25 (m)H1, H3C2-H2C1-H2, C3-H2, C4-H2, 3-CH₃-H
C3~34.0~1.40 (m)H2, H4, 3-CH₃-HC3-H3C1-H3, C2-H3, C4-H3, C5-H3, 3-CH₃-H
3-CH₃~19.5~0.85 (d)H3C(3-CH₃)-HC2-H, C3-H, C4-H
C4~29.8~1.25 (m)H3, H5C4-H4C2-H4, C3-H4, C5-H4, 3-CH₃-H
C5-C9...~1.25 (m).........
C10~14.1~0.88 (t)H9C10-H10C8-H10, C9-H10

Interpretation Workflow:

  • Signal Count: The presence of 11 signals in the ¹³C NMR spectrum immediately rules out a symmetrical structure like n-undecane.[1]

  • HSQC/DEPT: An HSQC or DEPT experiment would identify two methyl groups with distinct chemical shifts, one methylene group adjacent to a branch, one methine group, and the remaining methylene and methyl groups of the longer chain.

  • COSY Analysis: The COSY spectrum is crucial here. It would reveal two separate spin systems: one short ethyl fragment (H1-H2-H3) and one longer heptyl fragment (H3-H4-...-H10), both connected to the methine proton (H3). The branch methyl protons (3-CH₃-H) would show a strong correlation to the methine proton (H3).

  • HMBC Analysis: The HMBC spectrum locks in the structure. The key correlation is from the protons of the branch methyl group (3-CH₃-H) to the backbone carbons C2, C3, and C4. This unambiguously places the methyl group at the C3 position.

Case Study 3: 2,2,4-Trimethyloctane (Highly Branched Alkane with Quaternary Carbon)

This isomer introduces a quaternary carbon, which is a key structural feature readily identified by 2D NMR.

Table 3: Predicted NMR Data for 2,2,4-Trimethyloctane

Position ¹³C Shift (ppm) ¹H Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹³C-¹H) HMBC Correlations (¹³C to ¹H)
C1~25.0~0.85 (s)NoneC1-H1C2-H1, C3-H1
C2~33.0(Quaternary)--C1-H, C3-H, 2-CH₃-H
2-CH₃ (x2)~25.0~0.85 (s)NoneC(2-CH₃)-HC1-H, C2-H, C3-H
C3~50.0~1.50 (m)H4C3-H3C1-H3, C2-H3, C4-H3, 2-CH₃-H, 4-CH₃-H
C4~30.0~1.60 (m)H3, H5, 4-CH₃-HC4-H4C2-H4, C3-H4, C5-H4, C6-H4, 2-CH₃-H, 4-CH₃-H
4-CH₃~20.0~0.83 (d)H4C(4-CH₃)-HC3-H, C4-H, C5-H
C5-C7...~1.25 (m).........
C8~14.1~0.88 (t)H7C8-H8C6-H8, C7-H8

Interpretation Workflow:

  • Quaternary Carbon Identification: The ¹³C NMR spectrum will show a signal (around 33.0 ppm) that has no corresponding cross-peak in the HSQC spectrum. This is the definitive signature of a quaternary carbon (C2).

  • HSQC Analysis: The HSQC will show several distinct methyl signals. The protons of two of these methyls will appear as singlets in the ¹H NMR spectrum, suggesting they are attached to the quaternary carbon.

  • COSY Analysis: The COSY spectrum will show correlations for the butyl chain extending from C4 (H4-H5-...-H8) and a correlation between the methine proton at C4 and the methyl protons of the 4-CH₃ group. Critically, the protons of the gem-dimethyl groups at C2 will show no COSY correlations.

  • HMBC as the Keystone: The HMBC spectrum is indispensable for assembling this structure. The protons of the singlet methyl groups (C1 and 2-CH₃) will show long-range correlations to the quaternary carbon (C2) and to the methylene carbon at C3. This confirms the presence of the tert-butyl group. Furthermore, the protons of the 4-CH₃ group will show correlations to C3, C4, and C5, definitively placing this branch and completing the structural puzzle.

Experimental Protocols

1. Sample Preparation: a. Dissolve 5-10 mg of the C11H24 isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). b. Filter the solution into a standard 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition: a. Acquire a standard 1D ¹H spectrum to check sample concentration and shim quality. b. Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).[7]

3. COSY Acquisition: a. Use a standard gradient-selected COSY (gCOSY) pulse sequence. b. Set the spectral width to cover all proton signals. c. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. HSQC Acquisition: a. Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. b. Set the ¹H spectral width as in the COSY experiment. c. Set the ¹³C spectral width to encompass all aliphatic carbon signals (approx. 0-60 ppm). d. The experiment is optimized for one-bond J-coupling, typically around 145 Hz.

5. HMBC Acquisition: a. Use a standard gradient-selected HMBC pulse sequence. b. Use the same spectral widths as in the HSQC experiment. c. The experiment is optimized for long-range coupling constants, typically set to 8 Hz to observe 2- and 3-bond correlations.

Visualization of the Elucidation Workflow

The logical process of integrating data from these experiments can be visualized as follows:

Caption: Workflow for structural elucidation using 2D NMR.

Conclusion

The structural elucidation of complex mixtures of isomers, such as those of undecane, is a task that demands more than single-dimensional analytical techniques. By strategically employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move from a collection of ambiguous signals to a well-defined molecular structure. COSY defines the proton frameworks, HSQC links these protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire puzzle together. This systematic and self-validating approach ensures the highest degree of confidence in structural assignment, a necessity for any field where molecular identity dictates function and properties.

References

  • Undecane. PubChem, National Center for Biotechnology Information.
  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central.
  • Undecane-1,11-dicarboxylic acid - Optional[13C NMR] - Spectrum. SpectraBase.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • 13C NMR Chemical Shifts. Oregon State University.
  • 2D- NMR what is the different between COSY and HSQC??. ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Differentiation of small alkane and alkyl halide constitutional isomers via encapsulation. Organic & Biomolecular Chemistry.
  • Undecane. NIST WebBook.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

Sources

A Comparative Guide to the Quantitative Analysis of 5-Ethyl-2,5-dimethylheptane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Ethyl-2,5-dimethylheptane and its Analytical Challenges

This compound (C11H24) is a saturated hydrocarbon that, along with its numerous isomers, can be present in complex mixtures such as fuels, lubricants, and environmental samples.[1] The accurate quantification of this specific isomer is crucial for quality control, formulation development, and toxicological studies. However, the analysis is fraught with challenges due to the presence of structurally similar isomers, which often co-elute in chromatographic separations, making precise quantification difficult.[2] The vast number of possible isomers for a given carbon number necessitates highly selective analytical techniques.[3]

Core Analytical Strategy: Gas Chromatography (GC)

For the analysis of volatile and semi-volatile hydrocarbons like this compound, Gas Chromatography (GC) is the industry standard.[4] The choice of detector and column is paramount for achieving the required selectivity and sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying hydrocarbons. The FID detector offers high sensitivity and a wide linear range for carbon-based compounds.[5][6]

Principle of Operation: The column effluent is mixed with hydrogen and air and then ignited. The combustion of organic compounds produces ions, generating a current that is proportional to the amount of analyte.

Experimental Protocol: GC-FID for this compound Analysis

  • Sample Preparation: Dilute the mixture in a suitable non-polar solvent such as hexane or dichloromethane to a concentration within the calibrated range.[7] An internal standard (e.g., an n-alkane not present in the sample) should be added for improved accuracy and precision.

  • Instrumentation: An Agilent 7890A Gas Chromatograph with a Flame Ionization Detector (FID) or equivalent is recommended.[4]

  • GC Column: A non-polar stationary phase is essential for separating branched alkanes based on their boiling points.[4] A 30 m x 0.25 mm ID x 0.25 µm fused-silica capillary column, such as a SLB®-5MS, is a suitable choice.[8]

  • Injector: Use a split/splitless inlet at 250°C. A split ratio of 10:1 to 50:1 is common, depending on the sample concentration.[8]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/min.

    • Final hold: 10 minutes.[4]

  • Detector: The FID should be maintained at 250°C with hydrogen, air, and nitrogen makeup gas.[4]

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve. The linearity of the method should be high, with a correlation coefficient (R²) of ≥ 0.999.[6]

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Mixture Containing Analyte Dilution Dilution in Non-Polar Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injection GC Injection IS_Addition->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

For complex mixtures where co-elution is likely, GC-MS provides an additional layer of selectivity through mass analysis.[8]

Principle of Operation: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint.

Experimental Protocol: GC-MS for this compound Analysis

The sample preparation and GC conditions for GC-MS are similar to those for GC-FID. The key differences lie in the detector and data analysis.

  • Instrumentation: A PerkinElmer Clarus® 500 Gas Chromatograph-Mass Spectrometer or a similar system is suitable.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identification: The mass spectrum of the eluting peak is compared to a reference library (e.g., NIST) to confirm the identity of this compound.

    • Quantification: For enhanced selectivity and sensitivity in complex matrices, Selected Ion Monitoring (SIM) can be employed.[9] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, reducing interference from co-eluting compounds.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Mixture Containing Analyte Dilution Dilution in Non-Polar Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injection GC Injection IS_Addition->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Scan or SIM) Ionization->Mass_Analysis TIC_EIC Total Ion Chromatogram (TIC) Extracted Ion Chromatogram (EIC) Mass_Analysis->TIC_EIC Library_Search Mass Spectral Library Search TIC_EIC->Library_Search Quantification Quantification using Calibration Curve TIC_EIC->Quantification

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for less volatile mixtures or when GC is unavailable. For non-polar compounds like this compound, reversed-phase HPLC is the most suitable mode.[10][11]

Principle of Operation: In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). Non-polar analytes are retained more strongly on the column.

Challenges with HPLC for Alkane Analysis:

  • Detection: Alkanes lack a chromophore, making UV detection, the most common HPLC detector, unsuitable. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

  • Resolution: Achieving baseline separation of closely related isomers can be more challenging with HPLC than with high-resolution capillary GC.[4]

Due to these limitations, HPLC is generally not the first choice for the quantitative analysis of this compound in complex hydrocarbon mixtures.

Method Validation and Performance Comparison

A validated analytical method is crucial for obtaining reliable and accurate results.[5] Key validation parameters are summarized in the table below for the recommended GC-based methods.

Parameter GC-FID GC-MS (Full Scan) GC-MS (SIM) Justification & Causality
Selectivity ModerateHighVery HighGC-FID relies solely on retention time, making it susceptible to co-elution.[4] GC-MS adds mass spectral information for positive identification.[8] SIM mode significantly reduces matrix interference by monitoring only specific ions.[9]
Sensitivity (LOD/LOQ) HighModerateVery HighFID is highly sensitive to hydrocarbons.[12] Full scan MS distributes the ion current across a mass range, while SIM concentrates it on a few ions, increasing sensitivity.
Linearity (R²) > 0.999> 0.995> 0.999Both FID and MS detectors exhibit excellent linear responses over a wide concentration range when properly calibrated.[6]
Precision (%RSD) < 5%< 10%< 5%The precision of the method should be better than 15% for most analytes.[7] With a stable instrument and consistent sample preparation, low relative standard deviations are achievable.
Accuracy (% Recovery) 85-115%85-115%90-110%Accuracy is determined by analyzing samples with known concentrations of the analyte.[13] The use of an internal standard helps to correct for variations in injection volume and sample preparation.
Robustness HighHighHighMinor variations in parameters like oven temperature ramp rate or carrier gas flow should not significantly affect the results.

Conclusion and Recommendations

For the routine quantitative analysis of this compound in relatively simple mixtures where the analyte is well-resolved from other components, GC-FID is a cost-effective, robust, and reliable method.[5]

In complex matrices such as crude oil fractions, fuels, or environmental extracts, where the risk of isomeric co-elution is high, GC-MS is the superior technique due to its enhanced selectivity. For trace-level quantification in these challenging samples, operating the mass spectrometer in SIM mode is highly recommended to achieve the best possible sensitivity and accuracy by minimizing interferences.[9]

The choice between these methods should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation. Regardless of the chosen method, proper validation according to guidelines such as those from ISO/IEC 17025 is essential to ensure the quality and reliability of the analytical data.[5]

References

  • Tolosa, I., et al. Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. SciELO.
  • Pesek, J. J., Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.
  • Suppajariyawat, P., et al. The use of chemical composition and additives to classify petrol and diesel using gas chromatography-mass spectrometry and chemometric analysis: a UK study. University of Lincoln Repository.
  • ASTM D7833. Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography. ASTM International.
  • Kissin, Y. V., Feulmer, G. P., & Payne, W. B. Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. Journal of Chromatographic Science.
  • Wikipedia. High-performance liquid chromatography. Wikipedia.
  • ASTM MNL3-6TH-EB. Manual on Hydrocarbon Analysis, 6th Edition. ASTM International.
  • Zuas, O., Mulyana, M. R., & Budiman, H. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Redalyc.
  • Zuas, O., Mulyana, M. R., & Budiman, H. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. SciELO.
  • Suppajariyawat, P., et al. The Use Of Chemical Composition And Additives To Classify Petrol And Diesel Using Gas Chromatography–Mass Spectrometry And Chemometric Analysis. CORE.
  • de Oliveira, A. P., et al. Characterization of lubricity improver additive in diesel by gas chromatography-mass spectrometry. PubMed.
  • Waters. HPLC Separation Modes. Waters.
  • Tolosa, I., et al. Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. ResearchGate.
  • VanOrden, K. T., et al. Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory. ResearchGate.
  • ASTM STP332A-EB. Manual on Hydrocarbon Analysis, Second Edition—1968. ASTM International.
  • Suppajariyawat, P., et al. (PDF) The Use Of Chemical Composition And Additives To Classify Petrol And Diesel Using Gas Chromatography–Mass Spectrometry And Chemometric Analysis: A Uk Study. ResearchGate.
  • Nowak, J., et al. Quantification of isomerically summed hydrocarbon contributions to crude oil by carbon number, double bond equivalent, and aromaticity using gas chromatography with tunable vacuum ultraviolet ionization. Royal Society of Chemistry.
  • Nadkarni, R. A. (Ed.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Oil-Club Polska.
  • Schonert, R., Wispinski, D., & Cochran, J. Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Petro Industry News.
  • Alam, M. S., et al. Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques.
  • Liu, J., et al. Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science.
  • Elvert, M., et al. Gas chromatogram of branched and cyclic hydrocarbons from 120-cm depth... ResearchGate.
  • Biocompare. Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare.
  • Chebios. ASTM Methods. Chebios.
  • Heidenreich, H. The Number of Isomeric Hydrocarbons of the Methane Series. Hunter Heidenreich's Website.
  • NIST. Heptane, 5-ethyl-2-methyl-. NIST WebBook.
  • PubChem. This compound. PubChem.
  • Wikidata. 5-ethyl-2-methylheptane. Wikidata.
  • NIST. 5-ethyl-2,2-dimethylheptane. NIST WebBook.
  • Chemsrc. This compound. Chemsrc.
  • PubChem. 5-Ethyl-2,5-dimethylhept-2-ene. PubChem.
  • NIH. 5-Ethyl-2,2-dimethylheptane. PubChem.
  • Purcaro, G., et al. Mineral oil saturated and aromatic hydrocarbons quantification: Mono- and two-dimensional approaches. PubMed.
  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
  • NIST. heptane, 4-ethyl-2,5-dimethyl-. NIST WebBook.

Sources

A Comparative Guide to the Synthesis of Branched Alkanes: From Industrial Bulk to Targeted Precision

Author: BenchChem Technical Support Team. Date: January 2026

Highly branched alkanes are indispensable molecules across various scientific disciplines, serving as high-octane fuel components, specialty lubricants, and inert solvents in pharmaceutical applications.[1][2] Their molecular architecture imparts unique physicochemical properties, such as low freezing points and high stability, making the strategic selection of a synthetic route paramount to achieving the desired product characteristics. This guide provides an in-depth comparison of the primary methodologies for synthesizing branched alkanes, contrasting large-scale industrial processes with targeted, laboratory-scale syntheses. We will delve into the underlying mechanisms, practical considerations, and provide experimental data to inform your selection of the most appropriate method for your research and development needs.

Part 1: Industrial-Scale Synthesis of Branched Alkanes

The large-scale production of branched alkanes is dominated by processes developed in the petroleum refining industry. These methods are designed to increase the octane number of gasoline by converting linear alkanes or combining smaller molecules into a mixture of highly branched isomers.[1][2]

Catalytic Isomerization and Hydroisomerization

Isomerization is a process that rearranges the skeletal structure of straight-chain alkanes into their branched isomers.[3] When this process is carried out in the presence of hydrogen, it is termed hydroisomerization, which helps to minimize side reactions and maintain catalyst activity.[4][5]

Mechanism and Rationale: The reaction is typically catalyzed by bifunctional catalysts, which possess both metal and acid sites.[4][5] The mechanism involves the dehydrogenation of the n-alkane on a metal site (e.g., platinum) to form an alkene. This alkene is then protonated on an acid site (e.g., a zeolite) to form a carbocation, which undergoes a skeletal rearrangement to a more stable, branched carbocation.[1] This branched carbocation can then deprotonate to a branched alkene, which is subsequently hydrogenated on the metal site to yield the final branched alkane product.[1] The choice of a bifunctional catalyst is crucial as it balances the dehydrogenation/hydrogenation and isomerization steps, maximizing the yield of desired isomers while minimizing cracking.[5]

Catalysts and Selectivity: Zeolites, with their well-defined pore structures, are widely used as the acidic support in hydroisomerization catalysts. The shape selectivity of the zeolite plays a critical role in determining the product distribution.[6] For instance, 10-membered ring zeolites like ZSM-22 and ZSM-12 are effective for the hydroisomerization of long-chain n-alkanes.[6][7] The pore size of the zeolite can influence the formation of mono- versus multi-branched isomers. A study on n-dodecane hydroisomerization showed that a ZSM-12-based catalyst with a pore size of 5.6 × 6.0 Å achieved a maximum selectivity to multi-branched isomers of 55% at 90% conversion, while a ZSM-22 catalyst with a smaller pore size (4.6 × 5.7 Å) only reached 17% selectivity for multi-branched isomers.[6] This demonstrates the principle of "pore mouth" and "key lock" catalysis, where the spatial constraints within the zeolite pores dictate the structure of the products formed.

Experimental Workflow: Hydroisomerization of n-Heptane

cluster_0 Catalyst Bed Preparation cluster_1 Reaction cluster_2 Analysis cat_prep Pt/ZSM-22 catalyst loading reactor Fixed-bed reactor effluent Reactor Effluent reactor->effluent Product Stream feed n-Heptane and H2 feed (260 °C) feed->reactor gc Gas Chromatography (GC) effluent->gc Sampling

Caption: Workflow for n-heptane hydroisomerization.

Catalytic Cracking

Catalytic cracking is a process that breaks down large, long-chain hydrocarbon molecules into smaller, more valuable hydrocarbons, including a significant proportion of branched alkanes.[8] This process is a cornerstone of modern refineries for producing high-octane gasoline.[9]

Mechanism and Rationale: Unlike thermal cracking, which proceeds via a free-radical mechanism, catalytic cracking involves ionic intermediates.[9] The process utilizes solid acid catalysts, typically zeolites, which have sites that can generate carbocations from alkanes.[8][10] These carbocations are highly reactive and undergo a series of reactions including beta-scission (cracking) and isomerization, leading to the formation of a mixture of smaller, more branched alkanes and alkenes.[11] The use of zeolite catalysts is advantageous as they promote the formation of branched isomers, which have higher octane numbers.[9][10]

Alkylation

In the context of petroleum refining, alkylation refers to the process of combining light iso-paraffins, most commonly isobutane, with light olefins (e.g., propylene, butenes) to produce a high-molecular-weight, highly branched alkane mixture known as alkylate.[2][3] Alkylate is a premium gasoline blending stock due to its high octane number and clean-burning characteristics.[2][3][12]

Mechanism and Rationale: The reaction is catalyzed by strong liquid acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[2][3] The mechanism proceeds via a carbocation chain reaction. The strong acid protonates an olefin to form a carbocation, which then reacts with an isoparaffin (like isobutane) to form a larger, more stable tertiary carbocation. This larger carbocation then undergoes a hydride transfer with another isoparaffin molecule to yield the final branched alkane product and regenerate the tertiary carbocation, thus propagating the chain.[2]

Part 2: Laboratory-Scale Synthesis of Branched Alkanes

For research and specialized applications that require specific, highly pure branched alkanes, more targeted synthetic methods are employed. These methods offer greater control over the final molecular structure compared to the bulk industrial processes.

Corey-House Synthesis

The Corey-House synthesis is a versatile and high-yielding method for the formation of a new carbon-carbon bond between two alkyl groups, making it an excellent choice for the synthesis of unsymmetrical and branched alkanes.[4][13]

Mechanism and Rationale: This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5] The Gilman reagent is prepared in two steps: first, an alkyl halide is treated with lithium metal to form an alkyllithium compound, which is then reacted with copper(I) iodide to generate the lithium dialkylcuprate.[5] The subsequent reaction with a second alkyl halide proceeds via a mechanism resembling an SN2 reaction, where the cuprate acts as a nucleophile.[4] A key advantage of the Corey-House synthesis over direct coupling with Grignard or organolithium reagents is the significant reduction in side reactions such as elimination and metal-halogen exchange, leading to cleaner reactions and higher yields.[13][14][15]

Scope and Limitations: The Corey-House synthesis is broadly applicable, with the Gilman reagent being formed from primary, secondary, or tertiary alkyl, aryl, or alkenyl groups.[4] However, the alkyl halide coupling partner is generally limited to methyl, primary, and some secondary halides.[4][5] Tertiary alkyl halides are poor substrates and tend to undergo elimination.[16][17]

Experimental Protocol: Synthesis of 2-Methylpentane via Corey-House Reaction

  • Preparation of Lithium Diisopropylcuprate: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place lithium metal (2 equivalents) in anhydrous diethyl ether. Add isopropyl bromide (2 equivalents) dropwise with stirring. After the formation of isopropyllithium is complete, cool the solution to 0 °C and slowly add copper(I) iodide (1 equivalent). Stir the mixture until the Gilman reagent is formed.

  • Coupling Reaction: To the freshly prepared lithium diisopropylcuprate solution at 0 °C, add ethyl bromide (1 equivalent) dropwise.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2-methylpentane.

Grignard Reagent-Based Synthesis

While Grignard reagents are not typically used for direct coupling with alkyl halides to form alkanes due to side reactions, they are instrumental in a multi-step approach to synthesizing highly branched alkanes.[14] This method involves the addition of a Grignard reagent to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively, which is then converted to the desired alkane.[18]

Mechanism and Rationale: The first step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone or aldehyde, forming a new carbon-carbon bond and, after an acidic workup, an alcohol.[11][18][19] The choice of the Grignard reagent and the carbonyl compound determines the structure of the resulting alcohol and, consequently, the final branched alkane. The second step involves the dehydration of the alcohol to an alkene, typically using a strong acid like sulfuric or phosphoric acid and heat.[20] This reaction usually proceeds through an E1 mechanism for tertiary and secondary alcohols.[20] The final step is the hydrogenation of the alkene to the corresponding alkane, which is commonly achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reaction Pathway: Grignard-Based Synthesis of a Branched Alkane

cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation start Ketone + Grignard Reagent (R-MgX) alcohol Tertiary Alcohol start->alcohol 1. Et2O 2. H3O+ alkene Alkene alcohol->alkene H2SO4, Heat alkane Branched Alkane alkene->alkane H2, Pd/C

Caption: Multi-step synthesis of a branched alkane via a Grignard reagent.

Dithiane-Based Synthesis for Long-Chain Branched Alkanes

For the synthesis of complex, high-molecular-weight branched alkanes (C40+), a method utilizing 1,3-dithiane has been developed.[21][22] This approach overcomes the solubility issues and synthetic challenges associated with very long alkyl chains.[21]

Mechanism and Rationale: The synthesis begins with the alkylation of 1,3-dithiane with a suitable α,ω-dibromoalkane. The dithiane acts as a masked carbonyl group, and its acidic protons can be removed by a strong base to form a nucleophilic carbanion. This is followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate with an appropriate 1-bromoalkane to introduce the desired branches. The final step is the desulfurization of the dithiane groups using Raney nickel to yield the long-chain branched alkane.[21] This method allows for the precise placement of methyl or other alkyl groups at mid-chain or near the termini of long alkanes.[22]

Part 3: Comparative Analysis

The choice of a synthesis route for branched alkanes depends heavily on the desired scale, purity, and specific structure of the target molecule.

Method Scale Product Advantages Disadvantages
Hydroisomerization IndustrialMixture of isomersContinuous process, utilizes readily available feedstocksProduces a mixture of products, requires high temperatures and pressures
Catalytic Cracking IndustrialMixture of smaller alkanes/alkenesHigh throughput, produces valuable gasoline componentsProduces a complex mixture, requires high energy input
Alkylation IndustrialHigh-octane alkylateProduces high-quality, clean-burning fuelUses hazardous liquid acids (H₂SO₄, HF)
Corey-House Synthesis LaboratorySpecific, pure alkaneHigh yield, good for unsymmetrical alkanes, fewer side reactionsSensitive to moisture and air, limitations on alkyl halide substrate (no 3°)
Grignard-Based Synthesis LaboratorySpecific, pure alkaneUtilizes readily available starting materials, versatileMulti-step process, potential for rearrangement in dehydration step
Dithiane-Based Synthesis LaboratorySpecific, long-chain alkaneExcellent for high-molecular-weight alkanes, precise controlMulti-step, uses stoichiometric strong base and Raney nickel

Table 1: Comparison of Different Synthesis Routes for Branched Alkanes

Conclusion

The synthesis of branched alkanes can be approached from two distinct perspectives: the large-scale, economically driven processes of the petroleum industry and the precise, structure-oriented methods of the research laboratory. Industrial methods like hydroisomerization, catalytic cracking, and alkylation are optimized for the bulk production of high-octane fuel components from crude oil fractions. In contrast, laboratory-scale syntheses such as the Corey-House, Grignard-based, and dithiane-based routes provide researchers with the tools to construct specific, highly pure branched alkanes for specialized applications. Understanding the mechanisms, advantages, and limitations of each of these methods is crucial for selecting the most effective strategy to meet the demands of a particular application, whether it be in fuel science, materials chemistry, or drug development.

References

  • Corey–House synthesis. (n.d.). In Wikipedia.
  • Mäkelä, M., & Murzin, D. Y. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
  • Wang, Y., et al. (2020). Shape selectivity of zeolite for hydroisomerization of long-chain alkanes. Catalysis Science & Technology, 10(15), 5123-5132. [Link]
  • Corey House Reaction Definition, Synthesis, Mechanism & Uses. (n.d.). Testbook.
  • What is the limitations of corey house synthesis? [Chemistry]. (n.d.). Gauth.
  • Alkylation. (n.d.). In FSC 432: Petroleum Refining. PennState.
  • Scheme 1. Reaction Pathways for Hydroisomerization of n-Alkanes... (n.d.). ResearchGate.
  • Corey House Reaction. (2020, June 20). BYJU'S.
  • Why shouldn't 3° alkyl halides be used in the Corey-House synthesis? (2017, April 10). Quora.
  • Alkylation of Isobutane with C3−C5 Olefins To Produce High-Quality Gasolines: Physicochemical Sequence of Events. (2006). Industrial & Engineering Chemistry Research, 45(14), 4755–4771. [Link]
  • Chemistry of Catalytic Cracking. (n.d.). In FSC 432: Petroleum Refining. PennState.
  • Cracking Alkanes. (2023, January 22). Chemistry LibreTexts.
  • Wang, Y., et al. (2019). Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites. New Journal of Chemistry, 43(33), 13133-13143. [Link]
  • Lehmler, H. J., et al. (2002). A Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523–531. [Link]
  • Lehmler, H. J., et al. (2002). A Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Taylor & Francis Online. [Link]
  • A Short On Preparation Of Alkanes By Corey- House Synthesis. (n.d.). Unacademy.
  • Gasoline. (n.d.). In Wikipedia.
  • Process for the preparation of 2,3-dimethylbutane-2,3-diol. (1983).
  • Clark, J. (n.d.). cracking alkanes - thermal and catalytic. Chemguide.
  • zeolites steam thermal cracking reaction conditions reforming catalytic cracking isomerisation alkanes products branched alkanes cyclic hydrocarbons cycloalkanes aromatics benzene methylbenzene advanced A level organic chemistry revision notes. (n.d.). docbrown.info.
  • 14 Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison.
  • Process for the preparation of 2,3-dimethylbutane-2,3-diol. (1982).
  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide.
  • Al-Sandooq, A. W., et al. (2025). Recent trends in microbial production of alkanes. World Journal of Microbiology and Biotechnology, 41(5), 1-16. [Link]
  • Zhang, Y., et al. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ACS Omega, 7(30), 26367–26377. [Link]
  • Kumar, P., et al. (2024). Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites. Catalysis Science & Technology, 14(1), 10-21. [Link]
  • Synthesis of highly-branched alkanes for renewable gasoline. (2015). Green Chemistry, 17(3), 1368-1382. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Alkylation, Isomerisation and Polymerisation. (2014, February 21). YouTube.
  • Corey House Reaction | Alkanes Formation | Hydrocarbons | CBSE/NEET/JEE | Milind Sir. (2020, July 21). YouTube.
  • How can alkane prepare by grignard reagent? (2018, October 15). Quora.
  • Yield of 2,3-DMB during isomerization of n-hexane with intermediate... (n.d.). ResearchGate.
  • COREY HOUSE SYNTHESIS -Preparation of PREPARATION OF ALKANES Name Reactions for Competitive Exams. (2023, April 4). YouTube.
  • Synthesis using Grignard reagents_Part1. (n.d.). Khan Academy.
  • Isomerization process for 2,3-dimethylbutane production. (1994).
  • Kumari, S., et al. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 4, 100302. [Link]
  • Corey–House synthesis. (n.d.). Grokipedia.

Sources

A Comparative Guide to the Relative Stability of Tertiary vs. Secondary Carbocations in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular fragmentation patterns in mass spectrometry (MS) is paramount for accurate structural elucidation. This guide provides an in-depth technical comparison of the relative stability of tertiary and secondary carbocations as observed in the gas phase through mass spectrometry. We will explore the fundamental principles governing carbocation stability and demonstrate how these principles directly influence fragmentation pathways, providing a predictable and interpretable analytical signature.

The Decisive Role of Carbocation Stability in Mass Spectrometric Fragmentation

In electron ionization (EI) mass spectrometry, the initial ionization event creates a molecular ion (M+•), which is often energetically unstable. This excess energy is dissipated through a series of fragmentation events, leading to the formation of smaller, charged fragments. The fragmentation process is not random; rather, it is governed by the formation of the most stable possible carbocation intermediates.[1][2][3] Consequently, the relative abundance of fragment ions in a mass spectrum provides a direct indication of the stability of the carbocations formed during fragmentation.[4][5] The established order of carbocation stability is tertiary > secondary > primary, a principle rooted in the electronic effects of hyperconjugation and inductive effects.[3]

The Pillars of Carbocation Stability: Hyperconjugation and the Inductive Effect

The increased stability of more substituted carbocations can be attributed to two primary electronic phenomena:

  • Inductive Effect: Alkyl groups are electron-donating. They "push" electron density through the sigma bonds towards the electron-deficient carbocation center. This dispersal of the positive charge over a larger number of atoms leads to a more stable species. A tertiary carbocation benefits from the inductive effect of three alkyl groups, whereas a secondary carbocation has only two.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. The more alkyl groups attached to the carbocation center, the greater the number of adjacent C-H bonds, and thus the more significant the hyperconjugation stabilization.[6]

These stabilizing effects dictate that fragmentation pathways favoring the formation of tertiary carbocations will be significantly more prevalent than those leading to secondary carbocations.

Experimental Evidence: A Comparative Analysis of Isomeric Alkanes

To empirically demonstrate the influence of carbocation stability on fragmentation patterns, we can compare the mass spectra of isomeric alkanes that, upon fragmentation, can form either secondary or tertiary carbocations. A classic example is the comparison of 2-methylpentane and 3-methylpentane, both isomers of hexane with the molecular formula C₆H₁₄.

Fragmentation of 2-Methylpentane: The Preference for Tertiary Carbocation Formation

In 2-methylpentane, cleavage of the C-C bond between the second and third carbon atoms can lead to the formation of a tertiary carbocation (m/z 57) or a primary radical. This is a highly favored fragmentation pathway due to the significant stability of the resulting tertiary carbocation.[1][7]

Fragmentation of 3-Methylpentane: Formation of a Secondary Carbocation

Conversely, the fragmentation of 3-methylpentane at its branching point will predominantly lead to the formation of a secondary carbocation (m/z 57) and an ethyl radical. While still a favored pathway compared to the formation of primary carbocations, the resulting secondary carbocation is less stable than the tertiary carbocation formed from 2-methylpentane.[1]

The direct comparison of the mass spectra of these two isomers reveals a stark difference in the relative abundance of the key fragment ions, providing clear experimental evidence for the preferential formation of the more stable carbocation.

Quantitative Data Summary

The following table summarizes the expected relative abundances of the major fragment ions in the electron ionization mass spectra of 2-methylpentane and 3-methylpentane.

m/zIon StructureProposed Carbocation TypeExpected Relative Abundance in 2-MethylpentaneExpected Relative Abundance in 3-Methylpentane
86[C₆H₁₄]⁺•Molecular IonLowLow
71[C₅H₁₁]⁺SecondaryModerateModerate
57[C₄H₉]⁺Tertiary / SecondaryHigh (often base peak)High
43[C₃H₇]⁺SecondaryVery High (often base peak)Moderate
29[C₂H₅]⁺PrimaryLowHigh

Note: The base peak is the most abundant ion in the spectrum and is assigned a relative abundance of 100%. The relative abundances of other ions are reported as a percentage of the base peak.

Visualizing Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for 2-methylpentane and 3-methylpentane.

G cluster_2mp 2-Methylpentane Fragmentation 2MP_M [C₆H₁₄]⁺• (m/z 86) 2-Methylpentane 2MP_frag1 [C₄H₉]⁺ (m/z 57) (Tertiary Carbocation) 2MP_M->2MP_frag1 - C₂H₅• 2MP_frag2 [C₃H₇]⁺ (m/z 43) (Secondary Carbocation) 2MP_M->2MP_frag2 - C₃H₇•

Caption: Primary fragmentation of 2-methylpentane leading to a stable tertiary carbocation.

G cluster_3mp 3-Methylpentane Fragmentation 3MP_M [C₆H₁₄]⁺• (m/z 86) 3-Methylpentane 3MP_frag1 [C₄H₉]⁺ (m/z 57) (Secondary Carbocation) 3MP_M->3MP_frag1 - C₂H₅• 3MP_frag2 [C₂H₅]⁺ (m/z 29) (Primary Carbocation) 3MP_M->3MP_frag2 - C₄H₉•

Caption: Fragmentation of 3-methylpentane yielding a secondary carbocation.

Experimental Protocol: GC-MS Analysis of Isomeric Hexanes

This protocol outlines a detailed methodology for the comparative analysis of 2-methylpentane and 3-methylpentane using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare individual 100 ppm solutions of 2-methylpentane and 3-methylpentane in a high-purity volatile solvent such as hexane or pentane.

  • Mixture Preparation: Prepare a mixed standard containing 100 ppm of each isomer in the same solvent.

  • Blank Preparation: Prepare a vial containing only the solvent to be used as a blank.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 100 °C

    • Hold: 2 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 20-100

Data Acquisition
  • Inject the solvent blank to ensure the system is clean.

  • Inject the 2-methylpentane standard.

  • Inject the 3-methylpentane standard.

  • Inject the mixed standard.

  • Acquire data in full scan mode.

Data Analysis
  • For each chromatogram, identify the peaks corresponding to 2-methylpentane and 3-methylpentane based on their retention times.

  • Extract the mass spectrum for each peak.

  • Identify the molecular ion peak (m/z 86) and the major fragment ion peaks (m/z 71, 57, 43, 29).

  • Normalize the spectra by setting the most abundant peak (the base peak) to 100% relative abundance.

  • Compare the relative abundances of the key fragment ions between the two isomers.

Experimental Workflow Diagram

G SamplePrep Sample Preparation (Individual Isomers & Mixture) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization Fragmentation Molecular Ion Fragmentation MS_Ionization->Fragmentation Mass_Analysis Mass Analysis (Quadrupole) Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectral Comparison) Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of isomeric alkanes.

Conclusion

The relative stability of carbocations is a cornerstone principle in organic chemistry that finds direct and powerful application in the interpretation of mass spectra. As demonstrated, the preferential formation of tertiary carbocations over secondary carbocations leads to distinct and predictable fragmentation patterns. By leveraging this fundamental knowledge, researchers can confidently elucidate the structures of unknown compounds and differentiate between closely related isomers. The experimental protocol provided herein offers a robust framework for the practical application of these principles in the laboratory.

References

  • Bestchoice. (n.d.). Hexane isomers Mass spec Alkane RX. [Link]
  • University of Calgary. (2008). lecture 3-Fragmentation patterns - principles of mass spectrometric analysis. [Link]
  • Bestchoice. (n.d.). Demo Course - Mass spec Alkane RX - Pages. [Link]
  • R Discovery. (1997).
  • PubMed. (2003).
  • ResearchGate. (2013).
  • Michigan State University. (n.d.). Mass Spectrometry. [Link]
  • University of Tennessee. (n.d.). Analysis of mixtures containing isomeric hydrocarbons using process mass spectrometry. [Link]
  • Florida International University. (n.d.).
  • Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis.... [Link]
  • Doc Brown's Chemistry. (2025).
  • RSC Publishing. (2017).
  • ResearchGate. (2025).
  • YouTube. (2025). Mass Spectrometry of Alkanes. [Link]
  • NIST. (n.d.). Pentane, 2-methyl-. [Link]
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
  • ResearchGate. (n.d.). Sensitive detection of n -alkanes using a mixed ionization mode proton-transfer-reaction mass spectrometer. [Link]
  • Chemguide. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2019). 12.
  • Chemistry LibreTexts. (2023).
  • Macmillan Group. (n.d.). Modern Mass Spectrometry. [Link]
  • NIST. (n.d.). 2-Pentene, 3-methyl-, (E)-. [Link]
  • Pearson+. (n.d.). Predict the masses and the structures of the most abundant fragme.... [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing C11H24 Isomers Using Retention Indices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in petrochemical analysis, environmental monitoring, and drug development, the accurate characterization of hydrocarbon isomers is a frequent and formidable challenge. The undecane (C11H24) isomers, numbering 159 distinct structural arrangements, epitomize this analytical puzzle.[1][2] Their nearly identical mass spectra and subtle differences in physicochemical properties render simple identification methods inadequate. This guide provides an in-depth, technically grounded methodology for distinguishing these isomers using gas chromatography (GC) and the Kovats Retention Index (RI) system, moving beyond simple retention times to a more robust, transferable identification framework.

The Foundational Challenge: Limitations of Retention Time

Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile carrier gas. The time a compound takes to travel through the column, its retention time (t_R), is a primary identifier. However, t_R is a fickle parameter, highly sensitive to instrumental fluctuations in column length, carrier gas flow rate, and oven temperature programming.[3] A slight change in any of these variables can shift the t_R, making direct comparison of data between instruments or even between different analytical runs unreliable.

This is where the Kovats Retention Index (RI) system provides an elegant and essential solution. Introduced by Ervin Kováts in the 1950s, the system normalizes the retention time of an analyte to the retention times of bracketing n-alkanes (straight-chain hydrocarbons).[4][5] This creates a unitless index that is largely independent of the aforementioned instrumental variables, allowing for confident comparison of data across different laboratories and systems.[4][6]

Expert Rationale: Causality in Method Design

The successful separation of C11H24 isomers is not accidental; it is the result of deliberate choices grounded in the fundamental principles of chromatography and molecular behavior.

Undecane isomers are non-polar molecules. To achieve separation, we must select a stationary phase with similar chemical properties. The guiding principle is "like dissolves like," which dictates that non-polar compounds are best separated on non-polar stationary phases.[7][8] On such columns, the primary interaction mechanism is based on dispersive (van der Waals) forces.

Consequently, the elution order of alkane isomers on a non-polar column is predominantly governed by their boiling points.[7][9]

  • Recommended Phases:

    • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1): This is the most common and least selective non-polar phase. It provides excellent separation based on boiling point differences.[1][10]

    • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5): The inclusion of phenyl groups introduces a slight polarity, which can offer alternative selectivity for certain isomers, but the separation is still largely boiling-point dependent.[1][11]

The key to separating isomers lies in exploiting the subtle differences in their physical properties imparted by their molecular structure. For alkanes, the degree of branching is the critical factor.

  • Linear vs. Branched: The straight-chain isomer, n-undecane, has the largest surface area, maximizing its interaction with the stationary phase and resulting in the highest boiling point of all C11H24 isomers.

  • Degree of Branching: As the number of branches increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular interactions (van der Waals forces), leading to a lower boiling point.[9]

Therefore, on a standard non-polar GC column, highly branched C11H24 isomers will have lower boiling points and will elute earlier than less branched or linear isomers .[9][12] The retention index quantifies this relationship on a standardized scale.

cluster_0 Molecular Structure cluster_1 Physicochemical Property cluster_2 GC Elution on Non-Polar Phase High Branching High Branching Compact, Spherical Shape Compact, Spherical Shape High Branching->Compact, Spherical Shape leads to Reduced Surface Area Reduced Surface Area Compact, Spherical Shape->Reduced Surface Area Low Branching (Linear) Low Branching (Linear) Elongated Shape Elongated Shape Low Branching (Linear)->Elongated Shape leads to Increased Surface Area Increased Surface Area Elongated Shape->Increased Surface Area Lower Boiling Point Lower Boiling Point Reduced Surface Area->Lower Boiling Point Shorter Retention Time Shorter Retention Time Lower Boiling Point->Shorter Retention Time Higher Boiling Point Higher Boiling Point Increased Surface Area->Higher Boiling Point Longer Retention Time Longer Retention Time Higher Boiling Point->Longer Retention Time Lower Retention Index Lower Retention Index Shorter Retention Time->Lower Retention Index Higher Retention Index Higher Retention Index Longer Retention Time->Higher Retention Index

Caption: Relationship between branching and retention index.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. By co-injecting or running an n-alkane standard mixture under the exact same conditions as the sample, the retention index calculation inherently corrects for minor variations in instrument performance, ensuring trustworthy and reproducible results.

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

  • Column: DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Reagents:

    • Sample containing C11H24 isomers.

    • n-Alkane standard mixture (e.g., C8-C20) in a suitable solvent.

    • High-purity solvent (e.g., n-hexane) for sample dilution.

  • Sample Preparation:

    • Prepare a 10-100 µg/mL solution of the C11H24 isomer mixture in n-hexane.

    • Prepare a separate solution of the n-alkane standard mixture at a similar concentration.

  • GC Instrument Conditions:

    • Injector: 250°C, Split mode with a ratio of 100:1.[1]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature 40°C, hold for 5 minutes; ramp at 2°C/min to 200°C; hold for 10 minutes.[1]

    • Detector (FID): 280°C.

  • Analytical Procedure:

    • First, inject the n-alkane standard mixture to determine the retention times for each n-alkane (e.g., C10, C11, C12, etc.).

    • Next, under the identical analytical conditions, inject the C11H24 isomer sample.

    • Record the retention times of all peaks.

  • Retention Index Calculation:

    • The retention index for a temperature-programmed analysis is calculated using the Van den Dool and Kratz formula.[11]

    • Formula: I_x = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

      • I_x: Retention Index of the C11H24 isomer.

      • n: Carbon number of the n-alkane eluting before the isomer.

      • t_x: Retention time of the isomer.

      • t_n: Retention time of the n-alkane eluting before the isomer.

      • t_{n+1}: Retention time of the n-alkane eluting after the isomer.

    • For example, if an isomer elutes between n-decane (C10, t_n) and n-undecane (C11, t_{n+1}), then n would be 10. The calculated index will be between 1000 and 1100.

G cluster_prep 1. Preparation cluster_analysis 2. GC Analysis (Identical Conditions) cluster_calc 3. Data Processing cluster_id 4. Identification prep_sample Prepare C11H24 Isomer Sample run_sample Inject & Record t_R of Isomers prep_sample->run_sample prep_alkane Prepare n-Alkane Standard (C8-C20) run_alkane Inject & Record t_R of n-Alkanes prep_alkane->run_alkane identify_peaks Identify bracketing n-alkanes (t_n, t_{n+1}) run_alkane->identify_peaks run_sample->identify_peaks calc_ri Calculate Retention Index (I_x) for each isomer peak identify_peaks->calc_ri compare_db Compare Calculated I_x with Reference Database (e.g., NIST) calc_ri->compare_db

Caption: Experimental workflow for RI determination.

Comparative Data and Interpretation

The power of the retention index lies in its ability to provide a consistent value for isomer identification. The following table presents Kovats retention indices for a selection of C11H24 isomers on a standard non-polar (dimethylpolysiloxane) stationary phase, compiled from the NIST Chemistry WebBook.[13]

Isomer NameStructureKovats Retention Index (I) on Non-Polar Phase
2,2,4,4-TetramethylheptaneHighly Branched1046
2,2,5-Trimethyl-3-ethylhexaneBranched1075
3,3-DimethylnonaneBranched1081
2-MethyldecaneSingle Branch1089
5-MethyldecaneSingle Branch1093
n-Undecane Linear 1100

Data sourced from the NIST Chemistry WebBook. Values are representative and may vary slightly based on specific experimental conditions.[13]

Analysis of the Data:

  • Clear Differentiation: The retention indices provide a clear numerical distinction between the isomers. For example, 2-methyldecane (I=1089) is easily distinguished from 3,3-dimethylnonane (I=1081).

  • Branching Effect: As predicted by the structure-retention relationship, the highly branched 2,2,4,4-tetramethylheptane has the lowest retention index (1046), indicating it elutes earliest.

  • The n-Alkane Standard: The linear n-undecane has a retention index of exactly 1100 by definition, serving as the upper anchor point for all other C11H24 isomers on this scale.[14][15]

Conclusion

Distinguishing the vast number of C11H24 isomers requires a method that is both highly selective and robust against instrumental variability. While raw retention time is a useful starting point, the Kovats Retention Index system provides the necessary standardization for confident, transferable isomer identification. By understanding the causal relationship between molecular branching, boiling point, and chromatographic behavior on non-polar stationary phases, researchers can design and execute self-validating experiments. The use of retention indices, supported by comprehensive databases, transforms the complex challenge of isomer differentiation into a systematic and reliable analytical workflow, which is indispensable for professionals in quality control, research, and development.

References

  • Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. U.S. Geological Survey. [Link]
  • Using Kovats Indices to Identify Hydrocarbon Peaks in a Chrom
  • retention index (R05360). The IUPAC Compendium of Chemical Terminology. [Link]
  • Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?
  • Gas Chrom
  • Kov
  • What Are Kovats Retention Indices In Gas Chromatography? Chemistry For Everyone (YouTube). [Link]
  • Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)? Agilent Community. [Link]
  • Retention Indexes. Chempendix - Google Sites.
  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu (Europe). [Link]
  • GC Analysis – Part IV. Retention Indices. PhytoChemia. [Link]
  • Undecane. PubChem - NIH. [Link]
  • Gas Chromatographic Retention D
  • List of isomers of undecane. Wikipedia. [Link]
  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. TU Wien's reposiTUm. [Link]

Sources

comparative review of analytical techniques for alkane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Techniques for Alkane Analysis

Introduction: The Ubiquitous but Challenging Analyte

Alkanes, the simplest saturated hydrocarbons, are fundamental to countless applications, from serving as the primary components of fuels in the petrochemical industry to acting as biomarkers in environmental science and appearing as excipients in pharmaceutical formulations.[1][2][3] Despite their simple structure, the analytical assessment of alkanes presents significant challenges. Their inherent chemical inertness, lack of functional groups, and the existence of numerous structurally similar isomers in complex mixtures demand sophisticated analytical strategies.[1][2][4] The separation and identification of branched alkane isomers, for instance, is particularly difficult due to their similar physical and chemical properties, such as boiling points, which often leads to co-elution in chromatographic methods.[4]

This guide provides a comparative review of the principal analytical techniques for alkane analysis. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer objective comparisons of performance to empower researchers, scientists, and drug development professionals in selecting and implementing the most effective strategy for their specific needs.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is dictated by the central question of the analysis: Are we seeking to identify unknown components, quantify known analytes, or elucidate the precise structure of a pure compound? The answer will guide the choice between chromatographic and spectroscopic methods.

Gas Chromatography (GC): The Workhorse of Alkane Analysis

Gas chromatography is the industry standard and the most powerful technique for analyzing volatile and semi-volatile compounds like alkanes.[5][6] The fundamental principle involves vaporizing a sample and transporting it through a column via an inert carrier gas (the mobile phase).[7] Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls.[3][7] For alkanes, separation is primarily governed by boiling point, with lower-boiling, smaller alkanes eluting before higher-boiling, larger ones.[6]

The true power and versatility of GC, however, lie in the choice of detector.

The Flame Ionization Detector (FID) is a robust, sensitive, and universally respected detector for hydrocarbons.[5]

  • Principle of Operation: As analytes elute from the GC column, they are combusted in a hydrogen-air flame.[8] This process generates ions, creating a small electrical current that is proportional to the mass of carbon atoms entering the flame.[8]

  • Expert Insight (The "Why"): The FID's near-uniform response factor for different hydrocarbons is its greatest strength. Because the signal is directly proportional to the number of carbon atoms being burned, it allows for reliable quantification of alkanes even without an identical reference standard for every single compound. This makes GC-FID the preferred method for high-throughput quantitative analysis where the identity of the alkanes is already known.[5][9] It is a cost-effective and straightforward solution for quantifying organic compounds.[8]

Pairing a gas chromatograph with a mass spectrometer creates an analytical tool with unparalleled specificity and identification power.[8][10]

  • Principle of Operation: After separation in the GC column, analytes enter the mass spectrometer, where they are ionized (typically by electron impact, EI). This high-energy ionization causes the molecules to fragment into a predictable pattern of smaller, charged ions. The MS then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[10][11]

  • Expert Insight (The "Why"): This mass spectrum acts as a chemical "fingerprint," allowing for definitive identification of an analyte by comparing it to spectral libraries.[10] This is a critical advantage over FID, which provides no structural information.[8] For quantification, GC-MS can operate in two modes: full-scan mode, which captures the entire spectrum, or selected ion monitoring (SIM) mode. SIM focuses on specific, characteristic fragment ions of the target analyte, dramatically increasing sensitivity and allowing for detection at trace levels.[10] However, a key challenge in alkane analysis is that isomers often produce very similar fragment ions, making differentiation difficult without excellent chromatographic separation.[12]

Spectroscopic Techniques: For Structural Elucidation

While GC is dominant for mixture analysis, spectroscopic methods are invaluable for characterizing pure alkane samples or providing complementary information.

  • Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[13] The spectra of alkanes are characterized by strong absorptions from C-H bond stretching (3000–2850 cm⁻¹) and bending vibrations (1470–1350 cm⁻¹).[14]

  • Application & Limitations: FTIR is excellent for confirming the presence of alkane functional groups (C-H bonds) and the absence of other functional groups. The ratio of methylene (CH₂) to methyl (CH₃) peak intensities can even provide clues about the length of a straight-chain alkane.[15] However, FTIR cannot separate components in a mixture and provides limited information for distinguishing between different alkane isomers. Its primary role is in qualitative assessment and identity confirmation of relatively pure substances.

  • Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies depending on their chemical environment.[16]

  • Application & Limitations: For a pure alkane, NMR provides the most detailed structural information possible, revealing the connectivity of atoms and the number of different types of protons and carbons.[17][18] This makes it the gold standard for elucidating the exact structure of a new or unknown alkane compound. However, the complexity of NMR spectra increases dramatically with the number of components, making it generally unsuitable for analyzing complex alkane mixtures without prior separation by a technique like GC.

Comparative Performance Summary

The choice between these primary techniques hinges on the analytical goal. The following table provides a direct comparison to guide this decision-making process.

Parameter GC-FID GC-MS FTIR Spectroscopy NMR Spectroscopy
Primary Application Quantitative analysis of known hydrocarbonsQualitative identification and quantitative analysisQualitative functional group analysisDefinitive structural elucidation of pure compounds
Specificity Low (based on retention time only)Very High (based on mass spectrum "fingerprint")Moderate (identifies C-H bonds)Extremely High (provides detailed connectivity)
Sensitivity High (ppm range)Very High (ppb range, especially in SIM mode)[10]Low (requires relatively pure sample)Low (requires mg quantities)
Sample Throughput HighModerate to HighVery HighLow
Cost (Instrument) LowModerate to HighLowVery High
Complexity LowHighLowVery High
Best For... Routine QC, purity assessment of known alkanesUnknown identification, trace analysis, complex mixturesRapid identity check of raw materialsCharacterizing new chemical entities, isomer differentiation

Visualizing the Analytical Workflow

To provide a clearer picture of the process, the following diagrams illustrate a typical workflow and a decision-making model for selecting the appropriate technique.

General Workflow for Alkane Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Fuel) Extraction Extraction / Isolation (LLE, SPE, TD) Sample->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Identification Identification (Library Search for MS) Integration->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for alkane analysis from sample collection to final reporting.

Decision Tree for Technique Selection

Start What is the primary analytical goal? Goal_ID Identify Unknowns in a Mixture? Start->Goal_ID Goal_Quant Quantify Known Alkanes? Start->Goal_Quant Goal_Struct Determine Structure of a Pure Compound? Start->Goal_Struct Goal_ID->Goal_Quant No Use_GCMS Use GC-MS Goal_ID->Use_GCMS Yes Goal_Quant->Goal_Struct No Use_GCFID Use GC-FID Goal_Quant->Use_GCFID Yes (High Throughput) Trace_Level Is it trace-level analysis? Goal_Quant->Trace_Level Yes (Low Concentration) Use_NMR Use NMR / FTIR Goal_Struct->Use_NMR Yes Trace_Level->Use_GCFID No GCMS_SIM Use GC-MS (SIM mode) Trace_Level->GCMS_SIM Yes

Caption: A decision tree to guide the selection of the optimal analytical technique based on the research objective.

Experimental Protocols: From Theory to Practice

A robust analytical result is built upon a well-designed and validated protocol. The following sections provide self-validating, step-by-step methodologies for common alkane analysis scenarios.

Protocol 1: Quantitative Purity Analysis of Volatile Alkanes (e.g., C7-C30) by GC-FID

This protocol is ideal for determining the purity of a known alkane standard or quantifying major alkane components in a simple mixture.

  • Sample Preparation:

    • Accurately weigh and dissolve the alkane sample in a high-purity solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.[5]

    • For enhanced precision, add a known concentration of a non-interfering internal standard (e.g., squalane).

    • Prepare a series of calibration standards of a certified reference alkane (e.g., n-dodecane) spanning the expected concentration range of the analyte. Prepare these in the same manner as the sample, including the internal standard.

  • Instrumentation & Conditions:

    • System: Gas chromatograph equipped with a Flame Ionization Detector.

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID x 0.25 µm film thickness) is standard for alkane analysis.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[5]

    • Injector: Split/splitless injector at 280°C with a split ratio of 50:1 to avoid column overload.[5]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes. This program ensures the separation of both volatile and heavier alkanes.

    • Detector: FID at 320°C.

  • Data Analysis & System Validation:

    • Inject the calibration standards to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. The system is validated if the curve has a correlation coefficient (R²) > 0.995.

    • Inject the sample. Identify the alkane peaks by comparing their retention times to known standards.

    • Quantify the analytes by calculating their concentration from the peak area ratio using the linear regression equation derived from the calibration curve.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Protocol 2: Trace-Level Alkane Analysis in Water by GC-MS

This protocol details the identification and quantification of trace alkane contaminants in an environmental water sample, requiring a concentration step.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place 10 mL of the water sample into a 20 mL headspace vial.

    • Add a salt (e.g., NaCl, 2g) to increase the ionic strength of the sample, which promotes the partitioning of non-polar alkanes into the headspace.

    • Seal the vial. Place it in a heated agitator (e.g., 60°C for 15 minutes) to allow the volatile alkanes to equilibrate into the headspace.

    • Expose a SPME fiber (e.g., PDMS coating) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the analytes.[19]

    • Causality: This solvent-free extraction technique is ideal for volatile compounds. It is a non-exhaustive extraction method that concentrates analytes from the sample headspace onto a solid fiber, increasing sensitivity.[20]

  • Instrumentation & Conditions:

    • System: Gas chromatograph coupled to a Mass Spectrometer.

    • Column & Oven Program: As described in Protocol 1.

    • Injection: Retract the SPME fiber and immediately insert it into the GC inlet (280°C, splitless mode for 2 minutes) to thermally desorb the trapped analytes onto the column.

    • MS Conditions:

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Mode: Acquire data in both full scan mode (m/z 40-550) for identification and SIM mode for quantification. For alkanes, key monitoring ions are often m/z 57, 71, 85, etc., which correspond to characteristic alkyl fragments.[21]

  • Data Analysis & System Validation:

    • Identification: Process the full scan data. Compare the mass spectrum of each unknown peak against a reference library (e.g., NIST) for tentative identification. A match factor > 800 is generally considered a good hit.

    • Quantification: Use the data from the more sensitive SIM mode. Create a calibration curve by analyzing standards prepared in clean water and extracted using the same SPME method.

    • Calculate the concentration of identified alkanes in the original water sample. The method is validated by analyzing a spiked sample and ensuring recovery is within an acceptable range (e.g., 80-120%). A method developed for n-alkanes in forage and fecal samples using GC/MS reported recoveries greater than 91%.[22][23]

Conclusion and Future Perspectives

The analysis of alkanes, while challenging, is well-served by a suite of powerful analytical techniques. Gas chromatography, particularly when coupled with either FID or MS detection, remains the cornerstone for the separation, quantification, and identification of alkanes in complex mixtures.[1][5] GC-FID offers unparalleled robustness and quantitative accuracy for known analytes, while GC-MS provides the specificity required for definitive identification and trace-level analysis.[8][10] Spectroscopic methods like FTIR and NMR, though less suited for mixtures, are indispensable for the structural characterization of pure substances.

The future of alkane analysis is moving towards greater efficiency and sensitivity. Innovations such as two-dimensional gas chromatography (GCxGC) are enabling the separation of even the most complex hydrocarbon mixtures found in petroleum.[1] Furthermore, developments in soft ionization techniques for mass spectrometry aim to reduce the fragmentation of alkane molecules, which could simplify isomer identification.[12] Concurrently, a significant push towards "green" analytical chemistry is driving the adoption of solvent-free sample preparation techniques like SPME and thermal desorption, reducing the environmental impact of analysis.[24] As a Senior Application Scientist, it is clear that the optimal approach is not a one-size-fits-all solution but rather a carefully selected strategy tailored to the specific analytical question, matrix complexity, and desired outcome.

References

  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry, 55(18), 7301-7307. [Link]
  • ResearchGate. (2007). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material.
  • PubMed. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material.
  • ResearchGate. Quantitative analysis of high molecular weight alkanes in crude oil and source rocks by gas chromatography.
  • Patsnap. (2024). Assessing Alkane Chemistry: Analytical Techniques.
  • Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20. Pragolab. [Link]
  • ResearchGate. Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
  • Columbia University. IR Spectroscopy Tutorial: Alkanes. Columbia University. [Link]
  • W.W. Norton. 2.14 Nuclear Magnetic Resonance Spectra of Alkanes. W.W. Norton. [Link]
  • Oxford Academic. Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • OpenOChem Learn. Alkanes. OpenOChem Learn. [Link]
  • ResearchGate. Application of Fourier transform infrared spectroscopy (FTIR) techniques in the mid-IR (MIR) and near-IR (NIR) spectroscopy to determine n-alkane and long-chain alcohol contents in plant species and faecal samples.
  • MONAD. (2024).
  • University of Massachusetts Lowell. Gas Chromatography. University of Massachusetts Lowell. [Link]
  • Chemistry LibreTexts. (2021). 12.
  • National Institutes of Health. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry.
  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. [Link]
  • Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. [Link]
  • PubMed. (2012). 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments.
  • Chemistry LibreTexts. (2023). 27.
  • Royal Society of Chemistry. (2014). Detection of σ-alkane complexes of manganese by NMR and IR spectroscopy in solution. Royal Society of Chemistry. [Link]
  • ResearchGate. Analysis of n-Alkanes in Water Samples by Means of Headspace Solvent Microextraction and Gas Chromatography.
  • ResearchGate. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS.
  • Patsnap. (2024). How to Tackle Alkane Challenges in Eco-Engineering.
  • Michigan State University. FTIR Spectroscopy of an alkanethiol monolayer.
  • Teledyne Labs.
  • SlidePlayer.
  • Longdom Publishing. Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. Longdom Publishing. [Link]
  • ResearchGate. Preparation of Environmental Samples for the Determination of Trace Constituents.
  • Agilent. FTIR Spectroscopy Reference Guide. Agilent. [Link]
  • ASTM International. Chapter 5 Analysis of Waxes.
  • Biofuel Research Journal. (2023). Opportunities and challenges for n-alkane and n-alkene biosynthesis: A sustainable microbial biorefinery. Biofuel Research Journal. [Link]
  • ASTM International. The Combination of Methods in the Analysis of Complex Hydrocarbon Systems.
  • 6NAPSE Group. GC-MS and GC-FID Analysis. 6NAPSE Group. [Link]
  • PhytoChemia. (2014). GC Analysis – Part V. FID or MS for Essential Oils? PhytoChemia. [Link]
  • ScienceDirect. Green sample preparation techniques in environmental analysis. ScienceDirect. [Link]
  • Royal Society of Chemistry. (2023). Chapter 1: Introduction to Green Sample Preparation. Royal Society of Chemistry. [Link]
  • ResearchGate. Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches.
  • MDPI. (2021). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. MDPI. [Link]
  • Biofuel Research Journal. Opportunities and challenges for n-alkane and n-alkene biosynthesis: A sustainable microbial biorefinery. Biofuel Research Journal. [Link]
  • National Institutes of Health. (2018). Challenges and opportunities for alkane functionalisation using molecular catalysts.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-2,5-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 5-Ethyl-2,5-dimethylheptane, ensuring the protection of personnel, facilities, and the environment. Our aim is to provide you with the in-depth knowledge and procedural clarity that builds a foundation of trust in your safety protocols.

Hazard Assessment: Understanding the Chemical Profile of this compound

Key Anticipated Hazards:

  • Flammability: As a hydrocarbon, this compound is expected to be a flammable liquid and vapor.[1][2] Handling must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[1][3] The use of non-sparking tools and explosion-proof equipment is a critical preventative measure.[1][3]

  • Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[1] This necessitates careful handling to prevent ingestion and immediate medical attention if accidental swallowing occurs. Vomiting should not be induced.[1][3]

  • Inhalation Hazard: Vapors may be harmful if inhaled, potentially causing respiratory irritation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[3]

Quantitative Hazard Data (Based on 2,2-Dimethylheptane as a surrogate)
PropertyValueRegulatory Significance
Flash Point < 60 °C (140 °F) (anticipated)Classifies the substance as an ignitable hazardous waste under EPA regulations.[5]
Boiling Point Data not readily availableInfluences volatility and the potential for vapor accumulation.
Toxicity May be fatal if swallowed and enters airways; Harmful if inhaled.[1]Dictates the need for stringent PPE and handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A flame-resistant lab coat should be worn to protect against accidental spills and splashes.

  • Respiratory Protection: In situations where ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-rehearsed response is critical to mitigate risks.

Immediate Actions:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Eliminate Ignition Sources: Turn off all potential ignition sources in the area.

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use a spill kit with non-combustible absorbent materials, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[6]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[3]

Waste Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[7] Under the Resource Conservation and Recovery Act (RCRA), this substance will be classified as a hazardous waste.

Step 1: Waste Classification

Based on its flammability, this compound is classified as an ignitable hazardous waste . The corresponding U.S. Environmental Protection Agency (EPA) hazardous waste code is D001 .[8][9] Any materials contaminated with this chemical, including spill cleanup debris and empty containers, must also be treated as D001 hazardous waste.

If used as a solvent, it could also fall under the "F-list" of hazardous wastes from non-specific sources, depending on the specific application and solvent mixture.[10][11]

Step 2: Waste Collection and Storage
  • Container Selection: Use only approved, chemically compatible containers for waste collection. The original container is often the best choice.[4] Containers must have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the EPA waste code "D001 ." The accumulation start date must also be clearly marked on the label.

  • Segregation: Store waste this compound separately from incompatible materials, especially oxidizing agents.[3][12]

  • Storage Location: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from ignition sources and high-traffic areas.[13] All flammable liquid waste must be kept in a designated flammable storage cabinet.

Step 3: Final Disposal
  • Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][7] These companies are equipped to transport and dispose of flammable liquids in accordance with all federal and state regulations.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of disposal.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal cluster_2 Spill Response A Generation of this compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Container B->C D Store in Flammable Storage Cabinet C->D E Is Container Full? D->E E->D No F Contact Licensed Hazardous Waste Hauler E->F Yes G Prepare for Shipment (Manifesting) F->G H Transport to a Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I J Receive Certificate of Disposal I->J S1 Spill Occurs S2 Evacuate Area & Alert Personnel S1->S2 S3 Eliminate Ignition Sources S2->S3 S4 Contain with Non-Combustible Absorbent S3->S4 S5 Collect Contaminated Material S4->S5 S6 Place in Hazardous Waste Container S5->S6 S6->C

Caption: Decision workflow for the safe management and disposal of this compound waste.

By adhering to these scientifically sound and regulation-compliant procedures, you can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental protection.

References

  • Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How Flammable Liquids are Categorized. (2020, May 2). Hazardous Waste Experts.
  • Hazardous Waste Materials Guide: Flammable Liquids. (2025, November 26). MLI Environmental.
  • This compound. PubChem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Flammable Liquids. (2024, June 12). Division of Research Safety - University of Illinois.
  • How are flammable liquids categorized? (2022, September 26). Hazardous Waste Experts.
  • This compound. Chemsrc.
  • F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com.
  • EPA Hazardous Waste Codes. My Alfred University.
  • 5-Ethyl-2,3-dimethylheptane. PubChem.
  • How Do You Dispose Of Flammable Liquids?. (2025, August 12). CountyOffice.org.
  • How Does The EPA Define Hazardous Waste?. (2023, October 4). CountyOffice.org.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • SAFETY DATA SHEET - 2,2-Dimethylheptane. (2017, September 11). Chem Service.
  • 5-Ethyl-2,2-dimethylheptane. PubChem.
  • 5-Ethyl-2,5-dimethylhept-2-ene. PubChem.
  • RCRA Hazardous Waste F list. Electronic Code of Federal Regulations.
  • 5-ethyl-2,4-dimethylheptane. Stenutz.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

Sources

Navigating the Safe Handling of 5-Ethyl-2,5-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 5-Ethyl-2,5-dimethylheptane. As researchers and scientists at the forefront of drug development, your safety is paramount. This document provides essential, in-depth technical guidance, moving beyond a simple checklist to offer a self-validating system for laboratory safety and chemical handling. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety information.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from information on structurally similar aliphatic hydrocarbons and established best practices for handling flammable organic solvents. It is imperative to always consult the supplier-provided SDS for any chemical before use and to perform a thorough risk assessment for your specific experimental conditions.

Understanding the Hazard: The Chemical Profile of this compound

Therefore, the cornerstone of safe handling is the prevention of fire, inhalation of vapors, and any direct contact with the skin or eyes. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, as the final line of defense, appropriate Personal Protective Equipment (PPE).

Your Armor: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks you are performing and the associated risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees.[3][4][5]

PPE Selection Guide for this compound
Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (e.g., <100 mL) in a well-ventilated area or fume hood Safety glasses with side shields (ANSI Z87.1 compliant)[6]Nitrile or other chemically resistant glovesFlame-resistant lab coat or 100% cotton lab coat[7]Generally not required with adequate ventilation.
Dispensing larger quantities (e.g., >100 mL) or when a splash hazard exists Chemical splash goggles (ANSI Z87.1 compliant)[6]Nitrile or other chemically resistant glovesFlame-resistant lab coat or 100% cotton lab coat[7]Consider if ventilation is inadequate or if vapor concentrations may be high.
Heating or refluxing Chemical splash goggles and a face shield[6]Insulated, chemically resistant glovesFlame-resistant lab coat[7]Required if not performed in a certified chemical fume hood.
Cleaning up spills Chemical splash goggles and a face shield[6]Heavy-duty, chemically resistant glovesChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator with an organic vapor cartridge.[1]
The "Why" Behind Your PPE Choices: A Deeper Dive
  • Eye and Face Protection: OSHA's 29 CFR 1910.133 mandates eye and face protection against chemical splashes and flying particles.[3] Safety glasses provide basic impact protection, while chemical splash goggles form a seal around the eyes to protect against liquid splashes from all angles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]

  • Hand Protection: OSHA standard 29 CFR 1910.138 requires hand protection against skin absorption of harmful substances and chemical burns.[3] Nitrile gloves offer good resistance to many aliphatic hydrocarbons for short-duration tasks. For prolonged contact or when handling larger volumes, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.

  • Body Protection: A flame-resistant lab coat is crucial due to the flammability of aliphatic hydrocarbons.[7] In the event of a flash fire, a flame-resistant lab coat will not ignite and continue to burn, providing a critical layer of protection. At a minimum, a 100% cotton lab coat should be worn, as synthetic materials can melt and adhere to the skin.[7]

  • Respiratory Protection: The primary method for controlling vapor exposure is through engineering controls like a chemical fume hood. However, in situations where ventilation is insufficient or during a large spill, respiratory protection is necessary. An air-purifying respirator with an organic vapor cartridge will filter out the hydrocarbon vapors from the air you breathe.

Decision-Making Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess the Task: - Quantity - Procedure (e.g., heating, transferring) - Potential for splashes or aerosol generation start->task_assessment ventilation_check Is the work being done in a certified chemical fume hood? task_assessment->ventilation_check splash_hazard Is there a significant splash hazard? ventilation_check->splash_hazard Yes no_ventilation Inadequate Ventilation ventilation_check->no_ventilation No small_scale Small scale, no splash splash_hazard->small_scale No large_scale_splash Large scale or splash hazard splash_hazard->large_scale_splash Yes heating Is the chemical being heated? small_scale->heating large_scale_splash->heating ppe_basic PPE: - Safety Glasses - Nitrile Gloves - Flame-Resistant Lab Coat heating->ppe_basic No, from small scale ppe_splash PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat heating->ppe_splash No, from large scale ppe_heating PPE: - Chemical Splash Goggles & Face Shield - Insulated, Chemically Resistant Gloves - Flame-Resistant Lab Coat heating->ppe_heating Yes ppe_no_vent PPE: - Appropriate eye/hand/body protection - Air-Purifying Respirator with  Organic Vapor Cartridge no_ventilation->ppe_no_vent

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling and Storage Procedures

Safe handling of flammable liquids like this compound is governed by standards such as NFPA 45, the Standard on Fire Protection for Laboratories Using Chemicals.[8][9][10][11]

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Clear the work area of any unnecessary equipment and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[7][12]

    • Have a fire extinguisher rated for flammable liquids (Class B) readily accessible.[7]

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Transporting:

    • When transporting glass containers of this compound, always use a secondary container, such as a bottle carrier, to protect against breakage and spills.

  • Dispensing:

    • Perform all transfers of this compound inside a chemical fume hood to minimize the accumulation of flammable vapors.[13][14]

    • When transferring from a larger container to a smaller one, ground and bond the containers to prevent the buildup of static electricity, which can be an ignition source.[12]

  • Heating:

    • Never heat this compound with an open flame.[7] Use a heating mantle, water bath, or oil bath with a temperature controller.

  • Storage:

    • Store this compound in a well-ventilated area, away from heat, sparks, and open flames.

    • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[7]

    • Store in a designated flammable liquids storage cabinet.[14][15] These cabinets are designed to protect the contents from fire for a specified period.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is a non-halogenated organic solvent.

Waste Collection and Disposal Protocol:
  • Segregation:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • Crucially, do not mix non-halogenated solvent waste with halogenated solvent waste.[16][17] The disposal methods for these two types of waste are different and mixing them can lead to increased disposal costs and improper treatment.[16][18]

  • Container Labeling:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[2][19] Do not use abbreviations.

    • Keep a log of the contents and their approximate percentages if other non-halogenated solvents are being collected in the same container.[17]

  • Storage of Waste:

    • Keep the waste container tightly sealed except when adding waste.[2][19]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound down the drain.[17]

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and your groundbreaking research.

References

  • NFPA 45 - Standard on Fire Protection for Laboratories Using Chemicals 2004 Edition. (n.d.).
  • NFPA 45, Standard on Fire Protection for Laboratories Using Chemicals, 2019 Edition. (2019, February 20).
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). University of Nevada, Reno Environmental Health & Safety.
  • NFPA 45, Standard on Fire Protection for Laboratories Using Chemicals (2024). (n.d.).
  • Standard on Fire Protection for Laboratories Using Chemicals. (n.d.).
  • Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. (n.d.). Labor Security System.
  • Flammable Liquids. (2024, June 12). University of Illinois Division of Research Safety.
  • Flammable Liquid Handling Precautions. (n.d.). Princeton University Environmental Health and Safety.
  • NFPA 45 Standard Development. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Safe Storage and Use of Flammable Solvents. (n.d.). Lab Manager Magazine.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • NIOSH Pocket Guide to Chemical Hazards - Petroleum distillates (naphtha). (n.d.). Centers for Disease Control and Prevention.
  • Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Non-Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.